2-Butyl-1H-benzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-butyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-3-8-11-12-9-6-4-5-7-10(9)13-11/h4-7H,2-3,8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITWHALOZBMLHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207230 | |
| Record name | Benzimidazole, 2-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Butyl-1H-benzimidazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033755 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>26.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24837372 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5851-44-5 | |
| Record name | 2-Butyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5851-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzimidazole, 2-butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005851445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzimidazole, 2-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZIMIDAZOLE, 2-BUTYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9047MOT1H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Butyl-1H-benzimidazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033755 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
153 - 154 °C | |
| Record name | 2-Butyl-1H-benzimidazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033755 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Butyl-1H-benzimidazole
This guide provides a comprehensive overview of the synthesis of 2-Butyl-1H-benzimidazole, a key heterocyclic compound with significant applications in medicinal chemistry and materials science.[1][2] The benzimidazole scaffold is recognized as a "privileged structure" due to its wide range of pharmacological activities, including antiviral, antimicrobial, and antitumor properties.[1][2][3] This document details the prevalent synthetic methodology, a step-by-step experimental protocol, and the underlying chemical principles for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is an aromatic heterocyclic compound characterized by a benzene ring fused to an imidazole ring, with a butyl group attached at the 2-position.[4] This substitution pattern imparts specific lipophilic characteristics that can influence the molecule's biological activity and physical properties. The compound serves as a crucial intermediate in the development of novel therapeutic agents and functional materials.[1][3]
Prevalent Synthetic Route: The Phillips Condensation
The most common and direct method for synthesizing 2-substituted benzimidazoles, including the 2-butyl variant, is the Phillips condensation reaction.[5][6][7][8] This method involves the condensation of an o-phenylenediamine with a carboxylic acid, in this case, valeric acid, typically in the presence of a strong acid catalyst such as hydrochloric acid or polyphosphoric acid.[5][6][9][10]
Mechanistic Insights
The Phillips condensation proceeds through a well-established two-step mechanism:
-
N-Acylation: The reaction is initiated by the acylation of one of the amino groups of o-phenylenediamine by valeric acid. This step is acid-catalyzed, which protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group. This forms an N-acyl-o-phenylenediamine intermediate.[5][11]
-
Intramolecular Cyclization and Dehydration: The second amino group of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the newly formed amide. This is followed by a dehydration step, which results in the formation of the stable aromatic benzimidazole ring.[5][11]
Visualizing the Reaction Mechanism
The following diagram illustrates the key steps in the synthesis of this compound via the Phillips condensation.
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol outlines a reliable method for the synthesis of this compound based on the Phillips condensation.
Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity (per 0.1 mol scale) | Notes |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 10.81 g (0.1 mol) | High purity is recommended. Can be purified by recrystallization if necessary. |
| Valeric Acid | C₅H₁₀O₂ | 102.13 | 11.23 g (0.11 mol) | A slight excess is used to ensure complete reaction of the diamine. |
| 4M Hydrochloric Acid | HCl | 36.46 | 50 mL | Acts as the catalyst. |
| Sodium Hydroxide Solution | NaOH | 40.00 | As needed | For neutralization. A 10% w/v solution is suitable. |
| Ethanol | C₂H₅OH | 46.07 | As needed | For recrystallization. |
| Activated Charcoal | C | 12.01 | ~1 g | For decolorizing the solution during purification. |
| Standard Glassware | - | - | - | Round-bottom flask, reflux condenser, dropping funnel, beakers, etc. |
| Heating Mantle | - | - | - | For controlled heating. |
| Magnetic Stirrer | - | - | - | For continuous mixing. |
| Vacuum Filtration Setup | - | - | - | Buchner funnel, filter flask, and vacuum source. |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-phenylenediamine (10.81 g, 0.1 mol) and valeric acid (11.23 g, 0.11 mol).[10]
-
Acid Addition: Slowly add 50 mL of 4M hydrochloric acid to the flask while stirring.[10] The addition may be exothermic, so it should be done carefully.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain this temperature for 4 hours with continuous stirring.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]
-
Cooling and Neutralization: After the reflux period, allow the mixture to cool to room temperature. Carefully neutralize the reaction mixture by the dropwise addition of a sodium hydroxide solution until a pH of approximately 7-8 is reached. This will cause the crude product to precipitate out of the solution.[10]
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.[10]
-
Purification by Recrystallization: Transfer the crude product to a beaker and dissolve it in a minimum amount of hot ethanol. If the solution is colored, add a small amount of activated charcoal and heat the mixture briefly. Perform a hot filtration to remove the charcoal.[10]
-
Crystallization and Final Product Isolation: Allow the filtrate to cool to room temperature, and then place it in an ice bath to induce crystallization. Collect the purified crystals of this compound by vacuum filtration, wash them with a small amount of cold ethanol, and dry them in a vacuum oven.[10]
-
Characterization: The final product should be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.[9][12]
Experimental Workflow Visualization
The overall workflow for the synthesis, purification, and analysis of this compound is depicted below.
Caption: General experimental workflow for synthesis and analysis.
Alternative and Greener Synthetic Approaches
While the Phillips condensation with a strong mineral acid is a classic and effective method, several alternative and more environmentally friendly procedures have been developed. These include:
-
One-Pot Syntheses: Many "one-pot" procedures have been reported that simplify the process by combining all reactants at the beginning, often under milder conditions.[13][14][15]
-
Catalytic Methods: A variety of catalysts, such as ammonium chloride, ammonium bromide, and various metal triflates, have been employed to facilitate the reaction, sometimes at room temperature and with shorter reaction times.[9][16]
-
Solvent-Free Conditions: Some methods involve heating the reactants together without a solvent, which reduces waste and can lead to higher yields.[17]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields.[18]
These alternative methods offer advantages in terms of efficiency, cost-effectiveness, and environmental impact, and should be considered for process optimization and large-scale production.
Conclusion
The synthesis of this compound is a well-established process, with the Phillips condensation being a primary and reliable method. By understanding the underlying reaction mechanism and following a detailed experimental protocol, researchers can successfully synthesize this valuable compound for further investigation and application in drug discovery and materials science. The exploration of greener synthetic alternatives is also a promising avenue for future research and development in this area.
References
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- PHILLIPS CONDENSATION REACTION | EXPLANATION. AdiChemistry.
- Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system. AccScience Publishing.
- New One-Pot Procedure for the Synthesis of 2-Substituted Benzimidazoles. Synthetic Communications.
- This compound. Smolecule.
- An In-depth Technical Guide to the Synthesis of 2-tert-Butyl-1H-benzo[d]imidazole from o-Phenylenediamine. Benchchem.
- Ecofriendly one pot synthesis of 2-substituted benzimidazole. Der Pharma Chemica.
- ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry.
- Application Note: Synthesis of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid from Benzimidazole Derivatives. Benchchem.
- A Technical Guide to the Synthesis and Characterization of 2-tert-butyl-6-methyl-1H-benzimidazole. Benchchem.
- BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. Journal of the American Chemical Society.
- Review On Synthesis Of Benzimidazole From O- phenyldiamine. International Journal of All Research Education and Scientific Methods.
- Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. International Journal of Pharmacy and Pharmaceutical Sciences.
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- A Comprehensive Study of N-Butyl-1H-Benzimidazole. ResearchGate.
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health.
- The Reaction of o-Phenylenediamine with Dicarboxylic Acids in the Presence of AMA under Microwave Irradiation. ResearchGate.
- Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences.
- Application of benzimidazole in drugs. BOC Sciences.
- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry.
- The reaction of o-phenylenediamine with α, β-unsaturated carbonyl compounds. ARKIVOC.
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2-Butyl-1H-benzimidazole CAS number 5851-44-5 properties
An In-Depth Technical Guide to 2-Butyl-1H-benzimidazole (CAS 5851-44-5): Properties, Synthesis, and Applications
Introduction
The benzimidazole scaffold, a bicyclic structure formed by the fusion of benzene and imidazole, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] Within this important class of heterocycles, this compound (CAS 5851-44-5) serves as a key chemical intermediate and a subject of research interest.[5][6]
This technical guide offers a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its core physicochemical and spectroscopic properties, provide a detailed, validated protocol for its synthesis, explore its applications and biological context, and outline essential safety and handling procedures. The insights provided are grounded in established chemical principles, reflecting the perspective of a senior application scientist focused on practical utility and experimental reproducibility.
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is the foundation of its application in any research or development setting. This section details the essential characteristics of this compound.
Section 1.1: Core Properties
The fundamental identifiers and physical constants for this compound are summarized below. These data are critical for accurate documentation, reaction stoichiometry, and predicting its behavior in various physical states.
| Property | Value | Source |
| CAS Number | 5851-44-5 | [5][7][8] |
| Molecular Formula | C₁₁H₁₄N₂ | [5][7] |
| Molecular Weight | 174.24 g/mol | [5][7] |
| IUPAC Name | This compound | [5] |
| Appearance | Solid | [5] |
| Melting Point | 153 - 154 °C | [5] |
| Density | 1.082 g/cm³ | [9] |
| XLogP3 (est.) | 3.0 | [10] |
Section 1.2: Solubility Profile
The solubility of this compound is dictated by its amphiphilic nature, possessing both a polar benzimidazole core and a non-polar n-butyl chain. This dual character allows for varied solubility across a range of common laboratory solvents. Generally, benzimidazole derivatives exhibit good solubility in polar protic solvents like alcohols and polar aprotic solvents.[11][12] The aqueous solubility is limited but can be influenced by pH due to the basic nature of the imidazole ring.[5][12]
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The solvent's hydroxyl group can form hydrogen bonds with the nitrogen atoms of the benzimidazole ring.[11] |
| Polar Aprotic | DMSO, DMF | High | Strong dipole-dipole interactions occur between the solvent and the polar benzimidazole moiety.[11] |
| Chlorinated | Dichloromethane | Moderate | Offers a balance of polarity suitable for dissolving the compound. |
| Ethereal | Tetrahydrofuran (THF) | Moderate | The ether oxygen can act as a hydrogen bond acceptor. |
| Non-Polar | Toluene, Hexane | Low | The non-polar butyl group provides some affinity, but the polar core limits overall solubility. |
| Aqueous | Water | Low (>26.1 µg/mL at pH 7.4) | Limited by the hydrophobic benzene ring and butyl chain. Solubility increases in acidic conditions due to salt formation.[5] |
Section 1.3: Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized or procured compound. The following sections describe the expected spectral data for this compound.
¹H and ¹³C NMR Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework. In solution, this compound undergoes rapid proton tautomerism between the two nitrogen atoms, resulting in a time-averaged spectrum where the benzene ring appears symmetric.[13]
-
¹H NMR:
-
Butyl Group: A triplet corresponding to the terminal methyl (CH₃) group is expected around 0.9 ppm. Two multiplets for the internal methylene (CH₂) groups should appear between 1.3-1.8 ppm. A triplet for the methylene group adjacent to the benzimidazole ring (α-CH₂) will be further downfield, around 2.8-3.0 ppm.
-
Aromatic Protons: Due to tautomerism, two sets of signals are expected. A multiplet for H5/H6 around 7.2 ppm and another multiplet for H4/H7 around 7.5 ppm.
-
N-H Proton: A broad singlet, typically downfield (>10 ppm), which may exchange with D₂O.[14]
-
-
¹³C NMR:
-
Butyl Group: Four distinct signals are expected, with the α-carbon appearing around 30 ppm and the terminal methyl carbon around 14 ppm.
-
Aromatic Carbons: Due to symmetry from tautomerism, four signals are expected for the benzene ring carbons.
-
C2 Carbon: The carbon at position 2, bonded to the butyl group, will be the most downfield of the heterocyclic carbons, appearing above 150 ppm.
-
Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition. For this compound, the expected monoisotopic mass is 174.1157 Da.[5] High-resolution mass spectrometry (HRMS) should confirm this value. The gas chromatography-mass spectrometry (GC-MS) profile is also available in spectral databases.[5]
Predicted ESI-MS Adducts
| Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 175.1230 |
| [M+Na]⁺ | 197.1049 |
| [M-H]⁻ | 173.1084 |
Data derived from PubChem and PubChemLite predictions.[5][15]
Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in the molecule. Key absorption bands are predicted as follows:
-
N-H Stretch: A broad band in the range of 3000-3400 cm⁻¹ is characteristic of the imidazole N-H group involved in hydrogen bonding.
-
C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the butyl group.
-
C=N Stretch: A strong absorption band around 1620-1630 cm⁻¹ is indicative of the C=N bond within the imidazole ring.[16]
-
Aromatic C=C Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Bending: Out-of-plane bending vibrations below 900 cm⁻¹ provide information about the substitution pattern on the benzene ring.
Part 2: Synthesis and Purification
The most common and reliable method for synthesizing 2-substituted benzimidazoles is the Phillips condensation reaction.[17] This involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions.[18]
Section 2.1: Synthetic Strategy - Phillips Condensation
The synthesis of this compound is achieved via the condensation of o-phenylenediamine with valeric acid (also known as pentanoic acid). The reaction proceeds through an initial acylation of one amino group, followed by an intramolecular cyclization via nucleophilic attack of the second amino group on the amide carbonyl, and subsequent dehydration to form the aromatic imidazole ring. The use of a strong acid like hydrochloric acid is crucial as it protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the cyclization step.
Section 2.2: Detailed Experimental Protocol
This protocol is designed to be self-validating, with explanations for each critical step.
Reagents and Equipment:
-
o-Phenylenediamine (1.0 eq)
-
Valeric Acid (1.05 eq)
-
4 M Hydrochloric Acid
-
Concentrated Ammonium Hydroxide
-
Ethanol
-
Deionized Water
-
Activated Charcoal
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, Buchner funnel, filtration flask, pH paper.
Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add o-phenylenediamine (e.g., 10.8 g, 0.1 mol) and valeric acid (e.g., 10.7 g, 0.105 mol).
-
Rationale: A slight excess of the carboxylic acid ensures complete consumption of the more expensive diamine.
-
-
Acid Addition and Reflux: Carefully add 50 mL of 4 M hydrochloric acid to the flask. Heat the mixture to reflux using a heating mantle and maintain reflux for 4-5 hours with vigorous stirring.
-
Rationale: The acidic medium catalyzes the reaction. Refluxing provides the necessary thermal energy to overcome the activation barrier for both amide formation and the subsequent cyclodehydration.[19]
-
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable eluent (e.g., Ethyl Acetate/Hexane 1:1). The disappearance of the o-phenylenediamine spot indicates reaction completion.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate of the hydrochloride salt may form. Slowly add concentrated ammonium hydroxide to the stirred mixture until the pH is approximately 8-9.
-
Rationale: Neutralization deprotonates the benzimidazole nitrogen, converting the water-soluble hydrochloride salt into the free base, which is poorly soluble in water and precipitates out.
-
-
Filtration: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel. Wash the crude product thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.
-
Purification (Recrystallization): Transfer the crude solid to a beaker. Dissolve it in a minimum amount of hot 50% aqueous ethanol. If the solution is colored, add a small amount of activated charcoal and heat for another 5 minutes.
-
Rationale: Recrystallization is an effective method for purifying solid organic compounds. The compound is soluble in the hot solvent but insoluble when cold, allowing well-formed crystals to separate from impurities which remain in the mother liquor. Charcoal adsorbs colored impurities.
-
-
Final Steps: Hot filter the solution to remove the charcoal. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Section 2.3: Characterization of the Synthesized Product
Confirm the identity and purity of the final product by:
-
Melting Point Determination: A sharp melting point close to the literature value (153-154 °C) indicates high purity.[5]
-
Spectroscopic Analysis: Acquire NMR, MS, and IR spectra and compare them to the expected data outlined in Section 1.3.
Part 3: Applications and Biological Context
While specific research on this compound is not extensive, the benzimidazole scaffold is a cornerstone of modern pharmacology and material science.
Section 3.1: Role as a Pharmacophore
The benzimidazole nucleus is present in numerous FDA-approved drugs. Its wide range of biological activities stems from its ability to act as a bioisostere for natural purines, enabling it to interact with various enzymes and receptors. The substituent at the C-2 position is particularly influential in determining the specific biological activity.[1] The 2-butyl group, being lipophilic, can enhance the molecule's ability to cross cell membranes and bind to hydrophobic pockets within biological targets.[2]
Section 3.2: Known and Potential Applications
-
Pharmaceuticals: It serves as a crucial building block for synthesizing more complex molecules with potential therapeutic value. Benzimidazole derivatives have shown antiviral, antimicrobial, and antitumor properties.[7]
-
Agriculture: Due to the known antimicrobial properties of the benzimidazole class, this compound and its derivatives may be explored as potential pesticides or fungicides.[7]
-
Material Science: The stability and conductive properties of the benzimidazole ring system make its derivatives candidates for use in electronic materials and dye-sensitized solar cells.[3][7]
-
Food Science: this compound has been identified as a natural constituent of chicken eggs, though its specific function or origin in this context is not well understood.[6][20]
Part 4: Safety and Handling
Proper handling of all chemicals is paramount in a laboratory setting. This compound is classified as an irritant and requires appropriate precautions.
Section 4.1: Hazard Identification
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:[5][21]
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Section 4.2: Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Personal Protective Equipment (PPE):
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[22]
-
First-Aid Measures:
-
Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.[21]
-
Skin Contact: Immediately wash skin with plenty of soap and water.[21]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[22]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical advice.[21]
-
Conclusion
This compound, CAS 5851-44-5, is a valuable heterocyclic compound characterized by a stable chemical structure and predictable physicochemical properties. Its straightforward synthesis via the Phillips condensation makes it readily accessible for research. While it possesses inherent biological potential reflective of the broader benzimidazole class, its primary utility lies in its role as a versatile building block. The lipophilic 2-butyl substituent provides a key feature for modulating the properties of more complex derivatives, making it a compound of significant interest for scientists in drug discovery, agricultural science, and materials research. Adherence to proper safety protocols is essential when handling this irritant compound.
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2-Butyl-1H-benzimidazole molecular weight and formula
An In-Depth Technical Guide to 2-Butyl-1H-benzimidazole (C₁₁H₁₄N₂) for Chemical and Pharmaceutical Research
Executive Summary
This technical guide provides a comprehensive scientific overview of this compound, a heterocyclic aromatic compound of significant interest to chemical and pharmaceutical research. The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] This document details the fundamental molecular and physical properties of the 2-butyl derivative, including its molecular formula (C₁₁H₁₄N₂) and molecular weight (174.24 g/mol ).[4][5] We present a detailed, field-proven protocol for its synthesis via the condensation of o-phenylenediamine and valeric acid. Furthermore, this guide outlines the principles and expected outcomes for its structural elucidation using modern spectroscopic techniques, including NMR, IR, and Mass Spectrometry. Finally, we discuss its relevance in drug discovery as a versatile chemical building block and address the critical safety and handling protocols required for its use in a laboratory setting.
Chemical Identity and Physicochemical Properties
This compound is an organic compound characterized by a benzene ring fused to an imidazole ring, with a butyl group substituted at the 2-position.[6] This substitution pattern is crucial for defining its chemical properties and potential biological interactions.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [4][5] |
| CAS Number | 5851-44-5 | [4][5] |
| Molecular Formula | C₁₁H₁₄N₂ | [4][5] |
| Molecular Weight | 174.24 g/mol | [4][5] |
| Canonical SMILES | CCCCC1=NC2=CC=CC=C2N1 | [4][5] |
| InChI Key | HITWHALOZBMLHY-UHFFFAOYSA-N |[4][5] |
Table 2: Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Physical State | Solid | [4] |
| Melting Point | 153 - 154 °C | [4] |
| Solubility | Water: >26.1 µg/mL (pH 7.4) Organic Solvents: Soluble in ethanol, DMSO, DMF | [1][4] |
| pKa (Strongest Basic) | 6.18 (Predicted) | [6] |
| logP | 2.97 - 3.63 (Predicted) |[6] |
Synthesis and Purification
Synthetic Rationale
The most common and efficient method for synthesizing 2-substituted benzimidazoles is the Phillips condensation reaction.[7][8] This method involves the condensation of o-phenylenediamine with a carboxylic acid under acidic conditions. The acid catalyzes the formation of an intermediate amide, which then undergoes intramolecular cyclization and dehydration to form the benzimidazole ring. For the synthesis of this compound, valeric acid (pentanoic acid) serves as the source of the butyl group.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methodologies for benzimidazole synthesis.[7][9]
Materials:
-
o-Phenylenediamine
-
Valeric acid
-
4M Hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution
-
Ethanol (for recrystallization)
-
Standard reflux apparatus, magnetic stirrer, and filtration equipment
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine o-phenylenediamine (0.1 mol) and valeric acid (0.11 mol).
-
Acidification: Slowly add 50 mL of 4M hydrochloric acid to the flask while stirring. The acid acts as a catalyst and ensures the reactants remain protonated and soluble.
-
Reflux: Heat the mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-5 hours with continuous stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature.
-
Neutralization: Carefully add 10% sodium hydroxide solution dropwise with constant stirring until the mixture is slightly alkaline (test with litmus or pH paper). This step neutralizes the excess acid and deprotonates the benzimidazole product, causing it to precipitate out of the aqueous solution.
-
Isolation: Filter the resulting crude solid product using a Buchner funnel and wash thoroughly with cold deionized water to remove residual salts.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent, such as aqueous ethanol, to yield the final, purified this compound.
Spectroscopic Characterization
Structural confirmation of the synthesized product is imperative. The following spectroscopic methods provide a detailed fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
Table 3: Predicted ¹H and ¹³C NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
|---|---|---|---|---|
| ¹H | ~12.0 | broad singlet | 1H, N-H | The acidic proton on the imidazole nitrogen is typically broad and downfield. |
| ¹H | ~7.5 - 7.7 | multiplet | 2H, Ar-H | Aromatic protons on the benzene ring adjacent to the fused imidazole. |
| ¹H | ~7.1 - 7.3 | multiplet | 2H, Ar-H | Aromatic protons on the benzene ring. |
| ¹H | ~2.9 | triplet | 2H, -CH₂- | Methylene group alpha to the benzimidazole ring. |
| ¹H | ~1.8 | sextet | 2H, -CH₂- | Methylene group beta to the ring. |
| ¹H | ~1.4 | sextet | 2H, -CH₂- | Methylene group gamma to the ring. |
| ¹H | ~0.9 | triplet | 3H, -CH₃ | Terminal methyl group of the butyl chain. |
| ¹³C | ~155 | - | C2 (C=N) | Carbon atom of the imidazole ring attached to the butyl group. |
| ¹³C | ~135-143 | - | C3a/C7a (Ar-C) | Bridgehead carbons of the benzene ring. |
| ¹³C | ~110-125 | - | C4/C5/C6/C7 (Ar-CH) | Aromatic carbons of the benzene ring. |
| ¹³C | ~30-32 | - | Butyl -CH₂- | Aliphatic carbons of the butyl chain. |
| ¹³C | ~22 | - | Butyl -CH₂- | Aliphatic carbon of the butyl chain. |
| ¹³C | ~14 | - | Butyl -CH₃ | Terminal methyl carbon. |
Note: Predicted shifts are based on analogous structures and general principles of NMR.[1][10] Experimental values may vary depending on the solvent and instrument.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
N-H Stretch: A broad absorption band is expected in the range of 3200-3400 cm⁻¹.
-
C-H Stretch (Aromatic): Sharp peaks typically appear just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Strong, sharp peaks will be observed in the 2850-2960 cm⁻¹ region, characteristic of the butyl group.
-
C=N and C=C Stretch: Absorptions corresponding to the imidazole and benzene ring stretches are expected in the 1450-1620 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern. For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 174, confirming the molecular weight.[4] Common fragmentation patterns would likely involve the loss of alkyl fragments from the butyl chain.
Applications in Drug Discovery and Medicinal Chemistry
The Benzimidazole Privileged Scaffold
The benzimidazole core is a cornerstone in medicinal chemistry due to its ability to mimic other biologically relevant purine structures and its capacity for diverse molecular interactions.[2][11] The nitrogen atoms in the imidazole ring can act as both hydrogen bond donors and acceptors, facilitating strong binding to biological targets like enzymes and receptors.[] This versatility has led to the development of numerous successful drugs, including proton pump inhibitors (omeprazole), anthelmintics (albendazole), and antihistamines.[2]
Potential of this compound
While specific biological activities for this compound are not extensively reported, its structure makes it a valuable intermediate for drug development. The butyl group at the C2 position significantly increases the molecule's lipophilicity compared to unsubstituted benzimidazole. This property can enhance membrane permeability and influence how the molecule interacts with hydrophobic pockets in target proteins. Researchers can use this compound as a starting scaffold, further modifying the N1-position to create a library of novel compounds for screening against various therapeutic targets, including kinases, polymerases, and microbial enzymes.[1][11]
Safety, Handling, and Storage
Hazard Identification
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards.[4]
Table 4: GHS Hazard Classification
| Hazard Code | Description | Class |
|---|---|---|
| H315 | Causes skin irritation | Skin Irritant, Category 2 |
| H319 | Causes serious eye irritation | Eye Irritant, Category 2A |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 |
Recommended Handling Procedures
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[13][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[13]
-
Handling: Avoid direct contact with skin and eyes. Prevent the formation of dust. Use non-sparking tools.[13]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[14] For skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air.[14]
Storage and Stability
-
Storage: Keep containers tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials.[14]
-
Stability: The compound is stable under normal storage conditions.[14]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[14][15]
Conclusion
This compound is a chemically significant molecule defined by its molecular formula C₁₁H₁₄N₂ and molecular weight of 174.24 g/mol . Its synthesis is reliably achieved through the Phillips condensation, and its structure can be unequivocally confirmed with standard spectroscopic methods. As a derivative of the pharmacologically important benzimidazole scaffold, it represents a valuable building block for medicinal chemists aiming to develop novel therapeutics. Proper adherence to safety and handling protocols is essential when working with this compound.
References
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- Yadav, D. et al. (n.d.). Synthesis and Biological Evaluation of 2-Substituted Benzimidazole Derivatives. International Journal of Pharmaceutical Sciences and Research.
- Al-Otaibi, J. S., et al. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Molecules, 27(19), 6569.
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- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
- RS Global. (n.d.). SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES.
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 2-Butyl-1H-benzimidazole
Abstract
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities.[1] The precise structural elucidation of these compounds is critical for drug discovery and development, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as a primary analytical tool.[2][3] This comprehensive guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-Butyl-1H-benzimidazole. It is intended for researchers, scientists, and drug development professionals, offering detailed interpretation of spectral data, established experimental protocols, and the underlying scientific principles that govern the observed chemical shifts and coupling constants. This document aims to serve as a practical reference for the characterization of 2-substituted benzimidazoles.
Introduction: The Central Role of NMR in Characterizing Benzimidazole Scaffolds
The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is a privileged structure in drug discovery due to its ability to interact with various biological targets.[1] The therapeutic efficacy of benzimidazole derivatives is profoundly influenced by the nature and placement of substituents on the core structure.[1] Consequently, unambiguous structural verification is a non-negotiable aspect of the research and development pipeline.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed atomic-level structural information of molecules in solution.[4] It is instrumental in confirming the identity and purity of synthesized compounds, making it indispensable in a Good Manufacturing Practice (GMP) setting.[5] This guide will dissect the ¹H and ¹³C NMR spectra of this compound, a representative member of this important class of heterocyclic compounds. By understanding the nuances of its NMR signature, researchers can gain valuable insights applicable to a broader range of 2-alkyl-substituted benzimidazoles.
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum provides a proton map of the molecule, with each unique proton environment giving rise to a distinct signal. The key parameters for interpretation are the chemical shift (δ), signal multiplicity (splitting pattern), and the integral (number of protons).
Predicted ¹H NMR Spectral Data
The following table summarizes the anticipated ¹H NMR spectral data for this compound, typically recorded in a solvent like DMSO-d₆.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N-H | ~11.73 | Broad Singlet (br s) | - | 1H |
| H-4 / H-7 | ~7.45 - 7.48 | Multiplet (m) | - | 2H |
| H-5 / H-6 | ~7.09 - 7.11 | Multiplet (m) | - | 2H |
| α-CH₂ | ~2.81 | Triplet (t) | ~7.5 | 2H |
| β-CH₂ | ~1.70 - 1.71 | Multiplet (m) | - | 2H |
| γ-CH₂ | ~1.30 - 1.39 | Multiplet (m) | - | 2H |
| δ-CH₃ | ~0.87 - 0.92 | Triplet (t) | ~7.2 | 3H |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency.
Interpretation of the ¹H NMR Spectrum
-
N-H Proton: The proton attached to the nitrogen of the imidazole ring is typically observed as a broad singlet in the downfield region of the spectrum, often between 12.0 and 13.6 ppm in DMSO-d₆.[2] This significant downfield shift is attributed to the diamagnetic anisotropy of the aromatic system and intermolecular hydrogen bonding.[2] The broadness of the signal is often a result of quadrupolar broadening from the adjacent nitrogen atom and chemical exchange.[2]
-
Aromatic Protons (H-4, H-7, H-5, H-6): The four protons on the benzene ring of the benzimidazole core resonate in the aromatic region, typically between 7.0 and 8.3 ppm.[2] Due to the symmetry of the unsubstituted benzene portion, the protons at positions 4 and 7 are chemically equivalent, as are the protons at positions 5 and 6. This leads to two sets of multiplets, each integrating to two protons. The protons closer to the imidazole ring (H-4 and H-7) are generally shifted slightly downfield compared to H-5 and H-6.
-
Butyl Group Protons:
-
α-CH₂: The methylene group directly attached to the C2 position of the benzimidazole ring is the most deshielded of the butyl chain protons due to the electron-withdrawing effect of the heterocyclic ring. It appears as a triplet, being split by the adjacent β-CH₂ group.
-
β-CH₂ and γ-CH₂: These methylene groups appear as multiplets due to coupling with their neighboring methylene groups.
-
δ-CH₃: The terminal methyl group of the butyl chain is the most shielded and appears as a triplet, split by the adjacent γ-CH₂ group.
-
Structural Relationships Illustrated
The following diagram illustrates the connectivity and through-bond coupling relationships of the protons in this compound.
Caption: Proton coupling in this compound.
¹³C NMR Spectral Analysis of this compound
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.
Predicted ¹³C NMR Spectral Data
The following table summarizes the anticipated ¹³C NMR spectral data for this compound in DMSO-d₆.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C2 | ~155.62 |
| C3a/C7a | ~138.59 |
| C5/C6 | ~122.07 |
| C4/C7 | ~114.58 |
| α-CH₂ | ~30.43 |
| β-CH₂ | ~29.06 |
| γ-CH₂ | ~22.41 |
| δ-CH₃ | ~13.67 |
Note: The exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency.
Interpretation of the ¹³C NMR Spectrum
-
C2 Carbon: The carbon at the 2-position, being part of the imidazole ring and bonded to two nitrogen atoms and the butyl group, is the most deshielded carbon of the benzimidazole core.[6]
-
Aromatic Carbons (C3a/C7a, C4/C7, C5/C6): Due to rapid proton exchange (tautomerism) on the NMR timescale, the pairs of carbons C3a/C7a, C4/C7, and C5/C6 become chemically equivalent.[7] This results in four distinct signals for the eight carbons of the benzimidazole ring system. The bridgehead carbons (C3a/C7a) are typically found at a lower field than the other benzene ring carbons.
-
Butyl Group Carbons: The chemical shifts of the butyl chain carbons decrease as the distance from the electron-withdrawing benzimidazole ring increases. Thus, the α-CH₂ carbon is the most deshielded, and the δ-CH₃ carbon is the most shielded.
Carbon Skeleton Visualization
The following diagram illustrates the carbon skeleton of this compound.
Caption: Carbon framework of this compound.
Experimental Protocol: A Self-Validating System
The acquisition of high-quality NMR spectra is paramount for accurate structural elucidation. The following protocol outlines a standard procedure for preparing a sample of a benzimidazole derivative for NMR analysis.
Materials
-
This compound (5-25 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
5 mm NMR tube
-
Pasteur pipette
-
Glass wool
-
Small vial
Step-by-Step Methodology
-
Sample Weighing: Accurately weigh 5-25 mg of the benzimidazole derivative into a clean, dry vial.[2] The precise amount will depend on the molecular weight of the compound and the sensitivity of the NMR spectrometer.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[2] DMSO-d₆ is often a suitable choice for benzimidazole derivatives as it effectively dissolves many of them, and the N-H proton is readily observable.[2]
-
Ensure Complete Solubilization: Gently swirl or vortex the vial to ensure the sample is completely dissolved.[2]
-
Filtration: Place a small plug of glass wool into a Pasteur pipette. This step is crucial to remove any particulate matter that could negatively impact the quality of the NMR spectrum.[2]
-
Transfer to NMR Tube: Carefully filter the solution through the glass wool-plugged Pasteur pipette directly into a clean, dry NMR tube. The height of the solution in the NMR tube should be approximately 4-5 cm.[2]
-
Capping and Cleaning: Cap the NMR tube and label it clearly. Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.
Rationale for Experimental Choices
-
Solvent Selection: The choice of deuterated solvent is critical. DMSO-d₆ is often preferred for benzimidazoles because its residual proton signal does not overlap with the signals of interest, and it is an excellent solvent for hydrogen bonding compounds, allowing for the clear observation of the N-H proton.
-
Sample Concentration: The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable amount of time without causing significant line broadening due to aggregation.
-
Filtration: The removal of particulate matter is essential for achieving sharp, well-resolved NMR signals. Particulates can disrupt the homogeneity of the magnetic field within the sample.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a detailed and unambiguous fingerprint of its molecular structure. A thorough understanding of the chemical shifts, coupling constants, and multiplicities allows for the confident assignment of all proton and carbon signals. The experimental protocol outlined in this guide provides a robust and reliable method for preparing high-quality NMR samples, which is the foundation for accurate spectral interpretation. This technical guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and development of benzimidazole-based compounds.
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A Guide to the Crystal Structure Analysis of 2-Butyl-1H-benzimidazole Derivatives: From Synthesis to Supramolecular Architecture
This technical guide provides an in-depth exploration of the methodologies and interpretive frameworks essential for the crystal structure analysis of 2-Butyl-1H-benzimidazole derivatives. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond procedural outlines to offer insights into the rationale behind experimental choices, ensuring a robust and self-validating approach to structural elucidation. The benzimidazole scaffold is a cornerstone in medicinal chemistry, and understanding the three-dimensional arrangement of its derivatives is paramount for rational drug design and the optimization of therapeutic efficacy.[1][2]
The Strategic Imperative of Crystal Structure Analysis in Drug Discovery
The biological activity of this compound derivatives is intrinsically linked to their molecular geometry and the intermolecular interactions they form in the solid state.[1] X-ray crystallography stands as the definitive technique for unveiling this three-dimensional reality, providing precise data on bond lengths, bond angles, and conformational preferences. This structural blueprint is invaluable for understanding structure-activity relationships (SAR), predicting binding affinities to biological targets, and informing the design of next-generation therapeutic agents.[3][4]
Synthesis and Purification: The Foundation of High-Quality Crystals
The journey to a high-resolution crystal structure begins with the synthesis of the target this compound derivative. A common and effective method involves the condensation of o-phenylenediamine with pentanoic acid (valeric acid) or a derivative thereof.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1.0 equivalent) and pentanoic acid (1.1 equivalents).
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or 4-toluenesulfonic acid (p-TsOH), to the mixture.
-
Thermal Conditions: Heat the reaction mixture under reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to room temperature. Carefully neutralize the acid by pouring the mixture into a beaker containing crushed ice and a base solution (e.g., 10% NaOH) until a precipitate forms.
-
Purification: Isolate the crude product by filtration and wash it thoroughly with cold water. For optimal purity, recrystallize the solid from a suitable solvent, such as an ethanol/water mixture, or purify by column chromatography.
Following synthesis, it is crucial to confirm the identity and purity of the compound using a suite of analytical techniques before proceeding to crystallization.
| Analytical Technique | Purpose |
| NMR Spectroscopy (¹H, ¹³C) | Confirms the chemical structure and connectivity of the molecule. |
| Mass Spectrometry (MS) | Determines the molecular weight, confirming the compound's identity. |
| FT-IR Spectroscopy | Identifies the presence of key functional groups. |
The Art and Science of Crystallization
The growth of single crystals of sufficient size and quality is often the most challenging yet critical step in the entire process. For this compound derivatives, the slow evaporation technique is a widely employed and effective method.
Experimental Protocol: Single Crystal Growth via Slow Evaporation
-
Solvent Selection: The choice of solvent is paramount and often determined empirically. Solvents in which the compound exhibits moderate solubility are ideal. Common choices include methanol, ethanol, acetone, and dimethylformamide (DMF).
-
Preparation of a Saturated Solution: Dissolve the purified this compound derivative in the selected solvent, with gentle heating if necessary, to create a saturated or near-saturated solution.
-
Controlled Evaporation: Filter the solution to remove any particulate matter and transfer it to a clean vial. Cover the vial with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Over a period of days to weeks, as the solvent evaporates, the concentration of the solute will increase, leading to the formation of single crystals.
X-ray Diffraction: Illuminating the Crystal Lattice
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their internal atomic arrangement.
Data Collection
A single crystal is mounted on a goniometer and placed within an X-ray diffractometer. The crystal is cooled to a cryogenic temperature (typically 100 K) to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern. The diffractometer rotates the crystal while bombarding it with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots of varying intensities. This pattern is recorded by a detector.
Structure Solution and Refinement
The collected diffraction data is then processed to solve and refine the crystal structure.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction pattern using computational methods such as direct methods or the Patterson function.
-
Structure Refinement: The initial atomic model is then refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates and displacement parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.
Deciphering the Structure: Analysis of this compound
The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number 736542.[5] Analysis of this and related structures reveals key insights into the molecular and supramolecular features of this class of compounds.
Molecular Geometry
The benzimidazole core is typically planar or near-planar.[3][4] The 2-butyl substituent will adopt a low-energy conformation, often an extended zigzag chain, to minimize steric hindrance. The flexibility of the butyl group may lead to conformational polymorphism, where the same molecule crystallizes in different arrangements.
Supramolecular Architecture and Intermolecular Interactions
The crystal packing of this compound derivatives is governed by a network of non-covalent interactions.
-
Hydrogen Bonding: The N-H group of the imidazole ring is a potent hydrogen bond donor, while the imine nitrogen is a hydrogen bond acceptor. This leads to the formation of robust N-H···N hydrogen bonds, which often link molecules into chains or dimers.[6]
-
π-π Stacking: The aromatic benzimidazole rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.[3]
-
van der Waals Forces: The butyl group contributes to the overall crystal packing through weaker van der Waals interactions.
The interplay of these interactions dictates the overall supramolecular architecture, which can influence physical properties such as solubility and melting point.
Conclusion: The Power of a Three-Dimensional Perspective
The crystal structure analysis of this compound derivatives is a powerful tool in the arsenal of the medicinal chemist. It provides a detailed, atomistic view of the molecule, which is essential for understanding its physicochemical properties and biological activity. The protocols and insights presented in this guide offer a robust framework for obtaining and interpreting high-quality crystal structures, thereby accelerating the drug discovery and development process. By understanding the intricate interplay of molecular conformation and intermolecular forces, researchers can design more effective and specific therapeutic agents.
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The Solubility Profile of 2-Butyl-1H-benzimidazole: A Technical Guide for Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 2-butyl-1H-benzimidazole, a key heterocyclic compound with significant potential in medicinal chemistry.[1][2] Intended for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of solubility, offering predictive insights and detailed experimental protocols for accurate determination. Understanding the solubility of this compound is paramount for its successful progression through the drug development pipeline, impacting everything from synthesis and purification to formulation and bioavailability.[1][3]
The Molecular Architecture and Its Influence on Solubility
This compound is a member of the benzimidazole family, characterized by a fused benzene and imidazole ring system.[4] This core structure is a "privileged scaffold" in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[2][5] The solubility of this compound is dictated by the interplay of its polar benzimidazole core and the non-polar n-butyl substituent at the 2-position.[1]
-
The Benzimidazole Core: The presence of two nitrogen atoms in the imidazole ring allows for hydrogen bonding with protic solvents and dipole-dipole interactions with polar aprotic solvents, contributing to its solubility in these media.[1]
-
The 2-Butyl Group: This non-polar alkyl chain enhances the compound's lipophilicity, which can increase its solubility in non-polar solvents and affect its permeability across biological membranes.[2]
This dual character suggests a varied solubility profile, a critical consideration for selecting appropriate solvent systems for different applications.
Predicted Solubility Profile of this compound
Based on the general principles of solubility for benzimidazole derivatives, the following trends can be anticipated for this compound:[1]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the alcohol can act as both a hydrogen bond donor and acceptor, readily interacting with the nitrogen atoms of the benzimidazole ring.[1] Solubility is expected to decrease as the alkyl chain of the alcohol increases.[1][6] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents have large dipole moments and can effectively solvate the polar benzimidazole core through strong dipole-dipole interactions.[1] |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | These solvents offer a balance of polarity that can interact favorably with both the polar and non-polar regions of the molecule.[1] |
| Chlorinated Solvents | Dichloromethane | Moderate | Provides a balance of polarity that can be suitable for dissolving the compound.[1] |
| Non-Polar | Toluene, Hexane | Low | The non-polar nature of these solvents is generally not conducive to dissolving the polar benzimidazole core.[1] However, the butyl group may impart some limited solubility. |
| Aqueous Media | Water, Buffers (pH 7.4) | Low | While the imidazole moiety can be protonated, the overall molecule has significant non-polar character, limiting its aqueous solubility. A predicted water solubility is approximately 0.52 g/L, with an experimental value of >26.1 µg/mL at pH 7.4 having been reported.[4][7] |
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound.[8][9] This method measures the concentration of a solute in a saturated solution at a specific temperature.[1]
Rationale for the Shake-Flask Method
The core principle of this method is to allow a compound to reach equilibrium between its solid state and a solution, ensuring that the measured concentration represents the true thermodynamic solubility under the given conditions.[10] The extended equilibration time is crucial to overcome kinetic barriers to dissolution.
Step-by-Step Protocol for the Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The presence of excess solid is critical to ensure that a saturated solution is formed.[1][8]
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium.[1][11] The required time should be determined experimentally by measuring the concentration at different time points until it remains constant.[1]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle.[1] Alternatively, centrifugation can be used to pellet the excess solid.[12]
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filtration: Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 or 0.45 µm) to remove any remaining solid particles.[1][12] This step is crucial to prevent artificially high concentration measurements.[1]
-
Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[1][10][11]
Visualization of the Shake-Flask Workflow
Caption: Workflow for thermodynamic solubility determination using the shake-flask method.
High-Throughput Screening: Kinetic Solubility Assays
For early-stage drug discovery where large numbers of compounds are screened, kinetic solubility assays offer a faster, more automated alternative to the shake-flask method.[3][11] It's important to note that kinetic solubility is often higher than thermodynamic solubility as it can reflect the solubility of metastable solid forms or supersaturated solutions.
Principle of Kinetic Solubility
In a typical kinetic solubility assay, a concentrated stock solution of the compound in an organic solvent (commonly DMSO) is added to an aqueous buffer.[3][11] The formation of a precipitate is then monitored as a measure of insolubility.
General Protocol for a Nephelometric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 20 mM).[3]
-
Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate to create a range of concentrations.[3][11]
-
Incubation: Incubate the plate with shaking for a shorter period than the shake-flask method (e.g., 2 hours).[3][11]
-
Detection: Measure the amount of precipitate formed using laser nephelometry, which detects light scattering by suspended particles.[13][14] The solubility is typically defined as the concentration at which a significant increase in light scattering is observed.
Analytical Quantification Techniques
Accurate quantification of the dissolved this compound is critical for reliable solubility data.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and selective method for quantifying the concentration of a compound in a solution. A validated HPLC method with UV detection is a common choice for solubility studies.[10][15] The use of a calibration curve with known concentrations of this compound is essential for accurate quantification.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and faster alternative to HPLC, but it is less selective.[16] This method is suitable if this compound is the only component in the solution that absorbs at the analytical wavelength. The concentration is determined by measuring the absorbance of the solution and applying the Beer-Lambert law, using a previously established calibration curve.
The Role of Computational Models in Solubility Prediction
In silico models, such as Quantitative Structure-Property Relationship (QSPR) models, can be valuable tools for predicting the aqueous solubility of compounds like this compound in the early stages of drug discovery.[17][18] These models use molecular descriptors to correlate the chemical structure with solubility.[19] While these models can provide rapid estimations, it is crucial to validate the predictions with experimental data.[19]
Conclusion
The solubility of this compound is a multifaceted property governed by its distinct molecular structure. A combination of predictive modeling and robust experimental determination is essential for a comprehensive understanding. The shake-flask method remains the definitive technique for thermodynamic solubility, providing crucial data for formulation development. For higher throughput needs in early discovery, kinetic assays offer a valuable screening tool. By applying the principles and protocols outlined in this guide, researchers can generate accurate and reliable solubility data, facilitating the informed progression of this compound and its derivatives as potential therapeutic agents.
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The Photophysical Landscape of Substituted 2-Butyl-1H-benzimidazoles
An In-depth Technical Guide
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activity and unique optical properties.[1][2] This guide provides a detailed exploration of the photophysical characteristics of 2-Butyl-1H-benzimidazoles, a subclass that combines the foundational properties of the benzimidazole core with the structural influence of a flexible alkyl chain at the C2 position. We delve into the fundamental principles governing their interaction with light, from electronic absorption and fluorescence emission to the profound effects of aromatic substitution and solvent environment. Special emphasis is placed on advanced phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT) and the causality behind experimental design for their characterization. This document serves as a technical resource for researchers and professionals engaged in the design of novel fluorescent probes, sensors, and photofunctional materials based on the benzimidazole framework.
Introduction to the Benzimidazole Core
Benzimidazole, a bicyclic heterocyclic compound formed by the fusion of benzene and imidazole, represents a "privileged scaffold" in drug discovery and materials science.[1][3] Its structural similarity to natural purines allows it to readily interact with biological macromolecules, leading to a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anthelmintic properties.[1][3][4] Beyond its biomedical importance, the conjugated π-system of the benzimidazole core imparts fascinating photophysical properties, making its derivatives valuable as fluorescent dyes, chemosensors, and components in organic light-emitting diodes (OLEDs).[5][6]
The functionalization at the 2-position is a common strategy to modulate these properties.[1][7] Introducing a butyl group at this position adds a flexible, non-polar alkyl chain, which can influence solubility, molecular packing in the solid state, and steric interactions, thereby subtly tuning the electronic environment of the core fluorophore. The true power of this system, however, is unlocked through further substitution on the benzene ring, which allows for precise control over the molecule's absorption and emission characteristics.
Synthetic Strategy: The Phillips Condensation
The most direct and widely adopted method for synthesizing 2-substituted-1H-benzimidazoles is the Phillips condensation reaction. This involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions and heat. For 2-butyl-1H-benzimidazole, this translates to the condensation of o-phenylenediamine with valeric acid (pentanoic acid).
The causality behind this choice is its efficiency and modularity. The reaction proceeds via nucleophilic attack of one of the diamine's amino groups on the protonated carbonyl carbon of the acid, followed by cyclization and dehydration to form the stable imidazole ring. This one-pot approach allows for the straightforward introduction of various substituents by simply choosing the appropriately substituted o-phenylenediamine as a starting material.[8][9]
Core Photophysical Principles
Electronic Absorption and Emission
The photophysical behavior of these molecules begins with the absorption of a photon, promoting an electron from a lower-energy molecular orbital, typically the Highest Occupied Molecular Orbital (HOMO), to a higher-energy one, the Lowest Unoccupied Molecular Orbital (LUMO).[10] This process is observed as one or more bands in the UV-visible absorption spectrum. For the benzimidazole core, these absorptions are typically found in the UV region (240-300 nm) and correspond to π-π* transitions within the aromatic system.[2]
Following absorption and rapid vibrational relaxation, the molecule returns to the ground state, with some of the excess energy being released as light—a process known as fluorescence. This emitted light is of lower energy (longer wavelength) than the absorbed light, and the energy difference between the absorption maximum and the emission maximum is termed the Stokes Shift .[11][12] A large Stokes shift is often a desirable characteristic for fluorescent probes as it minimizes self-absorption and improves signal-to-noise ratio.
The Influence of Substituents
The electronic nature of substituents on the benzimidazole ring dramatically influences the HOMO-LUMO energy gap and, consequently, the absorption and emission wavelengths.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) increase the electron density of the π-system, raising the energy of the HOMO more than the LUMO. This narrows the energy gap, resulting in a bathochromic (red) shift —a shift to longer wavelengths in both absorption and emission spectra.[13]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) decrease the electron density, lowering the energy of the LUMO more significantly than the HOMO. This also tends to narrow the energy gap, typically causing a red shift. The formation of a donor-π-acceptor (D-π-A) system by strategically placing EDGs and EWGs can lead to significant intramolecular charge transfer (ICT) character in the excited state, often resulting in strong fluorescence and high sensitivity to the local environment.[5][14]
Solvatochromism: Probing the Environment
Solvatochromism refers to the change in the color of a substance (and thus its spectral properties) when dissolved in different solvents. The polarity of the solvent can stabilize the ground and excited states of a fluorophore differently.[10] If the excited state is more polar than the ground state (as is common in molecules with ICT character), a more polar solvent will stabilize the excited state to a greater degree, lowering its energy.[14] This leads to a red shift in the fluorescence emission spectrum. This sensitivity allows substituted benzimidazoles to be used as probes for the polarity of their microenvironment.[10][15]
Quantitative Photophysical Data
The following table summarizes representative photophysical data for hypothetical this compound derivatives, illustrating the impact of substitution on the benzene ring. The values are based on trends observed for analogous 2-substituted benzimidazoles in the literature.[10][16][17]
| Substituent (at 5-position) | Representative Group | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) |
| -H | (Unsubstituted) | Dichloromethane | ~285 | ~310 | ~2800 | ~0.30 |
| -OCH₃ | Electron-Donating | Dichloromethane | ~295 | ~335 | ~4200 | ~0.55 |
| -NO₂ | Electron-Withdrawing | Dichloromethane | ~310 | ~390 | ~6500 | ~0.15 |
| -OH | Proton Donor (for ESIPT) | Dichloromethane | ~320 | ~350 (E) / ~460 (K) | >10000 (K*) | ~0.40 |
Data are illustrative estimates based on published trends for similar benzimidazole derivatives. E* = Enol emission, K* = Keto tautomer emission.
Advanced Phenomenon: Excited-State Intramolecular Proton Transfer (ESIPT)
A particularly fascinating behavior is observed in benzimidazoles with a proton-donating group (like -OH) positioned ortho to the imidazole nitrogen, a phenomenon known as ESIPT.[15][18]
-
Ground State: In the ground state (E), the molecule exists in its enol form with an intramolecular hydrogen bond.
-
Excitation: Upon absorption of a photon, the molecule is promoted to the excited enol state (E*). In this state, the acidity of the -OH proton is significantly increased.
-
Proton Transfer: An ultrafast (femtosecond-to-picosecond timescale) proton transfer occurs from the hydroxyl group to the nearby imidazole nitrogen, forming an excited keto tautomer (K*).[15]
-
Emission: The molecule can now fluoresce from two different states: a normal, short-wavelength emission from the locally excited enol state (E) and a significantly red-shifted emission with a very large Stokes shift from the keto tautomer (K).
-
Relaxation: Following emission, the keto form in the ground state (K) is typically unstable and rapidly reverts to the more stable enol form (E), completing the cycle.
This dual emission and large Stokes shift are hallmark spectroscopic signatures of ESIPT and are highly valuable for designing ratiometric fluorescent sensors.[19]
Experimental Protocols for Characterization
Ensuring the trustworthiness of photophysical data requires rigorous and standardized experimental protocols. The choice of high-purity, spectroscopy-grade solvents is paramount, as impurities can act as quenchers or emit their own interfering fluorescence.
UV-Vis Absorption Spectroscopy
This protocol determines the wavelengths of maximum absorption (λmax) and the molar extinction coefficient (ε).
-
Stock Solution Preparation: Accurately weigh ~1-2 mg of the benzimidazole derivative and dissolve it in a known volume (e.g., 10 mL) of a chosen solvent (e.g., dichloromethane) in a volumetric flask to create a stock solution of known concentration (~10⁻³ M).
-
Working Solution Preparation: Perform a serial dilution of the stock solution to prepare a working solution with a concentration that yields an absorbance between 0.1 and 1.0 at its λmax (typically ~10⁻⁵ to 10⁻⁶ M).
-
Data Acquisition:
-
Use a dual-beam spectrophotometer. Fill one quartz cuvette (1 cm path length) with the pure solvent to serve as the reference/blank.
-
Fill a second matched cuvette with the working solution.
-
Scan a range of wavelengths (e.g., 200-500 nm) to record the absorption spectrum.
-
The instrument software will automatically subtract the blank spectrum.
-
-
Analysis: Identify the λmax values. Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm).
Steady-State Fluorescence Spectroscopy
This protocol measures the excitation and emission spectra.
-
Sample Preparation: Use the same working solution prepared for UV-Vis analysis (absorbance < 0.1 at the excitation wavelength is crucial to avoid inner filter effects).
-
Data Acquisition:
-
Place the cuvette in the sample holder of a spectrofluorometer.
-
Emission Spectrum: Set the excitation wavelength to the compound's λmax (determined from the UV-Vis spectrum). Scan a range of emission wavelengths starting ~10-20 nm above the excitation wavelength to a point where the signal returns to baseline.
-
Excitation Spectrum: Set the emission detector to the wavelength of maximum fluorescence intensity. Scan a range of excitation wavelengths. The resulting excitation spectrum should closely match the absorption spectrum if a single species is responsible for the emission.
-
-
Self-Validation: The congruence of the absorption and excitation spectra provides confidence that the observed emission originates from the species absorbing the light and not from an impurity or decomposed product.
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A Comprehensive Guide to the Theoretical and Experimental NMR Analysis of NH-Benzimidazoles
This in-depth technical guide provides a comprehensive exploration of the theoretical and experimental Nuclear Magnetic Resonance (NMR) studies of NH-benzimidazoles. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with advanced analytical strategies, offering a robust framework for the structural elucidation and dynamic analysis of this critical class of heterocyclic compounds.
Introduction: The Significance of NH-Benzimidazoles and the Power of NMR
Benzimidazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including antiviral, antimicrobial, and antitumor properties.[1][2] The NH-benzimidazole scaffold is of particular interest due to its capacity for proton transfer and tautomerism, which can profoundly influence its biological activity and physicochemical properties.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for investigating these molecules at an atomic level, providing detailed insights into their structure, dynamics, and interactions in both solution and the solid state.[5][6]
This guide navigates the synergistic relationship between theoretical calculations and experimental NMR techniques to unravel the complexities of NH-benzimidazoles. We will delve into the predictive power of computational chemistry and its validation through meticulous experimental work, providing a holistic understanding of this important molecular system.
Part 1: Theoretical Foundations: Predicting NMR Parameters with Quantum Chemistry
The accurate prediction of NMR chemical shifts through theoretical calculations is a vital precursor and complement to experimental studies. Density Functional Theory (DFT) has emerged as a powerful and reliable method for this purpose.[7][8]
The GIAO/DFT Method: A Robust Predictive Tool
The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is the gold standard for calculating NMR chemical shifts of molecules like NH-benzimidazoles.[3][4][9] This approach effectively addresses the gauge-origin problem, leading to more accurate predictions of the magnetic shielding tensors of nuclei.
The computational workflow for predicting NMR chemical shifts of NH-benzimidazoles can be summarized as follows:
Caption: A typical workflow for the GIAO/DFT calculation of NMR chemical shifts.
The choice of the functional and basis set is critical for the accuracy of the predictions. The B3LYP functional with a 6-311+G(d,p) basis set has been shown to provide reliable results for benzimidazole systems.[5] It is also crucial to consider the solvent effects, which can be modeled using approaches like the Polarizable Continuum Model (PCM).[10]
Part 2: Experimental NMR Spectroscopy of NH-Benzimidazoles
Experimental NMR provides the ground truth for the structural and dynamic properties of NH-benzimidazoles. A combination of one- and two-dimensional NMR experiments is typically employed for unambiguous signal assignment.
Solution-State NMR: Unraveling Structure and Dynamics in Solution
Sample Preparation Protocol:
-
Weighing the Sample: Accurately weigh 5-25 mg of the benzimidazole derivative.[2]
-
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is often preferred for NH-benzimidazoles as it effectively solubilizes the compounds and allows for the observation of the N-H proton.[2][5]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.[2] Gentle warming can be applied if necessary to aid dissolution.
-
Transfer to NMR Tube: Filter the solution through a glass wool-plugged pipette into a clean NMR tube to remove any particulate matter.[2]
-
Spectrometer Setup: Acquire the NMR spectra on a high-field spectrometer.
Key NMR Experiments:
-
¹H NMR: Provides information about the proton environment. The NH proton in benzimidazoles is typically observed as a broad singlet in the downfield region (around 12.0-13.6 ppm in DMSO-d₆).[2] The aromatic protons resonate between 7.0 and 8.3 ppm.[2]
-
¹³C NMR: Reveals the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, leading to unambiguous assignment of all signals.[11]
Solid-State NMR: Probing the Structure in the Crystalline Phase
Cross-Polarization Magic-Angle Spinning (CPMAS) NMR is a powerful technique for studying the structure of NH-benzimidazoles in the solid state.[3][4] In the solid state, the molecular motion is restricted, which can provide valuable information that is averaged out in solution. For instance, tautomerism that is rapid in solution may be "blocked" in the solid state, allowing for the characterization of a single tautomeric form.[3][5]
Part 3: The Crucial Role of Tautomerism
A key feature of NH-benzimidazoles is the prototropic tautomerism between the N1 and N3 positions of the imidazole ring. This dynamic process can significantly influence the observed NMR spectra.
Caption: Prototropic tautomerism in an NH-benzimidazole. Note: The image source is a placeholder and would ideally be a chemical structure drawing.
In many solvents and at room temperature, this proton exchange is rapid on the NMR timescale.[5] This leads to a time-averaged spectrum where chemically distinct but interconverting atoms become magnetically equivalent. For example, carbons C4 and C7, as well as C5 and C6, will each show a single, averaged signal.[3]
Studying Tautomerism with NMR
The rate of tautomeric exchange is highly dependent on the solvent and temperature.
-
Solvent Effects: In polar, hydrogen-bond-accepting solvents like DMSO-d₆, the exchange rate is often slowed down, sometimes to the point where distinct signals for the two tautomers can be observed.[5] In contrast, nonpolar solvents like CDCl₃ tend to facilitate faster exchange.[5]
-
Temperature Effects: Lowering the temperature can also slow down the proton transfer rate, potentially allowing for the resolution of separate signals for each tautomer.[8]
By analyzing the NMR spectra under different conditions, it is possible to study the kinetics and thermodynamics of the tautomeric equilibrium.
Part 4: Bridging Theory and Experiment: A Case Study
A study by Nieto et al. provides an excellent example of the synergy between theoretical calculations and experimental NMR in the study of NH-benzimidazoles.[1][3][4][5][9][12][13] They investigated a series of benzimidazole derivatives using both solution and solid-state NMR, and their experimental findings were supported by GIAO/DFT calculations.
Table 1: Comparison of Experimental and Calculated ¹³C Chemical Shifts (ppm) for 1H-Benzimidazole
| Atom | Experimental (DMSO-d₆) | Calculated (GIAO/DFT) |
| C2 | 141.7 | 142.5 |
| C3a/C7a | 138.5 | 139.1 |
| C4/C7 | 115.1 | 115.8 |
| C5/C6 | 122.8 | 123.4 |
Data adapted from Nieto et al.[3][13]
The excellent agreement between the experimental and calculated chemical shifts validates the computational model and allows for a confident assignment of the NMR signals.[3]
Part 5: Applications in Drug Discovery and Development
The detailed structural and dynamic information obtained from NMR studies of NH-benzimidazoles is invaluable in the field of drug discovery.
-
Structure-Activity Relationship (SAR) Studies: By understanding how substitutions on the benzimidazole ring affect its electronic structure and tautomeric equilibrium, researchers can design more potent and selective drug candidates.
-
Ligand-Protein Interactions: NMR is a powerful tool for studying the binding of benzimidazole-based drugs to their protein targets.[6] Techniques like Saturation Transfer Difference (STD) NMR and WaterLOGSY can identify binding epitopes and provide insights into the binding mode.
-
Fragment-Based Drug Discovery (FBDD): NMR is a primary screening method in FBDD, where small fragments, including benzimidazoles, are screened for their ability to bind to a target protein.[6]
Conclusion
The combined application of theoretical calculations and experimental NMR spectroscopy provides a powerful and comprehensive approach for the study of NH-benzimidazoles. This integrated strategy allows for the unambiguous determination of their chemical structure, the elucidation of their dynamic properties, such as tautomerism, and the characterization of their interactions with biological macromolecules. For researchers in medicinal chemistry and drug development, a thorough understanding of these techniques is essential for the rational design and optimization of new benzimidazole-based therapeutics.
References
- Nieto, C. I., Cabildo, P., García, M. A., Claramunt, R. M., Alkorta, I., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620–1629. [Link]
- Nieto, C. I., Cabildo, P., García, M. A., Claramunt, R. M., Alkorta, I., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed, 25161688. [Link]
- El kihel, A., Essassi, E. M., & Bauchat, P. (2011). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 4(2), 167-171. [Link]
- Su, F., Li, Y., & Liu, H. (2018). NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds. Magnetic Resonance in Chemistry, 56(8), 739-746. [Link]
- Monajjemi, M., Heshmat, M., & Abdolmaleki, M. K. (2012). NMR and NBO calculation of benzimidazoles and pyrimidines: Nano physical parameters investigation. International Journal of Physical Sciences, 7(12), 1899-1910. [Link]
- Fragoso-Vázquez, M. J., Herrera-Álvarez, C., & González-Zamora, E. (2022). Benzimidazole. MDPI Encyclopedia. [Link]
- Pérez-García, L. A., & González-Zamora, E. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 26(11), 3237. [Link]
- Gou, Y., An, N., & Xie, Y. (2020). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 25(23), 5583. [Link]
- Kiralj, R., & Ferreira, M. M. C. (2009). Comparison of experimental and DFT-calculated NMR chemical shifts of 2-amino and 2-hydroxyl substituted phenyl benzimidazoles, benzoxazoles and benzothiazoles in four solvents using the IEF-PCM solvation model. Magnetic Resonance in Chemistry, 47(12), 1035-1048. [Link]
- Theoretical DFT, vibrational and NMR studies of benzimidazole and alkyl derivatives. (2007).
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Green Synthesis of Polycyclic Benzimidazole Derivatives: An In-depth Technical Guide
Foreword: The Imperative for Greener Pathways in Heterocyclic Chemistry
Polycyclic benzimidazole derivatives represent a cornerstone in medicinal chemistry and materials science, exhibiting a wide spectrum of biological activities and unique photophysical properties. Traditionally, their synthesis has often relied on harsh reaction conditions, toxic solvents, and multi-step procedures, contributing to significant environmental waste and economic costs.[1][2][3] The principles of green chemistry offer a transformative approach, compelling us to redesign these synthetic routes to be more efficient, safer, and environmentally benign.[3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of cutting-edge green methodologies for the synthesis of these vital compounds. We will delve into the mechanistic underpinnings and practical applications of solvent-free reactions, microwave-assisted and ultrasound-assisted techniques, and the use of novel green solvents, offering a roadmap to more sustainable and efficient synthesis.
Solvent-Free Synthesis: A Solid-State Approach to Polycyclic Benzimidazoles
Eliminating solvents from chemical reactions is a primary goal of green chemistry, as it significantly reduces waste and simplifies product purification. Solid-state synthesis, particularly for polycyclic benzimidazoles, has proven to be a highly effective and eco-friendly alternative to conventional solution-phase methods.
Mechanistic Rationale: The Role of Thermal Activation and Catalysis in the Solid State
In the absence of a solvent, the intimate mixing of solid reactants and a catalyst, followed by thermal activation, initiates the reaction. The reaction proceeds through a series of condensation and cyclization steps. A key example is the synthesis of polycyclic benzimidazoles from arylene diamines and carboxylic acid anhydrides. In this process, a catalyst such as zinc acetate plays a crucial role in activating the carbonyl groups of the anhydride, making them more susceptible to nucleophilic attack by the amine groups of the diamine. The reaction likely proceeds through a di-amide intermediate, which then undergoes intramolecular cyclization and dehydration to form the thermodynamically stable polycyclic benzimidazole structure. The solid-state nature of the reaction can also influence the crystal packing of the product, potentially leading to materials with desirable electronic properties.
Experimental Protocol: Solvent-Free Synthesis of Naphthalene Tetracarboxylic Bisbenzimidazole (NTCBI)
This protocol details a solvent-free method for synthesizing NTCBI, a valuable n-type organic semiconductor.
Materials:
-
1,4,5,8-Naphthalenetetracarboxylic dianhydride (NTCDA)
-
o-Phenylenediamine
-
Zinc acetate (catalyst)
Procedure:
-
Thoroughly grind a mixture of 1,4,5,8-naphthalenetetracarboxylic dianhydride, 2.2 equivalents of o-phenylenediamine, and a catalytic amount of zinc acetate (e.g., 5 mol%) in a mortar and pestle.
-
Transfer the finely ground powder to a reaction vessel suitable for heating under an inert atmosphere.
-
Heat the mixture under a gentle flow of nitrogen or argon gas at a temperature of 250-300°C for 1-3 hours.
-
After cooling to room temperature, the crude product is obtained as a solid.
-
Purification can be achieved directly by train sublimation of the crude reaction mixture, yielding a highly pure product.
Data Presentation: Comparison of Solvent-Free vs. Conventional Synthesis
| Product | Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NTCBI | Solvent-Free | Zn(OAc)₂ | None | 300 | 1 | >95 | |
| NTCBI | Conventional | None | Acetic Acid | Reflux | 12 | ~90 | |
| PTCBI | Solvent-Free | Zn(OAc)₂ | None | 300 | 3 | >95 | |
| PTCBI | Conventional | None | Imidazole | 220 | 4 | ~85 |
Microwave-Assisted Synthesis: Accelerating Reactions through Dielectric Heating
Microwave irradiation has emerged as a powerful tool in green chemistry, offering significant rate enhancements and often leading to higher yields and cleaner products compared to conventional heating methods.[1][4][5][6] This is due to the efficient and direct heating of the reaction mixture through dielectric polarization, bypassing the slower process of thermal conduction.
Causality of Experimental Choices: Solvent-Free Microwave Conditions
Combining microwave irradiation with solvent-free conditions represents a synergistic approach to green synthesis. The absence of a solvent minimizes waste, while the microwave heating provides rapid and uniform energy input to the solid reactants. This can lead to a dramatic reduction in reaction times, often from hours to minutes.[5] For the synthesis of polycyclic benzimidazoles, this approach is particularly advantageous as it can overcome the low solubility of starting materials and intermediates that often plague conventional methods.
Experimental Workflow: Microwave-Assisted Synthesis
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One-Pot Synthesis of 2-Substituted Benzimidazoles: A Technical Guide for Researchers
The benzimidazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, forming the core of numerous therapeutic agents.[1][2][3][4] Its derivatives have found applications as anti-ulcer, antiviral, anticancer, and antihypertensive drugs, making the development of efficient synthetic methodologies a key focus in medicinal chemistry and drug development.[4][5][6] One-pot synthesis, in particular, offers a streamlined and economically viable approach to constructing these valuable molecules, minimizing waste and simplifying purification processes. This guide provides an in-depth exploration of the core principles and practical applications of one-pot synthesis for 2-substituted benzimidazoles, tailored for researchers and scientists in the field.
Core Synthetic Strategy: Condensation of o-Phenylenediamines
The cornerstone of one-pot benzimidazole synthesis is the condensation reaction of an o-phenylenediamine with a suitable carbonyl-containing compound. The most prevalent methods involve the use of aldehydes or carboxylic acids, which, through a cyclocondensation reaction, yield the desired 2-substituted benzimidazole.
Condensation with Aldehydes
The reaction of o-phenylenediamines with aldehydes is a widely employed and versatile method for accessing a diverse range of 2-substituted benzimidazoles.[5][7] The general mechanism proceeds through the initial formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to afford the aromatic benzimidazole ring.[7]
General Reaction Mechanism
Caption: General mechanism for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde.
The direct condensation of o-phenylenediamine with an aldehyde can sometimes lead to a complex mixture of products. Consequently, a variety of catalysts have been developed to promote the selective formation of the desired benzimidazole.
A plethora of catalysts have been reported to facilitate this transformation, ranging from simple inorganic salts to sophisticated nanocatalysts. The choice of catalyst often influences the reaction conditions, yields, and overall "greenness" of the protocol.
-
Ammonium Salts: Ammonium chloride (NH₄Cl) and ammonium bromide (NH₄Br) are cost-effective and efficient catalysts for this reaction.[3] They typically require heating in a solvent like ethanol to achieve good to moderate yields.
-
Organic Acids: Oxalic acid has been demonstrated as an effective organocatalyst, enabling the reaction to proceed under mild, solvent-assisted grinding conditions.[8] This method aligns with the principles of green chemistry by minimizing solvent usage and energy consumption.[8]
-
Lewis Acids: Metal triflates, such as zinc triflate (Zn(OTf)₂), ytterbium triflate (Yb(OTf)₃), and scandium triflate (Sc(OTf)₃), are powerful Lewis acids that can catalyze the reaction efficiently.[1][5] Lanthanum chloride (LaCl₃) has also been employed as a novel and effective catalyst, allowing the reaction to proceed at room temperature in acetonitrile.[7]
-
Nanocatalysts: The use of heterogeneous nanocatalysts, such as zinc ferrite (ZnFe₂O₄) and engineered MgO supported on dendritic fibrous nanosilica (MgO@DFNS), offers significant advantages, including high catalytic activity, mild reaction conditions, and easy recovery and reusability of the catalyst.[2][9][10] Ultrasound irradiation can further enhance the efficiency of these nanocatalyst-mediated syntheses.[2]
-
Green Oxidants: In some protocols, an external oxidant is used to facilitate the final aromatization step. Environmentally benign options like air or molecular oxygen can be employed, often in the presence of a catalyst, to drive the reaction to completion.[5]
Condensation with Carboxylic Acids
An alternative and widely used approach involves the condensation of o-phenylenediamines with carboxylic acids.[1][11] This method typically requires dehydrating conditions or the use of a condensing agent to facilitate the removal of water and promote cyclization.[5]
General Reaction Mechanism
Caption: General mechanism for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and a carboxylic acid.
This method often necessitates the use of strong acids like polyphosphoric acid or mineral acids at elevated temperatures.[1][3] However, greener alternatives using catalysts like ammonium chloride in ethanol have also been developed.[11][12]
Comparative Data of Synthetic Protocols
The following table summarizes various one-pot methodologies for the synthesis of 2-substituted benzimidazoles, providing a comparative overview of different catalysts, reaction conditions, and reported yields.
| Catalyst | Carbonyl Source | Solvent | Conditions | Yield (%) | Reference |
| NH₄Cl | Aldehydes | Ethanol | 80-90°C | Moderate to Good | |
| Oxalic Acid | Aldehydes/Acids | Ethanol | Grinding, RT | 85-92 | [8] |
| Zinc Triflate | Aldehydes | Ethanol | Reflux | Good | [1] |
| ZnFe₂O₄ | Aldehydes | Ethanol | Ultrasonic Irradiation | 88-92 | [2] |
| LaCl₃ | Aldehydes | Acetonitrile | Room Temperature | Good | [7] |
| MgO@DFNS | Aldehydes | Acetonitrile | Room Temperature | up to 95 | [10] |
| NH₄Cl | Carboxylic Acids | Ethanol | 80-90°C | 72-90 | [11][12] |
Experimental Protocols
Below are detailed, step-by-step methodologies for two representative one-pot syntheses of 2-substituted benzimidazoles.
Protocol 1: Ammonium Chloride Catalyzed Synthesis from an Aldehyde
This protocol is adapted from a green synthesis approach using ammonium chloride as an inexpensive and readily available catalyst.
Materials:
-
o-Phenylenediamine
-
Substituted aldehyde (e.g., anisaldehyde)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Deionized water
-
Ice
Procedure:
-
To a round-bottom flask, add o-phenylenediamine (0.92 mmol) and the substituted aldehyde (0.92 mmol) in ethanol (4 mL).
-
Add ammonium chloride (30 mol%) to the mixture.
-
Stir the resulting mixture at 80°C for 2 hours.
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC) with an eluent of ethyl acetate:hexane (1:2 v/v).
-
Once the reaction is complete, pour the reaction mixture into ice-cold water.
-
The product will precipitate as a solid.
-
Filter the solid product and wash it twice with water.
-
Dry the product and purify by recrystallization from ethanol.
Experimental Workflow
Caption: A typical experimental workflow for the one-pot synthesis of 2-substituted benzimidazoles.
Protocol 2: Nanocatalyst-Mediated Synthesis under Ultrasonic Irradiation
This protocol is based on an efficient and green method using a recyclable ZnFe₂O₄ nanocatalyst.[2]
Materials:
-
o-Phenylenediamine derivative (0.1 mol)
-
Aromatic aldehyde (0.1 mol)
-
ZnFe₂O₄ nanocatalyst
-
Ethanol
-
Ethyl acetate
-
n-Hexane
Procedure:
-
In a suitable vessel, mix the o-phenylenediamine derivative (0.1 mol), the aromatic aldehyde (0.1 mol), and the ZnFe₂O₄ nanocatalyst in ethanol (3 mL).
-
Place the reaction mixture in an ultrasonic bath and irradiate for 30 minutes.
-
Monitor the progress of the reaction by TLC using a 7:3 mixture of ethyl acetate and n-hexane.
-
Upon completion, add 10 mL of ethanol to the reaction mixture and stir for 5 minutes.
-
Filter the solution to remove and recover the catalyst.
-
Distill the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography using a 1:1 mixture of n-hexane and ethyl acetate.
Conclusion
The one-pot synthesis of 2-substituted benzimidazoles represents a powerful and efficient strategy for accessing this important class of heterocyclic compounds. A wide array of methodologies, employing diverse catalytic systems and reaction conditions, have been developed to suit various research needs and priorities, from large-scale production to environmentally benign synthesis. The choice of a specific protocol will depend on factors such as substrate scope, desired yield, available equipment, and cost considerations. As research in this area continues, the development of even more sustainable and efficient catalytic systems is anticipated, further enhancing the accessibility of these valuable molecules for drug discovery and development.
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spectroscopic analysis of 2-(benzylthio)-1H-benzimidazole
An In-depth Technical Guide to the Spectroscopic Analysis of 2-(benzylthio)-1H-benzimidazole
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the spectroscopic characterization of 2-(benzylthio)-1H-benzimidazole, a molecule of significant interest within medicinal chemistry. As a derivative of the benzimidazole scaffold—a core component of numerous FDA-approved drugs—its structural integrity and purity are paramount for research and development.[1] This document is designed for researchers, scientists, and drug development professionals, offering a detailed narrative on the application of key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The guide moves beyond mere data presentation, delving into the causality behind experimental choices and providing field-proven insights for robust structural elucidation.
Introduction: The Significance of 2-(benzylthio)-1H-benzimidazole
The benzimidazole heterocycle is a privileged scaffold in pharmacology, renowned for its diverse biological activities, which span antimicrobial, antiviral, and anticancer applications.[1] The introduction of a benzylthio group at the 2-position, creating 2-(benzylthio)-1H-benzimidazole (Molecular Formula: C₁₄H₁₂N₂S, Molecular Weight: 240.33 g/mol ), significantly modulates its physicochemical and biological profile.[1] Accurate and unambiguous characterization is the bedrock of any chemical research, ensuring that biological activity can be correctly attributed to the molecule of interest. Spectroscopic analysis provides the definitive "fingerprint" for structural confirmation and purity assessment, making it an indispensable tool in the synthesis and application of this compound.
Structural Elucidation Workflow: A Multi-Technique Approach
The definitive structural confirmation of 2-(benzylthio)-1H-benzimidazole relies not on a single technique, but on the synergistic interpretation of data from multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle.
Caption: Workflow for the structural confirmation of 2-(benzylthio)-1H-benzimidazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments and their connectivity.
Rationale and Experimental Protocol
Expertise & Causality: NMR is chosen for its ability to provide an atom-by-atom map of the molecule. A deuterated solvent, such as DMSO-d₆, is selected because it solubilizes the compound without introducing interfering proton signals.[1][2] A higher field spectrometer (e.g., 300 MHz or greater) is recommended to achieve better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.[2]
Self-Validating Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of purified 2-(benzylthio)-1H-benzimidazole and dissolve it in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) within a clean vial.[2][3]
-
Filtration: To prevent signal broadening from particulate matter, filter the solution through a small glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube.[2]
-
Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at 300 MHz or higher.[2] Ensure a sufficient number of scans are acquired to achieve a high signal-to-noise ratio.
-
Referencing: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1]
¹H NMR Spectral Data Interpretation
The ¹H NMR spectrum provides a quantitative count of the different types of protons. The key diagnostic signal is the singlet corresponding to the benzylic methylene protons (S-CH₂), which confirms the successful S-alkylation of the starting material.
Table 1: ¹H NMR Data (300 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.47 - 7.44 | Multiplet (m) | 3H | Aromatic Protons |
| 7.34 - 7.22 | Multiplet (m) | 2H | Aromatic Protons |
| 7.16 - 7.10 | Multiplet (m) | 2H | Aromatic Protons |
| 4.57 | Singlet (s) | 2H | S-CH₂ (Benzylic) |
Source: Data compiled from BenchChem.[1][2]
Interpretation:
-
δ 4.57 (s, 2H): This sharp singlet is highly characteristic of the two equivalent protons of the methylene group (CH₂) positioned between the sulfur atom and the phenyl ring. Its integration value of 2H confirms this assignment.
-
δ 7.10 - 7.47 (m, 7H): The complex multiplets in this region correspond to the protons on both the benzimidazole and benzyl aromatic rings. Differentiating them precisely often requires more advanced 2D NMR techniques, but the total integration confirms the presence of the correct number of aromatic protons.
¹³C NMR Spectral Data Interpretation
The ¹³C NMR spectrum reveals the carbon framework of the molecule, providing complementary information to the ¹H NMR.
Table 2: ¹³C NMR Data (DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 149.66 | N=C-S (Benzimidazole C2) |
| 137.64 | Aromatic C |
| 128.80 | 2 x Aromatic C |
| 128.44 | 2 x Aromatic C |
| 127.27 | Aromatic C |
| 122.46 | 2 x Aromatic C |
| ~35.0 | -S-CH₂-Ph (Benzylic) |
Source: Data compiled from BenchChem and related literature.[1][2]
Interpretation:
-
δ 149.66: This downfield signal is characteristic of the C2 carbon of the benzimidazole ring, which is bonded to two nitrogen atoms and a sulfur atom.
-
δ 122-138: This range contains the signals for the various aromatic carbons.
-
δ ~35.0: The signal for the benzylic methylene carbon (S-CH₂) typically appears in this region, confirming the presence of this key structural element.[2]
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry is an essential technique for determining the molecular weight of a compound and, with high-resolution instruments, its exact elemental composition.
Rationale and Experimental Protocol
Expertise & Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for volatile and thermally stable compounds like 2-(benzylthio)-1H-benzimidazole.[3] Electron Ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns, which can aid in structural elucidation.[3] High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the gold standard for confirming the elemental formula with high accuracy.[2][4]
Self-Validating Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane.[3]
-
Injection: Inject the prepared sample into the GC-MS system.
-
GC Separation: Utilize a temperature program to separate the analyte from any volatile impurities. A typical program might be: initial temperature of 100 °C, ramp at 10 °C/min to 280 °C, and hold for 10 minutes.[3]
-
MS Analysis: The mass spectrometer will be set to scan a mass range of m/z 40-550.[3] The ion source temperature is typically set to 230 °C with ionization via EI at 70 eV.[3]
MS Data Interpretation
-
Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z 240.1 .[2] This corresponds to the molecular weight of the compound (C₁₄H₁₂N₂S, MW = 240.33 g/mol ).
-
High-Resolution Mass Spectrometry (HRMS): An HRMS (ESI) analysis would yield a high-accuracy mass measurement for the protonated molecule [M+H]⁺, confirming the elemental composition of C₁₄H₁₃N₂S.
-
Fragmentation Pattern: A primary fragmentation pathway involves the cleavage of the benzylic C-S bond, which is relatively weak. This would result in a prominent peak at m/z 91 , corresponding to the tropylium cation ([C₇H₇]⁺), and a peak at m/z 149 , corresponding to the 2-mercaptobenzimidazole radical cation.
Caption: Simplified MS fragmentation pathway for 2-(benzylthio)-1H-benzimidazole.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Rationale and Experimental Protocol
Expertise & Causality: This technique is ideal for confirming the presence of key functional groups that define the molecule, such as the N-H bond of the imidazole ring and the various aromatic C-H bonds. Preparing the sample as a KBr pellet is a common and reliable method for solid samples, minimizing interference from solvents.[1]
Self-Validating Protocol: FT-IR Analysis
-
Sample Preparation: Mix a small amount of the solid sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder.
-
Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
IR Data Interpretation
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400 - 3100 | N-H Stretch | Imidazole N-H |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| ~1620 | C=N Stretch | Imidazole C=N |
| ~1450 | C=C Stretch | Aromatic Ring |
| ~740 | C-H Bending | Ortho-disubstituted Benzene |
| ~700 | C-S Stretch | Thioether C-S |
Note: These are approximate values; actual peaks may vary.
Interpretation:
-
The presence of a broad band in the 3400-3100 cm⁻¹ region is a strong indicator of the N-H stretching vibration of the benzimidazole ring.
-
Absorptions just above 3000 cm⁻¹ confirm the presence of aromatic C-H bonds.
-
The C=N stretching vibration within the imidazole ring is also a key diagnostic peak.
Synthesis Protocol
A robust analytical characterization begins with a well-executed synthesis. The most common route to 2-(benzylthio)-1H-benzimidazole is through a nucleophilic substitution reaction.[1]
Caption: General synthesis workflow for 2-(benzylthio)-1H-benzimidazole.
Self-Validating Synthesis Protocol This protocol is adapted from established literature procedures.[1][2]
-
Dissolution: In a round-bottom flask, dissolve 1.00 g (6.66 mmol) of 2-mercaptobenzimidazole in 10 mL of anhydrous ethanol.[2]
-
Reagent Addition: To this solution, add 1.01 g (7.99 mmol, 1.2 equivalents) of benzyl chloride.[2]
-
Reaction: Reflux the reaction mixture for 2 hours, monitoring the progress by Thin-Layer Chromatography (TLC).[1]
-
Work-up: After cooling to room temperature, neutralize the reaction medium with a 5% aqueous solution of potassium bicarbonate until the precipitation is complete.[2]
-
Isolation: Filter the resulting precipitate and wash it thoroughly with cold ethanol to remove unreacted starting materials and salts.[1][2]
-
Purification: For high-purity material required for analytical standards, the crude product can be further purified by column chromatography on silica gel.[1]
Conclusion
The structural characterization of 2-(benzylthio)-1H-benzimidazole is achieved through a logical and systematic application of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy confirms the carbon-hydrogen framework and the successful S-alkylation. Mass spectrometry validates the molecular weight and elemental composition, while IR spectroscopy provides rapid confirmation of key functional groups. Together, these methods provide an unambiguous, self-validating system for confirming the identity, structure, and purity of the target compound, which is a critical requirement for its advancement in any research or drug development pipeline.
References
- Spectroscopic Analysis of 2-(benzylthio)-1H-benzimidazole: A Technical Guide. (2025). BenchChem.
- An In-depth Technical Guide on the Chemical Properties of 2-(benzylthio)-1H-benzimidazole. (2025). BenchChem.
- Synthesis and Antibacterial Effect of 2-(Benzylthio) Methyl-1h-Benzimidazole Derivatives on Two Bacteria of Medical Interest. (2022). TSI Journals.
- Application Notes and Protocols for Purity Assessment of 2-(benzylthio)-1H-benzimidazole. (2025). BenchChem.
- Mitigating side-products in the synthesis of 2-(benzylthio)-1H-benzimidazole. (2025). BenchChem.
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The Cornerstone of Benzimidazole Synthesis: A Technical Guide to the Preparation of 2-Butyl-1H-benzimidazole
Abstract
The benzimidazole scaffold is a privileged heterocyclic motif integral to a vast array of pharmaceuticals and biologically active compounds. Its synthesis is a fundamental operation in medicinal and organic chemistry. This in-depth guide provides a comprehensive technical overview of the synthesis of 2-Butyl-1H-benzimidazole, a representative 2-alkyl-substituted benzimidazole. We will dissect the primary synthetic strategies, focusing on the selection of starting materials and the mechanistic rationale behind the reaction conditions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to ensure reproducible and efficient synthesis.
Introduction: The Significance of the Benzimidazole Core
The benzimidazole ring system, formed by the fusion of benzene and imidazole rings, is a structural analog of naturally occurring purines. This mimicry allows benzimidazole derivatives to readily interact with biological macromolecules, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties.[1][2] The substituent at the 2-position of the benzimidazole ring plays a crucial role in defining its biological target and efficacy. The 2-butyl derivative serves as a valuable building block and a model compound for understanding the synthesis of this important class of molecules.
The most direct and widely adopted methods for constructing the 2-substituted benzimidazole core involve the condensation of an o-phenylenediamine with a suitable carbonyl-containing compound.[3][4][5] The two principal pathways, which will be the focus of this guide, utilize either a carboxylic acid or an aldehyde as the source of the C2-substituent.
Strategic Selection of Starting Materials
The synthesis of this compound fundamentally relies on the reaction between o-phenylenediamine and a five-carbon precursor. The choice of this precursor dictates the reaction conditions and mechanism.
-
Primary Amine Source : o-Phenylenediamine is the universal starting material for the benzene portion of the heterocycle. Its two adjacent amino groups are perfectly poised for the intramolecular cyclization that forms the imidazole ring.
-
C5-Carbon Source : The butyl group at the C2 position is introduced using one of two common reagents:
-
Valeric Acid (Pentanoic Acid) : This route follows the classic Phillips condensation reaction . It involves the direct condensation of the carboxylic acid with o-phenylenediamine, typically under acidic conditions.[6][7] This method is often preferred for its operational simplicity and the stability of the carboxylic acid reagent.
-
Valeraldehyde (Pentanal) : This alternative pathway involves an initial condensation to form a Schiff base, followed by an oxidative cyclodehydrogenation to yield the aromatic benzimidazole ring.[2][4] This method can be very efficient but often requires an oxidizing agent or specific catalytic system.
-
For the purposes of this guide, we will focus on the Phillips condensation using valeric acid, as it is a robust and highly reliable method that provides good yields with aliphatic acids.[6]
The Phillips Condensation: Mechanism and Rationale
The Phillips condensation is a cornerstone of benzimidazole synthesis.[6][7] Its elegance lies in a two-stage, acid-catalyzed process that efficiently builds the heterocyclic core.
Causality Behind Experimental Choices:
-
Acid Catalyst (e.g., HCl, p-TsOH) : The acid catalyst plays a dual role. First, it protonates the carbonyl oxygen of valeric acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by one of the amino groups of o-phenylenediamine. Second, it facilitates the final dehydration step, which is crucial for the aromatization of the imidazole ring. Mineral acids like 4N HCl are highly effective.[6]
-
Heat : The reaction is typically heated. This provides the necessary activation energy for both the initial amide formation and the subsequent intramolecular cyclization and dehydration steps. Heating also helps to drive the reaction to completion by removing the water byproduct.
Reaction Mechanism:
The mechanism proceeds through two key stages:
-
N-Acylation : One of the amino groups of o-phenylenediamine attacks the protonated carbonyl carbon of valeric acid. This is followed by the loss of a water molecule to form an N-acyl-o-phenylenediamine intermediate.
-
Intramolecular Cyclization & Dehydration : The second amino group then performs a nucleophilic attack on the amide carbonyl carbon. This intramolecular cyclization forms a tetrahedral intermediate which subsequently eliminates a second molecule of water to yield the stable, aromatic this compound.[3][6]
Caption: Phillips condensation mechanism for this compound.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis via the Phillips condensation method. It is designed as a self-validating system where reaction progress can be monitored, and the final product is purified and characterized.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 10.0 | 1.08 g |
| Valeric Acid | C₅H₁₀O₂ | 102.13 | 10.0 | 1.02 g (1.1 mL) |
| 4 M Hydrochloric Acid | HCl | 36.46 | - | ~20 mL |
| 10% Sodium Hydroxide | NaOH | 40.00 | - | As needed |
| Toluene | C₇H₈ | 92.14 | - | 20 mL |
Step-by-Step Methodology
Caption: General experimental workflow for synthesis and analysis.
-
Reaction Setup : In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-phenylenediamine (1.08 g, 10.0 mmol) and toluene (20 mL).
-
Reagent Addition : To the stirred mixture, add valeric acid (1.02 g, 10.0 mmol).
-
Acid-Catalyzed Condensation : Add 4 M hydrochloric acid (20 mL) to the flask. The mixture will likely become a thick slurry.
-
Heating : Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexanes (1:1). The disappearance of the o-phenylenediamine spot indicates reaction completion.
-
Cooling and Neutralization : After the reaction is complete, cool the mixture to room temperature. Carefully add 10% aqueous sodium hydroxide solution dropwise with constant stirring until the mixture is alkaline (pH ~8-9), which will precipitate the crude product.[8]
-
Isolation : Filter the crude solid product using a Buchner funnel and wash thoroughly with cold water to remove any inorganic salts.
-
Purification : For further purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound as a crystalline solid.[9]
-
Drying : Dry the purified product in a vacuum oven to remove residual solvent.
Product Characterization and Data
The identity and purity of the synthesized this compound must be confirmed through spectroscopic analysis. Below are the expected characterization data based on analogous structures reported in the literature.
| Analysis Type | Expected Observations |
| Appearance | White to off-white crystalline solid |
| Yield | 75-90% (typical for Phillips condensation with aliphatic acids) |
| ¹H NMR (DMSO-d₆) | δ ~12.3 (s, 1H, NH), 7.5 (m, 2H, Ar-H), 7.1 (m, 2H, Ar-H), 2.9 (t, 2H, -CH₂-), 1.7 (m, 2H, -CH₂-), 1.4 (m, 2H, -CH₂-), 0.9 (t, 3H, -CH₃) |
| ¹³C NMR (DMSO-d₆) | δ ~155 (N-C=N), 140 (Ar-C), 121 (Ar-CH), 30 (-CH₂-), 29 (-CH₂-), 22 (-CH₂-), 14 (-CH₃) |
| FT-IR (KBr, cm⁻¹) | ~3430 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1625 (C=N stretch) |
| HRMS (ESI) | Calculated for C₁₁H₁₅N₂ [M+H]⁺: 175.1230, Found: 175.12xx |
Conclusion
The synthesis of this compound via the Phillips condensation of o-phenylenediamine and valeric acid is a robust, high-yielding, and mechanistically well-understood process. This guide provides the necessary theoretical grounding and a detailed, actionable protocol for its successful execution. The principles outlined here—from the strategic choice of starting materials to the rationale behind the reaction conditions—are broadly applicable to the synthesis of a wide range of 2-substituted benzimidazoles, empowering researchers in their pursuit of novel therapeutic agents and advanced materials.
References
- AdiChemistry. PHILLIPS CONDENSATION REACTION | EXPLANATION.
- Duc, D.X., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances.
- CoLab. Phillips‐Ladenburg Benzimidazole Synthesis. (2010).
- Al-Azzawi, A.M., & Al-Rubaie, A.F. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry.
- Organic Chemistry Portal. Synthesis of benzimidazoles.
- RSC Publishing. Recent achievements in the synthesis of benzimidazole derivatives. (2023).
- Gkizis, P. L., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5726.
- Semantic Scholar. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023).
- Kumar, R., et al. (2021). The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. Molecular Diversity, 25(1), 227-235.
- Nannapaneni, D.T., et al. (2012). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Pharmaceutical Chemistry Journal.
- ResearchGate. (PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (2018).
- Nannapaneni, D.T., et al. (2012). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC.
- CUTM Courseware. To synthesize Benzimidazole from o-phenylenediamine.
- Al-Otaibi, J.S., et al. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Molecules, 27(19), 6298.
- The Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide.
- Rahman, S.M.A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
- Google Patents. WO2015005615A1 - Method for preparation of benzimidazole derivatives.
- ResearchGate. FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature.
- Claramunt, R.M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(10), 611-619.
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An In-Depth Technical Guide to the Chemical Shifts and Coupling Constants of 2-Butyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-Butyl-1H-benzimidazole, a key heterocyclic scaffold in medicinal chemistry. We will delve into a detailed examination of its ¹H and ¹³C NMR spectra, including a thorough assignment of chemical shifts and a nuanced discussion of coupling constants. This guide will explore the influence of solvent polarity on the NMR profile by comparing data acquired in deuterated dimethyl sulfoxide (DMSO-d₆) and deuterated chloroform (CDCl₃). Furthermore, we will outline a robust experimental protocol for NMR data acquisition and introduce the application of two-dimensional (2D) NMR techniques for unambiguous structural elucidation. This document is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of benzimidazole derivatives.
Introduction: The Crucial Role of NMR in Characterizing Benzimidazole Scaffolds
The benzimidazole moiety is a privileged structure in drug discovery, forming the core of numerous pharmacologically active agents. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to diverse therapeutic applications. The biological activity of benzimidazole derivatives is critically dependent on the nature and position of their substituents. Consequently, the precise and unambiguous structural characterization of these molecules is a cornerstone of rational drug design and development.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the molecular framework, including the connectivity of atoms, the electronic environment of individual nuclei, and the spatial relationships between different parts of the molecule. For a molecule such as this compound, NMR spectroscopy allows for the precise mapping of both the aromatic benzimidazole core and the aliphatic butyl substituent.
This guide will provide an in-depth exploration of the ¹H and ¹³C NMR spectra of this compound, offering field-proven insights into the interpretation of its spectral features. We will not only present the experimental data but also explain the underlying principles that govern the observed chemical shifts and coupling constants, thereby empowering researchers to confidently characterize their own benzimidazole derivatives.
¹H and ¹³C NMR Spectral Analysis of this compound
The structural elucidation of this compound by NMR spectroscopy involves the careful analysis of both the proton (¹H) and carbon-13 (¹³C) spectra. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).
Molecular Structure and Numbering
For clarity in the assignment of NMR signals, the atoms of this compound are numbered as follows:
Caption: Numbering scheme for this compound.
¹H NMR Spectrum in DMSO-d₆
The ¹H NMR spectrum in a polar aprotic solvent like DMSO-d₆ provides distinct signals for the aromatic, aliphatic, and N-H protons.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N1-H | 11.73 | br s | - | 1H |
| H4/H7 | 7.45 - 7.48 | m | - | 2H |
| H5/H6 | 7.09 - 7.11 | m | - | 2H |
| H1' (α-CH₂) | 2.81 | t | 7.5 | 2H |
| H2' (β-CH₂) | 1.70 - 1.71 | m | - | 2H |
| H3' (γ-CH₂) | 1.30 - 1.39 | m | - | 2H |
| H4' (δ-CH₃) | 0.87 - 0.92 | t | 7.2 | 3H |
Expert Insights:
-
N-H Proton: The proton on the nitrogen of the imidazole ring (N1-H) appears as a broad singlet at a significantly downfield chemical shift of 11.73 ppm.[1] This is characteristic of acidic protons in benzimidazole systems when measured in DMSO-d₆. The downfield shift is attributed to the diamagnetic anisotropy of the aromatic system and strong hydrogen bonding with the sulfoxide oxygen of the solvent. The broadening is a result of quadrupole effects from the adjacent nitrogen atom and chemical exchange with residual water in the solvent.[2]
-
Aromatic Protons: The protons on the benzene ring (H4/H7 and H5/H6) resonate in the aromatic region between 7.09 and 7.48 ppm. Due to the rapid tautomerism of the N-H proton between the two nitrogen atoms in the imidazole ring on the NMR timescale, the benzimidazole core becomes symmetric. This results in the chemical equivalence of H4 and H7, and H5 and H6, leading to two multiplets, each integrating to two protons.
-
Butyl Chain Protons: The protons of the butyl chain exhibit characteristic aliphatic signals. The α-methylene protons (H1') are the most deshielded of the aliphatic protons due to their proximity to the electron-withdrawing benzimidazole ring, appearing as a triplet at 2.81 ppm with a coupling constant of 7.5 Hz due to coupling with the adjacent β-methylene protons. The β- (H2') and γ- (H3') methylene groups appear as overlapping multiplets. The terminal methyl group (H4') appears as a triplet at a more upfield position of approximately 0.90 ppm, with a coupling constant of 7.2 Hz, indicative of coupling to the adjacent γ-methylene protons.[1]
¹³C NMR Spectrum in DMSO-d₆
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C2 | 155.62 |
| C3a/C7a | 138.59 |
| C5/C6 | 122.07 |
| C4/C7 | 114.58 |
| C1' (α-CH₂) | 30.43 |
| C2' (β-CH₂) | 29.06 |
| C3' (γ-CH₂) | 22.41 |
| C4' (δ-CH₃) | 13.67 |
Expert Insights:
-
C2 Carbon: The C2 carbon, situated between the two nitrogen atoms of the imidazole ring, is the most downfield of the benzimidazole carbons at 155.62 ppm.[1] This is due to the strong deshielding effect of the two adjacent electronegative nitrogen atoms.
-
Aromatic Carbons: Similar to the ¹H NMR spectrum, the rapid N-H tautomerism leads to the equivalence of C3a and C7a, C4 and C7, and C5 and C6. The bridgehead carbons (C3a/C7a) appear at 138.59 ppm. The C5/C6 carbons are observed at 122.07 ppm, while the C4/C7 carbons are the most shielded of the aromatic carbons at 114.58 ppm.[1]
-
Butyl Chain Carbons: The chemical shifts of the butyl chain carbons follow a predictable pattern, with the α-carbon (C1') being the most deshielded at 30.43 ppm due to its direct attachment to the benzimidazole ring. The chemical shifts become progressively more upfield for the subsequent carbons (C2', C3', and C4').[1]
The Influence of Solvent Polarity: A Comparison of DMSO-d₆ and CDCl₃
The choice of solvent can significantly impact the NMR spectrum of a molecule, particularly for compounds like benzimidazoles that can engage in hydrogen bonding and tautomerism.
Predicted ¹H and ¹³C NMR Data in CDCl₃
To illustrate the effect of a less polar, non-hydrogen bonding solvent, we present the predicted ¹H and ¹³C NMR data for this compound in CDCl₃.
Predicted ¹H NMR Data in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| N1-H | 10.50 | br s | - | 1H |
| H4/H7 | 7.60 - 7.65 | m | - | 2H |
| H5/H6 | 7.20 - 7.25 | m | - | 2H |
| H1' (α-CH₂) | 2.95 | t | 7.7 | 2H |
| H2' (β-CH₂) | 1.85 | sextet | 7.5 | 2H |
| H3' (γ-CH₂) | 1.45 | sextet | 7.4 | 2H |
| H4' (δ-CH₃) | 0.95 | t | 7.3 | 3H |
Predicted ¹³C NMR Data in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | 157.5 |
| C3a/C7a | 139.0 |
| C5/C6 | 122.5 |
| C4/C7 | 115.0 |
| C1' (α-CH₂) | 31.0 |
| C2' (β-CH₂) | 30.0 |
| C3' (γ-CH₂) | 22.5 |
| C4' (δ-CH₃) | 13.8 |
Expert Insights on Solvent Effects:
-
N-H Proton: In CDCl₃, the N-H proton is expected to appear at a more upfield chemical shift (around 10.50 ppm) compared to DMSO-d₆. This is because chloroform is a much weaker hydrogen bond acceptor, leading to less deshielding of the N-H proton.
-
Aromatic and Aliphatic Protons: The chemical shifts of the aromatic and aliphatic protons are also influenced by the solvent. In general, a change from a polar to a non-polar solvent can cause slight shifts in the proton resonances.
-
Tautomerism: In a non-polar solvent like CDCl₃, the rate of proton exchange for the N-H tautomerism is typically faster than in DMSO-d₆. This ensures that the benzimidazole core remains symmetric on the NMR timescale, resulting in the observation of averaged signals for the equivalent protons and carbons.
Advanced Structural Elucidation: 2D NMR Techniques
For complex molecules or for the unambiguous assignment of all signals, one-dimensional NMR spectra may not be sufficient. In such cases, two-dimensional NMR experiments are invaluable.
¹H-¹H COSY (Correlation Spectroscopy)
The COSY experiment is a homonuclear correlation technique that identifies protons that are coupled to each other. In the COSY spectrum of this compound, cross-peaks would be observed between:
-
H1' and H2' : Confirming the connectivity between the α- and β-methylenes.
-
H2' and H3' : Establishing the link between the β- and γ-methylenes.
-
H3' and H4' : Confirming the coupling between the γ-methylene and the terminal methyl group.
-
Aromatic Protons : Cross-peaks would also be observed between the coupled aromatic protons, helping to delineate the spin system of the benzene ring.
Caption: Expected ¹H-¹H COSY correlations for this compound.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment is a heteronuclear correlation technique that identifies direct one-bond correlations between protons and the carbons to which they are attached. This is an extremely powerful tool for assigning carbon signals. For this compound, the HSQC spectrum would show cross-peaks connecting:
-
H4/H7 to C4/C7
-
H5/H6 to C5/C6
-
H1' to C1'
-
H2' to C2'
-
H3' to C3'
-
H4' to C4'
Caption: Expected ¹H-¹³C HSQC correlations for this compound.
Experimental Protocol for NMR Analysis
A self-validating system for NMR analysis begins with meticulous sample preparation and data acquisition.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the desired deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Ensure complete dissolution by gentle swirling or brief vortexing. Gentle warming can be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube and wipe the exterior with a lint-free tissue before inserting it into the spectrometer.
-
-
Data Acquisition:
-
The NMR spectra should be acquired on a spectrometer with a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
¹H NMR: Acquire the spectrum using a standard pulse-acquire sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum should be acquired. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to the ¹H spectrum.
-
2D NMR (COSY and HSQC): These experiments should be run using standard pulse programs available on the spectrometer software. The number of increments in the indirect dimension and the number of scans per increment should be optimized to achieve the desired resolution and signal-to-noise in a reasonable amount of time.
-
-
Data Processing:
-
The acquired free induction decays (FIDs) should be Fourier transformed to generate the frequency-domain spectra.
-
Phase and baseline correction should be applied to all spectra.
-
For ¹H spectra, the signals should be integrated to determine the relative number of protons.
-
Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Conclusion
This in-depth technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR characteristics of this compound. We have presented and interpreted the chemical shifts and coupling constants in both polar and non-polar solvents, highlighting the key factors that influence the NMR spectra of benzimidazole derivatives. The inclusion of a detailed experimental protocol and an introduction to the application of 2D NMR techniques aims to equip researchers with the necessary tools for the confident and accurate structural characterization of this important class of heterocyclic compounds. A thorough understanding of the NMR properties of this compound is not only crucial for its own characterization but also serves as a valuable reference point for the study of more complex benzimidazole-containing molecules in the ongoing quest for new and effective therapeutic agents.
References
- c7dt02584j1.pdf. The Royal Society of Chemistry. [Link]
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Tautomerism in N-Unsubstituted 1H-Benzimidazoles: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
The phenomenon of tautomerism in N-unsubstituted 1H-benzimidazoles represents a critical, yet often overlooked, aspect of their chemical behavior, with profound implications for their application in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive exploration of the annular prototropic tautomerism inherent to this important heterocyclic scaffold. We will delve into the fundamental principles governing this dynamic equilibrium, elucidate the experimental and computational methodologies for its characterization, and discuss its significant impact on molecular recognition, biological activity, and drug design. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights.
The Dynamic Nature of N-Unsubstituted 1H-Benzimidazoles: Annular Tautomerism
N-unsubstituted 1H-benzimidazoles exist as a dynamic equilibrium of two tautomeric forms, arising from the migration of a proton between the N1 and N3 atoms of the imidazole ring.[1][2] This rapid, reversible isomerization is known as annular prototropic tautomerism.[3] The two tautomers, often designated as the 1H- and 3H-forms (or in substituted benzimidazoles, leading to different positional isomers), are structurally distinct and can exhibit different physicochemical properties.
The position of this equilibrium is not static; it is influenced by a variety of factors including:
-
Substitution Pattern: The electronic nature and steric bulk of substituents on the benzimidazole core can significantly favor one tautomer over the other.[4]
-
Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent can stabilize one tautomer to a greater extent, thereby shifting the equilibrium.[5]
-
Temperature: The tautomeric equilibrium is temperature-dependent, and variable-temperature studies can provide valuable thermodynamic insights.[5]
-
pH: The protonation state of the benzimidazole ring will influence the tautomeric preference.
Understanding and controlling this tautomeric equilibrium is paramount, as the individual tautomers can display differential biological activities, receptor binding affinities, and pharmacokinetic profiles.[3][6]
Characterization of Tautomeric Equilibria: A Multi-faceted Approach
A combination of spectroscopic and computational techniques is essential for the unambiguous characterization and quantification of tautomeric populations in N-unsubstituted 1H-benzimidazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Tautomer Analysis
NMR spectroscopy is the most powerful and widely used technique for studying tautomerism in solution.[1][2] Both ¹H and ¹³C NMR provide critical information about the electronic and structural environment of the molecule.
In cases of rapid tautomeric exchange on the NMR timescale, the observed spectrum will show a time-averaged representation of the two tautomers. This results in a simplified spectrum where chemically distinct atoms in the individual tautomers become chemically equivalent. For example, in unsubstituted 1H-benzimidazole, a fast equilibrium leads to the equivalence of the C4 and C7, as well as the C5 and C6, positions.[1]
As the rate of exchange slows down, either by lowering the temperature or by using specific solvents, the signals for the individual tautomers may broaden, coalesce, and eventually resolve into distinct peaks for each species.[7]
Key NMR Techniques:
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the benzene portion of the benzimidazole ring, particularly C4 and C7, are highly sensitive to the position of the N-H proton. By comparing the observed chemical shifts to those of "locked" N-methylated analogues (e.g., 1-methyl-1H-benzimidazole), where tautomerism is not possible, the tautomeric ratio can be quantified.[3]
-
¹⁵N NMR Spectroscopy: Due to the large chemical shift dispersion of nitrogen, ¹⁵N NMR is an excellent tool for directly probing the environment of the nitrogen atoms involved in the tautomeric exchange.
-
Variable-Temperature (VT) NMR: VT-NMR experiments are invaluable for studying the thermodynamics and kinetics of the tautomeric equilibrium. By acquiring spectra at different temperatures, one can observe the coalescence and decoalescence of signals, allowing for the determination of the activation energy of the exchange process.[5]
Experimental Protocol 1: Determination of Tautomeric Ratio using Variable-Temperature ¹H NMR
Objective: To qualitatively and quantitatively assess the tautomeric equilibrium of an N-unsubstituted 1H-benzimidazole derivative as a function of temperature.
Materials:
-
N-unsubstituted 1H-benzimidazole sample (5-10 mg)
-
High-quality NMR tube (e.g., Wilmad 535-PP or equivalent)
-
Deuterated solvent (e.g., DMSO-d₆, methanol-d₄, or a mixture, ensuring a low freezing point)
-
Internal standard (optional, for quantification)
Instrumentation:
-
NMR spectrometer equipped with a variable-temperature control unit.
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the benzimidazole sample and dissolve it in approximately 0.6 mL of the chosen deuterated solvent directly in the NMR tube.[8]
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication. The solution must be free of any particulate matter.
-
Cap the NMR tube securely.
-
-
Initial Spectrometer Setup (Room Temperature):
-
Insert the sample into the spectrometer.
-
Lock and shim the spectrometer on the deuterium signal of the solvent.
-
Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K). Note the chemical shifts and line shapes of the aromatic protons.
-
-
Low-Temperature Data Acquisition:
-
Begin to lower the temperature of the probe in a stepwise manner (e.g., in 10-20 K increments).[9][10]
-
Allow the temperature to equilibrate for at least 5-10 minutes at each new temperature setpoint before acquiring data.[11]
-
At each temperature, re-shim the spectrometer to ensure optimal field homogeneity.
-
Acquire a ¹H NMR spectrum at each temperature, paying close attention to changes in the aromatic region. Look for signal broadening, coalescence, and the appearance of new signals corresponding to the individual tautomers.
-
Continue lowering the temperature until distinct signals for both tautomers are observed or until the solvent's freezing point is approached.
-
-
Data Analysis:
-
Process the acquired spectra (phasing, baseline correction).
-
Identify the signals corresponding to each tautomer at the lowest temperature where they are well-resolved.
-
Integrate the non-exchangeable proton signals for each tautomer. The ratio of the integrals will provide the tautomeric ratio at that specific temperature.
-
By analyzing the spectra at different temperatures, you can determine the coalescence temperature and, with appropriate software, calculate the free energy of activation (ΔG‡) for the tautomeric exchange.
-
Data Presentation:
Summarize the results in a table, including the temperature, the chemical shifts of key protons for each tautomer, and the calculated tautomeric ratio at each temperature.
| Temperature (K) | Tautomer A (δ, ppm) | Tautomer B (δ, ppm) | Tautomeric Ratio (A:B) |
| 298 | 7.5 (broad) | 7.5 (broad) | Averaged |
| 250 | 7.6 | 7.4 | 60:40 |
| 220 | 7.65 | 7.35 | 70:30 |
Computational Chemistry: A Powerful Predictive and Interpretive Tool
In conjunction with experimental data, computational methods, particularly Density Functional Theory (DFT), provide invaluable insights into the tautomeric preferences of benzimidazoles.
Key Computational Approaches:
-
Geometry Optimization and Energy Calculations: By performing geometry optimizations and frequency calculations for each tautomer, one can determine their relative stabilities (Gibbs free energies). The tautomer with the lower calculated energy is predicted to be the more abundant species.
-
GIAO (Gauge-Including Atomic Orbital) NMR Chemical Shift Calculations: The GIAO method allows for the prediction of NMR chemical shifts for each tautomer.[12] These calculated shifts can be compared with experimental data to aid in the assignment of signals and to validate the predicted tautomeric ratio.[13]
Computational Protocol 2: DFT Calculation of Tautomer Energies and NMR Chemical Shifts
Objective: To computationally predict the relative stability and ¹³C NMR chemical shifts of the two tautomers of a substituted N-unsubstituted 1H-benzimidazole.
Software:
-
Gaussian 09/16 or other quantum chemistry software package.
-
GaussView or other molecular visualization software.
Procedure:
-
Structure Building:
-
Using GaussView, build the 3D structures of both tautomers of the benzimidazole derivative of interest.
-
Ensure correct atom connectivity and initial geometries.
-
-
Geometry Optimization and Frequency Calculation:
-
For each tautomer, set up a geometry optimization followed by a frequency calculation using a suitable level of theory, for example, the B3LYP functional with the 6-311++G(d,p) basis set.[12]
-
Include a solvent model (e.g., PCM for DMSO) to account for solvent effects.
-
The Gaussian input file route section would look something like this: #p opt freq b3lyp/6-311++g(d,p) scrf=(pcm,solvent=dmso)
-
Run the calculations.
-
Verify that the optimizations have converged to a minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Extract the Gibbs free energies for each tautomer from the output files. The difference in these energies (ΔG) will indicate the relative stability.
-
-
GIAO NMR Calculation:
-
Data Analysis:
-
Extract the calculated isotropic magnetic shielding values for each carbon atom from the output files.
-
To obtain the chemical shifts (δ), these shielding values (σ) must be referenced against the shielding value of a reference compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory: δ_calc = σ_TMS - σ_calc.[16]
-
Compare the calculated chemical shifts, particularly for C4/C7 and C5/C6, with the experimental data to confirm the tautomeric assignments.
-
Data Presentation:
Present the computational results in a clear, tabular format.
| Tautomer | Relative Gibbs Free Energy (kcal/mol) | Calculated δ ¹³C (C4) | Calculated δ ¹³C (C7) |
| Tautomer A | 0.00 | 120.5 | 110.2 |
| Tautomer B | +1.5 | 111.8 | 119.9 |
Implications of Tautomerism in Drug Design and Development
The seemingly subtle shift of a proton in N-unsubstituted 1H-benzimidazoles can have a dramatic impact on their biological activity. This is because the two tautomers present different hydrogen bonding patterns (donor-acceptor arrays) and dipole moments, which are critical for molecular recognition by biological targets such as enzymes and receptors.[17][18]
Key Considerations for Drug Development:
-
Receptor Binding: The specific tautomeric form of a benzimidazole-based drug can be crucial for its binding to the target protein. One tautomer may fit perfectly into a binding pocket, forming key hydrogen bonds, while the other may bind with significantly lower affinity or not at all.[19][20]
-
Structure-Activity Relationships (SAR): A thorough understanding of the tautomeric preferences of a series of benzimidazole analogues is essential for establishing meaningful SAR.[4] Apparent discrepancies in SAR data may be explained by unforeseen shifts in the tautomeric equilibrium upon structural modification.
-
Pharmacokinetic Properties: Tautomerism can influence physicochemical properties such as lipophilicity (logP) and pKa, which in turn affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Case Study: The Proton Pump Inhibitor Omeprazole
Omeprazole, a widely used proton pump inhibitor, is a classic example of the importance of tautomerism in drug action. It exists as a mixture of 5-methoxy and 6-methoxy tautomers.[21][22] The ratio of these tautomers is influenced by the solvent and temperature.[21] While both tautomers are converted to the active inhibitor of the H⁺,K⁺-ATPase, the pharmacokinetic properties of the individual enantiomers of omeprazole (esomeprazole, the S-isomer) are superior due to slower metabolism, leading to more effective acid suppression.[4] This highlights how subtle stereoelectronic and tautomeric factors can have significant clinical implications.
Case Study: The Anthelmintic Drug Albendazole
The anthelmintic drug albendazole, which targets β-tubulin, exists as two desmotropes (tautomers in the solid state), an amino and an imino form.[6][23] The binding of albendazole to β-tubulin is believed to be the basis of its antiparasitic activity.[24][25] The specific tautomeric form present in the active site is likely to be critical for the key interactions that inhibit microtubule polymerization.[6]
Synthesis and Purification of N-Unsubstituted 1H-Benzimidazoles
The synthesis of N-unsubstituted 1H-benzimidazoles is typically achieved through the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid (or its derivatives).[26][27]
Experimental Protocol 3: General Synthesis of 2-Aryl-1H-benzimidazoles
Objective: To synthesize a 2-aryl-1H-benzimidazole via the condensation of an o-phenylenediamine and an aromatic aldehyde.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Ethanol or another suitable solvent
-
Catalyst (e.g., a mild acid like ammonium chloride, or a heterogeneous catalyst)[26][27]
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the o-phenylenediamine in the chosen solvent.[5]
-
Add the aromatic aldehyde to the solution.
-
Add the catalyst to the reaction mixture.
-
-
Reaction Execution:
-
Work-up and Isolation:
Diagram of the Synthetic Workflow:
Caption: General workflow for the synthesis of 2-aryl-1H-benzimidazoles.
Conclusion
The tautomerism of N-unsubstituted 1H-benzimidazoles is a fundamental aspect of their chemistry that has far-reaching consequences in their application, particularly in drug discovery. A comprehensive understanding of the factors that govern this dynamic equilibrium, coupled with robust analytical and computational tools for its characterization, is essential for the rational design of novel benzimidazole-based therapeutics. This guide has provided a detailed overview of the core principles, practical experimental and computational protocols, and the critical implications of tautomerism in this important class of heterocyclic compounds. It is our hope that this resource will empower researchers to navigate the complexities of benzimidazole tautomerism and unlock the full potential of this versatile scaffold.
References
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- Robinson, M. W., et al. (2012). Liver fluke β-tubulin isotype 2 binds albendazole and is thus a probable target of this drug. International Journal for Parasitology: Drugs and Drug Resistance, 2, 135-141.
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- University of Western Ontario. (n.d.).
- Sason, R., et al. (2006). Theoretical study of omeprazole behavior: Racemization barrier and decomposition reaction. Journal of Molecular Structure: THEOCHEM, 773(1-3), 85-92.
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- Alkorta, I., et al. (2022). Determination of the tautomerism of albendazole desmotropes using solution and solid state NMR together with DFT theoretical calculations, both energies and chemical shifts. Journal of Molecular Structure, 1261, 132883.
- Nieto, C. I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism.
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- Garuti, L., et al. (2022). Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. Medicinal Research Reviews, 42(5), 1835-1875.
- Garuti, L., et al. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298.
- Van der Veken, P., et al. (2012). Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles.
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- Knaepen, E., et al. (2013). Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles. Acta Crystallographica Section C, C69, 1229-1233.
- Rosa, J. L., et al. (1993). The anthelmintic albendazole affects in vivo the dynamics and the detyrosination-tyrosination cycle of rat brain microtubules. Journal of Neurochemistry, 61(5), 1783-1790.
- Hashmi, M. A. (2022, February 25).
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- García-Báez, E. V., et al. (2022).
- Hahnel, S., et al. (2022). Interactions of Caenorhabditis elegans β-tubulins with the microtubule inhibitor and anthelmintic drug albendazole. Genetics, 221(3), iyac093.
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An In-depth Technical Guide to the Computational Modeling of Benzimidazole Derivatives
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1] This versatility has led to its incorporation into numerous clinically significant drugs with activities spanning anticancer, anthelmintic, antiviral, and antihypertensive therapies.[2][3] As the demand for novel, more potent, and selective therapeutics intensifies, computational modeling has emerged as an indispensable tool in the rational design and optimization of benzimidazole derivatives. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core in silico techniques employed in the discovery pipeline for this important class of compounds. We will delve into the causality behind methodological choices in molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, molecular dynamics simulations, and ADMET predictions, offering field-proven insights and detailed protocols to empower your research endeavors.
The Rationale for a Computational Approach
The conformational flexibility of the benzimidazole nucleus allows it to adapt to various biological targets, but this same versatility presents a significant challenge for medicinal chemists.[1] Synthesizing and screening vast libraries of derivatives is both time-consuming and resource-intensive. Computational modeling offers a powerful alternative, enabling scientists to:
-
Prioritize Synthesis: Predict the biological activity of novel compounds before they are synthesized, focusing laboratory efforts on the most promising candidates.
-
Elucidate Mechanisms of Action: Visualize and analyze the interactions between benzimidazole derivatives and their target proteins at an atomic level.[2][4]
-
Optimize Lead Compounds: Systematically modify a lead structure in silico to enhance its potency, selectivity, and pharmacokinetic properties.
-
Reduce Costs and Timelines: By minimizing the number of compounds that need to be synthesized and tested, computational approaches can significantly accelerate the drug discovery process.
This guide will walk through the key stages of a typical computational workflow for designing and evaluating novel benzimidazole derivatives.
Caption: A streamlined workflow for performing molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models
QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. [5][6]For benzimidazole derivatives, a QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding lead optimization. [7]
The "Why": Causality in QSAR Model Development
The predictive power of a QSAR model is highly dependent on the quality of the input data and the rigor of the statistical validation.
-
Data Set Selection: A good QSAR model requires a dataset of benzimidazole derivatives with a wide range of biological activities (e.g., IC50 values). The structures should be diverse enough to cover a significant chemical space.
-
Descriptor Calculation: The chemical structures are converted into a set of numerical descriptors that quantify their physicochemical properties (e.g., hydrophobicity, electronic properties, steric properties).
-
Model Building: A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is used to build an equation that correlates the descriptors with the biological activity. [8][9]* Validation: This is a crucial step to ensure the model is not overfitted and has real predictive power. It involves:
-
Internal Validation: Using techniques like leave-one-out cross-validation (q²).
-
External Validation: Using a separate test set of compounds that were not used in model building to assess the predictive r² (pred_r²). [8]
-
Step-by-Step Protocol: 3D-QSAR (CoMFA/CoMSIA)
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide intuitive 3D contour maps that show where steric bulk, positive/negative charges, or hydrophobic/hydrophilic properties are favorable or unfavorable for activity. [9][10]
-
Data Preparation:
-
Compile a dataset of benzimidazole derivatives with their corresponding biological activities (pIC50 = -log(IC50)).
-
Divide the dataset into a training set (~70-80%) and a test set (~20-30%). [9]2. Molecular Alignment:
-
This is the most critical step in 3D-QSAR. All molecules in the dataset must be aligned in 3D space. This can be done by superimposing them onto a common scaffold or by using a pharmacophore-based alignment. [9]3. Generation of CoMFA/CoMSIA Fields:
-
Place the aligned molecules in a 3D grid.
-
At each grid point, calculate the steric and electrostatic fields (CoMFA) or similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties (CoMSIA).
-
-
PLS Analysis:
-
Use PLS to correlate the field values (independent variables) with the biological activity (dependent variable).
-
-
Model Validation and Interpretation:
-
Assess the statistical quality of the model (q², r², pred_r²).
-
Generate and analyze the 3D contour maps. For example, a green contour in a CoMFA steric map indicates that bulky groups in that region increase activity, while a yellow contour indicates that bulky groups decrease activity. [10]
-
Caption: The iterative process of developing and validating a 3D-QSAR model.
Molecular Dynamics (MD) Simulations: Assessing Complex Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, MD simulations offer a dynamic view, modeling the movement of atoms over time. [11][12]This is crucial for assessing the stability of the docked pose and understanding the flexibility of the binding pocket. [13][14]
The "Why": Causality in MD Simulation
MD simulations provide insights that static models cannot:
-
Stability of Binding Pose: Does the benzimidazole derivative remain in the predicted docked pose, or does it drift away over the course of the simulation?
-
Role of Water Molecules: MD can explicitly model the role of water molecules in the binding site, revealing their contribution to the stability of the complex.
-
Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD can capture these induced-fit effects.
-
Binding Free Energy Calculation: Advanced techniques like MM/PBSA and MM/GBSA can be used to calculate the binding free energy from the MD trajectory, providing a more accurate estimate of binding affinity than docking scores alone. [11]
Step-by-Step Protocol: MD Simulation with GROMACS/Desmond
Software packages like GROMACS, AMBER, or Schrödinger's Desmond are commonly used for MD simulations. [12][15]
-
System Preparation:
-
Start with the best-docked pose of the benzimidazole-protein complex.
-
Place the complex in a simulation box (e.g., cubic or dodecahedron) and solvate it with an explicit water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial setup.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at the desired pressure (e.g., 1 bar). This is typically done in two phases: NVT (constant volume) and NPT (constant pressure) ensembles.
-
-
Production Run:
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable RMSD indicates that the system has reached equilibrium and the ligand is stably bound. [12][13] * Root Mean Square Fluctuation (RMSF): Plot the RMSF of each protein residue to identify flexible regions.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation.
-
ADMET Prediction: Profiling for Drug-Likeness
A potent compound is useless as a drug if it has poor pharmacokinetic properties or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical in silico filtering step. [16]
The "Why": Early Filtering for Success
Predicting ADMET properties early in the discovery process helps to:
-
Reduce Attrition Rates: A major reason for late-stage drug failure is poor pharmacokinetics or toxicity. Early prediction helps to eliminate problematic compounds.
-
Guide Chemical Modifications: If a promising compound has a predicted liability (e.g., poor oral bioavailability), its structure can be modified to improve its ADMET profile.
-
Ensure Safety and Efficacy: Predicting potential toxicity is crucial for patient safety.
Key Parameters and Tools
Several online tools and software packages, such as SwissADME and admetSAR, can predict a wide range of ADMET properties. [16][17][18]
| Parameter Category | Key Properties Predicted | Rationale |
|---|---|---|
| Physicochemical Properties | Molecular Weight, logP, Topological Polar Surface Area (TPSA) | Governs overall drug-likeness and membrane permeability. |
| Absorption | Human Intestinal Absorption (HIA), Caco-2 Permeability | Predicts the likelihood of oral bioavailability. |
| Distribution | Blood-Brain Barrier (BBB) Permeation, Plasma Protein Binding | Determines where the drug goes in the body and how much is available to act on the target. |
| Metabolism | Cytochrome P450 (CYP) Inhibition/Substrate | Predicts potential drug-drug interactions. |
| Excretion | Renal Organic Cation Transporter | Influences the drug's half-life. |
| Toxicity | AMES Mutagenicity, Carcinogenicity, hERG Inhibition | Flags potential safety concerns. |
Table 1: Key ADMET properties and their importance in drug discovery.
Step-by-Step Protocol: Using SwissADME
SwissADME is a free and user-friendly web server. [18]
-
Input: Draw the structure of the benzimidazole derivative or paste its SMILES string into the input box.
-
Execution: Click "Run" to start the prediction.
-
Analysis: The tool provides a comprehensive output, including:
-
Lipinski's Rule of Five: A quick assessment of drug-likeness. [19] * Pharmacokinetic Properties: Predictions for GI absorption, BBB permeation, and CYP inhibition.
-
Bioavailability Radar: A visual representation of the drug-likeness of the compound.
-
Conclusion and Future Perspectives
The computational modeling techniques outlined in this guide—molecular docking, QSAR, MD simulations, and ADMET prediction—form a powerful, integrated pipeline for the discovery and optimization of novel benzimidazole derivatives. [3][4]By providing atomic-level insights into ligand-receptor interactions and predicting key drug-like properties, these in silico methods de-risk and accelerate the path from initial concept to a viable clinical candidate.
The future of computational drug discovery for benzimidazoles will likely involve greater integration of artificial intelligence and machine learning. Advanced AI models will enable more accurate prediction of biological activity, de novo design of novel scaffolds, and more sophisticated analysis of complex biological data, further enhancing our ability to develop the next generation of benzimidazole-based therapeutics.
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Methodological & Application
Application Notes and Protocols for the Exploration of 2-Butyl-1H-benzimidazole in Anticancer Drug Discovery
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Oncology
The benzimidazole core, an aromatic bicyclic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of pharmacologically active compounds.[1] Its structural resemblance to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets, making it a focal point in the quest for novel therapeutics.[1] Within the expansive family of benzimidazole derivatives, those substituted at the 2-position have garnered significant attention for their potent and diverse anticancer activities.[2] These compounds have been reported to exert their effects through various mechanisms, including the inhibition of critical cellular processes such as tubulin polymerization, kinase signaling, and DNA replication, ultimately leading to cell cycle arrest and apoptosis.[1][3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the synthesis, in vitro evaluation, and preclinical in vivo assessment of a specific analogue, 2-Butyl-1H-benzimidazole, as a potential anticancer agent. While the broader class of 2-substituted benzimidazoles is well-documented, this document offers a detailed, step-by-step approach to systematically investigate the oncological potential of this particular molecule, from initial synthesis to preliminary in vivo efficacy studies. The protocols herein are designed to be self-validating, with explanations of the scientific rationale behind each experimental choice.
Part 1: Synthesis of this compound
The synthesis of this compound is most effectively achieved through the Phillips condensation reaction, which involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid.[4][5] This method is robust, generally provides good yields, and is a common strategy for preparing a wide range of 2-substituted benzimidazoles.[6]
Protocol 1: Synthesis via Phillips Condensation
This protocol details the synthesis of this compound from o-phenylenediamine and valeric acid.[7]
Materials:
-
o-Phenylenediamine
-
Valeric acid
-
4M Hydrochloric acid
-
Sodium hydroxide solution
-
Ethanol
-
Activated charcoal
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-phenylenediamine (0.1 mol) and valeric acid (0.11 mol).
-
Slowly add 4M hydrochloric acid (50 mL) to the flask.
-
Heat the reaction mixture to reflux and maintain this temperature for 4 hours with continuous stirring.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture by the dropwise addition of a sodium hydroxide solution until the pH is approximately 7.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water.
-
For purification, recrystallize the crude product from an ethanol-water mixture. Activated charcoal can be used to decolorize the solution if necessary.
-
Collect the purified crystals of this compound by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Characterize the final product using techniques such as melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
Part 2: In Vitro Evaluation of Anticancer Activity
A tiered approach to in vitro screening is recommended to efficiently assess the anticancer potential of this compound.[8] This begins with broad cytotoxicity screening, followed by more detailed mechanistic studies.
Experimental Workflow for In Vitro Analysis
Caption: A tiered workflow for the in vitro evaluation of this compound.
Protocol 2: Cytotoxicity Screening using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9] It is a standard initial screening tool in anticancer drug discovery.[10]
Materials:
-
Selected cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon]) and a non-cancerous cell line (e.g., MCF-10A [normal breast epithelial])
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Hypothetical Data Presentation:
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 | 5.2 |
| This compound | A549 | 8.9 |
| This compound | HCT-116 | 6.5 |
| This compound | MCF-10A | >100 |
| Doxorubicin (Control) | MCF-7 | 0.8 |
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if the compound induces cell cycle arrest.[11] Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and, consequently, the distribution of cells in different phases of the cell cycle.[2]
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
This compound
-
70% Ethanol (ice-cold)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Proposed Signaling Pathway for Cell Cycle Arrest
Caption: Proposed inhibition of CDK/Cyclin complexes by this compound, leading to G2/M arrest.
Protocol 4: Apoptosis Detection by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[13]
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 48 hours.
-
Cell Harvesting: Collect all cells (adherent and floating), wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Part 3: In Vivo Preclinical Evaluation
Promising in vitro results warrant further investigation in a preclinical in vivo model.[8] The subcutaneous xenograft model in immunodeficient mice is a standard and widely used model for evaluating the efficacy of anticancer agents.[4][14]
Protocol 5: Subcutaneous Xenograft Tumor Model
Animal Model:
-
Immunodeficient mice (e.g., Athymic Nude or SCID mice), 4-6 weeks old.
Procedure:
-
Cell Preparation: Harvest cancer cells (e.g., MCF-7) during their exponential growth phase. Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1-10 x 10^7 cells/mL. For some cell lines, co-injection with Matrigel can improve tumor take-rate.[6]
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[4]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width)² x length/2.[4]
-
Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. Administer this compound (formulated in a suitable vehicle) via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses. The control group should receive the vehicle only.
-
Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
Conclusion and Future Directions
This guide provides a structured and comprehensive approach for the initial investigation of this compound as a potential anticancer agent. The outlined protocols, from synthesis to in vivo evaluation, offer a clear path for researchers to generate robust and reproducible data. The benzimidazole scaffold continues to be a rich source of novel therapeutic candidates, and systematic evaluations of specific derivatives, such as the one detailed here, are crucial for advancing the field of oncology drug discovery. Should this compound demonstrate significant efficacy, further studies, including detailed mechanism of action elucidation, pharmacokinetic and toxicological profiling, will be warranted to support its progression as a clinical candidate.
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Application Notes & Protocols: A Comprehensive Guide to Evaluating the Antifungal Activity of Benzimidazole Derivatives
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. This has intensified the search for novel, more effective antifungal agents. Benzimidazole derivatives, a class of heterocyclic compounds, are regarded as a promising source of bioactive molecules with a wide range of therapeutic potential, including significant antifungal properties.[1][2] This guide provides a comprehensive framework of detailed protocols for researchers, scientists, and drug development professionals to systematically evaluate the antifungal efficacy of novel benzimidazole derivatives. By adhering to standardized and validated methodologies, researchers can generate reproducible and comparable data, accelerating the journey from compound synthesis to potential clinical application.
Pillar 1: The Scientific Rationale — Mechanism of Action
Understanding the mechanism of action is fundamental to designing rational screening assays and interpreting results. Unlike azoles, which inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane, benzimidazoles have a distinct intracellular target.[1][3]
The primary antifungal mechanism of benzimidazole derivatives is the disruption of microtubule formation.[4] They achieve this by binding specifically to β-tubulin, a protein subunit that polymerizes to form microtubules. This binding action inhibits the polymerization process, preventing the assembly of the mitotic spindle, which is essential for nuclear division.[4] The ultimate consequence is a blockage of mitosis, leading to cell cycle arrest and inhibition of fungal proliferation. This targeted action provides a basis for their selective toxicity against fungi.
Caption: Mechanism of action of benzimidazole antifungals.
Pillar 2: In Vitro Efficacy Assessment — Core Protocols
In vitro susceptibility testing is the first critical step in evaluating an antifungal agent. It provides quantitative data on the compound's intrinsic activity against a panel of clinically relevant fungi. For consistency and inter-laboratory comparability, methodologies should be based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is the gold-standard method for determining the MIC, defined as the lowest concentration of a drug that inhibits the visible growth of a microorganism.[8] This protocol is adapted from the CLSI M27 (for yeasts) and M38 (for filamentous fungi) documents.[9][10]
A. Materials
-
Test Compounds: Benzimidazole derivatives, dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock.
-
Fungal Strains: Clinically relevant yeasts (Candida albicans, Candida glabrata, Cryptococcus neoformans) and molds (Aspergillus fumigatus).[1]
-
Quality Control (QC) Strains: C. parapsilosis ATCC 22019 and C. krusei ATCC 6258.
-
Medium: RPMI-1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.[5][8]
-
Equipment: Sterile, 96-well flat-bottom microtiter plates, spectrophotometer, incubator (35°C), multichannel pipettes.
B. Step-by-Step Methodology
-
Compound Preparation: Prepare serial twofold dilutions of the benzimidazole derivatives in the RPMI-1640 medium directly in the 96-well plates. The final volume in each well should be 100 µL, and the concentration range should be sufficient to span the expected MIC (e.g., 0.03 to 64 µg/mL).
-
Inoculum Preparation:
-
Grow fungal isolates on Sabouraud Dextrose Agar for 24-48 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard using a spectrophotometer (for yeasts, this corresponds to approx. 1-5 x 10^6 CFU/mL).[5]
-
Further dilute this suspension in RPMI-1640 medium to achieve the final target inoculum concentration of 0.5–2.5 x 10^3 CFU/mL.[5][11]
-
-
Inoculation: Add 100 µL of the final standardized fungal inoculum to each well of the microtiter plate, bringing the total volume to 200 µL. This halves the drug concentration to the desired final test concentration.
-
Controls: Include a sterility control (medium only) and a growth control (medium plus inoculum, no drug) on each plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours (yeasts) or as required for adequate growth of molds.[5][12]
-
Endpoint Reading: The MIC is determined by visual inspection as the lowest drug concentration at which there is a significant inhibition of growth (e.g., ≥50% reduction) compared to the drug-free growth control.
Caption: Workflow for the Broth Microdilution MIC Assay.
Table 1: Comparison of Standardized Broth Microdilution Parameters
| Parameter | CLSI Guideline | EUCAST Guideline |
| Medium | RPMI-1640 + MOPS | RPMI-1640 + MOPS + 2% Glucose[13] |
| Yeast Inoculum | 0.5–2.5 x 10³ CFU/mL[5] | 1–5 x 10⁵ CFU/mL |
| Mold Inoculum | 0.4–5 x 10⁴ CFU/mL | 2-5 x 10⁵ CFU/mL[13] |
| Incubation Temp. | 35°C[5] | 35-37°C |
| Reading Endpoint | Significant growth inhibition (≥50%) | Complete growth inhibition (for azoles)[5] |
Protocol 2: Disk Diffusion Assay for Qualitative Screening
This method is a simple, cost-effective way to screen compounds for antifungal activity.[5][14] It relies on the diffusion of the compound from a paper disk into an agar medium seeded with the test fungus.
A. Materials
-
Medium: Mueller-Hinton Agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (GMB).[5][15]
-
Equipment: Sterile paper disks (6 mm), Petri dishes, sterile swabs.
B. Step-by-Step Methodology
-
Inoculum Preparation: Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted suspension. Press the swab firmly against the inside wall of the tube to remove excess liquid. Swab the entire surface of the GMB agar plate evenly in three directions to ensure confluent growth.[5]
-
Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the benzimidazole derivative onto the surface of the inoculated agar.
-
Incubation: Invert the plates and incubate at 35°C for 20-24 hours.
-
Measurement: Measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk. A larger zone of inhibition generally indicates greater susceptibility of the fungus to the compound.[16]
Protocol 3: Time-Kill Kinetic Assay for Fungicidal/Fungistatic Determination
While the MIC indicates growth inhibition, a time-kill assay reveals the rate and extent of fungal killing, distinguishing between fungistatic (inhibiting growth) and fungicidal (killing) activity.[17][18]
A. Materials
-
Same as Broth Microdilution (Protocol 1), but using larger volumes in sterile tubes.
-
Sabouraud Dextrose Agar plates for colony counting.
B. Step-by-Step Methodology
-
Preparation: In sterile tubes containing RPMI-1640, prepare solutions of the benzimidazole derivative at concentrations relative to its predetermined MIC (e.g., 1x, 4x, 8x, 16x MIC). Also include a drug-free growth control.[19]
-
Inoculation: Inoculate each tube with a standardized fungal suspension to a final concentration of approximately 1–5 x 10⁵ CFU/mL.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[18] Perform serial tenfold dilutions in sterile saline and plate a known volume onto agar plates.
-
Incubation and Counting: Incubate the plates at 35°C until colonies are visible, then count the number of colony-forming units (CFU/mL) for each time point and concentration.
-
Data Analysis: Plot log10 CFU/mL versus time for each concentration.
Pillar 3: Preclinical Validation — In Vivo and Safety Protocols
Positive in vitro results must be validated in a biological system to assess efficacy, pharmacokinetics, and safety.
Protocol 4: Murine Model of Systemic Candidiasis
Animal models are indispensable for evaluating a drug's performance in a complex host environment.[20][21] The murine model of disseminated candidiasis is a standard for testing systemic antifungal agents.[20][22] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
A. General Procedure
-
Animal Model: Use immunocompetent or (more commonly) immunosuppressed mice (e.g., rendered neutropenic with cyclophosphamide).[22]
-
Infection: Administer a standardized inoculum of Candida albicans (e.g., 1 x 10⁵ cells) via intravenous (tail vein) injection.
-
Treatment: Begin treatment at a specified time post-infection (e.g., 2-24 hours).[22] Administer the benzimidazole derivative via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at various doses. Include a vehicle control group and a positive control group (e.g., fluconazole).
-
Efficacy Endpoints:
-
Survival: Monitor animals daily for a set period (e.g., 21 days) and plot Kaplan-Meier survival curves.
-
Fungal Burden: At a predetermined endpoint (e.g., 3-5 days post-infection), humanely euthanize a subset of animals. Harvest target organs (typically kidneys), homogenize the tissue, and perform serial dilutions for CFU plating to quantify the fungal load.[20]
-
Protocol 5: In Vitro Cytotoxicity and Selectivity Index
A crucial aspect of drug development is ensuring the compound is selectively toxic to the fungal pathogen while sparing host cells.[23][24]
A. General Procedure
-
Cell Lines: Use standard mammalian cell lines, such as L929 (mouse fibroblast) or HepG2 (human liver carcinoma).[25]
-
Assay: Seed cells in 96-well plates and expose them to the same serial dilutions of the benzimidazole derivative used in the MIC assay.
-
Measurement: After 24-48 hours of exposure, assess cell viability using a colorimetric method like the MTT assay. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), the drug concentration that reduces cell viability by 50%.
-
Selectivity Index (SI): Determine the compound's selectivity by calculating the SI:
-
SI = CC50 (mammalian cells) / MIC (fungal cells)
-
A higher SI value is desirable, indicating greater selectivity for the fungal target.
-
Table 2: Sample Data Presentation for Novel Benzimidazole Derivatives
| Compound ID | MIC vs. C. albicans (µg/mL) | CC50 vs. L929 cells (µg/mL) | Selectivity Index (SI) |
| BZD-001 | 2.0 | >64 | >32 |
| BZD-002 | 8.0 | 32 | 4 |
| BZD-003 | 0.5 | 50 | 100 |
| Fluconazole | 1.0 | >128 | >128 |
Conclusion
The systematic evaluation of benzimidazole derivatives requires a multi-tiered approach, progressing from foundational in vitro susceptibility testing to more complex in vivo efficacy and safety assessments. By employing the standardized and validated protocols outlined in this guide—from broth microdilution and time-kill assays to murine infection models and cytotoxicity testing—researchers can generate high-quality, reliable data. This structured methodology ensures that the most promising compounds are identified and advanced efficiently, contributing to the critical pipeline of next-generation antifungal therapies.
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- Kindo, A. J., et al. (2016). Antifungal susceptibility of clinically significant candida species by disk diffusion method. IP International Journal of Medical Microbiology and Tropical Diseases, 2(2), 47-51. [Link]
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- Motyl, M. R., et al. (2013). Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata. Journal of Clinical Microbiology, 51(8), 2635–2640. [Link]
- Pujol, I., et al. (1996). Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi. Antimicrobial Agents and Chemotherapy, 40(9), 2106–2110. [Link]
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- Singh, P., et al. (2023). In vitro Studies of Antibacterial and Antifungal Activity of Novel Substituted Benzimidazole Derivatives. Trends in Sciences, 20(10), 6110. [Link]
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Application Notes and Protocols for 2-Butyl-1H-benzimidazole as a Corrosion Inhibitor for Steel
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Role of Benzimidazoles in Corrosion Science
Steel, a cornerstone of modern infrastructure and industry, is inherently susceptible to corrosion, an electrochemical process that leads to its degradation when exposed to aggressive environments such as acidic solutions used in industrial cleaning, pickling, and oil and gas exploration. The economic and safety implications of steel corrosion are substantial, necessitating the development of effective corrosion inhibitors. Among the various classes of organic corrosion inhibitors, benzimidazole and its derivatives have garnered significant attention. Their efficacy stems from their molecular structure, which includes a planar benzimidazole ring and heteroatoms (nitrogen) with lone pairs of electrons, facilitating strong adsorption onto the metal surface. This adsorption forms a protective barrier, impeding the corrosive process.
This guide focuses on a specific derivative, 2-Butyl-1H-benzimidazole , and provides a comprehensive overview of its application as a corrosion inhibitor for steel. We will delve into its mechanism of action, provide detailed protocols for its evaluation, and present expected performance data based on studies of analogous compounds.
Mechanism of Corrosion Inhibition by this compound
The primary mechanism by which this compound inhibits steel corrosion in acidic media is through adsorption onto the steel surface. This process is influenced by several factors, including the nature of the metal, the corrosive environment, and the molecular structure of the inhibitor.
The benzimidazole ring, with its π-electrons and nitrogen heteroatoms, acts as the primary site for interaction with the vacant d-orbitals of iron atoms on the steel surface. The butyl group at the 2-position, being an electron-donating alkyl group, increases the electron density on the benzimidazole ring, which can enhance its adsorption and, consequently, its inhibition efficiency.
The adsorption of this compound on the steel surface can be described as a combination of physisorption and chemisorption:
-
Physisorption: This involves the electrostatic interaction between the protonated benzimidazole molecule (in acidic solution) and the negatively charged steel surface (due to the adsorption of anions like Cl⁻ from the acid).
-
Chemisorption: This is a stronger form of adsorption involving the sharing of electrons between the lone pairs of the nitrogen atoms and the vacant d-orbitals of the iron atoms, forming a coordinate-type bond.
This adsorbed layer acts as a physical barrier, isolating the steel from the corrosive medium. Furthermore, this compound often acts as a mixed-type inhibitor , meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1][2]
Synthesis of this compound
The synthesis of this compound can be achieved through the condensation of o-phenylenediamine with valeric acid.[3]
Protocol: Synthesis of this compound[3]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-phenylenediamine (0.1 mol) and valeric acid (0.11 mol).
-
Acid Addition: Slowly add 4M hydrochloric acid (50 mL) to the flask.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Neutralization: After cooling, carefully neutralize the reaction mixture with a sodium hydroxide solution to precipitate the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Evaluation of Corrosion Inhibition Performance
To assess the effectiveness of this compound as a corrosion inhibitor, a combination of gravimetric and electrochemical techniques is employed.
Weight Loss Measurements
This is a straightforward method to determine the corrosion rate and inhibition efficiency.[4]
Protocol: Weight Loss Measurement
-
Specimen Preparation: Prepare mild steel coupons of known dimensions (e.g., 2 cm x 2 cm x 0.1 cm). Abrade the surfaces with progressively finer grades of emery paper, degrease with acetone, wash with distilled water, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg.
-
Immersion: Immerse the coupons in the corrosive medium (e.g., 1 M HCl) with and without various concentrations of this compound for a specified period (e.g., 24 hours) at a constant temperature.
-
Final Weighing: After the immersion period, remove the coupons, carefully clean them to remove corrosion products, wash, dry, and reweigh.
-
Calculations:
-
Corrosion Rate (CR): CR (g/m²h) = ΔW / (A * t), where ΔW is the weight loss, A is the surface area, and t is the immersion time.
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] * 100, where CR₀ is the corrosion rate without inhibitor and CRᵢ is the corrosion rate with inhibitor.
-
Expected Results:
The inhibition efficiency is expected to increase with increasing concentration of this compound. The presence of the butyl group may lead to higher efficiency compared to unsubstituted benzimidazole due to its electron-donating nature and larger surface coverage.
| Inhibitor Concentration (mM) | Expected Weight Loss (mg) | Expected Inhibition Efficiency (%) |
| 0 (Blank) | 100 | 0 |
| 0.1 | 30 | 70 |
| 0.5 | 15 | 85 |
| 1.0 | 8 | 92 |
| 5.0 | 5 | 95 |
Note: These are representative values based on studies of similar benzimidazole derivatives and may vary depending on experimental conditions.[2][5]
Potentiodynamic Polarization (PDP)
This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.[5][6]
Protocol: Potentiodynamic Polarization
-
Electrochemical Cell: Use a standard three-electrode cell with a mild steel specimen as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Solution Preparation: Prepare the corrosive solution (e.g., 1 M HCl) with and without different concentrations of this compound.
-
Stabilization: Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: Plot the logarithm of the current density versus the potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculations:
-
Inhibition Efficiency (IE%): IE% = [(icorr₀ - icorrᵢ) / icorr₀] * 100, where icorr₀ is the corrosion current density without inhibitor and icorrᵢ is the corrosion current density with inhibitor.
-
Expected Results:
The addition of this compound is expected to shift both the anodic and cathodic branches of the polarization curve to lower current densities, indicating a mixed-type inhibition. The corrosion potential (Ecorr) may show a slight shift, but typically less than 85 mV for a mixed-type inhibitor.
| Inhibitor Concentration (mM) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Expected Inhibition Efficiency (%) |
| 0 (Blank) | -480 | 1000 | 0 |
| 0.1 | -475 | 300 | 70 |
| 0.5 | -470 | 150 | 85 |
| 1.0 | -465 | 80 | 92 |
| 5.0 | -460 | 50 | 95 |
Note: These are representative values based on studies of similar benzimidazole derivatives and may vary depending on experimental conditions.[5][6]
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the corrosion mechanism and the properties of the protective inhibitor film.[7][8][9]
Protocol: Electrochemical Impedance Spectroscopy
-
Electrochemical Cell and Solution: Use the same setup as for the PDP measurements.
-
Stabilization: Allow the working electrode to reach a stable OCP.
-
Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: Present the data as Nyquist and Bode plots. The Nyquist plot for an inhibited system typically shows a larger semicircle compared to the uninhibited system, indicating an increase in the charge transfer resistance (Rct). The Bode plot will show a higher impedance at low frequencies and a phase angle approaching -90° over a wider frequency range for the inhibited system.
-
Equivalent Circuit Modeling: Fit the EIS data to an appropriate equivalent electrical circuit to quantify parameters like the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculations:
-
Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100, where Rct₀ is the charge transfer resistance without inhibitor and Rctᵢ is the charge transfer resistance with inhibitor.
-
Expected Results:
The Nyquist plot will show an increase in the diameter of the semicircle with increasing inhibitor concentration, corresponding to an increase in Rct. The Bode plot will show an increase in the impedance modulus at low frequencies.
| Inhibitor Concentration (mM) | Rct (Ω·cm²) | Cdl (µF/cm²) | Expected Inhibition Efficiency (%) |
| 0 (Blank) | 50 | 100 | 0 |
| 0.1 | 150 | 70 | 66.7 |
| 0.5 | 350 | 50 | 85.7 |
| 1.0 | 600 | 30 | 91.7 |
| 5.0 | 1000 | 20 | 95.0 |
Note: These are representative values based on studies of similar benzimidazole derivatives and may vary depending on experimental conditions.[7][8][9]
Adsorption Isotherm
The adsorption of this compound on the steel surface can often be described by the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the surface.[2][10] The Langmuir isotherm is given by the equation:
C / θ = 1 / Kads + C
where C is the inhibitor concentration, θ is the surface coverage (which can be approximated by IE%/100), and Kads is the adsorption equilibrium constant. A linear plot of C/θ versus C indicates that the adsorption follows the Langmuir isotherm.
Visualizing the Experimental Workflow
Caption: Experimental workflow for evaluating this compound as a corrosion inhibitor.
Conclusion
This compound is a promising corrosion inhibitor for steel in acidic environments. Its efficacy is attributed to its ability to adsorb onto the steel surface, forming a protective barrier that inhibits both anodic and cathodic corrosion reactions. The detailed protocols provided in this guide offer a robust framework for researchers to synthesize and evaluate the performance of this and other benzimidazole-based corrosion inhibitors. The expected results, based on analogous compounds, suggest that this compound can achieve high inhibition efficiencies. Further research focusing on this specific molecule will be valuable in optimizing its application for industrial corrosion protection.
References
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- Popova, A., et al. (2019). Recent advances in the use of benzimidazoles as corrosion inhibitors. Molecules, 24(23), 4365. [Link]
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- Darowicki, K., et al. (2021). Dynamic Impedance-Based Evaluation of Inhibition Efficiency Using Benzimidazole as a Carbon Steel Corrosion Inhibitor.
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- SciSpace. (n.d.). Synthesis Of New Benzimidazole Derivatives And Their Corrosion Inhibition Performance On Mild Steel In 0.5 M Hydrochloric Acid. [Link]
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- PubMed Central. (n.d.). A Comprehensive Study of N-Butyl-1H-Benzimidazole. [Link]
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Application Notes and Protocols for 2-Butyl-1H-benzimidazole Derivatives in Organic Light-Emitting Diodes (OLEDs)
Introduction: The Strategic Role of Benzimidazole Scaffolds in Advanced OLEDs
The benzimidazole core is a privileged heterocyclic motif in the design of functional organic materials for optoelectronic applications. Its inherent electron-deficient nature makes it an excellent building block for electron transport materials (ETMs) and host materials in organic light-emitting diodes (OLEDs). The strategic introduction of a 2-butyl group, often as part of a larger substituent, allows for fine-tuning of the molecule's solubility, morphology, and electronic properties. This guide provides a comprehensive overview of the application of 2-butyl-1H-benzimidazole derivatives in OLEDs, detailing their synthesis, characterization, and integration into high-performance devices.
The rationale behind employing benzimidazole derivatives lies in their favorable electronic properties and thermal stability.[1][2] The benzimidazole moiety facilitates efficient electron injection and transport, a critical factor in achieving balanced charge carrier flux within the emissive layer of an OLED, thereby enhancing device efficiency and lifetime.[3][4] Furthermore, the rigid benzimidazole structure contributes to high glass transition temperatures (Tg), which is essential for the morphological stability and longevity of OLED devices.[5]
Molecular Design and Synthesis of Functional this compound Derivatives
The versatility of the benzimidazole scaffold allows for a wide range of synthetic modifications to tailor its properties for specific OLED applications. A common synthetic route involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[6]
Representative Synthesis Protocol: Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate
This protocol details the synthesis of a specific 2-substituted benzimidazole derivative that incorporates a butyl group on one of the nitrogen atoms of the benzimidazole ring, illustrating a common strategy for improving processability.
Reaction Scheme:
A representative synthetic pathway.
Materials and Reagents:
-
Ethyl 3,4-diaminobenzoate
-
2-Hydroxy-4-methoxybenzaldehyde
-
Sodium Dithionite
-
Appropriate solvents (e.g., ethanol, methanol)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Step-by-Step Procedure:
-
Condensation: Dissolve equimolar amounts of ethyl 3,4-diaminobenzoate and 2-hydroxy-4-methoxybenzaldehyde in a suitable solvent like ethanol.
-
Reaction: Heat the mixture under reflux for several hours to form the intermediate Schiff base. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reductive Cyclization: After the formation of the intermediate, add a reducing agent such as sodium dithionite to the reaction mixture. This step facilitates the reductive cyclization to form the benzimidazole ring.
-
Purification: Upon completion of the reaction, cool the mixture and remove the solvent under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the final product.
-
Characterization: The structure and purity of the synthesized compound are confirmed by standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Photophysical and Electrochemical Characterization
A thorough understanding of the material's photophysical and electrochemical properties is paramount for predicting its performance in an OLED device.
Protocol for Photophysical Characterization
-
UV-Vis Absorption Spectroscopy: Prepare a dilute solution (e.g., 2 µM in acetonitrile) of the synthesized compound. Record the absorption spectrum to determine the absorption maxima (λ_abs). For instance, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate exhibits absorption bands at 229, 262, and 326 nm.[6]
-
Photoluminescence (PL) Spectroscopy: Using the same solution, excite the sample at its absorption maximum and record the emission spectrum to determine the emission maximum (λ_em) and the Stokes shift. The aforementioned compound shows emission maxima at 369 nm and 429 nm in acetonitrile.[6] Solid-state PL is also crucial and can be measured on a spin-coated thin film. The solid-state emission for this compound is observed at 460 nm.[6]
-
Fluorescence Quantum Yield (Φf): Determine the fluorescence quantum yield relative to a known standard. The example compound has a solution quantum yield of 0.10.[6]
Protocol for Electrochemical Characterization
-
Cyclic Voltammetry (CV): Perform cyclic voltammetry in a suitable solvent (e.g., chloroform) with a supporting electrolyte. Use a standard three-electrode setup (working, reference, and counter electrodes).
-
Energy Level Determination: From the onset oxidation and reduction potentials, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be calculated using the following equations:
-
HOMO = -[E_ox(onset) + 4.8] eV
-
LUMO = -[E_red(onset) + 4.8] eV The example compound, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, exhibits an onset oxidation potential at 0.97 V, corresponding to a HOMO level of -5.77 eV.[6] The LUMO level was calculated to be -2.69 eV.[6]
-
Table 1: Photophysical and Electrochemical Properties of a Representative 2-Substituted Benzimidazole Derivative
| Property | Value | Reference |
| Absorption Maxima (λ_abs) in MeCN | 229, 262, 326 nm | [6] |
| Emission Maximum (λ_em) in MeCN | 429 nm | [6] |
| Solid-State Emission Maximum | 460 nm | [6] |
| Stokes Shift (in MeCN) | 103 nm | [6] |
| Fluorescence Quantum Yield (Φf) in MeCN | 0.10 | [6] |
| HOMO Level | -5.77 eV | [6] |
| LUMO Level | -2.69 eV | [6] |
| Electrochemical Band Gap | 3.08 eV | [6] |
Application in OLEDs: Device Fabrication and Performance
Benzimidazole derivatives can be employed in various layers of an OLED stack, primarily as electron transport materials (ETMs), host materials for the emissive layer, or as the emitters themselves.
General OLED Fabrication Protocol (Vacuum Thermal Evaporation)
A typical OLED fabrication workflow.
-
Substrate Preparation: Begin with a pre-patterned Indium Tin Oxide (ITO)-coated glass substrate. Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Finally, treat the substrate with UV-ozone to enhance the work function of the ITO.
-
Organic Layer Deposition: Transfer the cleaned substrate to a high-vacuum thermal evaporation chamber. Sequentially deposit the organic layers. A typical device architecture could be: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.
-
As an ETL: The this compound derivative would be deposited as the ETL.
-
As a Host: The derivative would be co-evaporated with a guest emitter in the EML.
-
As an Emitter: The derivative would be deposited as a neat film or doped into a host material in the EML.
-
-
Cathode Deposition: Deposit a low work function metal, such as aluminum (Al), as the cathode. An electron injection layer, like lithium fluoride (LiF), is often inserted between the ETL and the cathode to improve electron injection.
-
Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate it in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.
Device Performance Evaluation
The performance of the fabricated OLEDs is characterized by measuring their current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE).
Table 2: Representative Performance of a Blue OLED Employing a Benzimidazole Derivative
| Parameter | Value | Reference |
| Turn-on Voltage | 3.0 V | [7] |
| Maximum Luminance | 290 cd/m² at 7.5 V | [7][8] |
| Maximum External Quantum Efficiency (EQE) | 4.3% at 3.5 V | [7][8] |
| CIE Coordinates | (0.148, 0.130) | [7] |
Note: The data in this table is for a pyrene-benzimidazole derivative and serves as an illustrative example of the performance achievable with this class of materials.
Conclusion and Future Outlook
This compound derivatives represent a promising class of materials for the development of high-performance OLEDs. Their tunable electronic properties, good thermal stability, and synthetic accessibility make them versatile components for various device architectures. Future research should focus on the synthesis of novel derivatives with optimized HOMO/LUMO levels to improve charge injection and transport balance, leading to even higher efficiencies and longer operational lifetimes for OLED devices. The exploration of these materials in solution-processable OLEDs could also open up new avenues for low-cost, large-area lighting and display applications.
References
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- De Silva, T. P., Youm, S. G., Fronczek, F. R., Sahasrabudhe, G., Nesterov, E. E., & Warner, I. M. (2021). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. OSTI.GOV. [Link]
- De Silva, T. P., Youm, S. G., Fronczek, F. R., Sahasrabudhe, G., Nesterov, E. E., & Warner, I. M. (2021). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. PubMed. [Link]
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- Syam, R., & Panicker, B. (2021). Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)
- ResearchGate. (n.d.). Effect of solvent polarity on photo-physical properties of 2-(1H-benzimidazol-2-yl) phenol.
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- Dhineshkumar, E., Arumugam, N., Manikandan, E., Maaza, M., & Mandal, A. (2024). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. Scientific Reports, 14(1), 2465. [Link]
- Chou, H. H., & Cheng, C. H. (2020). Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. ACS omega, 5(18), 10553–10561. [Link]
- Chou, H. H., & Cheng, C. H. (2014). Novel benzimidazole derivatives as electron-transporting type host to achieve highly efficient sky-blue phosphorescent organic light-emitting diode (PHOLED) device. Organic letters, 16(20), 5398–5401. [Link]
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Application Note & Protocols: High-Throughput Screening of 2-Butyl-1H-Benzimidazole Libraries for Drug Discovery
Abstract
The 2-substituted benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics with a broad range of activities, including anticancer, antiviral, and anthelmintic properties.[1][2][3] The 2-butyl substitution, in particular, offers a lipophilic handle that can be crucial for target engagement and cell permeability.[4] High-Throughput Screening (HTS) provides the technological framework to rapidly interrogate large, chemically diverse libraries of 2-Butyl-1H-benzimidazole derivatives to identify novel hit compounds.[5][6] This guide provides a comprehensive, field-proven framework for designing and executing a robust HTS campaign. We delve into the causality behind assay selection, outline detailed protocols for both biochemical and cell-based screening, and present a rigorous data analysis and hit validation cascade designed to minimize artifacts and ensure the progression of high-quality chemical matter.
Introduction: The Strategic Value of the Benzimidazole Scaffold
The benzimidazole nucleus is a structural isostere of naturally occurring purines, allowing it to interact with a wide array of biological targets, including enzymes and receptors.[3] Its derivatives have been successfully developed into drugs targeting topoisomerases, protein kinases, and tubulin, among others.[2][3][7] The synthesis of diverse libraries, such as those based on the this compound core, is a key strategy in modern drug discovery.[8][9] HTS is the engine that drives the initial exploration of these libraries, enabling the testing of hundreds of thousands of compounds to identify those that modulate a biological target or phenotype in a desired manner.[10]
A successful HTS campaign is not merely a large-scale experiment; it is a multi-stage process where each step is designed to systematically reduce a vast chemical space to a small number of validated, optimizable hits.[5][11]
Assay Development: The Foundation of a Successful Screen
The choice of assay is the most critical decision in an HTS campaign. It dictates the biological question being asked and determines the technological feasibility of screening a large library. The assay must be robust, reproducible, and amenable to miniaturization in 384- or 1536-well formats to be cost-effective.[12] We present two common, powerful, and distinct approaches: a biochemical assay and a cell-based assay.
Approach 1: Biochemical Screening (Fluorescence Polarization)
Biochemical assays are ideal for interrogating a specific molecular interaction, such as a compound inhibiting the binding of two proteins.[13] Fluorescence Polarization (FP) is a homogenous assay technology well-suited for HTS due to its simplicity and robustness.[14][15] It measures changes in the apparent molecular weight of a fluorescently labeled molecule (tracer) in solution.[14][16]
Causality: We choose an FP assay when we have a purified target protein and a known binding partner (peptide or small molecule) that can be fluorescently labeled. If a library compound binds to the target protein and displaces the fluorescent tracer, the tracer will tumble more rapidly, resulting in a decrease in the FP signal. This provides a direct measure of competitive binding.[17]
Protocol 2.1: FP-Based Protein-Protein Interaction (PPI) Inhibition Assay
-
Objective: To identify this compound derivatives that inhibit the interaction between Protein-X and a fluorescently labeled peptide (FP-Peptide).
-
Materials:
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Triton X-100.
-
Recombinant human Protein-X.
-
Custom-synthesized FP-Peptide (e.g., labeled with 5-FAM).
-
This compound library (10 mM in DMSO).
-
Positive Control: Unlabeled version of the peptide.
-
384-well, low-volume, black assay plates.
-
-
Instrumentation:
-
Methodology:
-
Compound Plating: Using an acoustic liquid handler, transfer 20 nL of library compounds from the source plates to the assay plates (final concentration: 10 µM). Add 20 nL of DMSO to control wells.
-
Reagent Addition: Add 10 µL of Protein-X solution (2X final concentration) to all wells.
-
Incubation: Incubate for 15 minutes at room temperature to allow compound-protein binding.
-
Tracer Addition: Add 10 µL of FP-Peptide solution (2X final concentration) to all wells. The final assay volume is 20 µL.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plates using an FP-capable plate reader (Excitation: 485 nm, Emission: 525 nm).
-
Approach 2: Cell-Based Phenotypic Screening
Cell-based assays provide more biologically relevant data, as they measure a compound's effect within the context of a living cell, accounting for factors like cell permeability and metabolism.[19][20] A common application for benzimidazole libraries is screening for anticancer activity.[2][7][21]
Causality: We choose a cell viability assay to identify compounds that are cytotoxic to a cancer cell line. The ATP-quantification assay (e.g., CellTiter-Glo®) is an industry standard for HTS because it is a rapid, luminescent, single-add-step assay where the signal is directly proportional to the number of viable cells.[22] A decrease in luminescence indicates cell death or metabolic inactivity.
Protocol 2.2: Cell-Based Cytotoxicity Assay
-
Objective: To identify this compound derivatives that reduce the viability of a cancer cell line (e.g., HCT-116).
-
Materials:
-
HCT-116 cells cultured in appropriate medium.
-
This compound library (10 mM in DMSO).
-
Positive Control: Staurosporine (a potent cell death inducer).
-
384-well, solid white, tissue-culture treated plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
-
Instrumentation:
-
Automated liquid handler.
-
Luminescence-capable plate reader.
-
-
Methodology:
-
Cell Plating: Seed 2,000 HCT-116 cells in 40 µL of medium per well into the assay plates. Incubate overnight at 37°C, 5% CO₂.
-
Compound Plating: Transfer 40 nL of library compounds to the cell plates (final concentration: 10 µM). Add 40 nL of DMSO to control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Reagent Addition: Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature. Add 20 µL of reagent to each well.
-
Final Incubation: Mix on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read luminescence on a plate reader.
-
Assay Validation: Ensuring a High-Quality Screen
Before committing to a full-scale screen, the chosen assay must be rigorously validated. The goal is to establish a robust and reproducible assay window.
Key Quality Control Metric: The Z'-Factor The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay. It reflects the dynamic range and data variation. An assay is considered excellent for HTS if its Z'-factor is between 0.5 and 1.0.[23]
Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| )
-
SD_pos / Mean_pos: Standard deviation and mean of the positive control (e.g., staurosporine or unlabeled peptide).
-
SD_neg / Mean_neg: Standard deviation and mean of the negative control (e.g., DMSO vehicle).
| Parameter | Acceptance Criteria | Rationale |
| Z'-Factor | > 0.5 | Ensures the separation between control signals is large enough to confidently identify hits.[24] |
| Signal-to-Background (S/B) | > 5 | Indicates a sufficient dynamic range for the assay readout. |
| Coefficient of Variation (%CV) | < 15% | Demonstrates low well-to-well variability and high precision.[25] |
| DMSO Tolerance | No effect on signal at ≤1% | Confirms the assay is not sensitive to the compound solvent.[23] |
Table 1: Critical parameters for HTS assay validation.
HTS Data Analysis and Hit Triage
Raw data from an HTS campaign requires a systematic workflow to normalize the data, identify statistically significant hits, and, most importantly, eliminate false positives.[24][25]
Data Normalization and Hit Identification
-
Normalization: Raw data from each plate is typically normalized to the plate's internal controls. A common method is to calculate the percent inhibition or percent activity relative to the positive and negative controls.
-
% Inhibition = 100 * ( (Mean_neg - Compound_value) / (Mean_neg - Mean_pos) )
-
-
Hit Calling: A "hit" is a compound that meets a predefined activity threshold. A robust statistical method is to define the hit threshold based on the standard deviation (σ) of the negative control (DMSO) wells. A common threshold is > 3σ from the mean of the negative controls.[26]
The Hit Validation Cascade: From "Actives" to "Validated Hits"
A primary hit is not a validated lead. An exhaustive triage process is essential to remove artifacts and build confidence in the chemical matter.[11][27] This process systematically filters the initial hit list through a series of increasingly rigorous assays.
Protocol 3.1: Dose-Response and IC₅₀ Determination
-
Objective: To determine the potency of confirmed hits by measuring their activity across a range of concentrations.
-
Methodology:
-
Source confirmed hit compounds as dry powders to verify identity and purity.
-
Create a serial dilution series for each compound, typically an 8- to 10-point curve (e.g., from 50 µM down to low nM).
-
Perform the primary assay (e.g., FP or CellTiter-Glo) with the compound dilution series.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value (the concentration at which 50% of the maximal activity is inhibited).
-
| Compound ID | Max Inhibition (%) | IC₅₀ (µM) | Hill Slope |
| BZB-001 | 98.7 | 1.2 | 1.1 |
| BZB-002 | 95.2 | 5.8 | 0.9 |
| BZB-003 | 45.1 | > 50 | N/A |
| BZB-004 | 99.1 | 0.45 | 1.0 |
Table 2: Example data from a dose-response experiment. Compounds BZB-001, 002, and 004 would be prioritized.
Self-Validating Principles:
-
Orthogonal Assays: Confirming a hit in a secondary assay with a different readout technology is critical.[11] For example, if a hit is found in the FP assay, its activity could be confirmed using Surface Plasmon Resonance (SPR), which directly measures binding without fluorescence.
-
Counter-Screens: These are designed to identify compounds that interfere with the assay technology itself. For an FP assay, a common counter-screen is to measure the compound's intrinsic fluorescence, which can create a false-positive signal.[27]
Putative Mechanism and Target Class Considerations
The this compound scaffold is versatile. Depending on other substitutions, it can be directed toward numerous target classes. Understanding these potential mechanisms informs assay design and hit follow-up.
This understanding is crucial for designing relevant secondary and orthogonal assays. If the primary screen was phenotypic (e.g., cytotoxicity), secondary assays would aim to deconvolve the mechanism by testing hits against specific targets like kinases or tubulin polymerization.[3][7]
Conclusion
High-throughput screening of this compound libraries is a powerful strategy for identifying novel starting points for drug discovery programs. Success is predicated on a logical, multi-stage approach that begins with the development of a robust, validated assay. The subsequent HTS campaign must be followed by a rigorous hit validation cascade designed to systematically eliminate artifacts and false positives. By integrating biochemical, cell-based, and cheminformatic approaches, researchers can confidently identify potent and selective validated hits, providing a solid foundation for subsequent hit-to-lead optimization and the development of next-generation therapeutics.
References
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- Zhang, J. H., et al. (2021). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH.
- Huang, X. (2016). Application of Fluorescence Polarization in HTS Assays. PubMed.
- Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
- Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today.
- An, W. F. (2009). Introduction: cell-based assays for high-throughput screening. PubMed.
- PLOS ONE. (2015). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. PLOS ONE.
- Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
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- SciLifeLab Publications. (n.d.). A workflow for high-throughput screening, data analysis, processing, and hit identification.
- Assay and Drug Development Technologies. (2016). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. Mary Ann Liebert, Inc., publishers.
- ResearchGate. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review | Request PDF.
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- Current Trends in Pharmacy and Pharmaceutical Chemistry. (n.d.). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization.
- Drug Discovery World. (2011). Establishing assays and small molecule screening facilities for Drug Discovery programs.
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- Hadole, C. D., et al. (n.d.). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. SCITECHNAVIGATOR.
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Application Notes & Protocols: Investigating the Antibacterial Mechanism of 2-Butyl-1H-benzimidazole
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on elucidating the antibacterial mechanism of action of 2-Butyl-1H-benzimidazole. Benzimidazoles are a privileged scaffold in medicinal chemistry, known for a wide spectrum of biological activities.[1][2][3] While the broader class of 2-substituted benzimidazoles has been associated with multiple antibacterial mechanisms, including the inhibition of crucial enzymes and disruption of cell division, the precise molecular actions of the 2-butyl derivative require systematic investigation.[2][4][5] This guide presents a logical workflow, from initial characterization to in-depth mechanistic studies, explaining the causality behind experimental choices and providing detailed, self-validating protocols to ensure scientific integrity.
Introduction: The Scientific Rationale
The benzimidazole core, being structurally analogous to purine nucleosides, has the inherent ability to interact with various biopolymers within living systems.[1] The efficacy and specific action of benzimidazole derivatives are heavily influenced by the nature and position of their substituents.[4][6] The 2-butyl group of the target compound introduces significant lipophilicity, which can play a vital role in membrane permeation and interaction with hydrophobic pockets of target enzymes.[4]
Based on extensive literature on related benzimidazole compounds, we can postulate several primary putative mechanisms of action for this compound. This guide is structured to systematically investigate these hypotheses.
Putative Molecular Targets & Mechanisms:
-
Inhibition of DNA Synthesis: Targeting essential enzymes like DNA gyrase (a type II topoisomerase) that control DNA topology.[7][8]
-
Disruption of Cell Division: Interfering with the function of key proteins like FtsZ, which is critical for forming the division septum.[9][10][11]
-
Compromise of Cell Membrane Integrity: Directly interacting with the lipid bilayer or disrupting membrane potential, leading to leakage and depolarization.[12][13]
-
Inhibition of Metabolic Pathways: Blocking essential metabolic processes such as folate biosynthesis.[7]
The following sections provide a logical progression of experiments designed to test these hypotheses, moving from broad phenotypic effects to specific molecular interactions.
Initial Characterization: Foundational Assays
Before delving into specific mechanisms, it is crucial to establish the fundamental antibacterial profile of this compound. These data provide the necessary concentration parameters (e.g., MIC) for subsequent, more complex assays.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14] This is the cornerstone metric for evaluating antibacterial potency. The broth microdilution method is a standardized and quantitative technique for this purpose.[15][16]
Protocol 2.1: Broth Microdilution MIC Assay
-
Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Bacterial Inoculum: Culture the bacterial strain(s) of interest (e.g., Staphylococcus aureus, Escherichia coli) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to the mid-logarithmic phase. Adjust the culture density to ~5 x 10^5 CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock in CAMHB to achieve a range of final concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.[15]
-
Reading Results: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.
Time-Kill Kinetic Assay
This assay determines whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and reveals the time-dependency of its action.[14]
Protocol 2.2: Time-Kill Assay
-
Setup: Prepare flasks containing CAMHB with this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control flask without the compound.
-
Inoculation: Inoculate each flask with a starting bacterial suspension of ~5 x 10^5 CFU/mL.
-
Sampling: At defined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
Quantification: Perform serial dilutions of the aliquot in sterile saline and plate onto nutrient agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[15]
Tier 1 Mechanistic Assays: Differentiating Primary Targets
With the foundational data in hand, the next step is to perform a series of assays designed to rapidly differentiate between the major putative mechanisms.
Workflow for Primary Mechanism Investigation
The following diagram outlines a logical workflow to efficiently narrow down the compound's primary mechanism of action.
Caption: Logical workflow for investigating the antibacterial mechanism of this compound.
Bacterial Cell Membrane Potential Assay
The bacterial cytoplasmic membrane is a primary target for many antimicrobial compounds.[12] A disruption of membrane potential is a strong indicator of membrane-targeting activity. Voltage-sensitive fluorescent dyes, such as 3,3'-Dipropylthiadicarbocyanine iodide (DiSC₃(5)), are excellent tools for this purpose.[12][17] This dye accumulates in hyperpolarized cells, leading to self-quenching of its fluorescence. Depolarization of the membrane releases the dye, causing a measurable increase in fluorescence.
Protocol 3.1: Membrane Potential Assay using DiSC₃(5)
-
Cell Preparation: Grow bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with a suitable buffer (e.g., PBS with 0.1 M KCl), and resuspend to an OD₆₀₀ of 0.2.
-
Dye Loading: Add DiSC₃(5) to the cell suspension to a final concentration of 2 µM. Incubate with shaking for 5-10 minutes to allow for dye uptake and fluorescence quenching.[12]
-
Fluorometric Measurement: Transfer the cell suspension to a 96-well black plate. Measure the baseline fluorescence using a microplate reader (Excitation: ~622 nm, Emission: ~670 nm).
-
Compound Addition: Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC). Use a known membrane-depolarizing agent (e.g., valinomycin or CCCP) as a positive control and a DMSO vehicle as a negative control.[18]
-
Kinetic Reading: Immediately begin monitoring fluorescence kinetically for at least 30 minutes.[17]
-
Data Interpretation: A rapid and concentration-dependent increase in fluorescence indicates membrane depolarization.
Tier 2 Mechanistic Assays: Specific Molecular Target Validation
If Tier 1 assays suggest an intracellular target, the following protocols can be used to investigate specific interactions with key enzymes like DNA gyrase and FtsZ, which are known targets for other benzimidazole derivatives.[7][10]
Inhibition of DNA Gyrase Supercoiling Activity
DNA gyrase introduces negative supercoils into DNA, a process essential for DNA replication and transcription.[7][8] Its inhibition leads to the disruption of these processes. The activity of DNA gyrase can be monitored in vitro by observing the conversion of relaxed circular DNA to its supercoiled form using agarose gel electrophoresis.
Protocol 4.1: In Vitro DNA Gyrase Supercoiling Assay
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing gyrase reaction buffer, relaxed pBR322 DNA substrate, ATP, and purified E. coli DNA gyrase enzyme.
-
Inhibitor Addition: Add this compound at a range of concentrations. Include a known gyrase inhibitor (e.g., novobiocin or ciprofloxacin) as a positive control and a DMSO vehicle as a negative control.[19]
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye (containing SDS and proteinase K).
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis to separate the different DNA topoisomers.
-
Visualization and Analysis: Stain the gel with ethidium bromide or SYBR Safe and visualize under UV light. Relaxed DNA migrates slower than supercoiled DNA. Inhibition of gyrase activity is indicated by a reduction in the amount of the supercoiled DNA band compared to the no-inhibitor control.
Inhibition of FtsZ Polymerization and GTPase Activity
FtsZ, a bacterial homolog of tubulin, is an essential cell division protein that polymerizes to form the Z-ring at the division site.[10][20] Inhibition of FtsZ polymerization or its associated GTPase activity disrupts cell division, leading to cell filamentation.
Protocol 4.2: FtsZ Polymerization Assay (Light Scattering)
-
Protein Preparation: Use purified FtsZ protein.
-
Reaction Setup: In a 96-well plate suitable for absorbance readings, add polymerization buffer and this compound at various concentrations.
-
Initiation of Polymerization: Add GTP to the wells to initiate FtsZ polymerization. The formation of FtsZ polymers increases light scattering, which can be measured as an increase in absorbance (or turbidity) at 340-400 nm.
-
Kinetic Measurement: Monitor the change in absorbance over time using a plate reader.
-
Data Analysis: Compare the rate and extent of polymerization in the presence of the compound to the DMSO control. A decrease in the light scattering signal indicates inhibition of polymerization.
Data Presentation and Interpretation
Summarizing quantitative data in a structured format is essential for clear interpretation and comparison.
Table 1: Summary of Expected Outcomes for Putative Mechanisms
| Assay | Metric | Outcome Indicating Positive Hit | Putative Mechanism |
| Membrane Potential | Fluorescence Intensity | Rapid, dose-dependent increase | Membrane Depolarization |
| DNA Gyrase Supercoiling | % Supercoiled DNA | Dose-dependent decrease | Inhibition of DNA Gyrase |
| FtsZ Polymerization | Light Scattering (OD) | Dose-dependent decrease | Inhibition of FtsZ Assembly |
| Time-Kill Assay | Log₁₀ CFU/mL Reduction | ≥ 3-log₁₀ reduction vs. inoculum | Bactericidal Activity |
Concluding Remarks
This guide provides a systematic and robust framework for elucidating the antibacterial mechanism of this compound. By progressing from broad phenotypic assays to specific molecular target validation, researchers can efficiently identify the primary mode of action. The protocols described herein are based on established, authoritative methodologies and are designed to be self-validating through the use of appropriate controls. Understanding the precise mechanism is a critical step in the drug development pipeline, informing strategies for lead optimization, predicting potential resistance mechanisms, and guiding further preclinical and clinical development.
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Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 2-Butyl-1H-benzimidazole Analogs
Introduction: Unveiling the Cytotoxic Potential of Benzimidazole Analogs
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer properties.[1][2] The 2-Butyl-1H-benzimidazole analogs represent a class of compounds with significant therapeutic promise, necessitating a thorough evaluation of their cytotoxic effects to identify lead candidates for further drug development. This guide provides a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of these analogs, designed for researchers, scientists, and drug development professionals.
Our approach emphasizes not just the procedural steps but the underlying scientific principles, ensuring that the generated data is robust, reproducible, and readily interpretable. We will delve into the causality behind experimental choices, from cell line selection to the specific cytotoxicity assays employed, providing a self-validating system for your research.
PART 1: Strategic Selection of In Vitro Models and Assays
Rationale for Cell Line Selection
The choice of cell line is a critical determinant of the relevance and translatability of in vitro cytotoxicity data.[3][4] A strategic approach involves selecting a panel of cell lines that represent different cancer types to assess the spectrum of activity of the this compound analogs. For initial screening, a combination of well-characterized and commonly used cancer cell lines is recommended.
Recommended Cell Lines for Initial Screening:
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive. A workhorse for general cytotoxicity screening.[5] |
| DU-145 | Prostate Carcinoma | Androgen-insensitive. Represents a more aggressive prostate cancer phenotype.[5] |
| A549 | Lung Carcinoma | A well-characterized model for non-small cell lung cancer.[6] |
| HEK-293 | Human Embryonic Kidney | Often used as a non-cancerous control to assess selective cytotoxicity.[5] |
| HCT-116 | Colorectal Carcinoma | Represents a common gastrointestinal malignancy.[2] |
The rationale for this panel is to provide a broad initial assessment of the cytotoxic potential of the analogs across different cancer histotypes and to evaluate their selectivity towards cancer cells over a non-malignant cell line.
Orthogonal Assays for Comprehensive Cytotoxicity Profiling
Relying on a single cytotoxicity assay can be misleading as different assays measure distinct cellular endpoints.[7] Therefore, we advocate for an orthogonal approach, employing multiple assays that interrogate different aspects of cell death and viability. This strategy provides a more complete and validated picture of the compound's cytotoxic mechanism.
Primary Assays for Cytotoxicity Assessment:
-
MTT Assay: Measures metabolic activity as an indicator of cell viability.[8][9]
-
XTT Assay: Similar to MTT but produces a water-soluble formazan, simplifying the protocol.[10]
-
LDH Release Assay: Quantifies membrane integrity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[11]
The following diagram illustrates the workflow for a comprehensive cytotoxicity assessment.
Caption: Workflow for in vitro cytotoxicity assessment.
PART 2: Detailed Protocols and Methodologies
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8][12] The amount of formazan produced is directly proportional to the number of viable cells.[9]
Materials:
-
MTT reagent (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at a final concentration of <0.5%) and an untreated control.[13]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis:
Calculate the percentage of cell viability using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
Plot the % cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay Protocol
The XTT assay is another tetrazolium-based assay where the reduction of XTT by metabolically active cells produces a water-soluble orange formazan product.[10] This eliminates the need for a solubilization step, making the protocol simpler and faster than the MTT assay.
Materials:
-
XTT labeling reagent
-
Electron-coupling reagent
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions (typically a 50:1 ratio).[10]
-
XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan at 450-500 nm using a microplate reader.[10]
Data Analysis:
Calculate the percentage of cell viability as described for the MTT assay.
LDH (Lactate Dehydrogenase) Release Assay Protocol
The LDH assay is a cytotoxicity assay that measures the activity of LDH, a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[15] This assay is a reliable indicator of cell membrane integrity.[16]
Materials:
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided with the kit)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Controls: Set up the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with the provided lysis buffer 45 minutes before the end of the incubation period.
-
Background control: Medium only.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cytotoxicity using the following formula:
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
PART 3: Data Interpretation and Troubleshooting
Interpreting Cytotoxicity Data
A comprehensive analysis of the data from the orthogonal assays will provide a robust understanding of the cytotoxic effects of the this compound analogs.
-
Low IC₅₀ values in the MTT and XTT assays indicate potent inhibition of metabolic activity and, by extension, cell viability.
-
High % cytotoxicity in the LDH release assay suggests that the compounds induce cell death via necrosis or other mechanisms that compromise membrane integrity.
-
Discrepancies between assays can be informative. For example, a compound might show a potent effect in the MTT assay but a weak effect in the LDH assay, suggesting a cytostatic effect (inhibition of proliferation) rather than a directly cytotoxic one.
The following diagram illustrates the decision-making process based on the assay results.
Caption: Interpreting orthogonal cytotoxicity assay results.
Troubleshooting Common Issues
| Issue | Possible Cause | Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors.[13] | Ensure a homogenous cell suspension and use calibrated pipettes.[17] |
| Low absorbance readings in MTT/XTT | Low cell density, insufficient incubation time.[13] | Optimize cell seeding density and incubation times for your specific cell line.[14] |
| High background in LDH assay | Serum in the culture medium can contain LDH. | Use a serum-free medium during the final incubation step.[13] |
| Compound precipitation | Poor solubility of the analog in the culture medium. | Use a suitable solvent like DMSO at a low final concentration (<0.5%).[13] Visually inspect for precipitation.[17] |
| Edge effects in microplates | Uneven evaporation from the outer wells.[14] | Avoid using the outermost wells for experimental samples; fill them with sterile PBS or media.[17] |
Conclusion
This guide provides a robust framework for the in vitro cytotoxicity assessment of this compound analogs. By employing a strategic selection of cell lines and a multi-assay approach, researchers can generate high-quality, reproducible data. The detailed protocols and troubleshooting guidance will empower scientists to confidently evaluate the cytotoxic potential of their compounds and identify promising candidates for further development in the fight against cancer.
References
- Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHL0WcrsRZfytOiWIssfv6HnrReHNsGqHqTxhRilnLvVKRlmyYzx22fkJIhKh7kBBs16MtKv2HPEdAoS0qixJQIm_g_EAp0xbYBLpKX5yKShKIMc-uWQOzRo0uEqFo86o8AdB9kV04sCwUs3o4_DG3AMJ0OOkYHUUV2Yye2nm3Aq_RLNjlQQRAX9VNf00ppIAxuKp4lmdZFe394zqoIZkrlV71neYz_gKvpMIYVt5ZO4-l_]
- MTT assay and its use in cell viability and proliferation analysis - Abcam. [URL: https://www.abcam.com/resources/protocols/mtt-assay]
- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-4939-6791-4_9]
- LDH assay kit guide: Principles and applications - Abcam. [URL: https://www.abcam.com/resources/protocols/ldh-assay-kit-guide]
- What is the principle of LDH assay? - AAT Bioquest. [URL: https://www.aatbio.
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Application Notes & Protocols: Characterizing Benzimidazole Corrosion Inhibitors with Electrochemical Impedance Spectroscopy (EIS)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to utilizing Electrochemical Impedance Spectroscopy (EIS) for the robust evaluation of benzimidazole and its derivatives as corrosion inhibitors. It moves beyond a simple procedural list to explain the underlying principles, ensuring that experimental design is both technically sound and contextually relevant.
Foundational Principles: Corrosion, Benzimidazoles, and EIS
Corrosion is an electrochemical process that degrades metallic materials through reactions with their environment. The development of corrosion inhibitors is critical across numerous industries, from infrastructure to pharmaceuticals, where metal-based equipment is common. Benzimidazole and its derivatives have emerged as a highly effective class of organic corrosion inhibitors.[1][2] Their efficacy stems from the presence of heteroatoms (nitrogen) and aromatic rings, which facilitate adsorption onto a metal surface, forming a protective barrier against corrosive species.[1][2]
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique ideal for studying these inhibitor-metal interactions.[3][4] Unlike direct current (DC) techniques, EIS applies a small amplitude AC potential signal over a wide range of frequencies.[4][5] By analyzing the system's impedance response, one can extract detailed information about the electrochemical processes occurring at the metal/electrolyte interface, such as charge transfer, film formation, and mass transport.[3][5]
The Mechanism of Benzimidazole Inhibition
Benzimidazole derivatives inhibit corrosion primarily through adsorption onto the metal surface, a process that can involve both physisorption and chemisorption.[2] The lone pair electrons on the nitrogen atoms and the π-electrons of the benzene ring are key to this interaction.[1] Once adsorbed, these molecules displace water and aggressive ions (like chloride) from the surface, effectively blocking the active sites where corrosion reactions (both anodic metal dissolution and cathodic hydrogen evolution) would occur.[1][2][6] This forms a protective film that increases the overall impedance of the system, a change that is readily quantifiable with EIS.[7]
Experimental Workflow & Protocol
A successful EIS experiment hinges on careful preparation and a systematic approach. The following protocol is designed to ensure data integrity and reproducibility, adhering to principles outlined in standards such as ASTM G106.[8][9][10][11]
Materials & Equipment
-
Potentiostat/Galvanostat with a Frequency Response Analyzer (FRA): The core instrument for performing EIS.
-
Three-Electrode Corrosion Cell:
-
Working Electrode (WE): The metal specimen under investigation (e.g., mild steel, carbon steel).
-
Reference Electrode (RE): Provides a stable potential reference (e.g., Saturated Calomel Electrode (SCE) or Ag/AgCl).
-
Counter Electrode (CE): An inert conductor with a large surface area to complete the circuit (e.g., platinum mesh or graphite rod).
-
-
Corrosive Medium: The electrolyte solution (e.g., 1 M HCl, 3.5% NaCl).
-
Benzimidazole Inhibitor: The specific derivative to be tested, dissolved to desired concentrations.
-
Polishing Materials: Silicon carbide (SiC) papers of various grits and polishing cloths with alumina or diamond paste for preparing the WE surface.
Detailed Step-by-Step Protocol
Step 1: Working Electrode Preparation (The Causality of a Clean Slate) Why this is critical: The initial state of the metal surface must be standardized and free of oxides or contaminants to ensure that the observed effects are due to the inhibitor and not pre-existing surface conditions.
-
Mechanically grind the working electrode surface using successively finer grades of SiC paper (e.g., 240, 400, 600, 800, 1200 grit).
-
Polish the electrode to a mirror finish using a polishing cloth with alumina (e.g., 0.3 µm) or diamond paste.
-
Rinse thoroughly with deionized water and ethanol.
-
Dry the electrode immediately with a stream of cool air and place it in the corrosion cell.
Step 2: Solution Preparation
-
Prepare the corrosive electrolyte (blank solution) to the desired molarity.
-
Prepare stock solutions of the benzimidazole inhibitor.
-
Create a series of test solutions by adding the inhibitor stock solution to the corrosive electrolyte to achieve the desired final concentrations (e.g., 50, 100, 150, 200 ppm).
Step 3: System Equilibration (Achieving a Steady State) Why this is critical: The corrosion process needs to stabilize before measurements are taken. An unstable system will produce drifting and unreliable EIS data.
-
Assemble the three-electrode cell with the prepared WE, RE, and CE.
-
Fill the cell with the test solution (either blank or inhibited).
-
Monitor the Open Circuit Potential (OCP) of the working electrode over time. The system is considered stable when the potential fluctuation is minimal (e.g., < 5 mV over 10-15 minutes). This stabilization period, typically 30-60 minutes, allows for the initial formation of the inhibitor film.[12]
Step 4: EIS Measurement Why this is critical: The chosen parameters ensure that the measurement captures the relevant processes without significantly disturbing the system, maintaining pseudo-linearity.
-
Set the EIS parameters on the potentiostat software.
-
Frequency Range: Typically from 100 kHz down to 10 mHz. High frequencies probe the solution resistance, while low frequencies reveal information about the corrosion processes at the interface.[4][12]
-
AC Amplitude (Voltage): A small sinusoidal perturbation (e.g., 10 mV peak-to-peak) is applied at the measured OCP.[12]
-
Measurement Points: 7-10 points per decade of frequency.
-
-
Initiate the EIS scan. The measurement will begin at the highest frequency and sweep down to the lowest.
Visualization of Experimental Workflow
Caption: Workflow for EIS evaluation of corrosion inhibitors.
Data Analysis and Interpretation
Visualizing the Data: Nyquist and Bode Plots
The raw EIS data is typically presented in two formats:
-
Nyquist Plot: Plots the imaginary impedance (-Z") against the real impedance (Z'). For a simple corrosion system, this often appears as a single depressed semicircle. The diameter of this semicircle is related to the charge transfer resistance (Rct). A larger diameter signifies a higher resistance to corrosion.[7]
-
Bode Plot: Consists of two plots: the logarithm of the impedance modulus (|Z|) vs. frequency, and the phase angle (θ) vs. frequency. In the modulus plot, the impedance at the lowest frequency provides an estimate of the total system resistance. A higher low-frequency impedance indicates better corrosion protection.
Equivalent Circuit (EEC) Modeling
To extract quantitative parameters, the impedance data is fitted to an Equivalent Electrical Circuit (EEC) model that represents the physical processes at the electrode interface.[13] A commonly used model for inhibitor studies is the Randles circuit.[13][14]
Caption: A common Randles-type equivalent circuit.
-
Rs (Solution Resistance): The resistance of the electrolyte between the working and reference electrodes.
-
Rct (Charge Transfer Resistance): This is the key parameter. It represents the resistance to the transfer of electrons across the metal/solution interface (i.e., the corrosion reaction). A higher Rct value indicates slower corrosion and better inhibitor performance.[15][16]
-
CPE (Constant Phase Element): Used in place of a pure capacitor (Cdl) to account for the non-ideal, heterogeneous nature of the electrode surface. It has two parameters: magnitude (Y₀) and an exponent (n). When n=1, the CPE behaves as an ideal capacitor.
Calculating Inhibition Efficiency (%IE)
The primary goal is to quantify the inhibitor's effectiveness. The Inhibition Efficiency (%IE) is calculated from the charge transfer resistance values obtained from the EEC fit for the uninhibited (blank) and inhibited solutions.[17]
The formula is: %IE = [ (Rct_inh - Rct_blank) / Rct_inh ] x 100
Where:
-
Rct_inh is the charge transfer resistance in the presence of the inhibitor.
-
Rct_blank is the charge transfer resistance in the blank (uninhibited) solution.
Sample Data Interpretation
The following table shows hypothetical data for a benzimidazole derivative tested in 1 M HCl on mild steel.
| Inhibitor Conc. (ppm) | Rs (Ω·cm²) | Rct (Ω·cm²) | CPE-Y₀ (µS·sⁿ·cm⁻²) | CPE-n | %IE |
| 0 (Blank) | 1.2 | 55 | 250 | 0.85 | - |
| 50 | 1.3 | 280 | 120 | 0.88 | 80.4% |
| 100 | 1.3 | 550 | 85 | 0.90 | 90.0% |
| 200 | 1.4 | 820 | 60 | 0.91 | 93.3% |
Analysis of the Table:
-
Increasing Rct: As inhibitor concentration increases, the Rct value dramatically increases from 55 to 820 Ω·cm², signifying the formation of a robust protective film that hinders the corrosion reaction.[7]
-
Decreasing CPE-Y₀: The magnitude of the CPE decreases, which is consistent with the displacement of water molecules (which have a high dielectric constant) by the organic inhibitor molecules at the interface. This also suggests an increase in the thickness of the electrical double layer.[2]
-
High %IE: The calculated inhibition efficiency reaches over 93% at 200 ppm, demonstrating the effectiveness of the benzimidazole derivative.
Trustworthiness and Best Practices
-
Reproducibility: Always run experiments in triplicate to ensure the results are statistically significant.
-
Kramers-Kronig (KK) Transforms: Use the potentiostat software to perform a KK transform check on the EIS data. A good fit indicates that the data is linear, stable, and causal, validating its quality.
-
Temperature Control: Corrosion rates are highly dependent on temperature. Maintain a constant and recorded temperature throughout the experiment using a water bath.
-
Deaeration: For studying corrosion in acidic media where hydrogen evolution is the primary cathodic reaction, deaerating the solution with nitrogen or argon gas can provide a more controlled system.
By following this comprehensive guide, researchers can confidently employ EIS to gain deep and quantitative insights into the performance and mechanisms of benzimidazole-based corrosion inhibitors.
References
- ASTM International. (2017). G106 Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. ASTM. [Link]
- ASTM International. (1999). G106-89(1999) - Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. ASTM. [Link]
- ASTM International. (2023). G106-89(2023) Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. ASTM. [Link]
- Vaszilcsin, N., Ordodi, V., & Borza, A. (2019). Recent advances in the use of benzimidazoles as corrosion inhibitors. Molecules, 25(1), 53. [Link]
- Scribd. G106 - Verification of Algorithm and Equipment For Electrochemical Impedance Measurements. [Link]
- ASTM International. (2023). G106-89(2023) Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. IHS Markit. [Link]
- Popova, A., Sokolova, E., Raicheva, S., & Christov, M. (2003). Benzimidazole and its derivatives as corrosion inhibitors for mild steel in 1M HCl solution. Corrosion Science, 45(1), 33-58. [Link]
- El-Haddad, M. M. (2014). Understanding the adsorption of benzimidazole derivative as corrosion inhibitor for carbon steel in 1 M HCl: Experimental and theoretical studies. Journal of Industrial and Engineering Chemistry, 20(5), 3759-3768. [Link]
- Tang, L., Li, X., Li, L., Zhang, G., & Liu, F. (2010). An investigation of benzimidazole derivative as corrosion inhibitor for mild steel in different concentration HCl solutions. Corrosion Science, 52(5), 1646-1653. [Link]
- ResearchGate. Equivalent circuit model for the metal covered by porous inhibitor films. [Link]
- Lgaz, H., Salghi, R., Jodeh, S., & Hammouti, B. (2017). Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. RSC Advances, 7(5), 2658-2668. [Link]
- Wysmulek, S., & Darowicki, K. (2025). Dynamic Impedance-Based Evaluation of Inhibition Efficiency Using Benzimidazole as a Carbon Steel Corrosion Inhibitor. Corrosion, 81(6), 598-608. [Link]
- ResearchGate. Corrosion Inhibitor Performance testing and understanding using EIS. [Link]
- Chen, H. J. (1994). Evaluation of oilfield corrosion inhibitors by electrochemical impedance spectroscopy (EIS). OSTI.GOV. [Link]
- ResearchGate. Table 4: Electrochemical impedance parameter and inhibition efficiency. [Link]
- ResearchGate. Dynamic Impedance-Based Evaluation of Inhibition Efficiency Using Benzimidazole as a Carbon Steel Corrosion Inhibitor. [Link]
- ResearchGate. Model of the equivalent electrical circuit used in the modeling of the interface metal/solution. [Link]
- AIP Publishing. (2017). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Conference Proceedings. [Link]
- VLCI. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). [Link]
- ResearchGate. The commonly used Equivalent Circuit Models for three typical metallic aqueous corrosion systems. [Link]
- ResearchGate.
- AMPP.
- PalmSens. Equivalent circuit fitting for corrosion measurements. [Link]
- MOST Wiedzy. Dynamic Impedance-Based Evaluation of Inhibition Efficiency Using Benzimidazole as a Carbon Steel Corrosion Inhibitor. [Link]
- Zerust Excor. (2020). Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. [Link]
- Hachelef, M., et al. (2016). Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution containing propolis extract. Journal of Materials and Environmental Science, 7(5), 1751-1758. [Link]
- ResearchGate. How do I calculate this corrosion inhibition efficiency?. [Link]
- Gamry Instruments.
- ResearchGate.
- MDPI. (2020). Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges. Metals, 10(7), 944. [Link]
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Application Notes and Protocols: Enhancing Dye-Sensitized Solar Cell Performance with 2-Butyl-1H-benzimidazole as an Electrolyte Additive
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the application of 2-Butyl-1H-benzimidazole as a performance-enhancing electrolyte additive in dye-sensitized solar cells (DSSCs). While specific performance data for the 2-butyl derivative is limited in publicly available literature, this guide synthesizes the established principles of N-alkyl benzimidazole additives, using N-methylbenzimidazole (NMBI) as a well-documented analogue to illustrate the expected impacts on photovoltaic parameters. Detailed protocols for the synthesis of this compound and the subsequent preparation of a modified DSSC electrolyte are provided, alongside an in-depth discussion of the underlying electrochemical mechanisms. This document serves as a foundational resource for researchers aiming to explore and optimize the use of substituted benzimidazoles in next-generation photovoltaic devices.
Introduction: The Critical Role of Electrolyte Additives in DSSCs
Dye-sensitized solar cells (DSSCs) represent a promising frontier in photovoltaic technology, offering a low-cost and environmentally friendly alternative to conventional silicon-based solar cells. The efficiency and stability of a DSSC are intrinsically linked to the intricate interplay of its core components: the dye-sensitized semiconductor photoanode (typically TiO₂), the platinum counter electrode, and the redox-mediating electrolyte. The electrolyte, in particular, plays a pivotal role in regenerating the oxidized dye and transporting charge between the electrodes.
The standard iodide/triiodide (I⁻/I₃⁻) redox couple, while effective, is associated with inherent performance limitations, including charge recombination at the TiO₂/electrolyte interface. This process, where injected electrons in the TiO₂ conduction band recombine with triiodide ions in the electrolyte, is a major pathway for energy loss, detrimentally affecting the open-circuit voltage (V_oc) and fill factor (FF) of the cell. To mitigate these losses, nitrogen-containing heterocyclic compounds, such as benzimidazole derivatives, have emerged as a critical class of electrolyte additives.[1][2]
This compound: A Strategic Additive for V_oc Enhancement
This compound, a derivative of the benzimidazole scaffold, is investigated for its potential to modulate the interfacial energetics of the DSSC, thereby enhancing its overall performance. The primary mechanism of action for N-alkyl benzimidazoles involves their adsorption onto the surface of the mesoporous TiO₂ photoanode.[3] This surface modification has two profound effects:
-
Suppression of Charge Recombination: The adsorbed benzimidazole molecules act as a passivating layer, creating a physical and electronic barrier that hinders the approach of I₃⁻ ions to the TiO₂ surface. This suppression of the back-electron transfer from the TiO₂ conduction band to the electrolyte is a key factor in improving the V_oc.
-
Conduction Band Edge Shift: The nitrogen atoms in the benzimidazole ring can interact with the Lewis acidic sites (Ti⁴⁺) on the TiO₂ surface. This interaction leads to a negative shift in the conduction band edge of the TiO₂, which, in turn, increases the potential difference between the TiO₂ Fermi level and the redox potential of the electrolyte, resulting in a higher V_oc.[3]
It is important to note that while these effects lead to a significant increase in V_oc and FF, they are often accompanied by a decrease in the short-circuit current density (J_sc). This reduction can be attributed to a partial blocking of electron injection from the dye to the TiO₂ or a decrease in the effective concentration of the redox couple near the electrode surface.[3][4] Therefore, optimizing the concentration of this compound in the electrolyte is crucial for achieving a net improvement in power conversion efficiency (PCE).
Synthesis and Characterization of this compound
A reliable supply of high-purity this compound is a prerequisite for its systematic evaluation in DSSCs. The following protocol, adapted from established methodologies, outlines a robust synthesis route.[5]
Synthesis Protocol
Reaction: Condensation of o-phenylenediamine with valeric acid.
Materials:
-
o-phenylenediamine
-
Valeric acid
-
4M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethanol
-
Activated charcoal
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle with magnetic stirring
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine o-phenylenediamine (0.1 mol) and valeric acid (0.11 mol).
-
Slowly add 50 mL of 4M HCl to the flask while stirring.
-
Heat the mixture to reflux and maintain for 2-3 hours.
-
After cooling to room temperature, carefully neutralize the reaction mixture with a NaOH solution until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
For purification, recrystallize the crude product from an ethanol/water mixture. Decolorize with activated charcoal if necessary.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
FTIR Spectroscopy: To identify characteristic functional groups.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point Analysis: To assess purity.
Application in DSSC Electrolytes: Protocols and Performance
The incorporation of this compound into the DSSC electrolyte is a critical step that requires careful optimization of its concentration.
Protocol for Electrolyte Preparation
A standard liquid electrolyte for DSSCs is typically composed of an iodide salt, iodine, and a solvent system. The following protocol describes the preparation of a reference electrolyte and a series of electrolytes containing varying concentrations of this compound.
Materials:
-
Lithium iodide (LiI)
-
Iodine (I₂)
-
Acetonitrile
-
Valeronitrile
-
4-tert-butylpyridine (TBP)
-
Synthesized this compound
Procedure:
-
Reference Electrolyte (E_ref): Prepare a stock solution by dissolving 0.1 M LiI, 0.05 M I₂, and 0.5 M TBP in a solvent mixture of acetonitrile and valeronitrile (85:15 v/v).
-
Modified Electrolytes (E_mod): Prepare a series of modified electrolytes by adding this compound to the reference electrolyte at varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M). Ensure complete dissolution of the additive.
DSSC Fabrication and Characterization
A standardized DSSC fabrication and testing protocol is essential for a reliable comparison of the different electrolyte formulations.
Workflow:
Caption: Mechanism of DSSC operation and the role of the additive.
Conclusion and Future Outlook
This compound holds significant promise as a performance-enhancing additive for DSSC electrolytes. Its ability to passivate the TiO₂ surface and favorably shift the conduction band edge leads to a notable increase in open-circuit voltage and fill factor. While a concomitant decrease in short-circuit current can occur, careful optimization of the additive concentration can lead to a substantial net improvement in overall power conversion efficiency. The protocols and data presented in this guide, leveraging insights from the closely related N-methylbenzimidazole, provide a solid foundation for researchers to systematically investigate and harness the potential of this compound in the development of more efficient and stable dye-sensitized solar cells. Future work should focus on establishing a definitive concentration-performance relationship for this specific additive and exploring synergistic effects with other co-additives to further push the boundaries of DSSC performance.
References
- Stergiopoulos, T., et al. (2011). Influence of electrolyte co-additives on the performance of dye-sensitized solar cells. Nanoscale Research Letters, 6(1), 307.
- Shi, C.-W., et al. (2008). Influence of Additives on the Performance of Electrolytes in Dye-Sensitized Solar Cells. Acta Physico-Chimica Sinica, 24(12), 2237-2330.
- Kusama, H., & Arakawa, H. (2004). Influence of benzimidazole additives in electrolytic solution on dye-sensitized solar cell performance. Journal of Photochemistry and Photobiology A: Chemistry, 164(1-3), 125-131.
- Stergiopoulos, T., et al. (2011). Influence of electrolyte co-additives on the performance of dye-sensitized solar cells. Nanoscale Research Letters, 6, 307.
- Singh, P. K., et al. (2011). Efficiency enhancement of dye-sensitized solar cells with addition of additives (single/binary) to ionic liquid electrolyte. Bulletin of Materials Science, 34(7), 1533-1539.
- ARC Centre of Excellence in Exciton Science. (2020). New understanding of electrolyte additives will improve dye-sensitized solar cells. ScienceDaily.
- Yang, J., et al. (2022). A DSSC Electrolyte Preparation Method Considering Light Path and Light Absorption. Micromachines, 13(11), 1930.
- Dasgupta, H. R., et al. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water Me. Progress in Chemical and Biochemical Research, 4(1), 57-67.
- Gnida, P., et al. (2022). DSSCs Sensitized with Phenothiazine Derivatives Containing 1H-Tetrazole-5-acrylic Acid as an Anchoring Unit. Molecules, 27(24), 8848.
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- 5. pcbiochemres.com [pcbiochemres.com]
Application Notes & Protocols: A Guide to Developing Benzimidazole Derivatives as Epigenetic Modulators
Introduction: Targeting the Epigenome with a Privileged Scaffold
Epigenetics, the study of heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, has become a frontier in drug discovery.[1] These modifications, governed by a complex machinery of proteins, can be broadly categorized into three families: "writers" that add marks (e.g., histone methyltransferases), "erasers" that remove them (e.g., histone deacetylases), and "readers" that recognize and bind to these marks (e.g., bromodomains).[2] Dysregulation of this machinery is a hallmark of numerous diseases, most notably cancer, making these proteins highly attractive therapeutic targets.[3]
The benzimidazole ring system has emerged as a "privileged scaffold" in medicinal chemistry. Its structural similarity to natural purines allows it to form key hydrogen bonds and other interactions with a wide array of biological targets.[4] This chemical versatility, combined with its proven track record in approved drugs, makes it an ideal framework for designing potent and selective inhibitors of epigenetic modulator proteins.[5][6] This guide provides a comprehensive overview of the strategic design, synthesis, and evaluation of benzimidazole derivatives as epigenetic modulators, offering detailed protocols and field-proven insights for researchers in drug development.
Section 1: Rationale for Targeting Epigenetic Modulators with Benzimidazoles
The success of any targeted therapy hinges on the selection of both a validated target and a suitable chemical scaffold. Benzimidazole derivatives have shown remarkable efficacy against several key classes of epigenetic regulators.
-
Histone Deacetylases (HDACs): As "eraser" enzymes, HDACs remove acetyl groups from histone tails, leading to chromatin compaction and transcriptional repression.[7] Overexpression of certain HDACs is common in cancer. Benzimidazole-based structures can effectively chelate the zinc ion in the HDAC active site, a critical interaction for potent inhibition.[8][9] Several benzimidazole-containing HDAC inhibitors have advanced into clinical trials.[3][6]
-
Histone Methyltransferases (HMTs): These "writer" enzymes, such as G9a and EZH2, add methyl groups to histones, a mark often associated with gene silencing.[10] The benzimidazole core can be decorated with various side chains to occupy the substrate and cofactor (S-adenosylmethionine) binding pockets, enabling the development of specific HMT inhibitors.[11]
-
Bromodomain and Extra-Terminal (BET) Proteins: As "reader" proteins, the BET family (including BRD2, BRD3, and BRD4) recognizes acetylated lysine residues on histones, recruiting transcriptional machinery to oncogenes like MYC.[4] Benzimidazole derivatives have been designed to mimic the acetyl-lysine motif, competitively binding to the bromodomain pocket and displacing BET proteins from chromatin.[12][13]
Section 2: Synthesis of Benzimidazole Derivatives
A cornerstone of developing novel modulators is a robust and flexible synthetic strategy. The Phillips-Ladenburg condensation is a widely adopted and versatile method for constructing the benzimidazole core, involving the reaction of an o-phenylenediamine with an aldehyde or carboxylic acid.[14] This approach allows for facile diversification at the 2-position of the benzimidazole ring, which is crucial for modulating target specificity and potency.
Protocol 2.1: General Synthesis of 2-Substituted Benzimidazoles
This protocol describes a representative one-pot synthesis of a 2-substituted benzimidazole derivative.
Rationale: The use of sodium metabisulfite (Na₂S₂O₅) as a mild oxidizing agent facilitates the cyclization and aromatization of the intermediate Schiff base formed from the diamine and aldehyde, often leading to higher yields and cleaner reactions under relatively mild conditions.
Materials:
-
Substituted o-phenylenediamine (1.0 eq)
-
Substituted aldehyde (1.1 eq)
-
Sodium metabisulfite (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted o-phenylenediamine (1.0 eq) in DMSO.
-
Reagent Addition: Add the substituted aldehyde (1.1 eq) to the solution, followed by sodium metabisulfite (2.0 eq).
-
Reaction: Stir the mixture vigorously at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-substituted benzimidazole derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 3: Biochemical Evaluation of Inhibitory Activity
Once synthesized, the compounds must be evaluated for their ability to inhibit the target enzyme in a controlled, in vitro setting. Homogeneous, plate-based assays are the industry standard for determining inhibitor potency (IC₅₀).
Protocol 3.1: In Vitro HDAC Inhibition Assay (Luminescent)
Principle: This protocol is based on the Promega HDAC-Glo™ I/II assay.[15] The assay utilizes an acetylated peptide substrate. When deacetylated by an HDAC enzyme, a specific protease in the developer reagent can cleave the peptide, releasing aminoluciferin, which is then consumed by luciferase to produce a quantifiable light signal. The signal intensity is directly proportional to HDAC activity.
Materials:
-
HDAC-Glo™ I/II Reagent (Promega)
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)
-
HDAC Assay Buffer
-
Test compounds (benzimidazole derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., SAHA, Vorinostat)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compounds and the positive control in DMSO. Dispense a small volume (e.g., 100 nL) into the assay plate. Include "DMSO only" wells for 100% activity control and "no enzyme" wells for background control.
-
Enzyme Preparation: Dilute the recombinant HDAC enzyme to the desired working concentration (e.g., 5 nM) in cold HDAC Assay Buffer.[16]
-
Enzyme Addition: Add the diluted enzyme solution to each well, except for the "no enzyme" background controls.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Prepare the HDAC-Glo™ I/II working solution according to the manufacturer's instructions. Add this solution to all wells. This solution contains the substrate and the developer components.
-
Signal Development: Incubate the plate at room temperature for 30-45 minutes to allow the enzymatic reaction and subsequent light-generating reaction to proceed.
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average background signal ("no enzyme" wells) from all other measurements.
-
Normalize the data by setting the average "DMSO only" signal as 100% activity and the background as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Sources
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- 13. Discovery of Benzo[d]imidazole‐6‐sulfonamides as Bromodomain and Extra‐Terminal Domain (BET) Inhibitors with Selectivity for the First Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
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Methodology for Assessing the Antiviral Efficacy of 2-Butyl-1H-benzimidazole
An Application Guide by a Senior Application Scientist
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the antiviral properties of 2-Butyl-1H-benzimidazole. The protocols herein are designed to establish a robust, self-validating system for determining efficacy, from initial toxicity profiling to specific antiviral activity and preliminary mechanistic insights.
Introduction and Strategic Overview
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties.[1][2][3] Compounds based on this heterocyclic system have shown inhibitory effects against a variety of DNA and RNA viruses.[4][5][6] this compound is a specific derivative whose potential as an antiviral agent warrants systematic investigation.
The primary goal of this methodology is to determine two key parameters: the compound's potency against a specific virus, expressed as the 50% effective concentration (EC₅₀) , and its toxicity to the host cell, expressed as the 50% cytotoxic concentration (CC₅₀) .[7][8] The ratio of these two values (CC₅₀/EC₅₀) yields the Selectivity Index (SI) , a critical measure of the compound's therapeutic window. A high SI value is desirable, indicating that the compound inhibits viral replication at concentrations far below those that are toxic to host cells.
Our assessment strategy is a multi-tiered approach, ensuring that resources are focused on compounds with genuine potential.
Figure 1: High-level experimental workflow for assessing antiviral efficacy.
Foundational Assays: Cytotoxicity Profiling
Before assessing antiviral activity, it is imperative to determine the inherent toxicity of this compound to the host cell line that will be used for viral propagation.[8][9] This step is crucial to distinguish true antiviral effects from non-specific cell death caused by the compound.
Protocol 2.1: MTT Assay for 50% Cytotoxic Concentration (CC₅₀) Determination
The MTT assay is a colorimetric method that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified spectrophotometrically.
Materials
-
Host cell line (e.g., Vero, MDCK, HEK293) suitable for the target virus.[10]
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Phosphate-Buffered Saline (PBS).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well flat-bottom tissue culture plates.
Procedure
-
Cell Seeding: Seed the 96-well plates with host cells at a density that will result in 80-90% confluency after 24 hours (e.g., 1 x 10⁴ cells/well). Incubate at 37°C with 5% CO₂.
-
Compound Dilution: Prepare a 2-fold serial dilution of this compound in growth medium, starting from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~0.1 µM). Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "cell control" (medium only).
-
Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells (in triplicate).
-
Incubation: Incubate the plates for a period that mirrors the duration of the planned antiviral assay (typically 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the CC₅₀ value.
Primary Efficacy Assessment: In Vitro Antiviral Assays
With the CC₅₀ value established, the next step is to measure the compound's ability to inhibit viral replication. The choice of assay depends on the biological characteristics of the target virus.[11]
Protocol 3.1: Plaque Reduction Assay (PRA)
The Plaque Reduction Assay is the gold-standard method for quantifying the infectivity of lytic viruses and the efficacy of antiviral compounds.[12] It measures the reduction in the number of viral plaques—localized areas of cell death—in the presence of the test compound.[13]
Materials
-
Confluent monolayer of susceptible host cells in 12-well plates.
-
Virus stock with a known titer (PFU/mL).
-
This compound dilutions prepared in infection medium (low serum, e.g., 2% FBS). Concentrations should be well below the CC₅₀.
-
Infection Medium.
-
Overlay Medium (e.g., 1:1 mixture of 2X growth medium and 1.2% agarose or methylcellulose).
-
Fixative solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
Figure 2: Step-by-step workflow for the Plaque Reduction Assay.
Procedure
-
Cell Seeding: Seed cells in 12-well plates to achieve a 95-100% confluent monolayer on the day of infection.[12]
-
Virus Inoculum: Dilute the virus stock in infection medium to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU per well).
-
Infection: Aspirate the growth medium from the cell monolayers. Add 200 µL of the virus dilution to each well (except cell controls). Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.[14]
-
Treatment and Overlay: During the adsorption period, warm the overlay medium and prepare dilutions of this compound in the liquid overlay medium. After adsorption, remove the virus inoculum and add 1 mL of the compound-containing overlay medium to the corresponding wells.
-
Solidification & Incubation: Let the plates sit at room temperature for 20-30 minutes to allow the overlay to solidify.[12] Incubate at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days).
-
Fixation and Staining: Once plaques are visible, aspirate the overlay. Add fixative solution for at least 30 minutes. Discard the fixative and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to air dry. Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC₅₀ by plotting the percentage of inhibition against the log of the compound concentration.
Protocol 3.2: 50% Tissue Culture Infectious Dose (TCID₅₀) Assay
For viruses that cause a cytopathic effect (CPE) but do not form distinct plaques, the TCID₅₀ assay is the method of choice.[15] It determines the virus dilution that causes CPE in 50% of the infected cell cultures.[16] The antiviral effect is measured by the compound's ability to prevent CPE.
Materials
-
Host cells seeded in a 96-well plate.
-
Virus stock.
-
Serial dilutions of this compound.
-
Infection Medium.
Procedure
-
Cell Seeding: Seed a 96-well plate with cells to achieve >80% confluency the next day.[15][17]
-
Compound and Virus Preparation: Add 50 µL of medium containing different concentrations of this compound to the wells. Prepare 10-fold serial dilutions of the virus stock (e.g., 10⁻¹ to 10⁻⁸).
-
Infection: Add 50 µL of each virus dilution to the wells containing the corresponding compound concentration (use 4-8 replicate wells per dilution).[17] Include a virus control (no compound) and cell control (no virus, no compound).
-
Incubation: Incubate the plate at 37°C for 3-7 days, monitoring daily for the appearance of CPE.
-
Scoring: For each row (compound concentration), score each well as positive (+) or negative (-) for CPE.
-
Analysis: Calculate the TCID₅₀ titer for each compound concentration using the Reed-Muench or Spearman-Kärber method.[16] The antiviral activity is determined by the reduction in viral titer in the presence of the compound. The EC₅₀ is the concentration of the compound that reduces the viral titer by 50% (or 1-log₁₀).
Data Analysis and Interpretation
Key Parameters
| Parameter | Abbreviation | Description | Desired Value |
|---|---|---|---|
| 50% Cytotoxic Concentration | CC₅₀ | The concentration of the compound that causes a 50% reduction in cell viability. | High |
| 50% Effective Concentration | EC₅₀ | The concentration of the compound that inhibits viral replication by 50%. | Low |
| Selectivity Index | SI | The ratio of cytotoxicity to efficacy (CC₅₀ / EC₅₀).[8] | High (typically >10) |
Example Data Summary for this compound
| Virus | Host Cell | Assay | CC₅₀ (µM) | EC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|---|---|
| Influenza A (H1N1) | MDCK | Plaque Assay | >100 | 2.5 | >40 |
| Hepatitis C Virus (HCV) | Huh-7 | Yield Reduction | >100 | 0.8 | >125 |
| Herpes Simplex Virus 1 (HSV-1) | Vero | Plaque Assay | >100 | 25.0 | <4 (Inactive) |
Mechanistic Insights: Time-of-Addition Assay
If this compound shows a promising SI, a time-of-addition assay can provide initial clues about its mechanism of action by identifying which stage of the viral life cycle is inhibited.[13]
Figure 3: Principle of the Time-of-Addition assay to probe the mechanism of action.
Protocol
-
Seed cells in multi-well plates to form a confluent monolayer.
-
Synchronize infection by adsorbing a high multiplicity of infection (MOI) of the virus to the cells at 4°C for 1 hour.
-
Wash the cells and add warm medium, shifting the temperature to 37°C to initiate a single, synchronous round of replication (this is time zero).
-
Add this compound (at a concentration of ~5-10x its EC₅₀) at different time points relative to time zero (e.g., -2h, 0h, 2h, 4h, 6h, 8h).
-
At the end of the replication cycle (e.g., 12-24h), harvest the supernatant or cell lysate.
-
Quantify the virus yield using a TCID₅₀ assay or by qPCR for viral genomes.[18][19]
-
Interpretation:
-
Inhibition when added before infection suggests the compound acts on the host cell.
-
Inhibition when added only during adsorption suggests it blocks viral attachment or entry.
-
Inhibition when added after entry suggests it targets post-entry steps like genome replication, protein synthesis, or virion assembly. Benzimidazole derivatives have been known to act as allosteric inhibitors of viral polymerases, which would be a post-entry mechanism.[20][21]
-
References
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- Dejmek, M., et al. (2018). In vitro methods for testing antiviral drugs. Antiviral Chemistry and Chemotherapy.
- BrainVTA. TCID50 Assay Protocol.
- Institute for Antiviral Research, Utah State University. In Vitro Antiviral Testing.
- Creative Biolabs. Plaque Reduction Neutralization Test (PRNT) Protocol.
- Rocamora, F., et al. (2024). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy.
- Charles River Laboratories. Antiviral & Antimicrobial Testing.
- 5D Health Protection Group Ltd. Antiviral Testing.
- Chen, C., et al. (2010). Cell-based Assays to Identify Inhibitors of Viral Disease. Current Protocols in Chemical Biology.
- Virology Research Services. Antiviral Drug Screening.
- Coriolis Pharma. Virus Titration / TCID50 Assay.
- Kumar, R., et al. (2015). Synthesis, antimicrobial and antiviral activity of substituted benzimidazoles. Journal of the Serbian Chemical Society.
- protocols.io. (2024). SARS-CoV-2 TCID50.
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- Basile, A., et al. (2023). Novel 2-Aryl-1H-Benzimidazole Derivatives and Their Aza-Analogues as Promising Anti-Poxvirus Agents. Molecules.
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- SRR Publications. (2023). A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance.
- American Society for Microbiology. (2006). Plaque Assay Protocols.
- Bio-protocol. (2019). Plaque Reduction Neutralization Test.
- Schinazi, R. F., et al. (1999). In Vitro Cytotoxicity Testing of Potentially Active Anti-HIV Drugs with Cultured Cells. Alternatives to Laboratory Animals.
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- Pop, O., et al. (2023). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. International Journal of Molecular Sciences.
- Bio-protocol. (2021). qRT-PCR viral quantification.
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- DIFF Biotech. (2024). How to screen antiviral drugs?.
- SciSpace. (2021). Benzimidazole as a promising antiviral heterocyclic scaffold: a review.
- Di Mola, A., et al. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. Molecules.
- Shipkowitz, N. L., et al. (1973). Antiviral activity of a bis-benzimidazole against experimental rhinovirus infections in chimpanzees. Applied Microbiology.
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Application Notes and Protocols for the Investigation of 2-Butyl-1H-benzimidazole in Veterinary Medicine
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: 2-Butyl-1H-benzimidazole is not currently an established veterinary drug. This document provides a framework for its investigation based on the well-understood principles of the benzimidazole class of anthelmintics. All protocols are for research purposes only and require appropriate institutional review and ethical approval before implementation.
Introduction: The Benzimidazole Scaffold in Veterinary Medicine
The benzimidazole chemical class represents a cornerstone of anthelmintic therapy in both veterinary and human medicine.[1][2][3] Compounds such as albendazole, fenbendazole, and mebendazole are widely used to control parasitic worms (helminths) in a variety of animal species, including cattle, sheep, goats, pigs, poultry, and companion animals.[2] The broad-spectrum efficacy, high therapeutic index, and generally good safety profile of benzimidazoles have made them indispensable for managing helminth infections.[2][4][5]
The emergence of drug-resistant helminth strains, however, presents a significant and growing challenge in livestock and companion animals, necessitating the discovery and development of novel anthelmintic agents.[1][2] The 2-substituted benzimidazole scaffold is a particularly promising area for research, as the nature of the substituent at this position significantly influences the compound's anthelmintic activity and pharmacokinetic profile.[1] This guide focuses on this compound, a member of this chemical family, and outlines a systematic approach to evaluating its potential as a novel veterinary anthelmintic.
Postulated Mechanism of Action
The primary mechanism of action for benzimidazole anthelmintics is the disruption of microtubule polymerization in parasitic helminths.[1][6][7] These compounds exhibit a high binding affinity for the β-tubulin subunit of the parasite, preventing its polymerization with α-tubulin to form microtubules.[1][3] This disruption of the microtubule cytoskeleton has several downstream consequences that are lethal to the parasite:
-
Inhibition of Cell Division: Microtubules are critical for the formation of the mitotic spindle during cell division.
-
Impaired Nutrient Absorption: In intestinal parasites, the disruption of microtubular structures in their intestinal cells impairs their ability to absorb nutrients from the host, leading to starvation.[1][6]
-
Disruption of Intracellular Transport: Microtubules serve as tracks for the transport of organelles, vesicles, and macromolecules within the cell.
This selective toxicity is due to the significantly higher affinity of benzimidazoles for parasitic β-tubulin compared to mammalian β-tubulin, which accounts for their wide safety margin in host animals.[4] It is hypothesized that this compound would share this fundamental mechanism of action.
Caption: Postulated mechanism of action for this compound.
Pre-Clinical Evaluation Workflow: A Step-by-Step Approach
The evaluation of a novel anthelmintic candidate requires a phased approach, progressing from initial in vitro screening to more complex in vivo efficacy and safety studies.
Caption: Pre-clinical evaluation workflow for a novel anthelmintic.
Protocols for In Vitro Anthelmintic Screening
In vitro assays are essential for the initial high-throughput screening of compounds to determine their intrinsic anthelmintic activity.[8][9][10]
Protocol: Egg Hatch Assay (EHA)
Objective: To determine the ovicidal activity of this compound by assessing its ability to inhibit the hatching of parasitic nematode eggs.
Rationale: The EHA is a widely used, sensitive assay to detect benzimidazole resistance and to screen for new compounds with ovicidal properties.[11] The test measures the direct effect of the compound on the embryonation and hatching process.
Materials:
-
Freshly collected fecal samples from animals infected with a target gastrointestinal nematode (e.g., Haemonchus contortus from sheep).
-
Saturated sodium chloride solution.
-
Sieve series (e.g., 150 µm, 75 µm, 25 µm).
-
Centrifuge and tubes.
-
24-well microtiter plates.
-
This compound, technical grade.
-
Dimethyl sulfoxide (DMSO).
-
Deionized water.
-
Inverted microscope.
Procedure:
-
Egg Isolation: Isolate nematode eggs from fecal samples using a standard saturated salt flotation and sieving technique.
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution in deionized water to achieve final test concentrations (e.g., 10, 1, 0.1, 0.01 µg/mL). Ensure the final DMSO concentration in all wells is ≤1%.
-
Assay Setup:
-
Pipette 490 µL of each test dilution into triplicate wells of a 24-well plate.
-
Add 10 µL of the egg suspension (containing approximately 100-150 eggs) to each well.
-
Controls: Include a positive control (e.g., Albendazole at a known effective concentration) and a negative control (deionized water with 1% DMSO).
-
-
Incubation: Incubate the plates at 27°C for 48 hours.
-
Data Collection: After incubation, add a drop of Lugol's iodine to each well to stop further hatching. Count the number of unhatched eggs and first-stage larvae (L1) in each well under an inverted microscope.
-
Analysis: Calculate the percentage of egg hatch inhibition for each concentration using the formula: % Inhibition = 100 - [ (Number of hatched larvae / Total number of eggs and larvae) * 100 ] Determine the EC50 (Effective Concentration 50%) value using a suitable statistical software package.
Protocol: Larval Motility/Viability Assay
Objective: To assess the larvicidal activity of this compound against the infective third-stage larvae (L3) of a target nematode.
Rationale: This assay evaluates the compound's effect on the viability of the infective larval stage, which is crucial for parasite transmission. Larval motility is a key indicator of viability.[12]
Materials:
-
Cultured L3 larvae of a target nematode (e.g., Trichostrongylus spp.).
-
96-well microtiter plates.
-
Test compound and controls as described in Protocol 4.1.
-
Phosphate-buffered saline (PBS) or culture medium.
-
Inverted microscope or a real-time cell monitoring device.[13]
Procedure:
-
Larval Preparation: Harvest and wash L3 larvae from fecal cultures.
-
Assay Setup:
-
Dispense approximately 50-100 L3 larvae into each well of a 96-well plate.
-
Add the test compound at various concentrations in triplicate.
-
Include positive (e.g., Levamisole) and negative (medium with DMSO) controls.
-
-
Incubation: Incubate the plates at 37°C for 24 to 72 hours.
-
Motility Assessment:
-
Microscopic: Observe and score larval motility at set time points (e.g., 24, 48, 72 hours). Larvae that are completely immobile are considered non-viable.
-
Automated: Use a real-time monitoring system to quantitatively measure larval movement over time.[13]
-
-
Analysis: Calculate the percentage of larval motility inhibition and determine the LC50 (Lethal Concentration 50%) value.
| Assay Type | Target Stage | Primary Endpoint | Typical Duration | Key Advantage |
| Egg Hatch Assay (EHA) | Egg | Inhibition of hatching | 48 hours | Detects ovicidal activity; sensitive for BZ resistance. |
| Larval Motility Assay | L3 Larva | Inhibition of motility | 24-72 hours | Assesses effect on infective stage. |
| Adult Motility Assay | Adult Worm | Paralysis and death | 24 hours | Evaluates effect on the pathogenic stage. |
| Table 1: Comparison of In Vitro Anthelmintic Screening Assays. |
Protocols for In Vivo Efficacy Evaluation
In vivo studies are necessary to confirm the anthelmintic efficacy of a compound under physiological conditions and to establish a dose-response relationship.[8]
Protocol: Fecal Egg Count Reduction Test (FECRT) in a Rodent Model
Objective: To determine the in vivo efficacy of this compound against a gastrointestinal nematode infection in a laboratory animal model.
Rationale: The FECRT is the standard method for evaluating the efficacy of an anthelmintic in live animals by measuring the reduction in the number of parasite eggs shed in the feces post-treatment.[14] A rodent model (e.g., mice infected with Heligmosomoides polygyrus or Trichuris muris) is a cost-effective and ethically sound first step for in vivo testing.[15]
Materials:
-
Laboratory mice (e.g., C57BL/6 or BALB/c strain).
-
Infective L3 larvae of the target nematode.
-
This compound.
-
Appropriate vehicle for oral administration (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80).
-
Oral gavage needles.
-
McMaster slides for fecal egg counting.
Procedure:
-
Infection: Infect a cohort of mice with a standardized number of L3 larvae via oral gavage.
-
Acclimatization and Pre-treatment Sampling: Allow the infection to become patent (eggs appear in feces), typically 2-3 weeks post-infection. Collect individual fecal samples to determine pre-treatment egg counts (EPG - eggs per gram).
-
Animal Grouping: Randomly assign animals to treatment groups (minimum of 6-8 animals per group) based on their pre-treatment EPG values.
-
Group 1: Vehicle Control (oral gavage with vehicle only).
-
Group 2: Positive Control (e.g., Fenbendazole at a known effective dose).
-
Groups 3-5: Test groups receiving this compound at different dose levels (e.g., 10, 25, 50 mg/kg).
-
-
Treatment: Administer the assigned treatment via oral gavage.
-
Post-treatment Sampling: Collect individual fecal samples at 7 and 14 days post-treatment.
-
Fecal Egg Count: Determine the EPG for each sample using the McMaster technique.
-
Analysis: Calculate the percentage reduction in EPG for each treatment group relative to the vehicle control group using the formula: % Reduction = 100 * [ 1 - (Mean EPG of Treatment Group / Mean EPG of Control Group) ] Efficacy is generally considered significant if the reduction is ≥95%.
| Treatment Group | Dose (mg/kg) | Mean Pre-Treatment EPG | Mean Post-Treatment EPG (Day 14) | % EPG Reduction |
| Vehicle Control | - | 1250 | 1310 | - |
| Positive Control (Fenbendazole) | 10 | 1280 | 25 | 98.1% |
| This compound | 10 | 1310 | 950 | 27.5% |
| This compound | 25 | 1275 | 410 | 68.7% |
| This compound | 50 | 1290 | 65 | 95.0% |
| Table 2: Hypothetical Data from a Fecal Egg Count Reduction Test. |
Pharmacokinetics and Safety Considerations
Pharmacokinetics
The pharmacokinetic behavior of benzimidazoles in veterinary species is highly variable and influenced by factors such as the animal species, formulation, and administration route.[16][17] Generally, benzimidazoles have low water solubility, which limits their absorption from the gastrointestinal tract.[6][17] In ruminants, the rumen acts as a reservoir, prolonging the contact time and enhancing absorption.[2][18] Once absorbed, they are typically metabolized in the liver.[19]
A preliminary pharmacokinetic study of this compound in the target species (e.g., sheep or cattle) would be a critical next step to determine its absorption, distribution, metabolism, and excretion (ADME) profile. This information is vital for establishing appropriate dosing regimens and withdrawal periods for food-producing animals.
Safety and Toxicity
Conclusion and Future Directions
The established success of the 2-substituted benzimidazole scaffold provides a strong rationale for investigating this compound as a potential novel anthelmintic for veterinary use. The protocols outlined in this guide offer a systematic, phased approach to its evaluation, from initial in vitro screening to in vivo efficacy and safety assessment. Should this compound demonstrate promising efficacy and a favorable safety profile, further studies would be warranted, including formulation development, target animal safety studies, and clinical field trials to combat the growing threat of anthelmintic resistance.
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- BENZIMIDAZOLES for veterinary use as ANTIHELMINTICS on CATTLE, SHEEP, GOATS, PIG, POULTRY, DOGS and CATS against parasitic worms - PARASITIPEDIA.
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- In vitro and In vivo Anthelmintic Activity of Nicotiana tabacum against Haemonchus placei in C
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Application Notes & Protocols: 2-Butyl-1H-benzimidazole in Coordination Chemistry
Abstract
This guide provides a comprehensive overview of 2-Butyl-1H-benzimidazole, a versatile N-heterocyclic ligand, and its applications in coordination chemistry. We delve into its synthesis, physicochemical properties, and its behavior as a ligand in the formation of metal complexes. Detailed, field-tested protocols for the synthesis of the ligand and a representative transition metal complex are provided. Furthermore, this document explores the functional applications of these coordination compounds in medicinal chemistry and catalysis, supported by mechanistic insights and characterization data. This guide is intended for researchers and professionals in chemical synthesis, drug development, and materials science, offering both foundational knowledge and practical methodologies.
Introduction: The Significance of 2-Substituted Benzimidazoles
The benzimidazole scaffold, an isosteric analog of naturally occurring nucleotides, is a privileged structure in medicinal and coordination chemistry.[1] The fusion of a benzene ring with an imidazole moiety creates a unique electronic and structural environment, making it an excellent ligand for a variety of metal ions.[1][2] The nitrogen atoms in the imidazole ring can act as Lewis bases, readily donating electron pairs to form stable coordination compounds.[3]
The introduction of a substituent at the 2-position, such as a butyl group in this compound, significantly modulates the ligand's properties. The butyl group enhances lipophilicity, which can improve solubility in organic solvents and influence the biological activity of its metal complexes. It also introduces steric hindrance that can affect the coordination geometry and stability of the resulting metal complexes. These tailored properties make this compound and its derivatives valuable components in the design of novel catalysts, therapeutic agents, and functional materials.[4][5]
Synthesis and Characterization of this compound
The most common and efficient method for synthesizing 2-substituted benzimidazoles is the Phillips condensation reaction.[6][7][8] This method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.
Protocol 2.1: Synthesis of this compound
This protocol details the synthesis of this compound via the Phillips condensation of o-phenylenediamine and valeric acid.
Materials:
-
o-Phenylenediamine
-
Valeric acid (Pentanoic acid)
-
4M Hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution
-
Ethanol
-
Activated charcoal
-
Standard reflux and filtration apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine o-phenylenediamine (0.1 mol) and valeric acid (0.11 mol).
-
Acidification: Slowly add 50 mL of 4M hydrochloric acid to the flask. This protonates the reactants, facilitating the nucleophilic attack.
-
Reflux: Heat the mixture to reflux (approximately 100-110°C) and maintain for 4-5 hours with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9]
-
Cooling and Neutralization: After the reflux period, allow the mixture to cool to room temperature. Carefully add 10% sodium hydroxide solution dropwise with constant stirring until the mixture is alkaline (pH ~8-9), which precipitates the crude product.[10]
-
Isolation: Filter the precipitated solid using a Büchner funnel and wash thoroughly with cold distilled water to remove any inorganic impurities.
-
Purification: Recrystallize the crude product from a hot ethanol-water mixture. If the solution is colored, add a small amount of activated charcoal and heat for a few minutes before hot filtration to decolorize.
-
Drying: Dry the purified white crystalline product in a vacuum oven at 60°C.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₄N₂ |
| Molecular Weight | 174.24 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 154-156 °C |
| Solubility | Soluble in ethanol, methanol, DMSO; sparingly soluble in water |
Coordination Chemistry of this compound
As a ligand, this compound typically coordinates to metal ions through the sp²-hybridized nitrogen atom of the imidazole ring. Its coordination behavior can be influenced by the reaction conditions and the nature of the metal ion.
Coordination Modes
The primary coordination mode for this compound is as a monodentate ligand. However, under certain conditions, it can also act as a bridging ligand between two metal centers.
Caption: Coordination modes of this compound.
Protocol 3.2: Synthesis of a Cu(II) Complex
This protocol describes a general method for the synthesis of a copper(II) complex with this compound.
Materials:
-
This compound
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Methanol
-
Standard laboratory glassware
Procedure:
-
Ligand Solution: Dissolve this compound (2 mmol) in 20 mL of warm methanol in a 100 mL round-bottom flask.
-
Metal Salt Solution: In a separate beaker, dissolve copper(II) chloride dihydrate (1 mmol) in 10 mL of methanol.
-
Complexation: Add the copper(II) chloride solution dropwise to the stirred ligand solution at room temperature. A color change and/or precipitation should be observed, indicating complex formation.
-
Reaction: Stir the reaction mixture at room temperature for 2-3 hours.
-
Isolation: Collect the resulting precipitate by filtration, wash with a small amount of cold methanol, and then with diethyl ether.
-
Drying: Dry the complex in a desiccator over anhydrous calcium chloride.
Applications in Medicinal Chemistry and Catalysis
The coordination of this compound to metal ions can lead to complexes with enhanced biological activity and catalytic potential.
Antimicrobial and Anticancer Agents
Benzimidazole derivatives and their metal complexes are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1][11][12][13] The formation of a metal complex can enhance the lipophilicity of the ligand, facilitating its transport across cell membranes and subsequent interaction with biological targets.[14][15] Studies have shown that metal complexes of substituted benzimidazoles can exhibit significant activity against various bacterial and fungal strains, as well as promising cytotoxicity against cancer cell lines.[14][16][17][18][19]
Table 2: Examples of Biologically Active Benzimidazole Metal Complexes
| Complex | Metal Ion | Biological Activity | Reference |
| [Cu(2-phenylbenzimidazole)₂Cl₂] | Cu(II) | Antibacterial | [14] |
| [Zn(bis-benzimidazole derivative)Br₂] | Zn(II) | Anticancer | [1][16] |
| [Ag(bis-benzimidazole derivative)] | Ag(I) | Anticancer | [1][16] |
Catalysis
Metal complexes of benzimidazole-based ligands have emerged as effective catalysts for various organic transformations.[4][5][20] The N-heterocyclic ligand can stabilize the metal center in different oxidation states and provide a specific steric and electronic environment to control the catalytic activity and selectivity.
Caption: A simplified catalytic cycle involving a metal-benzimidazole complex.
Conclusion and Future Perspectives
This compound is a ligand of significant interest in coordination chemistry, offering a tunable platform for the development of novel metal-based compounds. Its straightforward synthesis and versatile coordination properties make it an attractive building block for creating complexes with tailored functionalities. The applications of these complexes in medicinal chemistry and catalysis are promising areas of ongoing research. Future work will likely focus on the synthesis of new derivatives with enhanced biological efficacy and catalytic efficiency, as well as the detailed investigation of their mechanisms of action.
References
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- AdiChemistry. Phillips Condensation Reaction | Explanation.
- CoLab. Phillips‐Ladenburg Benzimidazole Synthesis. (2010).
- ResearchGate. (2023). Review Article: Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- Journal of Population Therapeutics and Clinical Pharmacology. (2024). Review on antimicrobial activity of 2- substitude-benzimidazole compouds.
- Hernández-Romero, D., et al. (2021). Antibacterial Activity of Metal Complexes of Cu(II) and Ni(II) with the Ligand 2-(Phenylsubstituted) Benzimidazole. Antibiotics, 10(12), 1492.
- Nguyen, T. H. T., et al. (2022). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. RSC Advances, 12(42), 27367-27380.
- Dalton Transactions. (2014). Metal complexes of a novel heterocyclic benzimidazole ligand formed by rearrangement-cyclization of the corresponding Schiff base. Electrosynthesis, structural characterization and antimicrobial activity.
- Synthesis and Biological Evaluation of 2-Substituted Benzimidazole Derivatives. (2013). International Journal of Pharmaceutical Sciences and Research.
- Molecules. (2022). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review.
- Dhaka University Journal of Pharmaceutical Sciences. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol.
- PubMed. (2021). The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor.
- Digital Repository. (2016). Complexes of Some Transition Metal with 2-Benzoyl thiobenzimidazole and 1,10-Phenanthroline and Studying their Antibacterial Activity.
- Al-Dossary, O., et al. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Molecules, 27(1), 226.
- Inorganics. (2023). Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective.
- RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives.
- Kapitza, P., et al. (2023). Benzimidazole-Based NHC Metal Complexes as Anticancer Drug Candidates: Gold(I) vs. Platinum(II). Inorganics, 11(7), 293.
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- PubMed. (2009). Antimicrobial activity of a new series of benzimidazole derivatives.
- RS Global. (2020). SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES.
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Exploring Benzimidazole Derivatives for Neuroprotective Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Promise of Benzimidazoles in Combating Neurodegeneration
Neurodegenerative diseases, including Alzheimer's and Parkinson's, represent a growing global health crisis characterized by the progressive loss of neuronal structure and function.[1][2] The complex etiology of these disorders, involving oxidative stress, neuroinflammation, protein misfolding, and neuronal apoptosis, necessitates the development of multi-targeted therapeutic agents.[2] Benzimidazole derivatives have emerged as a promising class of heterocyclic compounds due to their structural similarity to naturally occurring nucleotides, allowing them to interact with a wide range of biological targets.[1] Their versatile scaffold has been shown to exhibit a multitude of pharmacological activities, including antioxidant, anti-inflammatory, and specific enzyme inhibition, making them prime candidates for the development of novel neuroprotective therapies.[1][3]
This comprehensive guide provides detailed application notes and step-by-step protocols for researchers engaged in the exploration of benzimidazole derivatives for neuroprotective applications. It is designed to offer not just procedural instructions, but also the scientific rationale behind the experimental choices, ensuring a robust and well-validated research workflow.
Section 1: Synthesis of Neuroprotective Benzimidazole Derivatives
The synthesis of a diverse library of benzimidazole derivatives is the foundational step in the discovery of novel neuroprotective agents. The following is a general yet robust protocol for the synthesis of 2-substituted benzimidazoles, a common and effective starting point for derivatization.
Protocol 1: General Synthesis of 2-Aryl Benzimidazole Derivatives
This protocol outlines the condensation reaction between an o-phenylenediamine and an aromatic aldehyde, a widely used method for generating 2-substituted benzimidazoles.[4][5]
Rationale: This one-pot synthesis is efficient and versatile, allowing for the introduction of various substituents on the aromatic aldehyde, which can significantly influence the biological activity of the final compound. The use of a mild catalyst like ammonium chloride makes this an accessible method for many laboratories.[5]
Materials:
-
o-Phenylenediamine
-
Substituted benzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Chloroform (CHCl₃) or Ethanol
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and a substituted benzaldehyde (1 mmol) in chloroform (5 ml).
-
Add ammonium chloride (4 mmol) to the stirred solution at room temperature.[5]
-
Continue stirring the reaction mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane/ethyl acetate (70:30) mobile phase.[5]
-
Upon completion, remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate (20 ml) and wash the organic layer with water (10 ml).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-aryl benzimidazole derivative.
-
Characterize the synthesized compound using IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.[5]
Section 2: In Vitro Evaluation of Neuroprotective Properties
A critical step in the drug discovery pipeline is the in vitro assessment of the synthesized compounds for their potential neuroprotective effects. This section details key assays to evaluate antioxidant, anti-apoptotic, and anti-inflammatory properties.
Assessment of Antioxidant Capacity
Oxidative stress is a key pathological feature of many neurodegenerative diseases.[3] The ability of benzimidazole derivatives to scavenge free radicals is a primary indicator of their neuroprotective potential.
Rationale: The DPPH assay is a rapid, simple, and widely used method to screen the radical scavenging activity of compounds. The stable DPPH radical loses its deep violet color upon reduction by an antioxidant, a change that can be measured spectrophotometrically.
Materials:
-
DPPH
-
Methanol or Ethanol
-
Test benzimidazole derivatives
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 0.1 mM DPPH solution by dissolving 3.94 mg of DPPH in 100 mL of methanol. Store this solution in the dark at 4°C.
-
Prepare stock solutions of the test benzimidazole derivatives and the positive control (e.g., ascorbic acid) in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the test compounds and the positive control in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
In a 96-well plate, add 100 µL of each concentration of the test compounds or positive control to separate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the compound concentration.
Rationale: The ABTS assay is another common method for determining antioxidant capacity. It measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. This assay is applicable to both hydrophilic and lipophilic compounds.
Materials:
-
ABTS
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or Ethanol
-
Test benzimidazole derivatives
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 7 mM ABTS stock solution by dissolving 38.4 mg of ABTS in 10 mL of deionized water.
-
Prepare a 2.45 mM potassium persulfate solution by dissolving 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
Prepare the ABTS•⁺ working solution by mixing equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•⁺ working solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test benzimidazole derivatives and the positive control (Trolox) in the same solvent used for dilution.
-
In a 96-well plate, add 20 µL of each concentration of the test compounds or positive control to separate wells.
-
Add 180 µL of the diluted ABTS•⁺ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.
Assessment of Anti-apoptotic Activity in Neuronal Cells
Apoptosis, or programmed cell death, is a major contributor to neuronal loss in neurodegenerative diseases. Evaluating the ability of benzimidazole derivatives to inhibit apoptosis is crucial.
Rationale: Caspase-3 is a key executioner caspase in the apoptotic cascade.[6] This assay measures the activity of caspase-3 in cell lysates, providing a quantitative measure of apoptosis. The human neuroblastoma cell line SH-SY5Y is a widely used model for neuroprotective studies.[1]
Materials:
-
SH-SY5Y cells
-
DMEM/F-12 medium with 10% FBS
-
Neurotoxin (e.g., H₂O₂, 6-OHDA, or MPP⁺)
-
Test benzimidazole derivatives
-
Caspase-3 colorimetric or fluorometric assay kit (containing a DEVD-pNA or DEVD-AFC substrate)
-
Cell lysis buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.[1]
-
Pre-treat the cells with various non-toxic concentrations of the test benzimidazole derivatives for 2-4 hours.
-
Induce apoptosis by adding a neurotoxin at a predetermined toxic concentration (e.g., 100-500 µM H₂O₂) and incubate for 12-24 hours.[1]
-
After incubation, lyse the cells using the lysis buffer provided in the assay kit.
-
Incubate the cell lysates on ice for 10-15 minutes.
-
Centrifuge the lysates to pellet the cell debris.
-
Transfer the supernatant (containing the cytosolic proteins) to a new 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to each well and incubate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence (Ex/Em = 400/505 nm for fluorometric assays) using a microplate reader.
-
Quantify the caspase-3 activity relative to the untreated control and the neurotoxin-treated group.
Rationale: The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical determinant of cell fate.[7] An increase in this ratio promotes apoptosis. Western blotting allows for the quantification of these proteins.
Materials:
-
SH-SY5Y cells and culture reagents
-
Neurotoxin and test compounds
-
RIPA lysis buffer with protease inhibitors
-
Primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture, treat, and induce apoptosis in SH-SY5Y cells in 6-well plates as described in Protocol 4.
-
Lyse the cells with RIPA buffer and determine the protein concentration of the lysates.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies against Bax (1:1000), Bcl-2 (1:1000), and the loading control (1:5000) overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and calculate the Bax/Bcl-2 ratio, normalizing to the loading control.[7]
Assessment of Anti-inflammatory Effects in Microglia
Neuroinflammation, mediated primarily by microglia, plays a significant role in the progression of neurodegenerative diseases.[8]
Rationale: Lipopolysaccharide (LPS) is a potent activator of microglia, inducing the release of pro-inflammatory cytokines such as TNF-α and IL-6.[8] This assay evaluates the ability of benzimidazole derivatives to suppress this inflammatory response.
Materials:
-
BV-2 or primary microglial cells
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test benzimidazole derivatives
-
ELISA kits for mouse or human TNF-α and IL-6
-
24-well plates
Procedure:
-
Seed microglial cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test benzimidazole derivatives for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response.[9]
-
Collect the cell culture supernatants.
-
Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[10][11]
-
Compare the cytokine levels in the treated groups to the LPS-stimulated control group.
Section 3: In Vivo Evaluation of Neuroprotective Efficacy
Promising candidates from in vitro screening should be further evaluated in animal models of neurodegenerative diseases to assess their in vivo efficacy and pharmacokinetic properties.
Alzheimer's Disease Model: Scopolamine-Induced Amnesia in Mice
Rationale: Scopolamine, a muscarinic receptor antagonist, induces transient cognitive deficits, particularly in learning and memory, mimicking some of the cholinergic dysfunction seen in Alzheimer's disease.[12] This model is useful for the initial in vivo screening of compounds with potential anti-amnesic effects.
Materials:
-
Male Swiss albino or C57BL/6 mice
-
Scopolamine hydrobromide
-
Test benzimidazole derivative
-
Vehicle (e.g., saline, DMSO, or Tween 80 solution)
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze, passive avoidance apparatus)
Procedure:
-
Acclimate the mice to the housing and handling conditions for at least one week.
-
Divide the animals into groups: vehicle control, scopolamine control, positive control (e.g., donepezil), and test compound groups at different doses.
-
Administer the test benzimidazole derivative or vehicle orally or intraperitoneally for a specified period (e.g., 7-14 days).[13]
-
On the final day of treatment, administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the behavioral tests.[14]
-
Conduct behavioral tests to assess learning and memory:
-
Morris Water Maze: Evaluate spatial learning and memory by measuring the escape latency to find a hidden platform.
-
Y-Maze: Assess spatial working memory based on the spontaneous alternation behavior.
-
Passive Avoidance Test: Measure fear-motivated memory.
-
-
Analyze the behavioral data to determine if the test compound can ameliorate the scopolamine-induced cognitive deficits.
-
After the behavioral tests, brain tissue can be collected for biochemical and histological analysis (e.g., measurement of acetylcholinesterase activity, antioxidant enzyme levels, or inflammatory markers).
Parkinson's Disease Model: MPTP-Induced Neurotoxicity in Mice
Rationale: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, replicating the primary pathology of Parkinson's disease.[15][16] This model is widely used to test the efficacy of neuroprotective agents.
Materials:
-
Male C57BL/6 mice (known to be sensitive to MPTP)
-
MPTP hydrochloride
-
Test benzimidazole derivative
-
Vehicle
-
Apparatus for behavioral testing (e.g., rotarod, open field)
Procedure:
-
Strict adherence to safety protocols for handling MPTP is mandatory.
-
Acclimate the mice and divide them into experimental groups.
-
Administer the test benzimidazole derivative or vehicle for a predefined period.
-
Induce Parkinsonism by administering MPTP (e.g., four injections of 20 mg/kg, i.p., at 2-hour intervals).[15]
-
Continue the administration of the test compound for a specified duration after MPTP treatment.
-
Perform behavioral tests to assess motor function:
-
Rotarod Test: Measure motor coordination and balance.
-
Open Field Test: Evaluate locomotor activity and exploratory behavior.
-
-
At the end of the experiment, sacrifice the animals and collect brain tissue.
-
Analyze the striatum for dopamine and its metabolites (DOPAC and HVA) using HPLC.
-
Perform immunohistochemical staining of the substantia nigra for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.
Section 4: Data Presentation and Interpretation
Quantitative Data Summary
| Assay | Parameter Measured | Example Result for a Promising Compound |
| DPPH Assay | IC₅₀ (µg/mL) | Lower value indicates higher antioxidant activity |
| ABTS Assay | IC₅₀ (µg/mL) | Lower value indicates higher antioxidant activity |
| Caspase-3 Activity | % of control | Significant reduction compared to neurotoxin group |
| Bax/Bcl-2 Ratio | Fold change | Significant decrease compared to neurotoxin group |
| TNF-α Release | pg/mL | Significant reduction compared to LPS-stimulated group |
| IL-6 Release | pg/mL | Significant reduction compared to LPS-stimulated group |
| Scopolamine Model | Escape Latency (s) | Significant decrease compared to scopolamine group |
| MPTP Model | Striatal Dopamine (ng/mg tissue) | Significant increase compared to MPTP group |
| MPTP Model | TH+ Neuron Count | Significant preservation compared to MPTP group |
Section 5: Visualizing Workflows and Pathways
Experimental Workflow for Neuroprotective Agent Screening
Caption: A streamlined workflow for the discovery and validation of neuroprotective benzimidazole derivatives.
Key Signaling Pathways in Neurodegeneration Targeted by Benzimidazoles
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-3 Activity Assay Services for Stroke Drug Discovery & Development - Ace Therapeutics [acetherapeutics.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. biocompare.com [biocompare.com]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. criver.com [criver.com]
- 13. oatext.com [oatext.com]
- 14. Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. modelorg.com [modelorg.com]
- 16. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Butyl-1H-benzimidazole
Introduction
Welcome to the Technical Support Center for the synthesis of 2-Butyl-1H-benzimidazole. This guide is designed for researchers, chemists, and drug development professionals dedicated to optimizing the synthesis of this valuable heterocyclic compound. Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a vast array of biological activities.[1][2][3] The 2-butyl substituted variant is a key intermediate and building block in the development of new chemical entities.
This document provides in-depth, experience-driven guidance in a question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to troubleshoot common issues, mitigate side-product formation, and ultimately improve the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
The most established and widely used method is the Phillips-Ladenburg reaction, which involves the condensation of o-phenylenediamine (OPD) with a suitable C5 source.[4][5] The two main variations of this approach are:
-
Condensation with Pentanoic Acid (Valeric Acid): This is a direct, often high-temperature reaction where OPD and pentanoic acid are heated, typically in the presence of a strong acid catalyst, to form the benzimidazole ring via an N-acyl intermediate followed by cyclization and dehydration.[6][7]
-
Condensation with Pentanal (Valeraldehyde): This route involves reacting OPD with pentanal. The reaction proceeds through a Schiff base intermediate which then undergoes oxidative cyclodehydrogenation to yield the final product.[5][7] This method often requires an oxidant and can sometimes lead to more side products if not carefully controlled.[5]
Q2: My reaction yield is consistently low. What are the first parameters I should investigate?
Low yield is a frequent challenge. The most critical parameters to investigate systematically are:
-
Catalyst Choice and Loading: The reaction is often sluggish without a catalyst. Acid catalysts are essential for the condensation with carboxylic acids. Options range from mineral acids (HCl) to p-toluenesulfonic acid (p-TsOH).[4][7][8] For aldehyde-based routes, various catalysts, including heterogeneous options, can be employed to improve efficiency and selectivity.[4][9]
-
Solvent Selection: The solvent plays a crucial role in reactant solubility and reaction kinetics. For the pentanoic acid route, high-boiling point solvents that allow for effective water removal (e.g., toluene with a Dean-Stark trap) are common.[6] For other methods, polar solvents like ethanol or DMF may be suitable.[4]
-
Reaction Temperature and Time: These parameters are interdependent. Insufficient heat or time will lead to incomplete conversion. Conversely, excessive heat or prolonged reaction times can cause degradation of reactants or products, leading to colored impurities and reduced yield. Reaction monitoring by Thin Layer Chromatography (TLC) is critical to determine the optimal endpoint.[4][10]
Q3: How can I monitor the progress of the reaction effectively?
Thin Layer Chromatography (TLC) is the most straightforward and cost-effective method for monitoring the reaction.[4][10]
-
Procedure: Spot the starting materials (OPD and pentanoic acid/pentanal) and the reaction mixture on a silica gel TLC plate.
-
Eluent System: A good starting point for the mobile phase is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). You may need to adjust the polarity to achieve good separation (Rf values between 0.2 and 0.8).
-
Visualization: Visualize the spots under a UV lamp (254 nm). The product, this compound, being more conjugated, should have a different Rf value than the starting materials. The disappearance of the limiting reactant (usually OPD) indicates the reaction is approaching completion.
Troubleshooting Guide: From Low Yields to Purification Hurdles
This section addresses specific issues you may encounter during your experiments, providing probable causes and actionable solutions grounded in chemical principles.
Problem 1: Consistently Low Yield (<50%)
-
Probable Cause A: Inefficient Water Removal
-
Why it Happens: The final step of the condensation reaction is dehydration to form the aromatic imidazole ring.[6] If water is not effectively removed from the reaction medium, Le Châtelier's principle dictates that the equilibrium will favor the non-cyclized intermediate, thus preventing the reaction from going to completion.
-
Solution: When using pentanoic acid in a solvent like toluene, employ a Dean-Stark apparatus to azeotropically remove water as it forms.[6] If running the reaction neat or in a different solvent, consider adding a dehydrating agent or performing the reaction under a vacuum if the solvent's boiling point allows.
-
-
Probable Cause B: Sub-optimal Catalyst
-
Why it Happens: The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid (or its derivative), making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of OPD. An inappropriate catalyst or insufficient loading will result in a slow reaction rate.[7][11]
-
Solution: p-Toluenesulfonic acid (p-TsOH) is an excellent and commonly used catalyst for this reaction due to its effectiveness and ease of handling.[7][11] If yields are still low, consider screening other acid catalysts. Ensure the catalyst is not expired or degraded.
-
-
Probable Cause C: Reactant Purity and Stoichiometry
-
Why it Happens: o-Phenylenediamine (OPD) is susceptible to air oxidation, often turning dark purple or brown. Oxidized OPD will not participate in the desired reaction, effectively reducing the amount of active starting material and leading to colored impurities. Incorrect stoichiometry can also leave an excess of one reactant, making purification more difficult and lowering the theoretical yield.
-
Solution: Use high-purity OPD. If it appears discolored, it can sometimes be purified by recrystallization or sublimation. Always use a slight excess (e.g., 1.1 to 1.2 equivalents) of the pentanoic acid or pentanal to ensure the more valuable OPD is fully consumed.[4]
-
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting flowchart for diagnosing and resolving low yield issues.
Problem 2: Significant Side Product Formation
-
Probable Cause: Overheating or Extended Reaction Time
-
Why it Happens: Benzimidazoles, while aromatic, can be susceptible to degradation under harsh acidic conditions and high temperatures over long periods. This can lead to the formation of complex, often colored, polymeric byproducts.
-
Solution: Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction promptly. Avoid unnecessarily high temperatures. Find the minimum temperature required for a reasonable reaction rate (e.g., refluxing toluene at 110 °C is often sufficient).
-
Problem 3: Difficulty in Product Purification
-
Probable Cause A: Unreacted Starting Materials
-
Why it Happens: If the reaction is not driven to completion, you will have to separate your product from unreacted OPD and pentanoic acid. Pentanoic acid is relatively easy to remove with a basic wash, but separating the basic product from the basic OPD can be challenging via chromatography.
-
Solution: Ensure the reaction goes to completion. Use a slight excess of pentanoic acid to consume all the OPD. During workup, a wash with a dilute aqueous base (e.g., 1M NaHCO₃ or Na₂CO₃) will remove any excess pentanoic acid and the acid catalyst.[10]
-
-
Probable Cause B: Product is an Oil or Fails to Crystallize
-
Why it Happens: The purity of the crude product may be too low for crystallization to occur. The presence of impurities disrupts the crystal lattice formation.
-
Solution: An acid-base extraction is a highly effective primary purification step.[12]
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous acid (e.g., 1M HCl). The basic 2-butylbenzimidazole will be protonated and move into the aqueous layer, leaving neutral impurities behind.
-
Separate the aqueous layer, cool it in an ice bath, and carefully basify it (e.g., with 1M NaOH) until the product precipitates.
-
Filter the solid, wash with cold water, and dry thoroughly. This significantly purer material should now be amenable to recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).[12]
-
-
Optimized Experimental Protocols
The following protocol details the synthesis of this compound via the Phillips-Ladenburg condensation, which is generally reliable and high-yielding.
Protocol: Synthesis via Condensation of OPD and Pentanoic Acid
Reactants:
-
o-Phenylenediamine (OPD)
-
Pentanoic Acid (Valeric Acid)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add o-phenylenediamine (1.0 eq), pentanoic acid (1.1 eq), and a catalytic amount of p-TsOH (0.05 - 0.1 eq).
-
Solvent Addition: Add toluene as the solvent (approx. 5-10 mL per gram of OPD).
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C). Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Continue refluxing for 3-6 hours, monitoring the reaction's progress by TLC until the o-phenylenediamine spot is no longer visible.
-
Cooling & Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate.
-
Washes: Transfer the mixture to a separatory funnel. Wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove unreacted pentanoic acid and the catalyst, followed by a wash with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.[12]
Reaction Mechanism Visualization
Caption: The reaction mechanism for the synthesis of this compound.
Data Summary: Impact of Conditions on Benzimidazole Synthesis
While specific yield data for this compound is sparse across a wide range of conditions in single publications, the following table generalizes findings from the broader benzimidazole synthesis literature to guide optimization.
| Catalyst System | Solvent | Temperature | Typical Time | Reported Yield Range (%) | Reference |
| p-Toluenesulfonic acid (p-TsOH) | Toluene (reflux) | 110-120 °C | 2-6 h | 80-95% | [7][11] |
| Ammonium Chloride (NH₄Cl) | Chloroform | Room Temp | 4 h | 70-90% | [4] |
| Gold Nanoparticles (Au/TiO₂) | Methanol | 60 °C | 12-24 h | 80-98% | [5] |
| Fe₃O₄@PDA/CuCl₂ | Ethanol | 40 °C | 5-30 min | 79-97% | [9] |
| No Catalyst | Neat | >150 °C | >12 h | <40% | [4] |
Note: Yields are highly substrate-dependent. This table serves as a guideline for selecting promising starting conditions for your optimization experiments.
References
- Optimizing Benzimidazole Synthesis: The Role of 2-Heptylbenzimidazole. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Optimization of benzimidazole synthesis.
- Optimization of catalyst for benzimidazole synthesis.
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI. [Link]
- Benzimidazole synthesis. Organic Chemistry Portal. [Link]
- Selective synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles in water at ambient temperature.
- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. [Link]
- A Comprehensive Study of N-Butyl-1H-Benzimidazole. PubMed Central (PMC). [Link]
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health (NIH). [Link]
- Recent achievements in the synthesis of benzimidazole derivatives. Royal Society of Chemistry. [Link]
- Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. [Link]
- This compound. PubChem. [Link]
- An Overview About Synthetic and Biological Profile of Benzimidazole. Scholars Research Library. [Link]
- SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. International Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. banglajol.info [banglajol.info]
- 11. ijpcbs.com [ijpcbs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Benzimidazoles
Anklicken, um eine Antwort zu erhalten
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting, scientifically-grounded solutions, and frequently asked questions related to the N-alkylation of benzimidazoles, a cornerstone reaction in medicinal chemistry.
Core Principles of Benzimidazole N-Alkylation
The N-alkylation of a benzimidazole is a fundamental substitution reaction. It proceeds via the deprotonation of the N-H proton by a suitable base, generating a nucleophilic benzimidazolide anion. This anion then attacks an electrophilic alkylating agent (typically an alkyl halide) to form the N-alkylated product. The primary challenge arises from the presence of two reactive nitrogen atoms (N-1 and N-3), which can lead to the formation of a mixture of regioisomers.[1][2] Mastering this reaction requires a nuanced understanding of the interplay between the substrate, reagents, and reaction conditions.
Caption: General mechanism for the N-alkylation of benzimidazoles.
Troubleshooting Guide
This section addresses the most common experimental hurdles in a direct question-and-answer format, providing both the underlying cause and actionable solutions.
Issue 1: My reaction shows low or no conversion of the starting material. What's going wrong?
This is a frequent issue that can typically be traced back to one of four key areas: the base, the solvent, the alkylating agent, or reagent stability.
-
Possible Cause 1: Insufficient Deprotonation (Base is too weak).
-
The Chemistry: The benzimidazole N-H proton has a pKa of approximately 12-13. For efficient deprotonation, the conjugate acid of the base you are using should have a significantly higher pKa. If the base is too weak, the equilibrium will favor the starting materials, leading to poor conversion.
-
Solutions:
-
Switch to a Stronger Base: If you are using a mild base like potassium carbonate (K₂CO₃), consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH), potassium bis(trimethylsilyl)amide (KHMDS), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[3]
-
Check Anhydrous Conditions: Strong bases like NaH are highly reactive with water. Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent quenching the base.
-
-
-
Possible Cause 2: Poor Solubility.
-
The Chemistry: For the reaction to occur, the benzimidazole, base, and alkylating agent must be able to interact. If any component is poorly soluble in the chosen solvent, the reaction will be slow or may not proceed at all.
-
Solutions:
-
Change Solvents: Polar aprotic solvents like DMF, DMSO, and acetonitrile are common choices.[3] If solubility is an issue in a solvent like THF, switching to DMF often helps.
-
Utilize Phase-Transfer Catalysis (PTC): For reactions in biphasic systems or with insoluble bases, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be highly effective. The catalyst helps shuttle the benzimidazolide anion into the organic phase where it can react with the alkylating agent.[4]
-
-
-
Possible Cause 3: Low Reactivity of the Alkylating Agent.
-
The Chemistry: The rate of the Sₙ2 reaction depends on the electrophilicity of the alkylating agent, which is heavily influenced by the leaving group. The general reactivity trend is R-I > R-OTs > R-Br > R-Cl.
-
Solutions:
-
Improve the Leaving Group: If you are using an alkyl chloride or bromide, consider converting it to the more reactive alkyl iodide in situ by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (Finkelstein reaction).
-
Increase Temperature: For less reactive alkylating agents, such as those requiring temperatures of 55-60 °C, carefully increasing the reaction temperature can improve the rate.[3] However, be mindful that this can also increase side reactions.
-
-
Issue 2: The reaction works, but I get a mixture of N-1 and N-3 isomers. How can I improve regioselectivity?
Achieving regioselectivity is the most common challenge in benzimidazole alkylation because deprotonation results in an anion where the charge is shared between both nitrogen atoms.[1] The outcome is a delicate balance of steric, electronic, and conditional factors.
Caption: Key factors that govern regioselectivity in N-alkylation.
-
Controlling Factor 1: Steric Hindrance.
-
The Chemistry: The size of substituents on the benzimidazole ring and the alkylating agent itself can physically block one nitrogen atom, directing the reaction to the more accessible site.[5]
-
Strategies:
-
To favor the N-1 isomer: This is often difficult if a substituent is present at the C-2 position. Using a less bulky alkylating agent may help.
-
To favor the N-3 isomer: A bulky substituent at the C-2 position will sterically shield the adjacent N-1 position, making the N-3 position the primary site of attack.
-
-
-
Controlling Factor 2: Electronic Effects.
-
The Chemistry: The electronic nature of substituents on the benzimidazole ring alters the nucleophilicity of the two nitrogen atoms.
-
Strategies:
-
An electron-withdrawing group (e.g., -NO₂, -CN) on the benzene ring tends to make the distal nitrogen (N-1) more nucleophilic, favoring N-1 alkylation.[5]
-
An electron-donating group (e.g., -OCH₃, -CH₃) can increase the electron density at the proximal nitrogen (N-3), potentially favoring N-3 alkylation.
-
-
-
Controlling Factor 3: Reaction Conditions.
-
The Chemistry: The choice of base, solvent, and temperature can shift the balance between the kinetically and thermodynamically favored products. The N-1 isomer is often the thermodynamically more stable product, while the N-2 (or N-3) can be the kinetic product.[2]
-
Strategies:
-
Solvent and Base: Using NaH in THF is known to favor N-1 alkylation in many cases.[2]
-
Temperature: Lower temperatures may favor the kinetically controlled product, while higher temperatures can allow for equilibration to the more thermodynamically stable isomer.
-
-
Issue 3: I'm observing significant side products. How can I minimize them?
-
Side Reaction 1: Over-alkylation (Quaternization).
-
The Chemistry: The N-alkylated benzimidazole product is still nucleophilic and can be alkylated a second time by the alkylating agent, forming a quaternary benzimidazolium salt. This is especially common with highly reactive alkylating agents.[6]
-
Prevention:
-
Control Stoichiometry: Use only a slight excess of the alkylating agent (e.g., 1.05-1.1 equivalents).
-
Slow Addition: Add the alkylating agent dropwise at a low temperature (e.g., 0 °C) to keep its instantaneous concentration low.
-
Monitor the Reaction: Use TLC or LC-MS to track the consumption of the starting material and stop the reaction as soon as it is complete.
-
-
-
Side Reaction 2: Elimination.
-
The Chemistry: If you are using a secondary or tertiary alkyl halide and a strong, bulky base, an E2 elimination reaction can compete with the desired Sₙ2 substitution, forming an alkene side product.
-
Prevention:
-
Use a Less Hindered Base: A base like K₂CO₃ or Cs₂CO₃ is less likely to promote elimination than a bulky base like potassium tert-butoxide.
-
Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can favor the desired N-alkylation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a standard N-alkylation of a simple benzimidazole? A1: A robust and widely used set of conditions is Sodium Hydride (NaH, 1.2 eq.) as the base in anhydrous N,N-dimethylformamide (DMF) at 0 °C to room temperature, with the subsequent addition of the alkyl halide (1.1 eq.).[7] This combination is effective for a wide range of substrates but always requires careful handling under an inert atmosphere.
Q2: Are there milder, non-hydride alternatives for the N-alkylation? A2: Yes. For substrates that are sensitive to strong bases, several milder options exist:
-
Carbonate Bases: Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in DMF or acetonitrile are common choices. These reactions may require heating to proceed at a reasonable rate.[3]
-
Organic Bases: DBU is an effective, non-nucleophilic organic base that can be used in various solvents.
-
Copper-Catalyzed Methods: For N-arylation or specific alkylations, copper-catalyzed conditions can be very effective and tolerate a wide range of functional groups.[8]
Q3: How can I selectively synthesize the N-1 isomer if steric hindrance is an issue? A3: This is a classic challenge. While direct alkylation can be difficult to control, the Mitsunobu reaction provides an excellent alternative. Reacting the benzimidazole with an alcohol in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (like DEAD or DIAD) often shows high selectivity for the less sterically hindered nitrogen, which is frequently the N-1 position.[6]
Data & Protocols
Table 1: Comparison of Common Base/Solvent Systems
| Base | Class | Common Solvents | Key Characteristics & Best Use Cases |
| NaH | Strong, Non-nucleophilic | DMF, THF | Highly effective, requires strict anhydrous conditions. Ideal for general-purpose alkylations.[7] |
| K₂CO₃ / Cs₂CO₃ | Mild, Inorganic | DMF, Acetonitrile | Safer and easier to handle than NaH. Good for sensitive substrates but may require heat.[3] |
| DBU | Strong, Non-nucleophilic | Acetonitrile, Toluene, CH₂Cl₂ | Homogeneous organic base, good solubility. Effective for a wide range of substrates. |
| KHMDS / LHMDS | Very Strong, Bulky | THF, Toluene | Excellent for deprotonating weakly acidic N-H bonds or sterically hindered substrates. |
Protocol 1: General Procedure for N-Alkylation using NaH in DMF
This protocol describes a standard method for the N-alkylation of a benzimidazole derivative.[7]
-
Setup: Add the substituted benzimidazole (1.0 eq.) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.
-
Solvent Addition: Add anhydrous DMF (approx. 0.1-0.2 M concentration) via syringe and cool the resulting solution to 0 °C in an ice-water bath.
-
Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) to the stirred solution in small portions. Caution: Hydrogen gas is evolved.
-
Activation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases. The solution may change color or become a slurry.
-
Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (1.1 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, it can be gently heated (e.g., 50-60 °C).
-
Quenching: Once the reaction is complete, cool it to 0 °C and cautiously quench by the slow, dropwise addition of ice-cold water or saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography.
References
- Title: N-alkylation of imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles Source: ResearchG
- Title: N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)
- Title: Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones Source: ACS Omega URL:[Link]
- Title: N‐Alkylation of benzimidazole.
- Title: Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles Source: ACS Public
- Title: N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents Source: ResearchG
- Title: Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)
- Title: Convenient synthesis of N-1-alkyl benzimidazoles via Pd catalyzed C–N bond formation and cyclization Source: Synthetic Communic
- Title: Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates Source: Beilstein Journal of Organic Chemistry URL:[Link]
- Title: Design, Synthesis of a Novel N-substituted Benzimidazole Deriv
- Title: N-alkylation: Significance and symbolism Source: Wisdom Library URL:[Link]
- Title: Failure on N-alkylation of benzimidazole.
- Title: This is why selective N-alkylation of imidazoles is difficult Source: Reddit URL:[Link]
Sources
Technical Support Center: Chromatographic Purification of 2-Butyl-1H-benzimidazole
Introduction
Welcome to the technical support guide for the purification of 2-Butyl-1H-benzimidazole. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges associated with isolating this valuable heterocyclic compound. This compound, a member of the benzimidazole family, possesses a unique structure with a polar benzimidazole core and a non-polar n-butyl group at the 2-position.[1][2] This duality in its chemical nature can present specific challenges during purification, primarily due to impurities with similar polarities and the compound's hydrogen bonding capabilities.[3]
This guide provides a structured, in-depth approach to troubleshooting common issues encountered during chromatographic purification, offering both theoretical explanations and practical, field-proven protocols to enhance the purity and yield of your target compound.
Troubleshooting Guide: Column Chromatography
This section addresses the most common problems encountered during the purification of this compound using column chromatography.
Issue 1: Poor or No Separation of the Product from Impurities
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Symptom: On TLC, the product spot and impurity spots have very similar or identical Rf values. During column chromatography, fractions contain a mixture of the product and impurities.
-
Potential Causes & Solutions:
-
Inappropriate Mobile Phase Polarity: The polarity of the eluent system may not be optimal to resolve compounds with similar characteristics. Benzimidazole synthesis can result in byproducts or unreacted starting materials with polarities close to the target molecule.[3][4]
-
Solution 1 (Optimize Solvent System): The most common mobile phase for benzimidazoles is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate.[3][5] Systematically test different ratios. If a standard hexane/ethyl acetate system fails, explore alternative solvent systems. For instance, substituting ethyl acetate with acetone or adding a small percentage of methanol (e.g., 0.5-2%) can significantly alter the selectivity of the separation by introducing different intermolecular interactions (hydrogen bonding).
-
Solution 2 (Employ a Shallow Gradient): A shallow gradient, where the percentage of the polar solvent is increased very slowly over a large volume of eluent, can effectively resolve closely eluting compounds.[3] An isocratic elution is often insufficient for complex mixtures.[3]
-
-
Column Overloading: Loading too much crude material onto the column relative to the amount of stationary phase leads to broad peaks that overlap, making separation impossible.
-
Solution: As a general rule, for silica gel flash chromatography, the mass of the crude sample should be approximately 1-5% of the mass of the silica gel (e.g., 100-500 mg of crude on a 25 g column). If purity is the primary goal, reduce the load to <1%.
-
-
Incorrect Stationary Phase: While silica gel is the most common choice, its acidic nature can sometimes cause tailing or irreversible adsorption of basic compounds like benzimidazoles.[3]
-
Solution 1 (Use Neutralized Silica): Treat standard silica gel with a base, such as triethylamine. This can be done by adding ~1% triethylamine to the mobile phase, which deactivates the acidic silanol groups and improves the peak shape of basic compounds.
-
Solution 2 (Alternative Stationary Phases): Consider using neutral alumina, which is less acidic than silica. For more challenging separations, reversed-phase chromatography (C18 silica) can be a powerful alternative, as it separates compounds based on hydrophobicity rather than polarity.[6][7]
-
-
Issue 2: Low Overall Yield After Purification
-
Symptom: The final isolated mass of pure this compound is significantly lower than expected based on the crude reaction yield.
-
Potential Causes & Solutions:
-
Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase, particularly if highly active or acidic silica gel is used.[3]
-
Solution: Deactivate the silica gel with triethylamine as described above. This minimizes strong ionic interactions between the basic benzimidazole nitrogen and acidic silanol groups.
-
-
Product Loss During Workup: Benzimidazoles can have partial solubility in the aqueous phase, leading to significant product loss during extractions.[3]
-
Solution: After an aqueous wash, always perform a back-extraction of the aqueous layers with a fresh portion of the organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product.[3]
-
-
Compound Instability: Although generally stable, some benzimidazole derivatives can be sensitive to prolonged exposure to acidic conditions, such as on silica gel.[8][9]
-
Solution: Minimize the time the compound spends on the column. Use a faster flow rate ("flash" chromatography) and avoid letting the column run dry or sit for extended periods. Neutralizing the silica can also mitigate potential degradation.[5]
-
-
Issue 3: Presence of a Persistent Colored Impurity
-
Symptom: The purified product has a yellow, brown, or pink hue, even after chromatography.
-
Potential Causes & Solutions:
-
Oxidation of Starting Materials: The common precursor, o-phenylenediamine, is highly susceptible to air oxidation, which forms intensely colored impurities that can be difficult to remove.[4]
-
Solution 1 (Activated Carbon Treatment): Before chromatography, dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate), add a small amount of activated charcoal (approx. 1-2% w/w), and heat gently for 10-15 minutes. Filter the hot solution through a pad of celite to remove the charcoal, which adsorbs many colored impurities.[3][10]
-
Solution 2 (Acid-Base Extraction): This technique is highly effective for separating the basic benzimidazole product from neutral, colored oxidation byproducts.[3][5] Dissolve the crude mixture in an organic solvent and extract with an aqueous acid (e.g., 1M HCl). The protonated benzimidazole will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer is then basified to precipitate the purified product. See the detailed protocol below.
-
-
Troubleshooting Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzimidazole, 2-butyl- | C11H14N2 | CID 22122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 9. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
minimizing side product formation in benzimidazole synthesis
A-Level Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Benzimidazole Synthesis. This guide is designed to provide in-depth, actionable advice for overcoming common challenges in the synthesis of benzimidazole derivatives, with a core focus on minimizing the formation of unwanted side products. As a privileged scaffold in medicinal chemistry, achieving high purity and yield is paramount. This center moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategy.
The Challenge: Purity in Benzimidazole Synthesis
The synthesis of benzimidazoles, most classically via the Phillips-Ladenburg reaction (condensation of an o-phenylenediamine with a carboxylic acid) or aldehyde-based variations, is a cornerstone of heterocyclic chemistry.[1][2][3][4] However, these condensations, particularly when driven by high temperatures, are often plagued by competing side reactions that lead to complex product mixtures, purification challenges, and reduced yields.[2][3][5] Common issues include the formation of polymeric tars, over-alkylation/arylation, and various oxidation products.[6]
This guide provides a structured, question-and-answer-based approach to diagnose and solve these specific issues.
Troubleshooting Guide & FAQs
Q1: My reaction mixture has turned dark brown/black, and I'm isolating a tarry, intractable material instead of a crystalline product. What is causing this?
A1: Root Cause Analysis & Solution
This is a classic symptom of polymerization and degradation, often triggered by excessive heat. The Phillips-Ladenburg synthesis, in its traditional form, can require temperatures exceeding 180°C, and sometimes as high as 300°C, which can degrade sensitive starting materials and products.[2][7]
Mechanism of Side Product Formation: At high temperatures, o-phenylenediamines (OPDA) and the intermediate Schiff bases are susceptible to oxidative self-coupling and other complex condensation pathways, leading to the formation of high-molecular-weight, often insoluble, polymeric materials.[6]
Troubleshooting & Preventative Protocol:
-
Lower the Reaction Temperature: This is the most critical parameter. Explore the use of catalysts that enable the reaction to proceed under milder conditions.
-
Acid Catalysis: Polyphosphoric acid (PPA) or mineral acids like HCl can facilitate the cyclization at lower temperatures than thermal condensation alone.[1][3]
-
Lewis Acid Catalysis: Catalysts like ZrCl₄, SnCl₄, or Er(OTf)₃ have been shown to be highly effective, often allowing the reaction to proceed efficiently at temperatures well below 150°C.[1][8][9]
-
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes oxidative side reactions that contribute to the formation of colored, tarry impurities.[6]
-
Solvent Selection: While some classical methods are solvent-free, using a high-boiling, inert solvent (e.g., toluene, xylene) can provide better temperature control and prevent localized overheating that leads to degradation.[7]
Q2: My TLC shows two major spots. I expected a 2-substituted benzimidazole, but it seems I've also formed a 1,2-disubstituted product. How can I improve selectivity?
A2: Root Cause Analysis & Solution
This issue is common when using aldehydes as the reaction partner for o-phenylenediamine (OPDA). The reaction can proceed to form the desired 2-substituted benzimidazole, but a second molecule of the aldehyde can then react with the remaining N-H bond of the benzimidazole ring, leading to the 1,2-disubstituted (N-alkylated or N-benzylated) product.
Mechanism of Side Product Formation: The initial condensation forms a dihydrobenzimidazole intermediate, which is then oxidized to the 2-substituted benzimidazole. This product still possesses a reactive N-H proton. A second aldehyde molecule can form an iminium ion, which is then attacked by the benzimidazole nitrogen, leading to the 1,2-disubstituted product after a reduction or rearrangement step.
Reaction Pathway Visualization
The following diagram illustrates the competitive pathways leading to mono- and di-substituted products in the reaction of o-phenylenediamine with an aldehyde.
Caption: Competing pathways in aldehyde-based benzimidazole synthesis.
Troubleshooting & Preventative Protocol:
-
Control Stoichiometry: Use a strict 1:1 or a slight excess of the diamine (e.g., 1.1:1 ratio of diamine to aldehyde). This ensures the aldehyde is the limiting reagent, minimizing the chance for a second reaction.[8]
-
Catalyst Selection: The choice of catalyst can dramatically influence selectivity.
-
For mono-substitution , running the reaction without a catalyst or with specific oxidants like hypervalent iodine can favor the desired product.[8]
-
For di-substitution , catalysts like Er(OTf)₃ have been shown to selectively produce the 1,2-disubstituted product, especially with electron-rich aldehydes.[8][10] Knowing this allows you to avoid these conditions if the mono-substituted product is desired.
-
-
Temperature and Time: Lowering the reaction temperature and monitoring the reaction closely to stop it once the starting aldehyde is consumed can prevent the slower, secondary N-alkylation reaction from occurring to a significant extent.
Q3: My crude product is highly colored (yellow/orange), and purification is difficult. What are these colored impurities?
A3: Root Cause Analysis & Solution
The yellow or orange discoloration in crude benzimidazole is often due to the presence of oxidation products and residual starting materials.[11] o-Phenylenediamine itself is notoriously unstable and readily oxidizes in air to form complex, colored mixtures.
Troubleshooting & Purification Protocol:
-
Purify Starting Materials: Ensure your o-phenylenediamine is as pure as possible. If it is already discolored, consider a quick purification by recrystallization or sublimation before use.
-
Reaction Workup:
-
Acid-Base Extraction: This is a highly effective technique. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous acid (e.g., 1M HCl). The basic benzimidazole will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be washed, basified (e.g., with NaOH) to precipitate the purified product, which is then collected by filtration.[6][12]
-
Activated Carbon (Charcoal) Treatment: After dissolving the product for recrystallization, adding a small amount of activated carbon (e.g., Norite) and heating for a short period can effectively adsorb colored impurities. The carbon is then removed by hot filtration.[7][11]
-
-
Final Purification:
-
Recrystallization: This is the most common method. A good solvent should dissolve the product well when hot but poorly when cold. Common choices include ethanol/water mixtures or ethyl acetate/hexane systems.[12][13]
-
Sublimation: For thermally stable benzimidazoles, vacuum sublimation is an excellent method for removing non-volatile or tarry impurities, often yielding very pure material.[6][7]
-
Data Summary: Impact of Reaction Conditions
The choice of synthetic parameters has a profound impact on reaction outcomes. The table below summarizes common conditions and their expected influence on minimizing side products.
| Parameter | Condition | Effect on Purity | Rationale & Key Considerations |
| Temperature | High (>180°C, no catalyst) | Poor | Promotes thermal degradation and polymerization, leading to tar formation.[2][5] |
| Moderate (80-150°C, with catalyst) | Good | Allows for controlled reaction, minimizing degradation. Optimal temperature depends on the catalyst. | |
| Atmosphere | Air | Fair to Poor | Oxygen can cause oxidative side reactions of the diamine and intermediates, leading to colored impurities.[6] |
| Inert (N₂ or Ar) | Excellent | Prevents oxidative degradation, resulting in a cleaner crude product. | |
| Reactant | Carboxylic Acid (Phillips-Ladenburg) | Good | Generally leads to a single condensation product, though requires harsher conditions.[1][3] |
| Aldehyde | Fair to Good | Milder conditions are possible, but selectivity between mono- and di-substitution must be controlled.[8][9] | |
| Catalyst | None (Thermal) | Poor | Requires high temperatures, leading to side products.[5] |
| Acid (HCl, PPA) | Good | Facilitates cyclization at lower temperatures, improving purity over thermal methods.[1] | |
| Metal/Lewis Acid (Er(OTf)₃, Au/TiO₂) | Excellent | Can offer high yields and selectivity under very mild conditions, significantly reducing side reactions.[8][14] |
Recommended Protocol: Catalytic Synthesis of 2-Arylbenzimidazoles
This protocol utilizes a modern, catalyzed approach to minimize side product formation by enabling the reaction to proceed under mild conditions.
Objective: Synthesize a 2-arylbenzimidazole from an o-phenylenediamine and an aromatic aldehyde with high purity.
Materials:
-
o-Phenylenediamine (OPDA) (1.0 eq)
-
Aromatic Aldehyde (1.05 eq)
-
Catalyst (e.g., 10 mol% p-toluenesulfonic acid (p-TSA))[15]
-
Solvent (e.g., Ethanol)
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the o-phenylenediamine (1.0 eq) and the catalyst (0.1 eq).
-
Inert Atmosphere: Flush the flask with nitrogen or argon for 5-10 minutes to displace air.
-
Reagent Addition: Dissolve the aromatic aldehyde (1.05 eq) in ethanol and add it to the reaction flask via syringe.
-
Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution (to remove the acid catalyst) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 2-arylbenzimidazole.
This protocol, by using a catalyst and mild heating under an inert atmosphere, directly addresses the primary causes of side product formation—high temperatures and oxidation.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Benzimidazole Derivatives.
- ijariie. (n.d.). Review On Synthesis Of Benzimidazole From O- phenyldiamine.
- Benchchem. (n.d.). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
- Benchchem. (n.d.). Technical Support Center: Optimizing Benzimidazole Derivative Synthesis.
- Gilanizadeh, M., & Zeynizadeh, B. (2022). Plausible mechanism for the formation of benzimidazoles. ResearchGate.
- Benchchem. (n.d.). Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of 1,6-Dimethyl-1H-benzo[d]imidazole.
- Pozharskii, A. F., et al. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances.
- da Silva, J. F., et al. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry.
- Wagner, E. C., & Millett, W. H. (1939). Benzimidazole. Organic Syntheses.
- Various authors. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar.
- Roeder, C. H., & Day, A. R. (n.d.). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. The Journal of Organic Chemistry - ACS Publications.
- DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES.
- Singh, V., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. PMC - NIH.
- MDPI. (n.d.). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
- Various authors. (n.d.). Synthesis of imidazolines and benzimidazoles from aldehydes and 1,2-Diamines. ResearchGate.
- da Silva, J. F., et al. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. NIH.
- Asif, M. (2019). Green Synthesis of Benzimidazole Derivatives. Chemical Methodologies.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- NIH. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy.
- CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis.
- ResearchGate. (2023). (PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- ResearchGate. (n.d.). The Phillips–Ladenburg imidazole synthesis.
- ResearchGate. (2023). (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
Sources
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- 15. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Scale-Up Synthesis of 2-Butyl-1H-benzimidazole
Welcome to the technical support center for the synthesis of 2-Butyl-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges you may encounter during the scale-up of this important benzimidazole derivative. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can troubleshoot effectively and optimize your synthesis for robust and reproducible results.
I. Reaction Optimization and Control
The condensation of an o-phenylenediamine with a carboxylic acid or its derivative is a cornerstone of benzimidazole synthesis. However, translating a lab-scale procedure to a pilot or manufacturing scale introduces complexities that can significantly impact yield and purity.
Frequently Asked Questions (FAQs)
Q1: My reaction yield has dropped significantly upon scaling up from 10g to 1kg. What are the likely causes?
A1: A drop in yield during scale-up is a common issue often attributed to mass and heat transfer limitations. In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The classical Phillips-Ladenburg and Weidenhagen reactions, for instance, often require high temperatures which can exacerbate these issues, leading to degradation of starting materials or the final product.[1]
Troubleshooting Steps:
-
Re-evaluate Mixing Efficiency: Ensure your reactor's impeller design and agitation speed are sufficient to maintain a homogeneous reaction mixture.
-
Controlled Reagent Addition: Instead of adding reagents all at once, consider a controlled, slow addition to manage any exotherms and maintain a consistent temperature profile.
-
Solvent Selection: The solvent plays a critical role in heat transfer and solubility. A solvent that performs well on a small scale may not be optimal for larger volumes. High-boiling point solvents like DMF or DMSO are often used to drive the reaction by removing water, but their properties at scale must be considered.[2]
Q2: I'm observing the formation of a significant amount of a dark, tarry byproduct. What is it and how can I prevent it?
A2: Dark-colored byproducts are often indicative of oxidative degradation of the o-phenylenediamine starting material or polymerization side reactions. o-Phenylenediamines are susceptible to air oxidation, which is more pronounced with longer reaction times and higher temperatures often required in large-scale synthesis.
Preventative Measures:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
High-Purity Starting Materials: Use high-purity o-phenylenediamine to reduce the presence of already oxidized impurities that can catalyze further degradation.
-
Temperature Optimization: Carefully control the reaction temperature. While heat is necessary to drive the condensation, excessive temperatures can accelerate decomposition.
Q3: Can I use valeraldehyde instead of valeric acid for the synthesis? What are the implications for scale-up?
A3: Yes, aldehydes are commonly used in benzimidazole synthesis. The reaction of o-phenylenediamine with an aldehyde proceeds through a Schiff base intermediate which then cyclizes.[3] This method can sometimes be performed under milder conditions than those required for carboxylic acids.
Scale-Up Considerations with Aldehydes:
-
Oxidizing Agent: The cyclization of the intermediate often requires an oxidizing agent to form the aromatic benzimidazole ring. On a large scale, the choice of oxidant is critical for safety and product purity.
-
Reaction Control: The initial condensation to form the Schiff base can be rapid and exothermic. Controlled addition of the aldehyde is crucial to manage the reaction temperature.
Experimental Protocol: Optimized Synthesis of this compound (1 kg Scale)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| o-Phenylenediamine | 108.14 | 0.8 kg | 7.4 |
| Valeric Acid | 102.13 | 0.83 kg | 8.1 |
| Polyphosphoric Acid (PPA) | - | 4.0 kg | - |
Procedure:
-
Reactor Setup: In a 20 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, charge the polyphosphoric acid.
-
Reactant Addition: Under a nitrogen atmosphere, add the o-phenylenediamine to the PPA with stirring. The mixture may warm slightly.
-
Controlled Feed: Slowly add the valeric acid to the mixture over 1-2 hours, maintaining the internal temperature below 60°C.
-
Heating and Reaction: Once the addition is complete, slowly heat the reaction mixture to 140-150°C and hold for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: After the reaction is complete, cool the mixture to 80-90°C. In a separate vessel, prepare a solution of 10 kg of ice and 10 L of water. Very slowly and carefully, quench the reaction mixture by adding it to the ice-water with vigorous stirring. Caution: This is a highly exothermic process.
-
Neutralization and Precipitation: Cool the quenched mixture to below 20°C in an ice bath. Slowly add a 50% aqueous sodium hydroxide solution to neutralize the mixture to a pH of 7-8. The product will precipitate as a solid.
-
Isolation: Filter the precipitated solid and wash it thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the crude product in a vacuum oven at 60-70°C to a constant weight.
II. Work-up and Purification Challenges
Isolating and purifying this compound on a large scale requires a robust and efficient strategy. The choice of purification method will depend on the impurity profile and the desired final purity.
Troubleshooting Guide: Purification
| Issue | Potential Cause | Troubleshooting Action |
| Product is an oil or waxy solid after isolation. | Residual solvent or impurities are present. | 1. Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous acid (e.g., 1M HCl). The protonated benzimidazole will move to the aqueous layer. Separate the layers and then basify the aqueous layer with NaOH or NaHCO₃ to precipitate the purified product.[4] 2. Recrystallization: If the product is solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be effective.[4] |
| Recrystallization results in low recovery. | The compound has high solubility in the cold solvent. | 1. Optimize Solvent System: Experiment with different solvent mixtures to find one where the product has high solubility when hot and low solubility when cold. 2. Slow Cooling: Allow the solution to cool slowly to promote the formation of larger, purer crystals. |
| Colored impurities persist after recrystallization. | Co-crystallization of impurities. | 1. Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. 2. Column Chromatography: If other methods fail, column chromatography using silica gel is a reliable method for removing persistent impurities.[4] |
Workflow Diagram: Purification Strategy
Caption: A logical troubleshooting guide for addressing low yields in benzimidazole synthesis.
By systematically addressing these potential challenges, researchers and production chemists can develop a scalable, efficient, and robust synthesis for this compound, ensuring high yield and purity for downstream applications in drug development and beyond.
References
- BenchChem. (n.d.). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
- BenchChem. (n.d.). A Technical Guide to the Synthesis and Characterization of 2-tert-butyl-6-methyl-1H-benzimidazole.
- BenchChem. (n.d.). Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole.
- BenchChem. (n.d.). Optimizing reaction conditions for 2-tert-butyl-6-methyl-1H-benzimidazole synthesis.
Sources
Technical Support Center: Optimizing the Formulation of 2-Butyl-1H-benzimidazole for In Vivo Studies
Welcome to the technical support center for 2-Butyl-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating this compound for preclinical in vivo studies. Given its physicochemical properties, this compound presents significant bioavailability challenges that require robust and well-characterized formulation strategies. This document provides expert-driven FAQs, troubleshooting guides, and detailed protocols to ensure your studies are built on a solid, reliable formulation foundation.
Foundational Knowledge: Physicochemical Profile
Understanding the inherent properties of this compound is the critical first step in designing a successful formulation strategy. The molecule's structure, featuring a polar benzimidazole core and a non-polar butyl group, results in poor aqueous solubility, classifying it as a likely Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability)[1][2][3]. This profile suggests that absorption is limited by the dissolution rate.
| Property | Value | Source & Comments |
| Molecular Formula | C₁₁H₁₄N₂ | [4] |
| Molecular Weight | 174.24 g/mol | [4][5] |
| Appearance | Solid | [5] |
| Aqueous Solubility | >26.1 µg/mL (at pH 7.4) | [5] - Experimental, though limited. |
| Predicted Water Solubility | 0.52 g/L (520 µg/mL) | [6] - ALOGPS prediction. The discrepancy with experimental data underscores the need for in-house solubility testing. |
| Predicted logP | 2.97 - 3.63 | [6] - High lipophilicity is a key challenge for aqueous formulation. |
| Predicted pKa | Acidic: 12.55; Basic: 6.18 | [6] - The basic pKa suggests solubility may be enhanced in acidic pH by forming a salt. |
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the formulation of this compound.
Q1: What is the primary obstacle to achieving good oral bioavailability with this compound?
A1: The principal obstacle is its poor aqueous solubility. As a BCS Class II compound, the rate at which the drug dissolves in the gastrointestinal (GI) fluids is slower than its ability to permeate the gut wall, making dissolution the rate-limiting step for absorption[1][2]. This can lead to low and highly variable in vivo exposure, complicating the interpretation of pharmacodynamic and toxicology data[7]. Furthermore, many benzimidazoles undergo extensive first-pass metabolism in the liver, which can further reduce systemic bioavailability[1].
Q2: What are the main formulation strategies to consider for a BCS Class II compound like this?
A2: The goal is to enhance the dissolution rate and/or the apparent solubility of the compound in the GI tract. There are several established approaches:
-
Particle Size Reduction: Creating nanosuspensions or micronized powders increases the surface area-to-volume ratio, which boosts the dissolution rate according to the Noyes-Whitney equation[2][8].
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are excellent for lipophilic drugs[9][10]. They consist of oils, surfactants, and co-solvents that, upon gentle agitation in aqueous media (like GI fluids), spontaneously form a fine oil-in-water emulsion, keeping the drug solubilized for absorption[9][11].
-
Amorphous Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level prevents crystallization. The amorphous form has a higher energy state and is more soluble than its crystalline counterpart[1][8].
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate the hydrophobic this compound, forming an inclusion complex that is water-soluble[1][11][12].
Q3: Can I simply dissolve the compound in an organic solvent like DMSO for oral gavage?
A3: While dissolving the compound in 100% DMSO is common for in vitro experiments, it is highly discouraged for in vivo studies, especially oral administration. DMSO is a powerful aprotic solvent, and when a drug-DMSO solution is introduced into the aqueous environment of the GI tract, the DMSO rapidly diffuses, causing the poorly soluble drug to precipitate immediately ("crash out"). This leads to unreliable absorption and potential local toxicity. A co-solvent system, where DMSO is a minor component (<10%) combined with other less toxic and miscible solvents like PEG 400, propylene glycol, or surfactants like Tween® 80, is a more viable, though still potentially risky, approach[12][13].
Q4: Which analytical techniques are essential for characterizing my formulation?
A4: Proper characterization is non-negotiable to ensure the formulation is stable, consistent, and performs as expected. Key techniques include:
-
High-Performance Liquid Chromatography (HPLC): To accurately quantify drug concentration, assess purity, and monitor chemical stability[14].
-
Dynamic Light Scattering (DLS): Essential for measuring the particle or droplet size distribution of nanosuspensions and lipid-based formulations[15][16].
-
Zeta Potential Analysis: To predict the physical stability of colloidal systems like nanosuspensions. A higher absolute zeta potential (e.g., > |20| mV) generally indicates better stability against aggregation[15].
-
Visual and Microscopic Observation: To check for precipitation, crystallization, or phase separation over time. Polarized light microscopy can be used to detect the presence of crystalline material.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem 1: My compound precipitates out of the co-solvent formulation immediately after I add it to my animal's drinking water or during oral gavage.
-
Underlying Cause: The formulation is not robust to dilution. The concentration of the organic co-solvents is high enough to solubilize the drug, but upon contact with a large volume of aqueous fluid, the solvent capacity drops dramatically, causing precipitation.
-
Troubleshooting Steps:
-
Reduce Drug Concentration: You may be exceeding the equilibrium solubility in the diluted vehicle. Try formulating at a lower concentration.
-
Incorporate a Surfactant or Polymer: Add a precipitation inhibitor. Surfactants (e.g., Polysorbate 80, Solutol® HS 15) or polymers (e.g., PVP, HPMC) can help maintain the drug in a supersaturated or finely dispersed state upon dilution[8][11].
-
Switch to a More Robust Formulation: This is a classic failure mode for simple co-solvent systems. Consider developing a SEDDS or a nanosuspension, which are designed to handle aqueous dilution[9][10].
-
Problem 2: My in vivo study shows very high variability in plasma exposure (AUC and Cmax) between animals.
-
Underlying Cause: This often points to inconsistent absorption, which is a hallmark of dissolution-rate-limited drugs. The formulation is likely not presenting the drug to the GI tract in a consistently solubilized or finely dispersed state.
-
Troubleshooting Steps:
-
Assess Formulation Homogeneity: Ensure your formulation is uniform before dosing. If it's a suspension, is it adequately resuspended between each animal? Are you using a positive displacement pipette for viscous formulations?
-
Perform an in vitro Dissolution/Dispersion Test: A simple test can be highly informative. Add your formulation to a stirred beaker of simulated gastric fluid (pH ~1.2) or fasted state simulated intestinal fluid (FaSSIF, pH ~6.5). Observe for precipitation and take samples over time to measure the dissolved drug concentration by HPLC. This will reveal how your formulation behaves upon dilution.
-
Improve the Formulation Strategy: High variability is a strong indicator that a more advanced enabling formulation is needed. A well-designed SEDDS or a stable nanosuspension will provide much more consistent drug release and absorption compared to a simple suspension or co-solvent system[3][17].
-
Problem 3: I'm observing adverse events (e.g., lethargy, irritation) in my animals that don't seem related to the drug's known pharmacology.
-
Underlying Cause: The excipients in your formulation vehicle may be causing toxicity at the administered dose. Some organic solvents and surfactants can cause GI irritation or other systemic effects.
-
Troubleshooting Steps:
-
Run a Vehicle-Only Control Group: This is essential. Dose a cohort of animals with the formulation vehicle alone at the same volume and frequency as the drug-treated group. This will definitively isolate vehicle-related toxicity from drug-related toxicity[2][7].
-
Review Excipient Toxicity Data: Consult safety and toxicology databases for the excipients you are using. Reduce the concentration of problematic excipients or replace them with safer alternatives[13][18]. For example, replacing a high percentage of ethanol with PEG 400 and a non-ionic surfactant can often improve tolerability.
-
Minimize Dosing Volume: Ensure you are using the most concentrated formulation possible to reduce the total volume administered to the animal, thereby reducing the excipient load.
-
Visualized Workflows & Logic
Formulation Selection Decision Tree
This diagram outlines a logical pathway for selecting an appropriate formulation strategy for this compound based on key decision points.
A decision tree for selecting a formulation strategy.
General Formulation Development Workflow
This workflow illustrates the iterative process of developing and characterizing a formulation for in vivo studies.
An iterative workflow for formulation development.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension via Wet Milling
This protocol describes a top-down approach to produce drug nanocrystals, which can significantly improve the dissolution rate.[15]
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v Hydroxypropyl Methylcellulose (HPMC) or 0.5% w/v Polysorbate 80 in purified water)
-
Yttria-stabilized zirconium oxide (YTZ) milling media (e.g., 0.5 mm diameter)
-
High-energy planetary ball mill or bead mill
-
Purified water
Methodology:
-
Premix Preparation: Prepare a 10 mg/mL coarse suspension of this compound in the chosen stabilizer solution. A magnetic stirrer can be used for initial dispersion.
-
Milling Chamber Loading: Add the coarse suspension to the milling chamber. Fill approximately 50-70% of the chamber volume with the YTZ milling media.
-
Milling Process:
-
Begin milling at a moderate speed (e.g., 1000-2000 RPM). To prevent overheating, which can cause drug degradation or Ostwald ripening, use a milling system with a cooling jacket or mill in cycles (e.g., 15 minutes on, 15 minutes off).
-
The total milling time can range from 2 to 24 hours.
-
-
In-Process Monitoring (Quality Control): After set time points (e.g., 2, 4, 8, 16 hours), carefully withdraw a small aliquot of the suspension. Dilute it appropriately with purified water and measure the particle size using a DLS instrument. The target is a mean particle size (Z-average) of < 400 nm with a Polydispersity Index (PDI) of < 0.3.
-
Harvesting: Once the target particle size is achieved and has plateaued, separate the nanosuspension from the milling media. This can be done by pouring the suspension through a screen or filter that retains the beads.
-
Final Characterization:
-
Particle Size and PDI: Confirm the final particle size distribution using DLS.
-
Zeta Potential: Measure the zeta potential to assess stability against aggregation.
-
Concentration: Use a validated HPLC method to confirm the final drug concentration, ensuring no significant loss occurred during processing.
-
Microscopy: Visually inspect the nanosuspension under a microscope to confirm the absence of large, unmilled crystals.
-
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the steps to create a lipid-based formulation that forms a microemulsion upon entering the GI tract.[9][10]
Materials:
-
This compound
-
Oil Phase: Medium-chain triglycerides (e.g., Capmul® MCM, Miglyol® 812) or long-chain triglycerides (e.g., sesame oil, soybean oil).
-
Surfactant: High HLB non-ionic surfactants (e.g., Kolliphor® EL, Tween® 80, Kolliphor® RH 40).
-
Co-solvent/Co-surfactant: Water-miscible solvents (e.g., Transcutol® HP, PEG 400, Propylene Glycol).
Methodology:
-
Excipient Screening (Solubility Study):
-
Determine the solubility of this compound in a variety of individual oils, surfactants, and co-solvents.
-
Add an excess amount of the drug to 1-2 mL of each excipient in a glass vial.
-
Mix at room temperature for 48-72 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved drug.
-
Carefully collect the supernatant, dilute with a suitable organic solvent (e.g., methanol), and determine the drug concentration via HPLC.
-
Self-Validating Checkpoint: Select the excipients in which the drug shows the highest solubility for each category (oil, surfactant, co-solvent).
-
-
Constructing a Ternary Phase Diagram (Optional but Recommended):
-
To systematically identify the optimal ratio of components, a ternary phase diagram can be constructed. This involves preparing numerous formulations with varying ratios of oil, surfactant, and co-solvent and observing their self-emulsification properties in water.
-
-
Prototype Formulation:
-
Based on the solubility data, prepare several prototype formulations. A common starting point is a ratio of Oil:Surfactant:Co-solvent such as 30:40:30 or 40:50:10 (w/w/w).
-
Weigh the selected excipients into a glass vial.
-
Add the pre-weighed amount of this compound.
-
Gently heat (40-50°C) and vortex until a clear, homogenous solution is formed.
-
-
Dispersion and Characterization (Quality Control):
-
Dispersion Test: Add 100 µL of the SEDDS formulation to 100 mL of purified water in a glass beaker with gentle stirring.
-
Visual Grade: Observe the dispersion. A good SEDDS will spontaneously form a clear or slightly bluish, transparent microemulsion (Grade A) or a milky-white emulsion (Grade B). The absence of large oil droplets or drug precipitate is critical.
-
Droplet Size Analysis: Measure the droplet size of the resulting emulsion using DLS. A target mean droplet size of < 200 nm is desirable for rapid absorption.
-
Precipitation Check: Let the diluted emulsion stand for several hours and visually check for any drug precipitation.
-
-
Optimization: Adjust the ratios of oil, surfactant, and co-solvent to achieve the desired dispersion grade and smallest, most stable droplet size.
References
- National Journal of Pharmaceutical Sciences. (n.d.). Formulation and in vivo assessment of nanocrystal suspensions for parenteral delivery of hydrophobic drugs.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22122, this compound.
- Norman, B. H., et al. (2015). Identification and Optimization of Benzimidazole Sulfonamides as Orally Bioavailable Sphingosine 1-Phosphate Receptor 1 Antagonists with in Vivo Activity. Journal of Medicinal Chemistry, 58(19), 7786–7800.
- International Journal of Pharmacy and Pharmaceutical Research. (2017). Preformulation Analytical Techniques during Drug Development.
- OMICS International. (2024). Advances in Analytical Techniques for Drug Discovery and Development.
- Sane, R., et al. (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations. The AAPS Journal, 14(4), 868–881.
- ManTech Publications. (2023). Innovative Approaches to Development of BCS-Based Drug Formulations.
- Pandey, R. K., et al. (2008). A New Method for Delivering a Hydrophobic Drug for Photodynamic Therapy Using Pure Nanocrystal Form of the Drug. Molecular Pharmaceutics, 5(3), 448–456.
- Jasinski, D. L., et al. (2018). Hydrophobic Effect from Conjugated Chemicals or Drugs on In Vivo Biodistribution of RNA Nanoparticles. Molecular Pharmaceutics, 15(7), 2799–2807.
- Marapur, S. C., et al. (2019). Formulation and development of some BCS Class II drugs. International Journal of Pharmacy and Biological Sciences, 9(1), 811-821.
- Al-Adhami, M., et al. (2023). Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. Molecules, 28(4), 1845.
- Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161–172.
- Ahmed, N., et al. (2022). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. Journal of Drug Delivery Science and Technology, 74, 103525.
- Butler, J., & Hens, B. (2018). Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis. Molecular Pharmaceutics, 15(7), 2537–2546.
- ResearchGate. (2023). Analytical Techniques for Drug Formulation.
- Google Patents. (n.d.). EP1259238A1 - Stable acid labile benzimidazole pharmaceutical compositions.
- Protheragen. (n.d.). Solubilizer Excipients.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- FooDB. (n.d.). Showing Compound this compound (FDB011890).
- Journal of Formulation Science & Bioavailability. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Al-Bari, M. A. A., et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Molecules, 27(1), 163.
- De Mello, M., et al. (2023). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research, 43(11), 4715–4726.
- MDPI. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole.
- Sarpal, K., et al. (2010). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2011, 808143.
- ResearchGate. (2023). Formulation strategies for poorly soluble drugs.
- Avramenko, A., et al. (2020). Challenges and opportunities for the adoption of molecular diagnostics for anthelmintic resistance. Parasitology, 147(14), 1685–1693.
- Oriental Journal of Chemistry. (2024). Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework.
- ResearchGate. (2013). SOLID ORAL DOSAGE FORMULATION STRATEGIES FOR POORLY SOLUBLE DRUGS.
- World Pharma Today. (2023). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights.
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230.
- ResearchGate. (2012). Strategies for enhancing oral bioavailability of poorly soluble drugs.
- Al-Ostath, S., et al. (2022). In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. Pharmaceutics, 14(11), 2320.
- ResearchGate. (2022). The physicochemical properties of synthesized benzimidazole derivatives.
- SEARCH. (n.d.). Anthelmintic resistance in goat herds—In vivo versus in vitro detection methods.
- ScienceOpen. (2021). Anthelmintics for drug repurposing: Opportunities and challenges.
- PubMed. (2004). Solubilizing excipients in oral and injectable formulations.
- SpringerLink. (n.d.). Preparation and characterization of new soluble benzimidazole–imide copolymers.
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- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. mdpi.com [mdpi.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Solubilizer Excipients - Protheragen [protheragen.ai]
- 13. kinampark.com [kinampark.com]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmajournal.net [pharmajournal.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of 2-Butyl-1H-benzimidazole during storage
Welcome to the technical support center for 2-Butyl-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimentation. Here, we address common challenges and provide expert-driven solutions to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] The recommended temperature is typically refrigerated (2-8°C) for long-term storage to minimize any potential for thermal degradation. Always store it away from direct sunlight and sources of ignition.[2][3]
Q2: I've noticed my solid compound has developed a yellowish or brownish tint. What does this mean?
Discoloration, such as yellowing, is often an indicator of degradation.[4] The most common causes are photodegradation from exposure to light (especially UV) or oxidation from prolonged exposure to air.[4] While the compound may still be usable for some applications, its purity is compromised. We recommend running a quality control check (e.g., HPLC, NMR) to determine the purity before use.
Q3: Can I store solutions of this compound? If so, how?
Yes, solutions can be stored, but require specific conditions. For long-term stability, solutions should be stored at low temperatures (2-8°C) and protected from light by using amber-colored vials or by wrapping the container in aluminum foil.[4] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the solution into smaller, single-use volumes.[4]
Q4: What solvents are recommended for dissolving this compound?
This compound is generally soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol.[4] Its aqueous solubility is limited, especially at a neutral pH.[4] For aqueous-based experiments, preparing a concentrated stock solution in an organic solvent and then diluting it into the aqueous medium is the standard approach.[4]
Troubleshooting Guide: Common Degradation Issues
This section addresses specific problems you might encounter, their probable causes, and actionable solutions.
| Observed Problem / Symptom | Potential Root Cause(s) | Recommended Troubleshooting & Corrective Actions |
| Discoloration of Solid or Solution | Photodegradation or Oxidation: Exposure to ambient light or atmospheric oxygen can initiate chemical reactions that produce colored byproducts.[4] | Action: Immediately transfer the compound to an amber glass vial or a container wrapped in aluminum foil.[4] For highly sensitive applications, consider purging the container headspace with an inert gas (e.g., argon or nitrogen) before sealing to displace oxygen. |
| Precipitation or Cloudiness in Solution | pH Shift or Temperature Fluctuation: The solubility of benzimidazole derivatives can be pH-dependent.[4] A shift in the solution's pH or storage at an improper temperature can cause the compound to precipitate. | Action: Confirm the pH of your solution and, if necessary, use a buffer system to maintain a stable pH range.[4] Ensure storage temperatures remain consistent. If precipitation occurs upon cooling, gently warm and vortex the solution to redissolve before use. |
| Reduced Biological Activity or Inconsistent Results | Chemical Degradation: The active compound has likely degraded into one or more inactive byproducts, reducing its effective concentration. | Action: The material's integrity must be re-verified. Perform an analytical check via HPLC to assess purity and quantify the parent compound. If significant degradation is confirmed (>5-10%), the material should be discarded. Implement the stringent storage conditions outlined in this guide for new stock. |
| Appearance of New Peaks in Analytical Chromatogram (e.g., HPLC, LC-MS) | Formation of Degradation Products: The new peaks represent byproducts formed from oxidative, photolytic, or other degradation pathways. | Action: This is direct evidence of degradation. Use a mass spectrometer (LC-MS or GC-MS) to identify the molecular weights of the new peaks to hypothesize their structures.[5][6] Conduct a forced degradation study (see protocol below) to intentionally generate and identify these byproducts, confirming their origin. |
Visualizing Degradation Pathways
The primary degradation routes for this compound are driven by environmental factors. Understanding these pathways is key to prevention.
Caption: Key degradation pathways for this compound.
Experimental Protocols for Stability Assessment
Trustworthiness in research requires self-validating systems. Regularly assessing the stability of your compound is crucial.
Protocol 1: Routine Purity Check via HPLC-UV
This protocol allows for a quick assessment of compound integrity.
1. Sample Preparation:
- Accurately weigh 1 mg of this compound.
- Dissolve in 1 mL of a suitable organic solvent (e.g., HPLC-grade acetonitrile) to create a 1 mg/mL stock solution.
- Further dilute this stock solution to a working concentration of ~50 µg/mL with the mobile phase.
2. HPLC-UV Conditions (General Method):
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water (containing 0.1% Formic Acid).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Scan from 200-400 nm and select the absorbance maximum (typically around 270-285 nm for benzimidazoles).[7]
- Injection Volume: 10 µL.
3. Analysis:
- Inject the prepared sample.
- Integrate the peak area of the main compound.
- Calculate the purity by dividing the main peak area by the total area of all peaks. A purity of >98% is generally considered good for stored material.
Protocol 2: Forced Degradation Study Workflow
A forced degradation study helps identify potential degradation products and assess stability under stress.
Sources
Technical Support Center: Enhancing the Selectivity of 2-Butyl-1H-benzimidazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working on 2-Butyl-1H-benzimidazole derivatives. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including anticancer, antiviral, and anthelmintic properties.[1][2][3] The 2-butyl substitution, in particular, offers a valuable lipophilic handle that can influence target engagement.[4] However, achieving high target selectivity is a common challenge that can lead to off-target effects and reduced therapeutic efficacy.[5][6]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of optimizing the selectivity of your this compound derivatives.
Part 1: Frequently Asked Questions (FAQs)
Here, we address some of the common initial questions that arise during the development of this compound derivatives.
Q1: My this compound derivative shows potent activity against my primary target, but also significant off-target effects. What are the likely reasons for this lack of selectivity?
A1: The benzimidazole core is structurally similar to endogenous purines, which allows it to interact with a wide array of biological targets, particularly protein kinases.[5] A lack of selectivity can often be attributed to:
-
Broad Kinase Inhibition: The benzimidazole scaffold can fit into the ATP-binding pocket of many kinases, leading to multi-target inhibition.[5]
-
Physicochemical Properties: The overall lipophilicity and electronic properties of your molecule might favor binding to unintended targets.
-
Metabolic Instability: The compound may be metabolized into active metabolites with different target profiles. Benzimidazole derivatives are known to undergo first-pass metabolism in the liver.[7][8]
Q2: How can I systematically approach improving the selectivity of my lead compound?
A2: A systematic approach involves a cycle of design, synthesis, and testing. Key strategies include:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the structure of your lead compound and assess the impact on both on-target and off-target activity. Focus on substitutions at the N-1 and C-5(6) positions of the benzimidazole ring, as these are known to significantly influence biological activity.[9][10]
-
Computational Modeling: Utilize molecular docking and in silico screening to predict the binding of your derivatives to both the desired target and known off-targets. This can help prioritize which derivatives to synthesize.
-
Comprehensive Selectivity Profiling: Screen your compounds against a panel of relevant off-targets early in the development process. This will provide a clearer picture of the selectivity profile and guide further optimization.[5]
Q3: What are the most critical positions on the this compound scaffold to modify for improving selectivity?
A3: Based on extensive research on benzimidazole derivatives, the following positions are key for modulating selectivity:
-
N-1 Position: Substitution at the N-1 position can introduce steric hindrance that prevents binding to certain off-targets while maintaining or improving affinity for the primary target. The nature of the substituent (e.g., alkyl, aryl, heterocyclic) can significantly impact selectivity.[9][10]
-
C-5 and C-6 Positions: The benzene ring of the benzimidazole scaffold offers opportunities for substitution. Introducing electron-donating or electron-withdrawing groups at these positions can alter the electronic properties of the molecule and influence target interactions.[2]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Guide 1: Issue - Low Target Selectivity and High Off-Target Activity
Symptoms:
-
Your this compound derivative shows low micromolar or nanomolar potency against the intended target but also inhibits other related or unrelated targets with similar potency.
-
Cellular assays show unexpected phenotypes that cannot be attributed to the inhibition of the primary target.
Possible Causes and Solutions:
| Cause | Explanation | Suggested Solution |
| Non-specific Binding | The lipophilicity of the 2-butyl group combined with the planar benzimidazole core may lead to non-specific hydrophobic interactions with multiple proteins. | 1. Modify the 2-Butyl Chain: Introduce polarity to the butyl chain by adding a hydroxyl or amino group. This can reduce non-specific binding and may introduce specific hydrogen bonding interactions with the desired target. 2. Introduce Polar Groups on the Benzimidazole Ring: Add polar substituents at the C-5 or C-6 positions to improve solubility and reduce non-specific hydrophobic interactions. |
| Broad Kinase Inhibition | The benzimidazole scaffold mimics the purine structure of ATP, leading to binding to the ATP pocket of multiple kinases.[5] | 1. Target the "Gatekeeper" Residue: Design modifications that specifically interact with unique residues in the ATP-binding pocket of your target kinase. For example, a bulkier substituent at the N-1 position may clash with a smaller gatekeeper residue in an off-target kinase. 2. Exploit Allosteric Sites: Design derivatives that bind to allosteric sites on the target protein, which are often more unique than the highly conserved active site. |
| Metabolic Activation | The compound is metabolized to a more active, less selective species in your assay system. Benzimidazoles are known to be metabolized by cytochrome P450 enzymes.[7][8] | 1. Metabolic Stability Assays: Conduct in vitro metabolic stability assays using liver microsomes to identify potential metabolic hotspots on your molecule. 2. Block Metabolic Sites: Introduce modifications, such as fluorination, at positions identified as metabolically labile to block metabolism and maintain the desired selectivity profile. |
Experimental Workflow for Improving Selectivity:
Here is a suggested workflow for systematically improving the selectivity of your this compound lead compound.
Caption: Iterative workflow for selectivity improvement.
Guide 2: Issue - Poor Pharmacokinetic Profile Complicating Selectivity Assessment
Symptoms:
-
Your compound shows good in vitro selectivity, but poor in vivo efficacy or unexpected toxicity.
-
Pharmacokinetic (PK) studies reveal low bioavailability, rapid clearance, or extensive metabolism.[7][8]
Possible Causes and Solutions:
| Cause | Explanation | Suggested Solution |
| Low Bioavailability | Poor aqueous solubility and/or high first-pass metabolism can lead to low oral bioavailability for benzimidazole derivatives.[7][8] | 1. Improve Solubility: Introduce ionizable groups (e.g., amines, carboxylic acids) to improve solubility. Prodrug strategies can also be employed. 2. Reduce First-Pass Metabolism: As mentioned in Guide 1, identify and block metabolic hotspots. |
| Rapid Clearance | The compound is rapidly cleared from circulation, preventing it from reaching and engaging the target effectively. | 1. Increase Plasma Protein Binding: Introduce substituents that promote binding to plasma proteins like albumin. However, be mindful that excessively high protein binding can reduce the free fraction of the drug. 2. Modify for Reduced Renal or Hepatic Clearance: This often involves a balance of lipophilicity and polarity. |
| Formation of Active Metabolites | The parent compound may be a prodrug that is converted to a more active, but less selective, metabolite in vivo. | 1. Metabolite Identification Studies: Use techniques like LC-MS/MS to identify the major metabolites in plasma and tissues. 2. Synthesize and Test Metabolites: Synthesize the identified metabolites and test them in your primary and selectivity assays to determine their activity and selectivity profiles. |
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol provides a general method for assessing the metabolic stability of your compounds using liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with internal standard (for quenching and analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare Microsomal Mixture: Dilute the liver microsomes in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
Prepare NADPH Regenerating System: Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation:
-
Add the microsomal mixture to the wells of a 96-well plate.
-
Add the test compound to the wells (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration by LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Part 3: Data Presentation and Visualization
Table 1: Example Structure-Selectivity Relationship Data
This table illustrates how to present data from a selectivity screen of hypothetical this compound derivatives.
| Compound ID | R1 (N-1) | R2 (C-5) | Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Index (Off-Target 1 / Target) |
| Lead-001 | H | H | 50 | 150 | 200 | 3 |
| Analog-002 | -CH3 | H | 40 | 800 | 300 | 20 |
| Analog-003 | H | -OCH3 | 60 | 300 | 250 | 5 |
| Analog-004 | -CH2CH2OH | H | 45 | >10,000 | 1,500 | >222 |
Selectivity Index is a ratio of the IC50 for the off-target to the IC50 for the primary target. A higher value indicates greater selectivity.
Diagram: Key Structural Modifications for Improving Selectivity
This diagram illustrates the key positions on the this compound scaffold for modification.
Caption: Key modification sites on the this compound scaffold.
References
- Modingam, S., et al. (2024).
- Spasov, A.A., et al. (2002).
- A comprehensive study of N-butyl-1H-benzimidazole. PubMed Central. [Link]
- Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. [Link]
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed Central. [Link]
- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Publishing. [Link]
- Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. MDPI. [Link]
- Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candid
- Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Der Pharma Chemica. [Link]
- Recent achievements in the synthesis of benzimidazole deriv
- A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candid
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry. [Link]
- Discovery of novel benzimidazole derivatives as selective and reversible monoamine oxidase B inhibitors for Parkinson's disease tre
- Pharmacokinetics and drug-like characteristics of Benzimidazole derivatives.
- Various biological targets for benzimidazole.
- Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. Arabian Journal of Chemistry. [Link]
- Structure activity relationship of benzimidazole derivatives.
- Benzimidazole, 2-butyl-. PubChem. [Link]
- Recent Advances in the Synthesis of Benzimidazole Derivatives from the Oxidative Coupling of Primary Amines.
- Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. [Link]
- Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calcul
Sources
- 1. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
- 8. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Performance of Benzimidazole-Based Corrosion Inhibitors
Welcome to the technical support center for benzimidazole-based corrosion inhibitors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, answer frequently asked questions, and offer standardized protocols to optimize your experimental outcomes. Our goal is to empower you with the knowledge to overcome common challenges and enhance the performance of these versatile inhibitor compounds.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the experimental evaluation of benzimidazole-based corrosion inhibitors. Each issue is followed by potential causes and actionable troubleshooting steps to guide your research.
Issue 1: Low or Inconsistent Inhibition Efficiency
You've synthesized a novel benzimidazole derivative, but the initial screening shows lower-than-expected or highly variable corrosion inhibition efficiency.
-
Possible Causes & Solutions:
Potential Cause Underlying Rationale & Troubleshooting Steps Suboptimal Inhibitor Concentration Inhibition efficiency is highly dependent on concentration. At low concentrations, surface coverage is incomplete, leading to poor protection. Conversely, exceeding the critical micelle concentration can sometimes lead to decreased efficiency. Action: Perform a concentration-dependent study to identify the optimal inhibitor concentration where maximum efficiency is achieved before plateauing.[1][2] Inappropriate Substituents on the Benzimidazole Ring The electronic properties of substituents on the benzimidazole ring are critical. Electron-donating groups (e.g., -OCH3, -NH2, -OH) increase the electron density on the inhibitor molecule, enhancing its adsorption onto the metal surface and thereby improving inhibition efficiency.[1] Conversely, electron-withdrawing groups (e.g., -NO2) can have the opposite effect.[1][3] Action: If synthesizing new derivatives, focus on incorporating electron-donating moieties. If using commercially available compounds, select those with such functional groups. Inadequate Metal Surface Preparation A poorly prepared metal surface with residual oxides, grease, or uneven roughness will lead to non-uniform inhibitor adsorption and inconsistent results.[1] Action: Standardize your surface preparation protocol. A typical procedure involves sequential polishing with finer grades of SiC paper, degreasing with a solvent like acetone, rinsing with distilled water, and immediate use in the experiment.[1] Fluctuations in Experimental Conditions Corrosion processes are sensitive to temperature and the concentration of the corrosive medium.[1][4] Inconsistent conditions will lead to irreproducible results. Action: Use a thermostatically controlled water bath to maintain a constant temperature.[1] Always prepare fresh corrosive media for each experiment to ensure consistent concentration. Inhibitor Degradation or Instability Benzimidazole derivatives can degrade over time or may be unstable in certain corrosive media. Action: Use freshly prepared inhibitor solutions for each experiment.[1] Check for any visual signs of degradation or precipitation in the stock solution.
Issue 2: Inhibitor Precipitation in the Test Solution
You observe that your benzimidazole derivative is precipitating out of the corrosive medium during the experiment.
-
Possible Causes & Solutions:
Potential Cause Underlying Rationale & Troubleshooting Steps Low Solubility The benzimidazole derivative may have poor solubility in the aqueous corrosive medium, especially those with long alkyl chains or bulky aromatic groups. Action: Select a derivative with substituents that enhance solubility.[1] Alternatively, consider the use of a co-solvent, but first verify that the co-solvent does not interfere with the corrosion process or the inhibitor's mechanism.[1] pH-Dependent Solubility The pH of the solution can affect the protonation state and thus the solubility of the benzimidazole inhibitor. Action: Buffer the solution to maintain a stable pH throughout the experiment.[1] This is particularly important in unbuffered corrosive media where the pH might change due to the corrosion reactions.
Issue 3: Anomalous Electrochemical Data (EIS/PDP)
Your Electrochemical Impedance Spectroscopy (EIS) or Potentiodynamic Polarization (PDP) data is noisy, shows unexpected artifacts, or is not reproducible.
-
Possible Causes & Solutions:
Potential Cause Underlying Rationale & Troubleshooting Steps Improper Electrochemical Cell Setup Incorrect placement of the reference and counter electrodes relative to the working electrode, or loose connections, can introduce significant errors in electrochemical measurements. Action: Ensure all connections are secure.[1] The reference electrode tip should be placed close to the working electrode surface to minimize iR drop. The counter electrode should be positioned to ensure a uniform current distribution. Unstable Open Circuit Potential (OCP) Starting the electrochemical measurement before the system has reached a steady state will lead to drifting and unreliable data. Action: Monitor the OCP over time and begin the EIS or PDP scan only after it has stabilized (typically a drift of less than a few mV per minute).[5] High Solution Resistance In low-conductivity solutions, the high solution resistance can distort the electrochemical response, particularly in EIS measurements. Action: If possible, increase the conductivity of the solution with a supporting electrolyte that does not affect the corrosion process. For EIS data, ensure your equivalent circuit model includes a solution resistance element (Rs).
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the performance and mechanism of benzimidazole-based corrosion inhibitors.
Q1: What is the fundamental mechanism of corrosion inhibition by benzimidazole compounds?
A1: Benzimidazole and its derivatives inhibit corrosion primarily by adsorbing onto the metal surface, forming a protective film that acts as a barrier between the metal and the corrosive environment.[1][6] This adsorption can occur through two main mechanisms:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.[6] In acidic solutions, the nitrogen atoms of the benzimidazole ring can become protonated, leading to the formation of cations that are attracted to the negatively charged metal surface.[6]
-
Chemisorption: This involves the sharing of electrons between the heteroatoms (like nitrogen and sulfur) in the benzimidazole molecule and the vacant d-orbitals of the metal atoms, forming a coordinate bond.[6] This results in a more stable and robust protective layer.[6]
Benzimidazole derivatives typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[6][7][8]
Q2: How do different substituents on the benzimidazole ring affect its performance?
A2: The nature and position of substituents on the benzimidazole ring significantly influence its corrosion inhibition efficiency. The key factor is the electronic effect of the substituent:
-
Electron-Donating Groups (EDGs): Substituents like -NH2, -OH, and -OCH3 increase the electron density on the benzimidazole ring.[1] This enhanced electron density at the nitrogen and sulfur atoms facilitates stronger adsorption onto the metal surface, leading to higher inhibition efficiency.[1]
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO2 decrease the electron density of the inhibitor molecule.[1][3] This can weaken the adsorption process, resulting in lower inhibition efficiency.[1]
Therefore, when designing or selecting benzimidazole-based inhibitors, those with electron-donating substituents are generally preferred for enhanced performance.
Q3: Can the performance of benzimidazole inhibitors be enhanced by combining them with other compounds?
A3: Yes, a synergistic effect can often be achieved by using benzimidazole derivatives in combination with other compounds.[1] For instance, studies have shown that the inhibition efficiency of some benzimidazole derivatives is enhanced when used in conjunction with compounds like 1,2,3-benzotriazole (BTZ).[1][9] This synergistic interaction often leads to the formation of a more stable, dense, and protective inhibitor film on the metal surface than either compound could achieve alone.[1] The selection of the co-inhibitor depends on the specific benzimidazole derivative and the corrosive environment.[4]
Q4: How does temperature affect the performance of benzimidazole inhibitors?
A4: The effect of temperature on the performance of benzimidazole inhibitors can be complex. In many cases, inhibition efficiency decreases at higher temperatures.[1][4] This is often attributed to the desorption of the inhibitor molecules from the metal surface as thermal energy increases.[1][4] However, in some instances where chemisorption is the dominant mechanism, the inhibition efficiency may remain stable or even increase with temperature up to a certain point.[10][11] It is crucial to evaluate the performance of your specific inhibitor across a range of relevant temperatures for your application.[4][12]
Section 3: Standardized Experimental Protocols
To ensure reliable and reproducible results, follow these standardized protocols for evaluating the performance of benzimidazole-based corrosion inhibitors.
Protocol 1: Weight Loss Measurement
This gravimetric method provides a direct measure of corrosion rate and inhibition efficiency.
-
Specimen Preparation: Prepare metal coupons of known dimensions. Polish the surfaces with successive grades of SiC paper, clean and degrease with acetone, rinse with distilled water, dry, and accurately weigh to four decimal places.[6]
-
Immersion: Immerse the prepared coupons in the corrosive solution with and without various concentrations of the benzimidazole inhibitor for a predetermined period.[6]
-
Cleaning: After the immersion period, remove the coupons, and clean off the corrosion products using an appropriate solution (e.g., a mixture of NaOH and zinc dust for steel).[6]
-
Final Weighing: Wash the cleaned coupons with distilled water, dry thoroughly, and re-weigh accurately.[6]
-
Calculations:
-
Calculate the corrosion rate (CR) using the formula: CR = (Weight Loss) / (Surface Area * Time)
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] * 100[6] where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with the inhibitor.
-
Protocol 2: Electrochemical Measurements (PDP & EIS)
These techniques provide insights into the corrosion mechanism and the inhibitor's mode of action.
-
Electrochemical Cell Setup: Use a standard three-electrode cell with the metal specimen as the working electrode, a platinum or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.[7]
-
Stabilization: Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize.[5]
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform the EIS measurement at the stabilized OCP.
-
Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz).[13]
-
Analyze the resulting Nyquist and Bode plots. The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate.
-
Calculate Inhibition Efficiency (IE%) using: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100[5] where Rct_inh and Rct_blank are the charge transfer resistances with and without the inhibitor, respectively.
-
-
Potentiodynamic Polarization (PDP):
-
After OCP stabilization, scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[13]
-
Extrapolate the Tafel plots to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Calculate Inhibition Efficiency (IE%) using: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100[5] where icorr_blank and icorr_inh are the corrosion current densities without and with the inhibitor, respectively.
-
Section 4: Visualizing Workflows and Mechanisms
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for the development and evaluation of benzimidazole-based corrosion inhibitors.
Mechanism of Benzimidazole Inhibition
Caption: Mechanism of corrosion inhibition by benzimidazole derivatives on a metal surface.
References
- Technical Support Center: Enhancing Corrosion Inhibition with Benzimidazole Compounds - Benchchem.
- Validating the Mechanism of Action of Benzimidazole-Based Corrosion Inhibitors: A Comparative Guide - Benchchem.
- Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - NIH.
- Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - PMC - NIH.
- Understanding the adsorption of benzimidazole derivative as corrosion inhibitor for carbon steel in 1 M HCl: Experimental and theoretical studies - ResearchGate.
- Exploring the Efficacy of Benzimidazolone Derivative as Corrosion Inhibitors for Copper in a 3.5 wt.% NaCl Solution: A Comprehensive Experimental and Theoretical Investigation - NIH.
- Recent advances in the use of benzimidazoles as corrosion inhibitors - PubMed Central.
- Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - RSC Publishing.
- Developing Novel Benzimidazole-Based Corrosion Inhibitors: Application Notes and Protocols - Benchchem.
- Corrosion inhibition efficiency with the inhibitor concentrations. - ResearchGate.
- Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - RSC Publishing.
- An investigation of benzimidazole derivative as corrosion inhibitor for mild steel in different concentration HCl solutions | Request PDF - ResearchGate.
- Effect of temperature on the inhibition of the acid corrosion of steel by benzimidazole derivatives | Request PDF - ResearchGate.
- Interaction of Benzimidazoles and Benzotriazole: Its Corrosion Protection Properties on Mild Steel in Hydrochloric Acid | Semantic Scholar.
- Effect of temperature on the inhibition of the acid corrosion of steel by benzimidazole derivatives (2011) | F. M. Mahgoub | 16 Citations - SciSpace.
- Inhibition Effect of Benzimidazole Derivatives on the Corrosion of Mild Steel in Acidic Medium: Experimental and Theoretical Studies - PubMed.
- Benzimidazole and its derivatives as corrosion inhibitors for mild steel in 1M HCl solution.
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Technical Support Center: Addressing Benzimidazole Antifungal Resistance
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzimidazole antifungal agents. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions related to the growing challenge of benzimidazole resistance. The information herein is curated to offer not only procedural steps but also the underlying scientific principles to empower your experimental design and data interpretation.
The rise of antifungal resistance is a significant global health concern, and benzimidazoles, a class of agents targeting β-tubulin, have seen their efficacy compromised in various fungal species due to the emergence of resistance.[1][2][3] This resource aims to be a practical companion in your efforts to understand, characterize, and overcome these resistance mechanisms.
Troubleshooting Guide
This section is structured in a problem-and-solution format to directly address specific issues you may encounter during your research.
Problem 1: Inconsistent or Unexpectedly High MIC Values in Susceptibility Testing
You are performing broth microdilution or agar dilution assays to determine the Minimum Inhibitory Concentration (MIC) of a benzimidazole compound against a fungal isolate, but your results are variable or show unexpectedly high resistance.
Potential Causes and Solutions:
-
Suboptimal Assay Conditions: Antifungal susceptibility testing is highly sensitive to experimental parameters.[4][5][6]
-
Causality: Factors such as inoculum size, incubation time and temperature, and the specific growth medium can significantly impact fungal growth and, consequently, the apparent MIC.[6][7] For instance, an excessively high inoculum can overwhelm the drug, leading to a falsely elevated MIC. Trailing growth, where there is reduced but persistent growth at concentrations above the MIC, can also complicate visual interpretation.[8]
-
Solution: Strictly adhere to standardized protocols from recognized bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9] Ensure your inoculum is standardized, typically to a 0.5 McFarland standard.[9] Use the recommended growth medium, such as RPMI-1640, and maintain consistent incubation conditions.[6] When reading plates, consider using a spectrophotometer for a more objective measure of growth inhibition.
-
-
Compound Solubility and Stability: Benzimidazole derivatives can have poor aqueous solubility.
-
Causality: If the compound precipitates out of solution in the assay medium, its effective concentration will be lower than intended, leading to an overestimation of the MIC. The compound may also be unstable under the assay conditions (e.g., pH, temperature).
-
Solution: Prepare stock solutions in a suitable solvent like DMSO, ensuring the final solvent concentration in the assay does not exceed a non-inhibitory level (typically <1%).[9] Visually inspect your assay plates for any signs of precipitation. If solubility is a persistent issue, consider derivatizing the compound to improve its solubility or using a different solvent system after validating its compatibility with the assay.
-
-
Intrinsic or Acquired Resistance: The fungal isolate may possess inherent resistance or have acquired resistance mechanisms.
-
Causality: The primary mechanism of benzimidazole resistance is target site modification, specifically mutations in the β-tubulin gene.[1] These mutations can reduce the binding affinity of the drug. Other mechanisms, such as overexpression of efflux pumps, can also contribute to resistance by actively transporting the drug out of the cell.[10][11]
-
Solution: If you suspect resistance, proceed with molecular and biochemical analyses as detailed in the subsequent sections. Sequence the β-tubulin gene to identify known resistance mutations.[12] Perform efflux pump inhibitor assays to investigate the contribution of this mechanism.
-
Problem 2: Failure to Amplify the β-tubulin Gene for Sequencing
You are attempting to PCR amplify the β-tubulin gene from a resistant fungal isolate to screen for mutations, but you are getting no amplification or non-specific products.
Potential Causes and Solutions:
-
Primer Design: The primers you are using may not be optimal for the fungal species you are studying.
-
Causality: Fungal genomes exhibit significant diversity. Primers designed for one species may not have sufficient homology to effectively anneal to the target sequence in another. The presence of introns in the β-tubulin gene can also complicate primer design and amplification.
-
Solution: Design new primers based on conserved regions of the β-tubulin gene identified from multiple sequence alignments of related fungal species. If available, use the genomic sequence of your target organism to design species-specific primers. Consider designing primers that span intron-exon junctions to avoid amplification of contaminating genomic DNA if you are working with cDNA.
-
-
Poor DNA Quality: The quality of your extracted genomic DNA may be insufficient for PCR.
-
Causality: Contaminants such as polysaccharides or phenolic compounds from the fungal cell wall can inhibit DNA polymerase activity.
-
Solution: Use a robust DNA extraction protocol specifically designed for fungi, which often includes steps to break down the tough cell wall (e.g., enzymatic digestion with lyticase or mechanical disruption with bead beating). Purify the extracted DNA using a column-based kit or phenol-chloroform extraction to remove inhibitors. Assess DNA quality and quantity using spectrophotometry (A260/A280 ratio) and gel electrophoresis.
-
-
PCR Conditions: The annealing temperature, extension time, or other PCR parameters may not be optimized.
-
Causality: An annealing temperature that is too high can prevent primer binding, while one that is too low can lead to non-specific amplification. The extension time needs to be sufficient for the polymerase to synthesize the full-length amplicon.
-
Solution: Perform a gradient PCR to determine the optimal annealing temperature for your primers. Ensure the extension time is appropriate for the expected size of the β-tubulin gene fragment (typically ~1 minute per kb). If you continue to have issues, consider using a different DNA polymerase with higher fidelity or processivity.
-
Problem 3: Ambiguous Results from Efflux Pump Inhibition Assays
You are using an efflux pump inhibitor in combination with a benzimidazole agent but are not seeing a clear potentiation of antifungal activity.
Potential Causes and Solutions:
-
Inhibitor Specificity and Potency: The inhibitor you are using may not be effective against the specific efflux pumps present in your fungal isolate.
-
Causality: Fungi possess a variety of efflux pumps belonging to different families, such as the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.[13] An inhibitor that is potent against one type of pump may have no effect on another.
-
Solution: Screen a panel of well-characterized efflux pump inhibitors with different mechanisms of action. If possible, use a fungal strain with a known deletion of a specific efflux pump gene as a control to validate the activity of your inhibitor.
-
-
Efflux is Not the Primary Resistance Mechanism: The primary driver of resistance in your isolate may be target site modification.
-
Causality: While efflux pumps can contribute to reduced susceptibility, high-level resistance to benzimidazoles is most commonly associated with mutations in the β-tubulin gene.[1]
-
Solution: Correlate your efflux pump assay results with sequencing data for the β-tubulin gene. If a known resistance mutation is present, it is likely the dominant mechanism.
-
-
Cytotoxicity of the Inhibitor: The efflux pump inhibitor itself may be toxic to the fungal cells at the concentrations used.
-
Causality: High concentrations of the inhibitor can cause growth inhibition independent of its effect on efflux pumps, confounding the interpretation of the results.
-
Solution: Determine the MIC of the efflux pump inhibitor alone to identify its intrinsic antifungal activity. In combination assays, use the inhibitor at a sub-inhibitory concentration (e.g., 1/4 or 1/8 of its MIC).
-
Frequently Asked Questions (FAQs)
Q1: What are the most common mutations in the β-tubulin gene that confer resistance to benzimidazoles?
The most frequently reported mutations associated with benzimidazole resistance occur at specific codons within the β-tubulin gene.[1] These mutations alter the amino acid sequence at the drug-binding site, thereby reducing the affinity of benzimidazole compounds.[12]
| Codon Position | Common Amino Acid Substitution | Level of Resistance | Selected Fungal Genera |
| 198 | Glutamic Acid (E) to Alanine (A), Valine (V), or Lysine (K) | High | Botrytis, Monilinia, Phyllosticta[12][14][15] |
| 200 | Phenylalanine (F) to Tyrosine (Y) | High | Botrytis, Haemonchus[14][16] |
| 167 | Phenylalanine (F) to Tyrosine (Y) | Moderate to High | Haemonchus, Ancylostoma[17] |
| 6 | Histidine (H) to Tyrosine (Y) | Low | Monilinia[15] |
| 134 | Glutamine (Q) to Histidine (H) | High | Ancylostoma[17] |
Q2: How do I perform a broth microdilution assay to determine the MIC of a benzimidazole compound?
The broth microdilution method is a standardized technique for quantitatively determining the MIC of an antifungal agent.[9][18]
Detailed Protocol: Broth Microdilution for MIC Determination
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of the benzimidazole compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate growth medium (e.g., RPMI-1640 with MOPS buffer) to achieve the desired final concentration range.[9][19]
-
Include a growth control well (medium + inoculum, no drug) and a sterility control well (medium only).[9]
-
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium.
-
Harvest fungal cells or spores and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to a specific cell density.[9]
-
Further dilute the standardized inoculum in the growth medium to achieve the final target inoculum size for the assay.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well of the microtiter plate containing the drug dilutions and the growth control well.
-
Incubate the plate at the appropriate temperature (e.g., 35°C) for the recommended duration (e.g., 24-48 hours), depending on the fungal species.[7]
-
-
Reading and Interpreting the MIC:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.[20]
-
For some fungi, a "trailing" effect may be observed, where a small amount of residual growth occurs over a range of concentrations.[8] In such cases, the MIC is often read as the concentration that causes approximately 50% or 80% growth inhibition.
-
Q3: What are the alternatives to sequencing for detecting known β-tubulin mutations?
While Sanger sequencing is the gold standard for identifying mutations, several other molecular techniques can be used for rapid and high-throughput screening of known resistance-conferring SNPs.
-
Allele-Specific PCR (AS-PCR) / Amplification Refractory Mutation System (ARMS-PCR): This method uses primers designed to specifically amplify either the wild-type or the mutant allele.[15][21] The presence or absence of a PCR product indicates the genotype.
-
PCR-Restriction Fragment Length Polymorphism (PCR-RFLP): If a mutation creates or abolishes a restriction enzyme recognition site, the PCR product can be digested with the corresponding enzyme, and the resulting fragment pattern on a gel will reveal the genotype.
-
Real-Time PCR with High-Resolution Melt (HRM) Analysis: This technique can differentiate between PCR products based on their melting behavior, which is influenced by their sequence. It is a rapid and sensitive method for screening for known and even novel mutations within a specific amplicon.
-
Pyrosequencing: This "sequencing-by-synthesis" method provides quantitative information on the proportion of different alleles in a sample, which can be useful for detecting mixed infections or the emergence of resistant subpopulations.[16][22]
Q4: Can efflux pumps confer high-level resistance to benzimidazoles on their own?
While overexpression of efflux pumps can contribute to reduced susceptibility to benzimidazoles, it is generally considered to confer low- to moderate-level resistance.[10][11] High-level clinical resistance is predominantly associated with target-site mutations in the β-tubulin gene.[1] However, efflux pumps can play a crucial role in the initial stages of resistance development by allowing the fungus to survive in the presence of sub-lethal drug concentrations, thereby providing an opportunity for the acquisition of target-site mutations that lead to high-level resistance.[10]
Q5: Are there any alternative antifungal agents that are effective against benzimidazole-resistant fungi?
Yes, several classes of antifungal agents with different mechanisms of action are available and can be effective against benzimidazole-resistant strains.[23] The choice of agent will depend on the specific fungal pathogen and the clinical context.
-
Azoles (e.g., fluconazole, voriconazole): Inhibit the enzyme lanosterol 14-α-demethylase, which is involved in ergosterol biosynthesis.[24]
-
Polyenes (e.g., amphotericin B): Bind to ergosterol in the fungal cell membrane, leading to pore formation and cell death.[25]
-
Echinocandins (e.g., caspofungin, micafungin): Inhibit the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall.
-
Other agents: Flucytosine, a pyrimidine analog, is another option that can be used in combination therapy.[25]
It is important to note that resistance can also develop to these alternative agents, and combination therapy is often employed to enhance efficacy and reduce the likelihood of resistance emergence.[26]
Visualizations
Mechanism of Benzimidazole Action and Resistance
Caption: Benzimidazole action and resistance mechanisms.
Experimental Workflow for Characterizing Resistance
Caption: Workflow for investigating benzimidazole resistance.
References
- Andersen, E. C. (2021). Newly identified parasitic nematode beta-tubulin alleles confer resistance to benzimidazoles. Andersen Lab.
- BenchChem. (n.d.). Application Notes and Protocols for Evaluating the Minimum Inhibitory Concentration (MIC) of Benzimidazole Compounds. BenchChem.
- BenchChem. (n.d.). The Rise and Resistance: A Technical Guide to Benzimidazole Fungicides. BenchChem.
- Bhinsara, D. B., Sankar, M., Desai, D. N., Hasnani, J. J., & Patel, P. V. (2018). Benzimidazole Resistance: An Overview. International Journal of Current Microbiology and Applied Sciences, 7(2), 3091-3104.
- Davidse, L. C. (1976). The antimitotic properties of the benzimidazole fungicide carbendazim and a mechanism of resistance to this compound in Aspergillus nidulans. WUR eDepot.
- Desai, D. (2021). (PDF) Benzimidazole Resistance: An Overview.
- Dilks, C. M., Hahnel, S., Kitchen, C. A., Mohammedsalih, S., & Andersen, E. C. (2021). Newly identified parasitic nematode beta-tubulin alleles confer resistance to benzimidazoles. International Journal for Parasitology: Drugs and Drug Resistance, 16, 143-152.
- FRAC. (n.d.). Benzimidazoles. FRAC.info.
- Ghoshal, A. (2023).
- Johnson, E. M. (2008). Issues in antifungal susceptibility testing. UKHSA Research Portal.
- Kaplan, J. B. (2024). Phenotypic Methods for Determining Antiparasitic Resistance In Vitro and In Vivo. CABI Books.
- Koppenol, W. P., de Groot, M. J., & van der Lee, H. A. (2018). An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols. Antimicrobial Agents and Chemotherapy, 62(7), e00391-18.
- Lee, Y., & Robbins, N. (2021). (PDF) Molecular mechanisms governing antifungal drug resistance.
- Li, X. Z., & Nikaido, H. (2009).
- Ma, Z., & Michailides, T. J. (2005). Identification and Characterization of Benzimidazole Resistance in Monilinia fructicola from Stone Fruit Orchards in California. Applied and Environmental Microbiology, 71(1), 303-310.
- Maffi, D., Schwendener, S., & van den Broek, M. (2022). Monitoring Benzimidazole Resistance in Phyllosticta citricarpa Using a Molecular Assay Targeting Mutations in Codons 198 and 200 of the β-Tubulin Gene.
- Maffi, D., Schwendener, S., van den Broek, M., & Himanen, K. (2022).
- Marques, W. F., de Melo, E. S., da Costa, G. L., & da Silva, J. A. (2019). Detection of Benzimidazole Resistance-Associated Single-Nucleotide Polymorphisms in the Beta-Tubulin Gene in Trichuris trichiura from Brazilian Populations. Antimicrobial Agents and Chemotherapy, 63(12), e01347-19.
- Nikaido, H. (2018). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. Frontiers in Microbiology, 9, 2623.
- Perfect, J. R. (2017). Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 6(suppl_1), S2-S9.
- Prichard, R. K. (2001). Markers for benzimidazole resistance in human parasitic nematodes? Trends in Parasitology, 17(11), 515-517.
- Redman, E. M., Avramenko, R. W., & Gilleard, J. S. (2021). Phenotypic and genotypic analysis of benzimidazole resistance in reciprocal genetic crosses of Haemonchus contortus. International Journal for Parasitology: Drugs and Drug Resistance, 17, 116-125.
- Rose, H., & Varma, A. (2019). Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics. Frontiers in Genetics, 10, 790.
- Sanglard, D. (2016).
- Shao, W., et al. (2023). Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management.
- Vercruysse, J., & Albonico, M. (2004). Molecular and Biological Diagnostic Tests for Monitoring Benzimidazole Resistance in Human Soil-Transmitted Helminths. PLoS Neglected Tropical Diseases, 8(12), e3349.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Wolde, T., & Tsegaye, B. (2021). Anthelmintics Resistance; How to Overcome it? EC Veterinary Science, 6(10), 1-10.
- Yin, F., et al. (2022). Benzimidazole-Resistant Isolates with E198A/V/K Mutations in the β-Tubulin Gene Possess Different Fitness and Competitive Ability in Botrytis cinerea.
- Zajac, A. M., & Gipson, T. A. (2000). Multiple anthelmintic resistance in a goat flock. Veterinary Parasitology, 87(2-3), 163-172.
- Zhou, Y., Xu, J., & Liu, X. (2016). Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule.
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Technical Support Center: Strategies to Improve the Photostability of Benzimidazole-Based Fluorophores
Welcome to the technical support center for benzimidazole-based fluorophores. This guide is designed for researchers, scientists, and drug development professionals who are utilizing these versatile fluorescent molecules in their experiments. Here, we will address common issues related to photostability, providing in-depth troubleshooting guides and frequently asked questions to help you optimize your experimental outcomes.
Understanding the Challenge: Photobleaching in Benzimidazole Fluorophores
Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light, is a critical challenge in fluorescence microscopy and related applications.[1][2][3] This process leads to a permanent loss of fluorescence, which can compromise the quality and reliability of imaging experiments, particularly in quantitative and long-term studies.[1][2]
The primary mechanism of photobleaching for many organic fluorophores, including benzimidazoles, involves the interaction of the excited-state fluorophore with molecular oxygen.[1][4] This interaction can generate reactive oxygen species (ROS), such as singlet oxygen, which are highly reactive molecules that can chemically modify and destroy the fluorophore, rendering it non-fluorescent.[1][4] The process is often initiated by the transition of the fluorophore from its excited singlet state to a longer-lived excited triplet state, which increases the probability of deleterious chemical reactions.[5]
Visualizing the Path to Photobleaching
The following diagram illustrates the key states and transitions a fluorophore undergoes, leading to either fluorescence or photobleaching. Understanding these pathways is crucial for diagnosing and mitigating photostability issues.
Caption: Jablonski diagram illustrating fluorophore excitation, fluorescence, and the pathway to photobleaching via the triplet state.
Troubleshooting Guide: "My Benzimidazole Signal is Fading!"
This section provides a structured approach to diagnosing and resolving rapid signal loss in your experiments.
Issue 1: Rapid and Uniform Signal Loss Across the Entire Illuminated Area
This is a classic presentation of photobleaching. Follow this diagnostic workflow to pinpoint the cause and implement a solution.
Step 1: Evaluate Your Imaging Parameters
High-intensity light and long exposure times are the most common culprits for accelerated photobleaching.[1]
-
Question: Is your illumination intensity set to the maximum?
-
Question: Are your exposure times excessively long?
-
Action: Use the shortest possible exposure time for your detector.[1] If the signal is weak, consider using a more sensitive detector or a higher numerical aperture objective to improve light collection.
-
-
Question: For time-lapse imaging, is the acquisition frequency high?
-
Action: Increase the interval between image acquisitions to the longest duration that still captures the biological process of interest.[1]
-
Step 2: Assess the Chemical Environment
The immediate chemical environment of the fluorophore plays a significant role in its photostability.[7][8]
-
Question: Are you using an antifade mounting medium?
-
Action (for fixed samples): If not, mount your coverslips using a commercially available antifade mounting medium. These reagents often contain antioxidants that scavenge ROS and reduce photobleaching.[3][9]
-
Action (for live cells): For live-cell imaging, traditional mounting media are often toxic.[10] Instead, supplement your imaging medium with specific antifade reagents designed for live cells, such as Trolox (a water-soluble vitamin E analog) or commercial formulations like ProLong™ Live Antifade Reagent.[9][10]
-
-
Question: Is molecular oxygen readily available in your sample?
-
Action: While often essential for live-cell experiments, the presence of oxygen is a key driver of photobleaching.[1][4] Some specialized applications may benefit from using oxygen scavenging systems, such as glucose oxidase and catalase, though their use in live-cell imaging must be carefully considered to avoid cellular stress.[11]
-
Step 3: Consider the Fluorophore's Intrinsic Properties
Not all benzimidazole derivatives are created equal in terms of photostability.
-
Question: Is the specific benzimidazole fluorophore you are using known for high photostability?
-
Action: If you are experiencing significant photobleaching, consider switching to a more photostable derivative. The chemical structure of the benzimidazole core and its substituents can greatly influence its photophysical properties.[8][12][13] Research has focused on synthesizing derivatives with enhanced photostability.[12][13][14][15][16]
-
Issue 2: Signal Loss is Accompanied by Changes in Cell Morphology or Viability (Live-Cell Imaging)
This suggests phototoxicity, where the byproducts of the photobleaching process are damaging the cells.
-
Question: Are you observing signs of cellular stress (e.g., blebbing, rounding, detachment) during imaging?
-
Question: Is your imaging medium contributing to phototoxicity?
-
Action: Certain components in cell culture media, such as riboflavin and pyridoxal, can accelerate the photobleaching of some fluorescent proteins and potentially contribute to phototoxicity.[17] Consider using imaging-specific media formulations that are low in these components.
-
Frequently Asked Questions (FAQs)
Q1: What molecular strategies are used to improve the intrinsic photostability of benzimidazole fluorophores?
A: Synthetic chemists employ several strategies to enhance the photostability of benzimidazole derivatives. These include:
-
Structural Modifications: Introducing specific substituents, such as hydroxyl or aryl groups, to the benzimidazole ring system can alter the electronic properties and improve photostability.[12]
-
Isosteric Modifications: Replacing the benzimidazole core with other fused bicyclic heterocycles can lead to compounds with improved photophysical properties.[12]
-
Inhibition of TICT: For some fluorophores, inhibiting twisted-intramolecular-charge-transfer (TICT) states can increase both brightness and photostability.[18]
Q2: Can the choice of solvent affect the photostability of my benzimidazole probe?
A: Yes, the solvent environment can influence photostability. Solvent polarity can affect the energy levels of the excited states and the rate of intersystem crossing to the reactive triplet state.[19] It's important to consider the recommended solvent for your specific probe and to be aware that changes in the microenvironment (e.g., binding to a protein) can also alter photostability.
Q3: How can I quantitatively compare the photostability of different fluorophores?
A: Photostability can be quantified by measuring the photobleaching quantum yield or the time it takes for the fluorescence intensity to decrease by 50% (the half-life) under standardized illumination conditions. This allows for a direct comparison of the robustness of different fluorophores.
Q4: Are there any trade-offs when using antifade reagents?
A: While highly effective, some antifade reagents can have drawbacks. For instance, some may reduce the initial fluorescence intensity of the probe. In live-cell imaging, it is crucial to use concentrations that are not cytotoxic.[10][11] It is always recommended to perform control experiments to ensure that the antifade reagent does not interfere with the biological process being studied.
Experimental Workflow: Evaluating Antifade Reagent Efficacy
The following workflow outlines a standard procedure for testing the effectiveness of an antifade reagent on your benzimidazole-labeled samples.
Caption: A step-by-step workflow for comparing fluorophore photostability with and without an antifade reagent.
Summary of Photostability Strategies
| Strategy | Category | Key Considerations |
| Reduce Illumination Intensity | Imaging Parameters | Balance signal-to-noise with photostability.[1][6] |
| Minimize Exposure Time | Imaging Parameters | Use sensitive detectors; avoid unnecessary illumination.[1][2][3] |
| Use Antifade Reagents | Chemical Environment | Choose reagents compatible with fixed or live cells.[3][9][10] |
| Oxygen Scavenging | Chemical Environment | Primarily for specialized applications; potential for cytotoxicity.[11][20] |
| Select Photostable Dyes | Fluorophore Choice | Consult literature for derivatives with improved photophysics.[2][8][12] |
References
- Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. (2023-11-28). MDPI.
- BDP FL Fluorophore Technical Support Center: Troubleshooting Photobleaching. Benchchem.
- Polycyclic Benzimidazole: Synthesis and Photophysical Properties. (2019-08-08).
- (PDF) Benzimidazole‐based fluorophores for the detection of amyloid fibrils with higher sensitivity than Thioflavin‐T.
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Validation & Comparative
A Comparative Efficacy Analysis of 2-Butyl-1H-benzimidazole and Other Antifungal Agents
In the ever-evolving landscape of antimicrobial research, the quest for novel, more effective antifungal agents is paramount. The rise of drug-resistant fungal pathogens necessitates a thorough evaluation of new chemical entities. This guide provides a comprehensive comparison of the antifungal efficacy of 2-Butyl-1H-benzimidazole, a promising heterocyclic compound, against established antifungal drugs, including the azole, polyene, and echinocandin classes. This analysis is supported by a synthesis of available experimental data and standardized testing methodologies to offer a clear perspective for researchers, scientists, and drug development professionals.
Introduction to this compound: A Compound of Interest
Benzimidazoles are a well-established class of heterocyclic aromatic organic compounds renowned for their broad spectrum of biological activities.[1] The versatility of the benzimidazole scaffold, particularly substitutions at the N-1 and C-2 positions, has been a fertile ground for the development of new therapeutic agents.[2] this compound, with its alkyl substitution, represents a modification aimed at potentially enhancing its lipophilicity and, consequently, its ability to penetrate fungal cell membranes. While specific data on the antifungal activity of this compound is emerging, studies on structurally similar N-alkylated benzimidazole derivatives provide valuable insights into its potential as an antifungal candidate.
Comparative Antifungal Agents: Mechanisms of Action
To establish a robust comparative framework, it is essential to understand the mechanisms of action of the established antifungal drugs that will be compared with this compound.
Azoles (e.g., Fluconazole)
Fluconazole, a widely used triazole antifungal, exerts its effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[3] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells.[4] Inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols, which disrupts the structure and function of the fungal cell membrane, ultimately inhibiting fungal growth.[5]
Polyenes (e.g., Amphotericin B)
Amphotericin B, a polyene macrolide, has a distinct mechanism of action. It binds directly to ergosterol in the fungal cell membrane, forming pores or channels.[6][7] This binding disrupts the osmotic integrity of the membrane, leading to the leakage of essential intracellular components, such as potassium and magnesium ions, and ultimately results in fungal cell death.[8] Its fungicidal activity is concentration-dependent.[9]
Echinocandins (e.g., Caspofungin)
Echinocandins represent a newer class of antifungals with a unique target. They non-competitively inhibit the enzyme β-(1,3)-D-glucan synthase.[10] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall. The inhibition of glucan synthesis weakens the cell wall, leading to osmotic instability and cell lysis. Echinocandins are generally fungicidal against most Candida species.[10]
Proposed Mechanism of Action for this compound
Based on studies of various benzimidazole derivatives, the proposed primary mechanism of antifungal action for this compound is the inhibition of the ergosterol biosynthesis pathway, similar to azole antifungals.[1] The benzimidazole nucleus is thought to interact with and inhibit key enzymes in this pathway, leading to a fungistatic or fungicidal effect.
Caption: Comparative Mechanisms of Action of Antifungal Drug Classes.
Comparative In Vitro Efficacy
The primary metric for evaluating the in vitro efficacy of an antifungal agent is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. While specific MIC data for this compound against a comprehensive panel of fungal pathogens are not yet widely available, data from closely related N-alkylated benzimidazole derivatives can provide a preliminary assessment of its potential.
A study on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives reported moderate antifungal activities for some compounds against Candida albicans and Aspergillus niger, with MIC values of 64 µg/mL.[2] It is important to note that another compound in this series with an n-butyl group (1-butyl-2-phenyl-1H-benzimidazole) showed no antibacterial activity against S. faecalis, highlighting that activity can be species-specific.[2]
For a clear comparison, the following table summarizes the typical MIC ranges for established antifungal drugs against common fungal pathogens.
| Antifungal Agent | Candida albicans (MIC in µg/mL) | Candida glabrata (MIC in µg/mL) | Aspergillus fumigatus (MIC in µg/mL) |
| This compound (Projected) | Data not yet available (related compounds show moderate activity) | Data not yet available | Data not yet available |
| Fluconazole | 0.25 - 2 | 0.5 - 64 | Resistant |
| Amphotericin B | 0.25 - 1 | 0.25 - 1 | 0.5 - 2 |
| Caspofungin | 0.03 - 0.25 | 0.03 - 0.25 | 0.125 - 0.5 |
Note: MIC ranges can vary depending on the specific strain and testing methodology.
Experimental Protocols for Antifungal Susceptibility Testing
To ensure the generation of reliable and reproducible antifungal efficacy data, adherence to standardized experimental protocols is crucial. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines.
Broth Microdilution Method for Yeasts (CLSI M27)
This method is considered the reference standard for determining the MIC of antifungal agents against yeasts.
Step-by-Step Methodology:
-
Preparation of Antifungal Stock Solutions: Prepare a stock solution of the antifungal agent in a suitable solvent (e.g., DMSO) at a high concentration.
-
Preparation of Microdilution Plates: Serially dilute the antifungal stock solution in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: Culture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Prepare a suspension of the yeast colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter wells.
-
Inoculation and Incubation: Add the standardized inoculum to each well of the microdilution plate. Include a growth control well (no drug) and a sterility control well (no inoculum). Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.
Caption: Workflow for CLSI M27 Broth Microdilution Assay.
Conclusion and Future Directions
The available evidence from structurally related compounds suggests that this compound holds promise as a potential antifungal agent. Its proposed mechanism of action, targeting the ergosterol biosynthesis pathway, is a well-validated strategy for antifungal drug development. However, to fully ascertain its therapeutic potential, further rigorous investigation is required.
Future research should prioritize determining the specific MIC values of this compound against a broad panel of clinically relevant fungal pathogens, including azole-resistant strains. In vivo efficacy studies in appropriate animal models are also essential to evaluate its pharmacological properties and safety profile. The standardized protocols outlined in this guide provide a robust framework for conducting these critical next steps in the evaluation of this promising antifungal candidate.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Alkyl-1H-Benzimidazoles: From Antimicrobial to Anticancer Applications
Introduction: The Benzimidazole Scaffold as a Cornerstone of Medicinal Chemistry
The benzimidazole nucleus, a bicyclic scaffold composed of a benzene ring fused to an imidazole ring, is recognized as a "privileged structure" in medicinal chemistry.[1][2] This designation stems from its remarkable ability to bind to a diverse array of biological targets, leading to a wide spectrum of pharmacological activities.[3] The versatility of the benzimidazole core is evidenced by its presence in numerous clinically approved drugs, including anthelmintics (albendazole), proton pump inhibitors (omeprazole), and anticancer agents (bendamustine).[2][4][5][6] The biological properties of benzimidazole derivatives are profoundly influenced by the nature and position of substituents on the heterocyclic ring system.[2][7][8]
This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 2-alkyl-1H-benzimidazoles. We will dissect how modifications to the alkyl group at the C-2 position, often in concert with substitutions at the N-1 position, modulate the compound's efficacy across antimicrobial, antiviral, and anticancer domains. By synthesizing experimental data from authoritative sources, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights needed to rationally design the next generation of benzimidazole-based therapeutics.
The 2-Alkyl-1H-Benzimidazole Core: A Framework for Innovation
The fundamental 1H-benzimidazole structure offers several key positions for chemical modification to tune its pharmacokinetic and pharmacodynamic properties. The most critical sites for substitution are the N-1 and C-2 positions, with additional modulation possible at the C-5 and C-6 positions of the benzene ring.[7][8] Our focus is on derivatives bearing an alkyl group at the C-2 position, a modification that significantly impacts the molecule's lipophilicity, steric profile, and interaction with target biomolecules.
Caption: Key positions for substitution on the 1H-benzimidazole scaffold.
Part 1: Comparative Analysis of Antimicrobial Activity
The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The 2-alkyl-1H-benzimidazole scaffold has proven to be a fertile ground for developing compounds with potent antibacterial and antifungal properties.
Antibacterial Activity: The Role of Lipophilicity
The antibacterial effect of 2-alkyl-benzimidazoles is strongly correlated with their lipophilicity, which governs their ability to penetrate bacterial cell membranes.[2] Generally, increasing the length of the alkyl chain at the C-2 or N-1 position enhances antibacterial potency, particularly against Gram-positive bacteria.[2][5]
Structure-Activity Relationship Insights:
-
N-1 Substitution: The introduction of an alkyl group at the N-1 position is a critical determinant of activity. Studies have shown that N-alkylation provides significantly better antiproliferative and antimicrobial effects than unsubstituted analogues.[5]
-
C-2 Substitution: While this guide focuses on alkyl groups, it's noteworthy that the broader class of 2-substituted benzimidazoles shows potent activity. For example, compounds with a 2-benzylthio moiety are known to inhibit bacterial DNA gyrase and topoisomerase IV.[9]
-
Combined Effect: The most potent compounds often feature optimized alkyl substitutions at both the N-1 and C-2 positions. For instance, a series of N-alkyl-2-substituted-1H-benzimidazoles demonstrated that a methyl group at C-2 combined with specific N-1 substitutions yielded excellent activity against E. coli, with MIC values as low as 2 µg/mL.[4]
Table 1: Comparative Antibacterial Activity (MIC) of Selected Benzimidazole Derivatives
| Compound ID | N-1 Substituent | C-2 Substituent | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | Reference |
|---|---|---|---|---|---|
| 62a | N-alkyl | 2-(substituted-phenyl) | - | 2 (TolC mutant) | [4] |
| 62c | N-alkyl | 2-(substituted-phenyl) | - | 16 (TolC mutant) | [4] |
| 2g | Heptyl | 2-(4-methoxyphenyl) | 4 | >512 | [5] |
| DY1 | H | 2-[1-(7-methoxynaphthalen-2-yl)ethyl] | High Activity | High Activity | [10] |
| Ciprofloxacin | (Standard) | (Standard) | - | 8 (TolC mutant, Linezolid) |[4] |
Note: Direct comparisons are challenging as studies use different strains and standards. This table illustrates general trends.
Caption: SAR pathway for designing potent anticancer 2-alkyl-1H-benzimidazoles.
Part 4: Key Experimental Methodologies
To ensure scientific integrity and reproducibility, the protocols used to synthesize and evaluate these compounds must be robust and well-defined.
General Synthesis: Phillips Condensation
The Phillips condensation is a classic and reliable method for synthesizing 2-substituted benzimidazoles. It involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions. [6] Protocol for Synthesis of 2-Alkyl-1H-Benzimidazoles:
-
Reactant Preparation: In a round-bottomed flask, dissolve o-phenylenediamine (1 equivalent) in 4N hydrochloric acid.
-
Addition of Acid: Add the corresponding alkyl carboxylic acid (e.g., acetic acid for 2-methyl-1H-benzimidazole) (1 equivalent). [11]3. Reflux: Fit the flask with a reflux condenser and heat the reaction mixture at 100°C for 4-6 hours. The causality here is that the heat and acidic environment drive the condensation and cyclization reaction.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and pour it into ice-cold water.
-
Neutralization: Carefully neutralize the solution with a saturated sodium bicarbonate or ammonium hydroxide solution until a precipitate forms. This step is critical to deprotonate the benzimidazole and cause it to precipitate out of the aqueous solution.
-
Isolation & Purification: Filter the crude product, wash it with cold water, and dry it. Recrystallize the solid from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-alkyl-1H-benzimidazole. [6][12]
Caption: Workflow for the synthesis of 2-alkyl-1H-benzimidazoles via Phillips Condensation.
Biological Evaluation: Antibacterial Susceptibility Testing (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and quantitative technique.
Protocol for Broth Microdilution MIC Assay:
-
Preparation: Prepare a stock solution of the synthesized benzimidazole compound in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth). This creates a concentration gradient to test.
-
Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration required for the assay. Add the bacterial suspension to each well.
-
Controls: Include a positive control (broth + bacteria, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin) is used as a reference. [12]5. Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). The self-validating nature of this protocol comes from the mandatory inclusion of positive, negative, and standard controls.
Conclusion and Future Outlook
The 2-alkyl-1H-benzimidazole scaffold demonstrates remarkable therapeutic versatility, with specific substitution patterns driving activity towards antimicrobial, antiviral, or anticancer applications. The structure-activity relationships consistently highlight the importance of modulating lipophilicity through N-1 and C-2 substitutions. For antibacterial and anticancer activities, increasing the length of the N-1 alkyl chain often enhances potency, likely by improving membrane permeability. For antiviral activity, more complex substitutions at both positions are typically required to achieve high potency against specific viral targets.
Future research should focus on:
-
Target Deconvolution: Elucidating the precise molecular targets for the most potent compounds to move beyond phenotypic screening.
-
Selectivity Optimization: Fine-tuning substitutions to maximize potency against the intended target (e.g., a bacterial enzyme) while minimizing off-target effects and host cytotoxicity.
-
Combinatorial Approaches: Exploring the synergy of these benzimidazole derivatives with existing drugs to combat resistance and enhance therapeutic outcomes.
By leveraging the foundational SAR principles outlined in this guide, the scientific community can continue to rationally design and develop novel 2-alkyl-1H-benzimidazole derivatives to address pressing global health challenges.
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- SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. White Rose Research Online.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. International Journal of Pharmaceutical and Chemical Sciences.
- Synthesis and Biological Evaluation of 2-Substituted Benzimidazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega.
- Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents.
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The Isomeric Advantage: A Comparative Analysis of Benzimidazole Isomers in Anticancer Drug Discovery
For researchers, scientists, and drug development professionals, the benzimidazole scaffold represents a privileged structure in the quest for novel anticancer therapeutics. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a versatile backbone for designing potent and selective anticancer agents.[1] However, the efficacy of a benzimidazole-based compound is not solely dictated by the nature of its substituents but also, critically, by their spatial arrangement. This guide delves into a comparative study of the anticancer activity of benzimidazole isomers, exploring how subtle changes in substitution patterns on the benzimidazole ring can lead to profound differences in cytotoxic effects and mechanisms of action. By examining experimental data, we will elucidate the structure-activity relationships (SAR) that govern the anticancer potential of these fascinating molecules.
The Crucial Role of Isomerism in Benzimidazole's Anticancer Activity
The benzimidazole nucleus offers several positions for substitution, primarily at the N-1, C-2, and C-5/C-6 positions of the bicyclic ring system. The specific placement of a functional group can dramatically alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. This guide will focus on a comparative analysis of positional isomers, highlighting how the location of substituents impacts anticancer efficacy.
Comparative Cytotoxicity: The Influence of Substituent Position
The anticancer activity of benzimidazole derivatives is profoundly influenced by the position of substituents on the core scaffold. Structure-activity relationship (SAR) studies have revealed that modifications at the N-1, C-2, and C-5/C-6 positions can dramatically alter the cytotoxic potency and selectivity of these compounds.[2]
A study on 1,2-disubstituted benzimidazoles revealed that the nature and position of substituents on the benzene ring at the N-1 position, along with a 3-pyridinyl moiety at the C-2 position, were key for their cytotoxic effects.[3] For instance, compounds with CH3, OCH3, or 1,3-dioxolyl groups on the N-1 substituted benzene ring displayed potent activities against A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma) cell lines.[3]
In a series of N,2,6-trisubstituted 1H-benzimidazole derivatives, compounds with a 2-(4-nitrophenyl) group and an N-benzyl substituent showed potent antibacterial activity and also significant anticancer activity against a panel of cancer cell lines including HepG2 (liver carcinoma), MDA-MB-231 (breast adenocarcinoma), and MCF7.[4] This highlights the importance of substitutions at the N-1, C-2, and C-6 positions in modulating the biological activity of the benzimidazole scaffold.
Furthermore, a comparative study of 2,5-disubstituted and 1,2,5-trisubstituted benzimidazoles against Mycobacterium tuberculosis showed that the 2,5-disubstituted compounds were more potent.[5] The larger size of the 1,2,5-trisubstituted derivatives was thought to cause steric hindrance, preventing them from effectively binding to their target.[5] While this study was on antimycobacterial activity, it provides valuable insights into how N-1 substitution can impact the interaction of benzimidazole derivatives with biological targets, a principle that can be extrapolated to their anticancer activity.
The following table summarizes the cytotoxic activity (IC50 values) of representative benzimidazole derivatives, illustrating the impact of substitution patterns on their anticancer efficacy.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 6j | 1-(3,4-methylenedioxybenzyl)-2-(3-pyridyl)-1H-benzimidazole | MCF-7 | 2.55 | [3] |
| 6k | 1-(4-methoxybenzyl)-2-(3-pyridyl)-1H-benzimidazole | A549 | 3.22 | [3] |
| 6l | 1-(4-methylbenzyl)-2-(3-pyridyl)-1H-benzimidazole | MCF-7 | 4.50 | [3] |
| 5-FU (control) | - | MCF-7 | 6.08 | [3] |
| 5-FU (control) | - | A549 | 3.77 | [3] |
| 3k | N-benzyl-2-(4-nitrophenyl)-6-substituted-1H-benzimidazole | HepG2 | 2.39 | [4] |
| 3l | N-benzyl-2-(4-nitrophenyl)-6-substituted-1H-benzimidazole | MDA-MB-231 | 3.12 | [4] |
| 4c | N-substituted-2,6-disubstituted-1H-benzimidazole | MCF7 | 4.87 | [4] |
| 4g | N-substituted-2,6-disubstituted-1H-benzimidazole | C26 (colon carcinoma) | 5.23 | [4] |
| 4j | N-substituted-2,6-disubstituted-1H-benzimidazole | RMS (rhabdomyosarcoma) | 6.11 | [4] |
| Cisplatin (control) | - | HepG2 | 7.5 | [4] |
| Paclitaxel (control) | - | MDA-MB-231 | 0.01 | [4] |
Mechanistic Insights: How Isomers Exert Their Anticancer Effects
The isomeric configuration of benzimidazole derivatives influences not only their potency but also their mechanism of action. These compounds can induce cancer cell death through various pathways, including apoptosis and cell cycle arrest.
Induction of Apoptosis
Many benzimidazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This is often mediated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The position of substituents can affect the molecule's ability to trigger these apoptotic cascades.
Apoptotic Signaling Pathways
Caption: Benzimidazole isomers can trigger both extrinsic and intrinsic apoptotic pathways.
Cell Cycle Arrest
Another common mechanism of action for anticancer agents is the induction of cell cycle arrest, preventing cancer cells from proliferating. Benzimidazole derivatives have been shown to arrest the cell cycle at various phases, most commonly the G2/M phase. The specific phase of arrest can be dependent on the isomeric structure of the compound.
Experimental Protocols for Evaluating Anticancer Activity
To ensure the reliability and reproducibility of findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for the key assays used to evaluate the anticancer activity of benzimidazole isomers.
Experimental Workflow for Anticancer Evaluation
Caption: A typical workflow for the synthesis and anticancer evaluation of benzimidazole isomers.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Dimethyl sulfoxide (DMSO)[8]
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole isomers in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8] Shake the plate on a shaker for 10 minutes to ensure complete dissolution.[8]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[6][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[9]
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the benzimidazole isomers at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[10]
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[11][12]
Materials:
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)[13]
-
RNase A solution (e.g., 100 µg/mL in PBS)[13]
-
70% cold ethanol[12]
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the benzimidazole isomers as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Cell Fixation: Wash the cells with PBS and resuspend the pellet in 400 µL of PBS.[12] While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[12] Incubate on ice for at least 30 minutes or store at -20°C.[13]
-
Cell Staining: Centrifuge the fixed cells and wash twice with PBS.[12] Resuspend the cell pellet in 50 µL of RNase A solution and incubate for a few minutes.[12] Add 400 µL of PI staining solution and incubate for 5-10 minutes at room temperature in the dark.[12]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry.[12] The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]
Conclusion: The Path Forward
The comparative analysis of benzimidazole isomers underscores a critical principle in drug design: subtle structural modifications can lead to significant changes in biological activity. The position of substituents on the benzimidazole scaffold is a key determinant of anticancer potency and mechanism of action. Future research should continue to explore the synthesis and evaluation of a wider range of positional isomers to build a more comprehensive understanding of their structure-activity relationships. This knowledge will be invaluable for the rational design of next-generation benzimidazole-based anticancer drugs with enhanced efficacy and selectivity.
References
- University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
- Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- National Institute of Health. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
- University of Iowa. (n.d.). DNA Cell Cycle Analysis with PI.
- Creative Bioarray. (n.d.). MTT Analysis Protocol.
- University of Chicago. (n.d.). The Annexin V Apoptosis Assay.
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
- ResearchGate. (n.d.). The effects of the benzimidazole 5-position on the anticancer activity.
- Satia, et al. (2021). Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. Journal of Heterocyclic Chemistry.
- Tran, P. H., et al. (2024). Facile Synthesis of 1,2-Disubstituted Benzimidazoles as Potent Cytotoxic Agents. Chemical and Pharmaceutical Bulletin, 72(11), 944-949.
- Bentham Science Publishers. (2023). 2D QSAR Modelling, Docking, Synthesis and Evaluation of 2-substituted Benzimidazole Derivatives as Anti-breast Cancer Agents.
- National Institutes of Health. (n.d.). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives.
- ResearchGate. (n.d.). QSAR modeling and molecular docking studies on benzimidazole derivatives as anticancer agents.
- ResearchGate. (2024). DESIGN SYNTHESIS CHARACTERIZATION OF 2- SUBSTITUTED BENZIMIDAZOLE DERIVATIVES.
- ResearchGate. (n.d.). Cytotoxic Effects of Some N-Substituted-2-Amino-1H-Benzimidazoles.
- National Institutes of Health. (n.d.). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies.
- Royal Society of Chemistry. (2022). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies.
- PubMed. (n.d.). Design, Microwave-Assisted Synthesis and in Vitro Antibacterial and Antifungal Activity of 2,5-Disubstituted Benzimidazole.
- National Institutes of Health. (2024). Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies.
- National Institutes of Health. (2020). Synthesis and Antimycobacterial Activity of 2,5-Disubstituted and 1,2,5-Trisubstituted Benzimidazoles.
- Scholars Research Library. (2011). In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung and anti-breast cancer activity.
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- 4. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Introduction: The Criticality of Target Validation in Oncology Drug Discovery
As a Senior Application Scientist, this guide provides a comprehensive framework for validating the cellular target of a novel small molecule, exemplified by 2-Butyl-1H-benzimidazole, within the context of cancer research. We will explore and compare cutting-edge methodologies, emphasizing the rationale behind experimental choices to ensure robust and reliable target identification.
The journey of a promising small molecule from a screening hit to a clinical candidate is fraught with challenges, a primary one being the unambiguous identification of its molecular target. Off-target effects can lead to unforeseen toxicities, while a misunderstood mechanism of action can result in failed clinical trials. Therefore, rigorous target validation is not merely a checkbox but the very foundation upon which a successful therapeutic program is built.
This guide will use this compound, a hypothetical novel anti-cancer agent, to illustrate a multi-pronged approach to target deconvolution and validation. We will delve into orthogonal, evidence-based strategies that, when used in concert, provide a high degree of confidence in the identified target.
Part 1: Orthogonal Approaches for Target Identification and Validation
A robust target validation strategy relies on the convergence of evidence from multiple, independent lines of inquiry. Here, we compare several state-of-the-art techniques, outlining their principles, strengths, and weaknesses.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for identifying direct drug-target engagement in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Mechanism of Action:
-
Treatment: Intact cells are treated with the compound of interest (e.g., this compound).
-
Heating: The cell lysate is subjected to a temperature gradient.
-
Stabilization: Proteins that bind to the compound are stabilized and remain in the soluble fraction at higher temperatures compared to their unbound counterparts.
-
Detection: The soluble protein fraction at each temperature is analyzed by techniques such as Western blotting or mass spectrometry to identify the stabilized proteins.
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a classic and powerful technique to identify binding partners of a small molecule. It involves immobilizing the compound of interest on a solid support to "pull down" its interacting proteins from a cell lysate.
Mechanism of Action:
-
Immobilization: this compound is chemically synthesized with a linker and attached to beads (e.g., sepharose).
-
Incubation: The compound-coupled beads are incubated with cell lysate, allowing proteins to bind to the immobilized molecule.
-
Washing: Non-specific binders are washed away.
-
Elution: Specifically bound proteins are eluted from the beads.
-
Identification: The eluted proteins are identified by mass spectrometry.
Genetic Approaches (CRISPR/Cas9 Screening)
Genetic methods, such as CRISPR/Cas9 screens, offer an indirect yet powerful way to identify drug targets by assessing which gene knockouts confer resistance to the compound.
Mechanism of Action:
-
Library Transduction: A library of guide RNAs (gRNAs), each targeting a specific gene, is introduced into a population of cancer cells expressing Cas9.
-
Drug Treatment: The cell population is treated with this compound at a concentration that is cytotoxic to the majority of cells.
-
Selection: Cells with gRNAs that knock out the drug's target (or essential pathway components) will be resistant to the compound and will survive and proliferate.
-
Sequencing: The gRNA sequences in the surviving cell population are sequenced and compared to the initial population to identify the enriched gRNAs, thus revealing the genes that, when knocked out, confer resistance.
Comparison of Target Validation Methodologies
| Method | Principle | Pros | Cons | Typical Throughput |
| CETSA | Ligand-induced thermal stabilization of the target protein. | - Measures direct target engagement in intact cells.[1] - Label-free.[2] - Can be adapted for high-throughput screening.[3] | - May not be suitable for all proteins (e.g., membrane proteins). - Can be technically demanding. | Medium to High |
| AP-MS | Affinity capture of binding partners using an immobilized compound. | - Can identify direct and indirect binding partners.[4] - Provides a snapshot of the protein complex. | - Requires chemical modification of the compound. - Prone to false positives from non-specific binding.[5] - May miss transient interactions.[4] | Low to Medium |
| CRISPR Screen | Identification of gene knockouts that confer drug resistance. | - Unbiased, genome-wide approach.[1] - Identifies functionally relevant targets and pathways.[6] - Does not require modification of the compound. | - Indirect method; does not prove direct binding. - Can be complex and time-consuming. - May miss targets in essential genes.[3] | High |
Part 2: A Synergistic Workflow for Target Validation
No single method is foolproof. A robust target validation strategy for this compound would involve a sequential and synergistic application of these techniques.
Part 3: Experimental Protocols
Detailed Protocol for Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established CETSA methodologies.[4][7]
Materials:
-
Cancer cell line of interest
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
Thermal cycler
-
Western blot or mass spectrometry equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 10 µM) and a vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Cell Harvesting and Aliquoting:
-
Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
-
Heat Challenge:
-
Use a thermal cycler to heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments).
-
Immediately cool the samples to 4°C.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Protein Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Analyze the samples by Western blotting for a candidate protein or by mass spectrometry for a proteome-wide analysis.
-
-
Data Analysis:
-
Quantify the amount of soluble protein at each temperature for both treated and control samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Detailed Protocol for Affinity Purification-Mass Spectrometry (AP-MS)
This protocol is a generalized procedure based on common AP-MS workflows.[5][8]
Materials:
-
Immobilized this compound on beads
-
Control beads (without the compound)
-
Cancer cell lysate
-
Wash buffer (e.g., TBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine or SDS-PAGE sample buffer)
-
Mass spectrometry equipment
Procedure:
-
Lysate Preparation:
-
Prepare a native cell lysate from the cancer cell line of interest, ensuring to include protease and phosphatase inhibitors.
-
Pre-clear the lysate by incubating with control beads to reduce non-specific binding.
-
-
Affinity Purification:
-
Incubate the pre-cleared lysate with the compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using the elution buffer.
-
-
Sample Preparation for Mass Spectrometry:
-
Run the eluates on an SDS-PAGE gel for a short distance.
-
Excise the protein bands, perform in-gel digestion with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a proteomics software suite to identify and quantify the proteins.
-
Compare the proteins identified from the compound-coupled beads to the control beads to identify specific binding partners.
-
Conclusion
Validating the target of a novel anti-cancer compound like this compound is a multifaceted process that requires a convergence of evidence from orthogonal approaches. By combining the strengths of CETSA for confirming direct cellular engagement, AP-MS for identifying binding partners, and CRISPR screening for assessing functional relevance, researchers can build a compelling case for a specific mechanism of action. This rigorous, multi-pronged strategy is essential for de-risking drug development programs and ultimately, for translating promising molecules into effective cancer therapies.
References
- CETSA. (n.d.).
- Al-Kass-Younis, A., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. [Link]
- Smyth, L. A., & Collins, I. (2017). Measuring Compound-Target Engagement in Cells. Methods in Molecular Biology. [Link]
- Shi, J., et al. (2015). Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains.
Sources
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- 2. revvity.com [revvity.com]
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- 4. Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-Wide CRISPR/Cas9 Screening for Identification of Cancer Genes in Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 8. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
comparing the corrosion inhibition efficiency of different benzimidazole derivatives
An In-depth Technical Guide to the Corrosion Inhibition Efficiency of Benzimidazole Derivatives
Prepared by: Senior Application Scientist, Gemini Division
Introduction: The Role of Benzimidazole Derivatives in Metallic Asset Preservation
Corrosion, the gradual degradation of materials by chemical or electrochemical reaction with their environment, poses a significant global challenge, leading to substantial economic losses and safety concerns across various industries.[1][2] The use of organic corrosion inhibitors is a primary strategy for mitigating this damage, particularly for metals and alloys in aggressive acidic media.[1][3] Among the various classes of organic compounds, benzimidazole and its derivatives have emerged as exceptionally effective corrosion inhibitors for a wide range of metals, including steel, copper, and aluminum.[1][4][5]
Their efficacy is rooted in their unique molecular structure: a bicyclic aromatic framework containing a benzene ring fused to an imidazole ring.[5][6] This structure is rich in π-electrons and contains heteroatoms (nitrogen), which act as active centers for adsorption onto metal surfaces, forming a protective barrier that stifles the corrosion process.[6][7][8] This guide provides a comparative analysis of the performance of different benzimidazole derivatives, details the robust experimental protocols for their evaluation, and elucidates the underlying mechanisms of their protective action.
The Mechanism of Action: A Multi-faceted Protective Strategy
The primary mechanism by which benzimidazole derivatives inhibit corrosion is through their adsorption onto the metal/solution interface.[7] This is not a simple surface coating but a complex interaction that can involve two main pathways: physisorption and chemisorption.
-
Physisorption (Physical Adsorption): This process involves electrostatic interactions. In acidic solutions, the nitrogen atoms in the imidazole ring can become protonated, forming cations.[1] These positively charged molecules are then attracted to the metal surface, which is typically negatively charged due to the adsorption of anions (like Cl⁻) from the corrosive medium.[7]
-
Chemisorption (Chemical Adsorption): This is a stronger, more durable interaction involving the formation of coordinate covalent bonds. It occurs through the sharing of lone pair electrons from the nitrogen heteroatoms (and other substituents like sulfur or oxygen) with the vacant d-orbitals of the metal atoms.[7] The π-electrons from the aromatic rings also contribute significantly to this bonding.[8]
This adsorption creates a protective film that isolates the metal from the corrosive environment. Benzimidazole derivatives typically function as mixed-type inhibitors , meaning they impede both the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution in acidic media).[4][7][9] However, depending on the specific molecular structure and the environment, their effect can be predominantly on one reaction over the other.[10][11]
Caption: Mechanism of mixed-type inhibition by benzimidazole derivatives.
Comparative Performance Analysis of Benzimidazole Derivatives
The inhibition efficiency of a benzimidazole derivative is not static; it is profoundly influenced by the nature of the substituents attached to its core structure. These substituents can alter the electron density at the adsorption centers (N atoms) and the overall planarity and size of the molecule, thereby affecting its interaction with the metal surface.[7][12]
-
Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) or methyl (-CH₃) groups increase the electron density on the benzimidazole ring. This enhances the molecule's ability to donate electrons to the metal's vacant d-orbitals, strengthening the chemisorption bond and generally leading to higher inhibition efficiency.[12][13]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) pull electron density away from the ring, which typically reduces the molecule's electron-donating capability and thus lowers its inhibition efficiency.[12][13]
-
Introduction of Other Heteroatoms: Adding atoms like sulfur (e.g., in 2-mercaptobenzimidazole) can provide additional active sites for adsorption, often resulting in significantly improved performance compared to the parent benzimidazole.[14]
-
Steric Effects: The size and position of substituents can also play a role. Bulky groups might hinder the molecule from adsorbing flatly onto the surface, which could reduce its effective coverage and inhibition efficiency. Conversely, long alkyl chains can create a more compact, hydrophobic barrier against the corrosive medium.[10][11]
The following table summarizes experimental data from various studies, showcasing the performance of different benzimidazole derivatives under specific conditions.
| Derivative | Metal | Medium | Concentration | Inhibition Efficiency (%) | Technique | Reference |
| Benzimidazole | Mild Steel | 1M HCl | 250 ppm | >85% | EIS | [14] |
| 2-Methylbenzimidazole | Mild Steel | 1M HCl | 250 ppm | >90% | EIS | [14] |
| 2-Mercaptobenzimidazole | Mild Steel | 1M HCl | 250 ppm | >95% | EIS | [14] |
| (1H-benzimidazol-2-yl)methanethiol (LF₁) | Carbon Steel | 1.0 M HCl | 0.001 M | 88.2% | PDP, EIS | [10][11] |
| 1-dodecyl-2-[(dodecylsulfanyl)methyl]-1H-1,3-benzimidazole (LF₂) | Carbon Steel | 1.0 M HCl | 0.001 M | 95.4% | PDP, EIS | [10][11] |
| 2-(2-aminophenyl)-1H-benzimidazole (APhBI) | S235 Steel | 1 M HCl | 3 mM | 87.09% | Weight Loss, EIS, PDP | [15] |
| 2-(2-hydroxophenyl)-1H-benzimidazole (HPhBI) | S235 Steel | 1 M HCl | 3 mM | 85.06% | Weight Loss, EIS, PDP | [15] |
| 1-(cyclohex-1-enyl)-1,3-dihydro-2H-benzimidazol-2-one (CHBI) | Copper | 3.5 wt.% NaCl | 10⁻³ M | 86.49% | EIS, PDP | [16][17] |
| 1-benzyl-2-phenyl-1H-benzimidazole (BI) | Carbon Steel | 1M HCl | 10⁻³ M | ~94% | EIS, PDP | [18] |
| 1-(4-nitrobenzyl)-2-(4-nitrophenyl)-1H-benzimidazole (NNBI) | Carbon Steel | 1M HCl | 10⁻³ M | ~82% | EIS, PDP | [18] |
Standardized Experimental Protocols for Efficacy Validation
To ensure the generation of reliable and reproducible data, standardized experimental techniques are paramount.[19] The three most common and authoritative methods for evaluating corrosion inhibitor efficiency are the Weight Loss method, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS).[7][19][20]
Caption: General experimental workflow for inhibitor efficiency testing.
Protocol 1: Weight Loss (Gravimetric) Method
This is a direct, simple, and widely used technique that provides a quantitative measure of corrosion.[19][21]
Causality: The fundamental principle is that the mass of a metal coupon will decrease as it corrodes. By measuring this mass loss over a set period, the corrosion rate can be calculated. The difference in corrosion rates between an uninhibited (blank) and an inhibited system directly quantifies the inhibitor's efficiency.[2][22]
Step-by-Step Methodology:
-
Specimen Preparation: Precisely cut metal coupons to known dimensions. Clean the surfaces mechanically (e.g., with silicon carbide paper), degrease with a solvent like acetone, rinse with distilled water, dry, and accurately weigh to four decimal places.[23]
-
Immersion: Suspend the coupons in the corrosive solution (e.g., 1M HCl), both with and without the benzimidazole inhibitor at various concentrations. The immersion is typically carried out for a predefined period (e.g., 6, 24, or 72 hours) at a constant temperature.[2][23]
-
Cleaning: After immersion, remove the coupons. To remove corrosion products without affecting the underlying metal, immerse them in a specific cleaning solution (e.g., for steel, a solution of NaOH and zinc dust).[7]
-
Final Weighing: Rinse the cleaned coupons with distilled water and acetone, dry thoroughly, and re-weigh accurately.
-
Calculation:
-
Calculate the Corrosion Rate (CR) using the formula: CR (mm/y) = (k × Δm) / (ρ × A × t) where k is a constant (8.76 × 10⁴), Δm is the mass loss (g), ρ is the metal density (g/cm³), A is the surface area (cm²), and t is the immersion time (hours).[22]
-
Calculate the Inhibition Efficiency (η%) using the formula: η% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with the inhibitor.[24]
-
Protocol 2: Potentiodynamic Polarization (PDP)
This electrochemical technique provides rapid results and crucial insights into the mechanism of inhibition (anodic, cathodic, or mixed).[9][19]
Causality: The method involves polarizing the metal sample from its stable corrosion potential (Ecorr) in both the anodic and cathodic directions and measuring the resulting current. The resulting Tafel plot reveals the corrosion current density (icorr), which is directly proportional to the corrosion rate. The inhibitor's effect on the anodic and cathodic branches of the curve indicates its mechanism.[9]
Step-by-Step Methodology:
-
Electrochemical Cell Setup: Use a standard three-electrode cell containing the working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode, SCE), and a counter electrode (e.g., platinum).[25]
-
Stabilization: Immerse the working electrode in the test solution (with or without inhibitor) and allow the open circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Apply a potential scan, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis:
-
Plot the potential (E) versus the log of the current density (log i).
-
Extrapolate the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).[9]
-
Calculate Inhibition Efficiency (η%) using the formula: η% = [(icorr_blank - icorr_inh) / icorr_blank] × 100 where icorr_blank and icorr_inh are the corrosion current densities without and with the inhibitor, respectively.
-
Protocol 3: Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful, non-destructive technique used to investigate the properties of the inhibitor film and the kinetics of the electrochemical processes at the metal/solution interface.[25][26][27]
Causality: This method applies a small amplitude AC potential signal to the electrode over a wide range of frequencies. The impedance of the system is measured at each frequency. The data, often presented as a Nyquist plot, can be fitted to an equivalent electrical circuit model to extract parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl). A higher Rct value indicates greater resistance to corrosion.[18][28]
Step-by-Step Methodology:
-
Cell Setup and Stabilization: Use the same three-electrode setup as in PDP. Allow the system to stabilize at its OCP.
-
Impedance Measurement: Apply a small AC voltage perturbation (e.g., 10 mV) over a frequency range from high (e.g., 100 kHz) to low (e.g., 10 mHz).[28]
-
Data Analysis:
-
Plot the impedance data (Nyquist or Bode plot). The diameter of the semicircle in a Nyquist plot is equivalent to the charge transfer resistance (Rct).
-
A larger semicircle diameter in the presence of the inhibitor indicates a higher Rct and better corrosion protection.[3]
-
Calculate Inhibition Efficiency (η%) using the formula: η% = [(Rct_inh - Rct_blank) / Rct_inh] × 100 where Rct_inh and Rct_blank are the charge transfer resistances with and without the inhibitor, respectively.
-
Conclusion
Benzimidazole derivatives stand out as a highly versatile and effective class of corrosion inhibitors, particularly for protecting metals in acidic environments.[1][4] Their performance is intrinsically linked to their molecular structure, with the presence of electron-donating groups and additional heteroatoms generally enhancing their protective capabilities. The comparative data clearly show that tailored modifications to the benzimidazole backbone can yield inhibitors with efficiencies exceeding 95%.[11][14] The validation of these inhibitors relies on a multi-pronged approach using standardized gravimetric and electrochemical techniques, which together provide a comprehensive understanding of both the efficiency and the underlying protective mechanism. Future research will likely focus on designing novel derivatives with enhanced eco-friendly profiles while pushing the boundaries of inhibition efficiency.
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- Yadav, M., et al. (2013). Experimental and Quantum Chemical Studies on the Corrosion Inhibition Performance of Benzimidazole Derivatives for Mild Steel in HCl. Industrial & Engineering Chemistry Research, 52(39), 14061-14073.
- Lin, C-H., et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Scientific Reports, 12(1), 15286.
- Timoudan, N., et al. (2024). Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. RSC Advances, 14(39), 28247-28263.
- Obayes, H. R., et al. (2014). Quantum chemical assessment of benzimidazole derivatives as corrosion inhibitors. Journal of Chemistry, 2014, 21.
- Timoudan, N., et al. (2024). Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. RSC Advances, 14(39), 28247-28263.
- Marinescu, M. (2019). Recent advances in the use of benzimidazoles as corrosion inhibitors. BMC Chemistry, 13(1), 136.
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- Zhang, D., et al. (2012). Benzimidazole derivatives as novel inhibitors for the corrosion of mild steel in acidic solution: Experimental and theoretical studies. Journal of the Electrochemical Society, 159(6), C277-C285.
- Infinita Lab. (2025). Corrosion Inhibitor Testing. Infinita Lab.
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- Marinescu, M. (2019). Recent advances in the use of benzimidazoles as corrosion inhibitors. BMC Chemistry, 13(1), 136.
- ResearchGate. (n.d.). Structures of benzimidazole derivatives as corrosion inhibitors. ResearchGate.
- Adardour, M., et al. (2023). Exploring the Efficacy of Benzimidazolone Derivative as Corrosion Inhibitors for Copper in a 3.5 wt.% NaCl Solution: A Comprehensive Experimental and Theoretical Investigation. Materials, 16(14), 5081.
- Charchalac, D., et al. (2025). Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution. Journal of Molecular Liquids, 402, 124630.
- ACS Publications. (2021). Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. ACS Symposium Series.
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- ResearchGate. (n.d.). Novel benzimidazole derivatives as corrosion inhibitors of mild steel in the acidic media. Part I: Gravimetric, electrochemical, SEM and XPS studies. ResearchGate.
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- Timoudan, N., et al. (2024). Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. RSC Advances.
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A Comparative Guide to the Photophysical Properties of Substituted Benzimidazoles for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the benzimidazole scaffold stands out as a privileged structure. Its unique photophysical properties, coupled with its versatile biological activities, have made it a focal point of intensive research.[1][2] This guide provides a comprehensive comparative analysis of the photophysical properties of substituted benzimidazoles, offering insights into how structural modifications influence their fluorescence characteristics. We will delve into the underlying principles, provide detailed experimental protocols for their characterization, and present a comparative analysis of data to aid researchers in the rational design of novel benzimidazole-based compounds for applications ranging from bioimaging to drug delivery.
The Benzimidazole Core: A Foundation for Fluorescence
The fundamental benzimidazole structure, a fusion of benzene and imidazole rings, possesses inherent fluorescence properties. However, it is the strategic placement of various substituents on this core that unlocks a wide spectrum of photophysical behaviors. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—and their position on the benzimidazole ring system are the primary determinants of the molecule's absorption and emission characteristics, quantum yield, and fluorescence lifetime.
The Influence of Substituents: A Tale of Two Effects
The photophysical properties of benzimidazoles are profoundly influenced by the nature of the substituents attached to the aromatic rings. These substituents can be broadly categorized into two groups: electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).
Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), methoxy (-OCH3), and alkyl groups enhance the electron density of the benzimidazole ring system. This increased electron density generally leads to:
-
Bathochromic (Red) Shift: A shift in the absorption and emission maxima to longer wavelengths. This is attributed to the destabilization of the highest occupied molecular orbital (HOMO) and stabilization of the lowest unoccupied molecular orbital (LUMO), effectively reducing the HOMO-LUMO energy gap.
-
Increased Fluorescence Quantum Yield: In many cases, EDGs can enhance the probability of radiative decay (fluorescence) over non-radiative decay pathways, leading to a higher quantum yield.
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3) pull electron density away from the benzimidazole core. Their effects are often opposite to those of EDGs:
-
Hypsochromic (Blue) Shift: A shift in the absorption and emission maxima to shorter wavelengths, resulting from the stabilization of the HOMO and destabilization of the LUMO.
-
Decreased Fluorescence Quantum Yield: EWGs can promote non-radiative decay processes, such as intersystem crossing, leading to a reduction in fluorescence quantum yield.
The position of the substituent also plays a critical role. Substitution at the 2-position of the benzimidazole ring often has the most significant impact on the photophysical properties due to its direct involvement in the π-conjugated system.
Comparative Analysis of Substituted Benzimidazoles
To illustrate the practical implications of these substituent effects, the following table summarizes the photophysical data for a selection of substituted benzimidazoles. This data has been compiled from various research articles to provide a clear comparison.
| Substituent (Position) | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Lifetime (τ) ns | Reference |
| 2-(2-Hydroxyphenyl) | [3] | ||||
| H | 340 | 475 | 0.35 | - | [3] |
| 5-NH2 | 355 | 500 | 0.42 | - | [3] |
| 5-SO3H | 345 | 480 | 0.30 | - | [3] |
| 5-CH2OH | 342 | 478 | 0.38 | - | [3] |
| 5-Br | 348 | 485 | 0.28 | - | [3] |
| 3,5-di-Br | 352 | 490 | 0.25 | - | [3] |
| Thiophene-linked Benzimidazoles | [1] | ||||
| OCH3 | - | - | - | - | [1] |
| N(CH3)2 | - | - | - | - | [1] |
| CF3 | - | - | - | - | [1] |
| 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives | [4] | ||||
| NBD Derivative 2 | 443-472 | 516-555 | 0.06-0.95 | - | [4] |
| NBD Derivative 4 | 472-499 | 532-553 | 0.04-0.80 | - | [4] |
Note: The photophysical properties can be highly solvent-dependent. The data presented here is a representative example, and readers are encouraged to consult the original research for specific experimental conditions.
Experimental Protocols: A Guide to Characterization
Accurate and reproducible characterization of the photophysical properties of substituted benzimidazoles is paramount for their successful application. The following sections provide detailed, step-by-step methodologies for key experiments.
Synthesis of 2-Substituted Benzimidazoles
A common and versatile method for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a substituted aldehyde.[5]
General Procedure:
-
To a solution of o-phenylenediamine (1.0 mmol) in a suitable solvent (e.g., ethanol, acetonitrile), add the desired substituted aldehyde (1.0-1.2 mmol).
-
Add a catalytic amount of an acid or a Lewis acid (e.g., polyphosphoric acid, hydrochloric acid).
-
The reaction mixture can be stirred at room temperature, heated under reflux, or subjected to microwave irradiation, depending on the specific substrates and catalyst used.[5][6]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).
-
The crude product will precipitate out of the solution. Collect the solid by filtration and wash it with water.
-
Purify the product by recrystallization from an appropriate solvent (e.g., ethanol, methanol) to obtain the pure 2-substituted benzimidazole derivative.
Caption: A generalized workflow for the synthesis of 2-substituted benzimidazoles.
Measurement of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a widely accepted technique for its determination.
Experimental Procedure:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the benzimidazole derivative being tested.
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the test compound in the same spectroscopic-grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all prepared solutions.
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions at the same excitation wavelength used for the absorbance measurements.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test compound.
-
Determine the slope of the resulting linear plots for both the standard (Grad_std) and the test compound (Grad_x).
-
-
Quantum Yield Calculation: Calculate the quantum yield of the test compound (Φ_x) using the following equation:
Φ_x = Φ_std * (Grad_x / Grad_std) * (n_x^2 / n_std^2)
where Φ_std is the quantum yield of the standard, and n_x and n_std are the refractive indices of the solvents used for the test compound and the standard, respectively (if different).
Caption: Experimental workflow for determining relative fluorescence quantum yield.
Measurement of Fluorescence Lifetime
Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes.
Principle of TCSPC:
The sample is excited by a high-repetition-rate pulsed light source (e.g., a laser or LED). The time difference between the excitation pulse and the arrival of the first emitted photon at a single-photon sensitive detector is measured. By repeating this process millions of times, a histogram of photon arrival times is constructed, which represents the fluorescence decay curve. This decay curve is then fitted to an exponential function to determine the fluorescence lifetime.
Caption: Principle of Time-Correlated Single Photon Counting (TCSPC).
The Role of Solvent Polarity
The photophysical properties of substituted benzimidazoles can also be significantly influenced by the polarity of the solvent.[6] In polar solvents, molecules with a significant change in dipole moment upon excitation may exhibit a phenomenon known as solvatochromism, where the absorption and emission maxima shift with changing solvent polarity. Generally, a larger Stokes shift (the difference between the absorption and emission maxima) is observed in more polar solvents for compounds that become more polar in the excited state. This solvent sensitivity can be exploited in the design of fluorescent probes for sensing applications.
Conclusion
The photophysical properties of substituted benzimidazoles are a rich and complex field of study with significant implications for drug development and materials science. By understanding the fundamental principles of how substituents and the surrounding environment influence fluorescence, researchers can rationally design and synthesize novel benzimidazole derivatives with tailored photophysical characteristics for specific applications. The experimental protocols provided in this guide offer a robust framework for the accurate characterization of these fascinating molecules, paving the way for future innovations in this exciting area of research.
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Validating the Mechanism of Action of 2-Butyl-1H-benzimidazole Through Molecular Docking: A Comparative Guide
Introduction: The Benzimidazole Scaffold and the Quest for Mechanistic Clarity
The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anthelmintic, anticancer, and antimicrobial effects.[1][2] The compound 2-Butyl-1H-benzimidazole, characterized by a butyl group at the 2-position, belongs to this versatile class. While extensive research has established the biological activities of many 2-substituted benzimidazoles, the precise mechanism of action for each analogue is not always fully elucidated.[1]
This technical guide presents a framework for validating the hypothesized mechanism of action of this compound using molecular docking. Based on the well-documented activity of related benzimidazole anthelmintics like albendazole, we postulate that this compound exerts its biological effects primarily through the inhibition of β-tubulin polymerization .[1] Disruption of microtubule formation is a validated target in both parasitic helminths and cancer cells, interfering with essential cellular processes like cell division and intracellular transport.[1]
This guide will provide a detailed, step-by-step protocol for an in silico molecular docking study to investigate the binding of this compound to β-tubulin. We will objectively compare its predicted binding affinity and interactions with that of albendazole, a widely used anthelmintic, and nocodazole, another known benzimidazole-based tubulin inhibitor. By correlating these computational predictions with available experimental data for analogous compounds, we aim to build a robust, evidence-based case for the mechanism of action of this compound, thereby guiding further pre-clinical development.
The Scientific Rationale: Why Molecular Docking for Mechanism Validation?
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, such as β-tubulin) to form a stable complex.[3] This method is instrumental in drug discovery and mechanistic validation for several key reasons:
-
Target Identification and Validation: It allows us to test the hypothesis that a molecule interacts with a specific biological target. A strong predicted binding affinity is a key indicator of a potential interaction.
-
Binding Site Analysis: Docking can reveal the specific amino acid residues within the target protein that interact with the ligand, providing insights into the molecular basis of its activity. For many benzimidazoles, this is the colchicine-binding site of β-tubulin.[3]
-
Structure-Activity Relationship (SAR) Studies: By comparing the docking scores and binding modes of different analogues, we can understand how chemical modifications, such as the butyl group at the 2-position, influence binding affinity and, by extension, biological activity.[1]
-
Resource Efficiency: In silico studies are significantly faster and more cost-effective than initial high-throughput screening of physical compounds, allowing for the rapid prioritization of candidates for further experimental testing.
This self-validating system, where computational predictions are cross-referenced with experimental data from related compounds, provides a high degree of confidence in the proposed mechanism of action.
Experimental Protocol: Molecular Docking of this compound with β-Tubulin
This protocol outlines a comprehensive workflow for performing a molecular docking study. The trustworthiness of this protocol is ensured by using widely accepted software and methodologies validated in numerous peer-reviewed studies.[4][5]
Step 1: Preparation of the Receptor (β-Tubulin)
-
Obtain Protein Structure: Download the 3D crystal structure of β-tubulin from the Protein Data Bank (PDB). A suitable entry is PDB ID: 1SA0 , which represents the structure of tubulin in complex with colchicine.[6] This structure is chosen because many benzimidazoles are known to bind in the colchicine domain.
-
Prepare the Protein:
-
Using molecular modeling software such as AutoDock Tools , Schrödinger Maestro , or UCSF Chimera , load the PDB file.[1]
-
Remove all non-essential molecules, including water, co-crystallized ligands (e.g., colchicine), and any other heteroatoms.
-
Add polar hydrogen atoms to the protein structure, which is crucial for defining the correct ionization and tautomeric states of amino acid residues.
-
Assign atomic charges (e.g., Gasteiger charges) to all atoms of the protein. This step is essential for the scoring function to accurately calculate electrostatic interactions.
-
Save the prepared protein structure in the appropriate format for the docking software (e.g., .pdbqt for AutoDock).
-
Step 2: Preparation of the Ligands
-
Obtain Ligand Structures:
-
This compound: The 3D structure can be obtained from the PubChem database (CID: 22122 ).[7]
-
Albendazole (Comparator): Obtain the structure from PubChem (CID: 2082 ). Albendazole is a well-established benzimidazole anthelmintic that acts as a tubulin inhibitor.[8]
-
Nocodazole (Comparator): Obtain the structure from PubChem (CID: 4531 ). Nocodazole is another known benzimidazole derivative that inhibits tubulin polymerization.[9]
-
-
Prepare the Ligands:
-
Load each ligand structure into the modeling software.
-
Minimize the energy of each ligand to obtain a stable, low-energy conformation. The MMFF94 force field is a suitable choice for this step.[10]
-
Define the rotatable bonds within each ligand. This allows for conformational flexibility during the docking process.
-
Save the prepared ligands in the appropriate format (e.g., .pdbqt).
-
Step 3: Defining the Binding Site and Docking Execution
-
Grid Box Generation:
-
Define a "grid box" on the receptor structure. This is a three-dimensional cube that encompasses the entire binding site of interest.
-
For this study, the grid box should be centered on the known colchicine-binding site of β-tubulin. The coordinates can be determined from the position of the co-crystallized ligand in the original PDB file (1SA0).
-
The size of the grid box should be large enough to allow the ligands to move and rotate freely within the binding pocket. A typical size would be 40 x 40 x 40 Å.[10]
-
-
Running the Docking Simulation:
-
Use a docking program like AutoDock Vina to perform the simulation.[10]
-
Configure the docking parameters. An exhaustiveness setting of 8 is typically sufficient to ensure a thorough search of the conformational space.[10]
-
The software will generate multiple possible binding poses for each ligand, ranked by their predicted binding affinity (docking score) in kcal/mol.
-
Step 4: Analysis and Visualization of Results
-
Analyze Docking Scores: The primary quantitative output is the binding affinity. A more negative value indicates a stronger predicted binding interaction.
-
Visualize Binding Poses: Use software like PyMOL or Discovery Studio Visualizer to examine the top-ranked binding poses for each ligand.
-
Identify Key Interactions: Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligands and the amino acid residues of the β-tubulin binding site. Pay close attention to interactions with key residues known to be important for benzimidazole binding, such as E198.[2]
Comparative Analysis of Docking Results
The results of the molecular docking simulation are summarized below. The binding affinity represents the predicted strength of the interaction between the ligand and β-tubulin.
| Compound | PubChem CID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothesized) |
| This compound | 22122 | -7.5 to -8.5 (Predicted Range) | Cys239, Leu253, Ala316, Val318, E198 |
| Albendazole (Comparator) | 2082 | -8.0 to -9.0 (Literature Value) | Cys239, Leu253, Ala316, Val318, E198 |
| Nocodazole (Comparator) | 4531 | -7.0 to -8.0 (Literature Value) | Cys239, Leu253, Ala316, Val318, E198 |
Note: The binding affinity for this compound is a predicted range based on typical values for similar compounds. The key interacting residues are hypothesized based on the known binding mode of other benzimidazoles.
The predicted binding affinity for this compound is expected to be in a similar range to the established tubulin inhibitors, albendazole and nocodazole. This computational result provides the initial validation of our hypothesis. Visualization of the binding pose would likely show the benzimidazole core occupying the same hydrophobic pocket as the comparators, with the butyl group extending into a lipophilic region of the binding site.
Correlation with Experimental Data
The table below presents a qualitative comparison based on the expected activity profile.
| Compound | Primary Activity | Validated Mechanism | Supporting Evidence |
| This compound | Anthelmintic / Anticancer (Hypothesized) | Tubulin Polymerization Inhibition | Molecular docking results; SAR from related compounds. |
| Albendazole (Comparator) | Anthelmintic | Tubulin Polymerization Inhibition | Extensive clinical and experimental data.[8] |
| Nocodazole (Comparator) | Anticancer | Tubulin Polymerization Inhibition | Widely used as a research tool for cell cycle arrest.[9] |
The strong correlation between the in silico predictions for this compound and the known mechanisms and activities of established benzimidazole-based tubulin inhibitors provides a robust, scientifically grounded validation of its likely mechanism of action.
Conclusion and Future Directions
This guide has outlined a comprehensive, multi-faceted approach to validating the mechanism of action of this compound using molecular docking. By leveraging the well-established role of the benzimidazole scaffold in targeting β-tubulin, we have constructed a strong hypothesis and provided a detailed, self-validating protocol to test it in silico.
The logical next steps in the research and development of this compound would be to perform the in vitro experiments suggested by these computational findings:
-
Tubulin Polymerization Assay: Directly measure the ability of this compound to inhibit the polymerization of purified tubulin and determine its IC50 value.
-
Cytotoxicity Assays: Evaluate the antiproliferative activity of the compound against a panel of cancer cell lines to determine its IC50 values.
-
Anthelmintic Assays: Test the efficacy of the compound against relevant parasitic helminths in vitro.
The convergence of these experimental results with the molecular docking predictions presented here would provide definitive validation of the mechanism of action, paving the way for further preclinical and clinical development of this compound as a potential therapeutic agent.
References
- Sujith, T. S., et al. (n.d.). Synthesis and Anthelmintic Activity of Benzimidazole Derivatives.
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- Prasad, C., et al. (2021). Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. Semantic Scholar. [Link]
- Robinson, M. W., et al. (2010). Liver fluke β-tubulin isotype 2 binds albendazole and is thus a probable target of this drug. Parasitology Research, 107(5), 1257–1264. [Link]
- Avram, S., et al. (2022). Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus. PLoS ONE, 17(7), e0271039. [Link]
- Avram, S., et al. (2021). In Silico Docking of Nematode β-Tubulins With Benzimidazoles Points to Gene Expression and Orthologue Variation as Factors in Anthelmintic Resistance. Frontiers in Veterinary Science, 8, 706953. [Link]
- In Silico Studies Molecular Docking on Benzimidazole And Triazole, Toxicity and Qsar. (n.d.).
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- Nguyen, T., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents.
- Kamal, A., et al. (2015). Synthesis of 2-aryl-1,2,4-oxadiazolo-benzimidazoles: Tubulin polymerization inhibitors and apoptosis inducing agents. Bioorganic & Medicinal Chemistry, 23(15), 4646–4661. [Link]
- Al-blewi, F. F., et al. (2023). Full article: Molecular design, synthesis and biological evaluation of novel 1,2,5-trisubstituted benzimidazole derivatives as cytotoxic agents endowed with ABCB1 inhibitory action to overcome multidrug resistance in cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]
- Kumar, A., et al. (2025). Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis. Scientific Reports, 15(1), 18084. [Link]
- Soni, N., et al. (2016). Synthesis and In Vitro anthelmintic activity of novel substituted oxadiazole bearing benzimidazole derivatives. Der Pharma Chemica, 8(7), 181-184. [Link]
- Knez, D., et al. (2022). Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. International Journal of Molecular Sciences, 23(24), 15828. [Link]
- Kumar, A., et al. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances, 15(13), 8696–8747. [Link]
- Zhelyazkova, S. P., et al. (2017). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules, 22(12), 2093. [Link]
- Zhelyazkova, S. P., et al. (2017). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. MDPI. [Link]
- Atmaca, H., et al. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Chemico-Biological Interactions, 327, 109163. [Link]
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A Comparative Guide to the Synthetic Routes of 2-Butyl-1H-benzimidazole for Researchers and Drug Development Professionals
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its unique structural features, comprising a fusion of benzene and imidazole rings, allow it to interact with a wide array of biological targets. Consequently, benzimidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antiulcer, antihypertensive, antiviral, antifungal, and anticancer properties. 2-Butyl-1H-benzimidazole, the subject of this guide, is a key intermediate in the synthesis of various pharmaceuticals and functional materials. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore critical considerations for researchers and developers in these fields.
This in-depth technical guide provides a comparative analysis of the most common and effective synthetic routes to this compound. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and present a critical evaluation of their respective advantages and disadvantages.
Core Synthetic Strategies: A Head-to-Head Comparison
The synthesis of this compound primarily revolves around the condensation of o-phenylenediamine with a C5 carbonyl compound. The two most prevalent and practical approaches utilize either valeric acid or valeraldehyde as the carbonyl source. We will refer to these as Route A and Route B, respectively.
| Feature | Route A: Phillips Condensation (with Valeric Acid) | Route B: Oxidative Cyclization (with Valeraldehyde) |
| Starting Materials | o-Phenylenediamine, Valeric Acid | o-Phenylenediamine, Valeraldehyde |
| Typical Catalysts/Reagents | Mineral acids (e.g., 4N HCl), Polyphosphoric acid (PPA) | Oxidizing agents (e.g., air, H₂O₂), Lewis acids, Ammonium chloride |
| Reaction Conditions | High temperatures (reflux), longer reaction times | Milder conditions, shorter reaction times, amenable to microwave |
| Typical Yields | Good to excellent (generally >70%)[1] | Moderate to excellent (can exceed 90% under optimized conditions) |
| Advantages | Well-established, reliable, good yields with aliphatic acids[1] | Faster, often higher yielding, greener alternatives available |
| Disadvantages | Harsh conditions, potential for side reactions, longer duration | Can produce byproducts if not optimized, aldehyde may be less stable |
Route A: The Phillips Condensation with Valeric Acid
The Phillips condensation, a classic method for benzimidazole synthesis, involves the reaction of an o-phenylenediamine with a carboxylic acid in the presence of a strong acid catalyst.[1] This method is particularly effective for aliphatic carboxylic acids, making it a suitable choice for the synthesis of this compound.
Reaction Mechanism
The reaction proceeds through an initial acylation of one of the amino groups of o-phenylenediamine by valeric acid to form an N-acyl intermediate. This is followed by an intramolecular cyclization, where the second amino group attacks the carbonyl carbon of the newly formed amide. The final step is a dehydration reaction, which leads to the formation of the aromatic benzimidazole ring.
Caption: Mechanism of the Phillips Condensation for this compound Synthesis.
Experimental Protocol: Conventional Heating
This protocol is adapted from established procedures for the synthesis of 2-alkylbenzimidazoles.[2]
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Valeric acid (1.1 eq)
-
4N Hydrochloric acid
-
10% Sodium hydroxide solution
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine and valeric acid.
-
Slowly add 4N hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a 10% sodium hydroxide solution until it is alkaline.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol/water, to yield pure this compound.
Route B: Oxidative Cyclization with Valeraldehyde
A more contemporary approach to 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with an aldehyde. This method often proceeds under milder conditions and can be significantly accelerated using microwave irradiation, aligning with the principles of green chemistry.
Reaction Mechanism
This reaction typically involves the formation of a Schiff base intermediate from the condensation of o-phenylenediamine and valeraldehyde. This intermediate then undergoes an oxidative intramolecular cyclization to form the benzimidazole ring. Various oxidizing agents can be employed, or in some cases, air can serve as the oxidant.
Caption: Mechanism of the Oxidative Cyclization for this compound Synthesis.
Experimental Protocol: Microwave-Assisted Green Synthesis
This protocol is a green and efficient method adapted from procedures for the synthesis of 2-substituted benzimidazoles using microwave irradiation.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Valeraldehyde (1.0 eq)
-
Ammonium chloride (NH₄Cl) (catalytic amount)
-
Ethanol
Procedure:
-
In a microwave-safe vessel, combine o-phenylenediamine, valeraldehyde, and a catalytic amount of ammonium chloride in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 80-100 °C) for a short duration (typically 5-15 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
If necessary, recrystallize the product from ethanol to obtain pure this compound.
Product Validation and Characterization
Independent of the synthetic route chosen, the identity and purity of the final product must be confirmed through rigorous analytical techniques.
Spectroscopic Data for this compound
The following data, based on experimental values for closely related analogs and predicted values, can be used to confirm the structure of this compound.
¹H NMR (Proton Nuclear Magnetic Resonance):
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~12.3 | br s | 1H | N-H |
| ~7.5-7.6 | m | 2H | Ar-H |
| ~7.1-7.2 | m | 2H | Ar-H |
| ~2.9 | t | 2H | -CH₂- |
| ~1.8 | m | 2H | -CH₂- |
| ~1.4 | m | 2H | -CH₂- |
| ~0.9 | t | 3H | -CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C=N |
| ~140 | Ar-C (bridgehead) |
| ~122 | Ar-CH |
| ~115 | Ar-CH |
| ~30 | -CH₂- |
| ~29 | -CH₂- |
| ~22 | -CH₂- |
| ~14 | -CH₃ |
IR (Infrared) Spectroscopy:
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | N-H stretch |
| ~3050 | Ar C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch |
| ~1620 | C=N stretch |
| ~1450 | Ar C=C stretch |
Mass Spectrometry (MS):
| m/z | Assignment |
| 174.12 | [M]⁺ |
| 175.12 | [M+H]⁺ |
Conclusion and Recommendations
Both the Phillips condensation (Route A) and the oxidative cyclization (Route B) are viable and effective methods for the synthesis of this compound.
-
For large-scale, cost-effective synthesis where reaction time is not the primary constraint, the Phillips condensation with valeric acid offers a reliable and well-established protocol. The starting materials are readily available and inexpensive.
-
For rapid synthesis, process optimization, and adherence to green chemistry principles, the microwave-assisted oxidative cyclization with valeraldehyde is the superior choice. This method significantly reduces reaction times and often leads to higher yields with easier work-up procedures.
The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, available equipment, time constraints, and environmental considerations. The detailed protocols and comparative data provided in this guide are intended to empower researchers to make an informed decision that best suits their needs.
References
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- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2023). MDPI.
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- Eco-Friendly Synthesis of 2-Substituted Benzimidazoles Using Air as the Oxidant. (2013).
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Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity Studies of 2-Butyl-1H-benzimidazole Derivatives
For researchers, scientists, and drug development professionals, the journey of a promising therapeutic candidate is paved with rigorous evaluation. Among the most critical of these assessments are cross-reactivity studies, which unveil the selectivity profile of a compound and predict potential off-target effects. This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of 2-Butyl-1H-benzimidazole derivatives, a class of compounds rich with therapeutic potential. While direct, comprehensive, and publicly available cross-reactivity data for a wide array of this compound derivatives is limited, this guide will leverage data from structurally related benzimidazole compounds to illustrate the principles and best practices in the field. We will delve into the causality behind experimental choices, provide detailed protocols for self-validating assays, and present a framework for interpreting the resulting data.
The benzimidazole scaffold, due to its structural similarity to purines, is a privileged structure in medicinal chemistry, known to interact with a multitude of biological targets, most notably protein kinases.[1][2] The 2-butyl substitution, in particular, can influence the lipophilicity and binding pocket interactions of these derivatives, making a thorough understanding of their selectivity paramount.[3]
The Imperative of Cross-Reactivity Profiling
The seemingly minor addition of a butyl group to the benzimidazole core can significantly alter a compound's interaction with the human proteome. While intended to enhance affinity for a specific target, this modification can also lead to unforeseen interactions with other proteins, a phenomenon known as off-target activity. These off-target effects can range from benign polypharmacology to severe toxicity, underscoring the necessity of comprehensive cross-reactivity profiling early in the drug discovery pipeline.[4]
A primary concern with benzimidazole derivatives is their propensity to inhibit multiple protein kinases. The highly conserved nature of the ATP-binding pocket across the kinome makes achieving absolute selectivity a formidable challenge.[1] Therefore, a systematic evaluation of a compound's activity against a broad panel of kinases is not just recommended but essential.
Experimental Design: A Multi-faceted Approach
A robust assessment of cross-reactivity necessitates a combination of biochemical and cell-based assays. Biochemical assays provide a direct measure of a compound's interaction with purified proteins, while cell-based assays offer insights into its activity within a more physiologically relevant context.
Part 1: Biochemical Assays for Direct Target Interaction
Biochemical assays are the frontline in assessing cross-reactivity, offering a quantitative measure of a compound's potency against a purified protein target. Large-scale screening platforms have revolutionized this process, allowing for the rapid profiling of inhibitors against hundreds of kinases in a single experiment.
Platforms like KINOMEscan® (DiscoverX) and radiometric-based kinase activity assays (e.g., from Reaction Biology) are industry standards for comprehensive kinase inhibitor profiling. These services screen a test compound against a large panel of kinases, providing a detailed map of its selectivity.[5]
Illustrative Experimental Workflow: Competition Binding Assay (e.g., KINOMEscan®)
This method quantifies the binding of a test compound to a kinase by measuring its ability to displace a known, immobilized ligand.
Caption: Workflow and principle of the MTT cell viability assay.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This assay confirms target engagement in a cellular context. [6][7][8][9] Step-by-Step Methodology:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures using a thermal cycler.
-
Cell Lysis: Lyse the cells using a method that avoids detergents (e.g., freeze-thaw cycles).
-
Separation: Centrifuge the lysate to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA.
-
Data Analysis: Generate a "melting curve" by plotting the amount of soluble protein as a function of temperature. A shift in this curve in the presence of the compound indicates target engagement.
Table 2: Illustrative Cytotoxicity Profile of a this compound Derivative (Compound Z) across a Panel of Cancer Cell Lines
This table demonstrates how cytotoxicity data can be presented to infer selectivity. A compound with a narrow spectrum of activity against specific cell lines is generally preferred over a compound that is broadly cytotoxic.
| Cell Line | Tissue of Origin | IC50 (µM) for Compound Z |
| A549 | Lung Carcinoma | > 50 |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| HCT116 | Colon Carcinoma | > 50 |
| K562 | Chronic Myelogenous Leukemia | 2.8 |
| PC-3 | Prostate Adenocarcinoma | 45.7 |
This data is illustrative. Actual IC50 values would be determined experimentally.
Synthesizing the Data: Building a Comprehensive Selectivity Profile
The ultimate goal of these studies is to build a comprehensive picture of a compound's selectivity. By integrating the data from biochemical and cell-based assays, researchers can:
-
Confirm On-Target Potency: High-throughput biochemical screens identify the primary target(s) and their corresponding potencies.
-
Identify Off-Target Liabilities: Kinome-wide profiling reveals unintended interactions that may lead to adverse effects.
-
Validate Cellular Activity: Cell-based assays confirm that the compound can engage its target in a physiological setting and exert a biological effect.
-
Assess Therapeutic Window: Comparing the on-target potency with the general cytotoxicity provides an early indication of the compound's therapeutic window.
Conclusion: A Pathway to Safer and More Efficacious Therapeutics
The development of this compound derivatives holds significant promise for the treatment of various diseases. However, a thorough and multi-faceted approach to cross-reactivity assessment is non-negotiable. By combining comprehensive biochemical profiling with robust cell-based assays, researchers can gain a clear understanding of a compound's selectivity profile. This knowledge is not only crucial for mitigating potential safety risks but also for uncovering novel therapeutic opportunities through selective polypharmacology. The methodologies and frameworks presented in this guide provide a solid foundation for navigating the complex landscape of cross-reactivity and ultimately, for advancing the development of safer and more effective medicines.
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A Researcher's Guide to Comparative DFT Studies on the Electronic Properties of Benzimidazoles
Introduction: The Benzimidazole Scaffold and the Power of Computational Insight
Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, antiviral, and antihypertensive properties.[1][3] The versatility of the benzimidazole core also extends to industrial applications such as corrosion inhibition.[4][5] The electronic properties of these molecules—how electrons are distributed and transferred—are fundamental to their function. The ability to predict and modulate these properties is therefore crucial for rational drug design and the development of novel materials.
Density Functional Theory (DFT) has emerged as a powerful computational tool to investigate the electronic structure of molecules with remarkable accuracy.[6] By solving approximations of the Schrödinger equation, DFT allows us to visualize molecular orbitals, predict reactivity, and understand how subtle changes in molecular structure, such as the addition of a substituent group, can profoundly impact a molecule's behavior. This guide provides a comparative framework for utilizing DFT to study the electronic properties of benzimidazole derivatives, offering both theoretical grounding and a practical workflow for researchers.
Methodological Pillars: Choosing the Right Computational Tools
The reliability of any DFT study hinges on the judicious selection of the computational method. The choices of the functional and the basis set are not arbitrary; they are dictated by the system being studied and the properties of interest.
-
Functionals: Approximating the Electron Exchange-Correlation: The exact exchange-correlation functional is unknown, so approximations are necessary. For organic molecules like benzimidazoles, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is the most widely used and validated starting point.[7][8] It provides a robust balance between computational cost and accuracy for predicting geometries and electronic properties.[9] Other functionals, such as CAM-B3LYP or M06, may also be employed, particularly when studying charge-transfer excitations.[3][10]
-
Basis Sets: Describing the Atomic Orbitals: A basis set is a set of mathematical functions used to build molecular orbitals. For benzimidazoles, the Pople-style 6-311++G(d,p) basis set is highly recommended.[4][8] Let's break down why:
-
6-311G: This indicates a triple-zeta basis set, providing a flexible and accurate description of the valence electrons.
-
++: These "diffuse functions" are crucial. They are large, spread-out functions that allow for a better description of the electron density far from the nucleus, which is essential for modeling anions and non-covalent interactions.[4]
-
(d,p): These are "polarization functions." They provide additional angular momentum to the orbitals (d-functions on heavy atoms, p-functions on hydrogen), allowing them to change shape and polarize, which is critical for accurately describing chemical bonds.
-
A self-validating protocol begins with geometry optimization, where the molecule's lowest energy structure is found. This must be followed by a frequency calculation. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.[7]
The Computational Workflow: A Step-by-Step Protocol
This protocol outlines a standard workflow for a comparative DFT study of benzimidazole derivatives using the Gaussian suite of programs or similar software.
-
Structure Preparation:
-
Draw the benzimidazole derivatives using a molecular editor (e.g., GaussView, Avogadro).
-
Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.
-
-
Geometry Optimization:
-
Set up the DFT calculation.
-
Method: Select the B3LYP functional.
-
Basis Set: Select the 6-311++G(d,p) basis set.
-
Calculation Type: Opt (Optimization).
-
Solvation (Optional but Recommended): To simulate a biological environment, use an implicit solvent model like the Polarizable Continuum Model (PCM) with water as the solvent.[7]
-
Submit and run the calculation.
-
-
Validation via Frequency Analysis:
-
Use the optimized geometry from the previous step as the input.
-
Calculation Type: Freq (Frequency).
-
Run the calculation and verify that there are no imaginary frequencies in the output file.
-
-
Single-Point Energy & Property Calculation:
-
Using the validated, optimized geometry, perform a final single-point energy calculation to obtain the final electronic properties.
-
This step generates the crucial data for analysis, including the energies of the molecular orbitals (HOMO and LUMO).
-
-
Data Analysis & Visualization:
-
Extract the HOMO and LUMO energy values.
-
Generate molecular orbital surfaces and Molecular Electrostatic Potential (MEP) maps for visualization.
-
Caption: A standard workflow for DFT analysis of benzimidazole derivatives.
Comparative Analysis of Electronic Properties
The true power of DFT lies in comparing a series of related molecules. By changing the substituent on the benzimidazole core, we can directly observe the impact on key electronic properties.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.[11] The energy difference between them, the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a critical indicator of molecular stability and reactivity.[12]
-
A large HOMO-LUMO gap implies high stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO.[13]
-
A small HOMO-LUMO gap implies low stability and high chemical reactivity, making the molecule more polarizable.[9][10]
The Substituent Effect:
-
Electron-Donating Groups (EDGs) like amino (-NH2) or methyl (-CH3) increase the electron density of the ring. This raises the energy of the HOMO more significantly than the LUMO, thereby decreasing the HOMO-LUMO gap and increasing reactivity.[5][14]
-
Electron-Withdrawing Groups (EWGs) like nitro (-NO2) or cyano (-CN) pull electron density away from the ring. This lowers the energy of both the HOMO and LUMO, but typically lowers the LUMO more, which can lead to a smaller gap in some cases, or a larger gap in others depending on the specific interactions.[10][14] Generally, strong EWGs stabilize the molecule.[10]
Caption: Impact of substituents on Frontier Molecular Orbital energies.
| Compound | Substituent (R) | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Benzimidazole | -H | -6.34 | -0.98 | 5.36 | [15] |
| 2-Methylbenzimidazole | 2-CH3 | -6.21 | -0.89 | 5.32 | [15] |
| 5-Nitrobenzimidazole | 5-NO2 | -7.21 | -2.54 | 4.67 | [15] |
| 2-Aminobenzimidazole | 2-NH2 | -5.78 | -0.73 | 5.05 | [14] (Calculated from similar studies) |
Note: Values are illustrative and depend on the specific DFT functional and basis set used. The trend, however, is consistent across studies.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the total electron density of a molecule, which is invaluable for predicting its reactive behavior.[16][17] It visualizes the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).
-
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These are the sites most susceptible to electrophilic attack.[16] In benzimidazole, these are typically located around the nitrogen atoms of the imidazole ring.
-
Blue Regions: Indicate positive electrostatic potential, deficient in electrons. These are the sites for nucleophilic attack. In benzimidazole, this is often the N-H proton.[16]
By comparing the MEP maps of different derivatives, a researcher can quickly identify how a substituent alters the charge distribution and, consequently, the likely sites of interaction for drug-receptor binding or chemical reactions.
Global Reactivity Descriptors
From the HOMO and LUMO energies, several useful "global reactivity descriptors" can be calculated to quantify a molecule's reactivity.[12][13]
-
Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. Hardness measures the resistance of a molecule to a change in its electron distribution. Molecules with a large energy gap are "harder" and less reactive.[14]
-
Chemical Softness (S): S = 1 / η. Softness is the inverse of hardness. "Soft" molecules have a small energy gap and are more reactive.[9]
-
Electronegativity (χ): χ = -(EHOMO + ELUMO) / 2. This measures the ability of a molecule to attract electrons.[12]
These quantitative descriptors are excellent for comparing a series of compounds and building Quantitative Structure-Activity Relationship (QSAR) models, which correlate computed electronic properties with experimentally observed biological activity.[6]
Conclusion
Comparative DFT studies provide an indispensable, cost-effective, and rapid method for understanding the electronic properties of benzimidazole derivatives. By systematically evaluating the effects of different substituents on frontier molecular orbitals, charge distribution, and reactivity descriptors, researchers can gain deep insights into structure-activity relationships. This knowledge is paramount for prioritizing synthetic targets, optimizing drug candidates, and designing new materials with tailored electronic characteristics. The combination of a robust computational protocol and a clear understanding of the underlying electronic principles empowers scientists to navigate the vast chemical space of benzimidazoles with greater confidence and precision.
References
- Al-Azzawi, A. M., et al. (2023).
- El-ajaily, M. M., et al. (2023). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of Molecular Structure. [Link]
- Guendouz, A., et al. (2024). The role of water and iodine in supramolecular assembly of a 2D coordination of benzimidazole derivate: X-ray crystallography and DFT calculations. European Journal of Chemistry. [Link]
- Al-Janabi, A. S. H. (2022). A B3LYP/DFT Study on the Structure Activity Relationship for Benzimidazole Derivatives in Water Solution.
- Yadav, D. K., & Singh, A. K. (2019). Theoretical study of the substituent effect on corrosion inhibition performance of benzimidazole and its derivatives.
- Bentiss, F., et al. (2021). Theoretical study of benzimidazole and its derivatives and their potential activity as corrosion inhibitors.
- Abdulazeez, I., et al. (2023). Impact of electron-withdrawing and electron-donating substituents on the corrosion inhibitive properties of benzimidazole derivatives: A quantum chemical study.
- Shoman, M. E., et al. (2023). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Molecules. [Link]
- Kumar, V., et al. (2024). Synthesis and Antioxidant Potential of Novel Benzimidazole Derivatives: A Comparative Study of Experimental and DFT Insights.
- Al-Sawaff, Z. H., et al. (2020).
- Badawi, H. M., et al. (2018). Theoretical DFT, vibrational and NMR studies of benzimidazole and alkyl derivatives.
- Mary, Y. S., et al. (2018). Chemical reactivity, molecular electrostatic potential and in-silico analysis on benzimidazole fungicide benomyl. Computational and Theoretical Chemistry. [Link]
- Al-Ostath, A., et al. (2021). Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. Journal of Biomolecular Structure and Dynamics. [Link]
- Kumar, R., et al. (2024). A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. Applied Chemical Engineering. [Link]
- Valdes-Tresanco, M. E., et al. (2019). Computational Study of Benzimidazole Derivatives as Potential Antifungal Drugs. MDPI. [Link]
- Can, M., et al. (2016). Synthesis, structural and spectroscopic studies of two new benzimidazole derivatives: A comparative study.
- Mary, Y. S., et al. (2017). Molecular electrostatic potential (MEP) map of the title compound calculated using the B3LYP/6311++G** level.
- Almansour, A. I., et al. (2016). Molecular electrostatic potentials (MEP) mapped on the electron density surface calculated by the DFT/B3LYP method.
- Asghar, M. A., et al. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)
- Avci, D., et al. (2018).
- Al-Hamdani, A. A. S., et al. (2022). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. Royal Society Open Science. [Link]
- Djebaili, R., et al. (2021). Combined Conceptual-DFT, Quantitative MEP Analysis, and Molecular Docking Study of Benzodiazepine Analogs. Orbital: The Electronic Journal of Chemistry. [Link]
- Djebaili, R., et al. (2021). Combined Conceptual-DFT, Quantitative MEP Analysis, and Molecular Docking Study of Benzodiazepine Analogs. Orbital: The Electronic Journal of Chemistry. [Link]
- S. N., S., & S., A. (2022). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE.
- Abdullahi, M., et al. (2022). In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl- 1H - Biointerface Research in Applied Chemistry. Biointerface Research in Applied Chemistry. [Link]
- Vo, T. H., et al. (2019). DFT study on the effect of exocyclic substituents on the proton affinity of 1-methylimidazole.
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A Comparative Analysis of 2-Butyl-1H-benzimidazole Scaffold Efficacy in Animal Models of Helminthiasis
This guide provides a comprehensive evaluation of the anthelmintic efficacy of the 2-Butyl-1H-benzimidazole scaffold, with a specific focus on its derivative, Parbendazole. We will delve into its performance in established animal models of gastrointestinal nematode infections and draw comparisons with other benzimidazole-class anthelmintics. This document is intended for researchers, scientists, and drug development professionals in the field of parasitology and veterinary medicine.
The benzimidazole class of compounds has long been a cornerstone of anthelmintic chemotherapy.[1] Their mechanism of action, primarily centered on the disruption of microtubule polymerization in parasites by binding to β-tubulin, offers a selective toxicity that is crucial for effective treatment.[2][3] The substituent at the C-2 position of the benzimidazole ring is a key determinant of the compound's anthelmintic spectrum and potency. The 2-butyl substitution, as seen in the scaffold of this compound, is of particular interest due to its potential to enhance lipophilicity, thereby influencing the pharmacokinetic and pharmacodynamic properties of the molecule.
To objectively assess the efficacy of this scaffold, we will examine in vivo data from a key derivative, Parbendazole (methyl 5(6)-butyl-2-benzimidazole carbamate), in a sheep model of mixed gastrointestinal nematode infection. This large animal model provides clinically relevant data that can be indicative of performance in a veterinary setting. For comparative purposes, we will contrast its efficacy with that of Fenbendazole, a widely used broad-spectrum benzimidazole anthelmintic.
Comparative Efficacy in a Sheep Model of Gastrointestinal Nematodiasis
An established method for evaluating anthelmintic efficacy is through controlled studies in the target animal species. In the case of many gastrointestinal nematodes, sheep serve as a relevant natural host. The following table summarizes the efficacy of a single oral dose of Parbendazole and Fenbendazole against various adult gastrointestinal nematodes in sheep.
| Nematode Species | Parbendazole (30 mg/kg) Efficacy (%) | Fenbendazole (5 mg/kg) Efficacy (%) |
| Haemonchus contortus | >99 | 100 |
| Ostertagia circumcincta | >99 | 100 |
| Trichostrongylus colubriformis | >99 | 93 |
| Nematodirus spathiger | >99 | 100 |
| Oesophagostomum columbianum | >99 | Not Reported |
| Chabertia ovina | >99 | 100 |
| Trichuris ovis | Low | Not Reported |
Data for Parbendazole sourced from a controlled study in sheep.[4] Data for Fenbendazole sourced from a study in sheep with mixed nematode infection.[5]
The data indicates that Parbendazole, representing the 2-butyl-benzimidazole scaffold, demonstrates high efficacy against a broad spectrum of economically important gastrointestinal nematodes in sheep, comparable to the established anthelmintic, Fenbendazole.[4][5]
Experimental Workflow for In Vivo Anthelmintic Efficacy Assessment
The validation of a potential anthelmintic compound requires a rigorous and standardized in vivo experimental workflow. A common and well-validated model utilizes mice infected with the gastrointestinal nematode Heligmosomoides polygyrus.[6][7][8][9][10][11]
Caption: Experimental workflow for in vivo anthelmintic efficacy testing in a rodent model.
Mechanism of Action: Disruption of Microtubule Function
The primary mechanism of action for benzimidazole anthelmintics is the inhibition of tubulin polymerization. This disruption of the microtubular cytoskeleton affects various essential cellular processes in the parasite, ultimately leading to its death.
Caption: Mechanism of action of the benzimidazole scaffold targeting parasite β-tubulin.
Detailed Experimental Protocol: In Vivo Efficacy Against Heligmosomoides polygyrus in Mice
This protocol outlines a standard procedure for assessing the in vivo anthelmintic efficacy of a test compound like a this compound derivative.
1. Animal Model and Husbandry:
-
Species: Male BALB/c mice, 6-8 weeks old.
-
Housing: House mice in individually ventilated cages with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.
-
Acclimatization: Allow a 7-day acclimatization period before the start of the experiment.
2. Parasite and Infection:
-
Parasite: Heligmosomoides polygyrus third-stage infective larvae (L3).
-
Infection: Infect each mouse orally with approximately 200 L3 larvae suspended in 0.2 mL of water using a gavage needle.
3. Experimental Groups:
-
Group 1 (Vehicle Control): Administer the vehicle used to dissolve/suspend the test compound.
-
Group 2 (Test Compound): Administer the this compound derivative at various dose levels.
-
Group 3 (Reference Control): Administer a known effective anthelmintic (e.g., Fenbendazole at 5 mg/kg).
-
Randomization: Randomly assign mice to treatment groups (n=5-8 per group) 7 days post-infection.
4. Drug Administration:
-
Route: Oral gavage.
-
Frequency: Single dose or multiple doses over consecutive days, depending on the experimental design.
-
Volume: Typically 0.1-0.2 mL per mouse.
5. Efficacy Assessment:
-
Fecal Egg Count (FEC):
-
Collect fecal pellets from each mouse at predetermined time points post-treatment.
-
Perform a quantitative fecal egg count using a standard technique (e.g., McMaster method).
-
Calculate the percentage reduction in eggs per gram (EPG) of feces compared to the vehicle control group.
-
-
Adult Worm Burden:
-
At the end of the study (e.g., 7-10 days post-treatment), euthanize the mice.
-
Isolate the small intestine and carefully open it longitudinally.
-
Recover, count, and record the number of adult worms from the intestinal lumen.
-
Calculate the percentage reduction in worm burden for each treatment group relative to the vehicle control group using the formula: % Reduction = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100
-
6. Statistical Analysis:
-
Analyze the data using appropriate statistical tests (e.g., Student's t-test or ANOVA followed by a post-hoc test) to determine the significance of the observed differences between treatment groups. A p-value of <0.05 is typically considered statistically significant.
References
- Snijders, A. J., & Louw, J. P. (1970). The anthelmintic efficiency of parbendazole against gastro-intestinal nematodes of sheep.
- Keiser, J., & Mathis, A. (2012). Anthelmintic drug screening: from animal models to in vitro assays. Current pharmaceutical design, 18(10), 1342–1351.
- Lacey, E. (1988). The role of the cytoskeletal protein, tubulin, in the mode of action and mechanism of drug resistance to benzimidazoles. International journal for parasitology, 18(7), 885-936.
- Shone, D. K., Saayman, D., Erasmus, J. A., & Philip, J. R. (1970). Anthelmintic efficacy of parbendazole, a new broad spectrum anthelmintic.
- Bouzat, C. (n.d.). C. elegans Models for Anthelmintic Drug Discovery. Global Grand Challenges.
- Johns, D. R., & Mendel, G. J. (1969). Evaluation of Parbendazole as an Anthelmintic in Sheep. Australian veterinary journal, 45(10), 460-4.
- Tritten, L., & Keiser, J. (2012). In vitro and in vivo efficacy of new and established anthelmintics against Heligmosomoides polygyrus. Journal of Antimicrobial Chemotherapy, 67(2), 423-429.
- Valderas-García, E., et al. (2022). Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus. Parasites & vectors, 15(1), 243.
- Albonico, M., et al. (2021). Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. International journal of molecular sciences, 22(8), 4157.
- Partridge, F. A., et al. (2018). Anthelmintic drug discovery: target identification, screening methods and the role of open science. Expert opinion on drug discovery, 13(1), 55-66.
- Bouzat, C. (n.d.). C. elegans Models for Anthelmintic Drug Discovery. Global Grand Challenges.
- Valderas-García, E., et al. (2022). Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus. Parasites & Vectors, 15(1), 243.
- Kelly, J. D., et al. (1975). The anthelmintic efficacy of fenbendazole against a mixed nematode infection in sheep. The Veterinary record, 97(23), 450-452.
- Valderas-García, E., et al. (2022). Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus.
- Valderas-García, E., et al. (2022). Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus. PubMed.
- Hübner, M. P., et al. (2023). The efficacy of the benzimidazoles oxfendazole and flubendazole against Litomosoides sigmodontis is dependent on the adaptive and innate immune system. Frontiers in Immunology, 14, 1189305.
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comparison of the antibacterial spectrum of different N-alkylated benzimidazoles
Introduction
The benzimidazole scaffold, a fused heterocyclic system of benzene and imidazole, represents a "privileged structure" in medicinal chemistry.[1] Its structural resemblance to natural purines allows it to interact readily with various biological macromolecules, bestowing upon its derivatives a vast array of pharmacological activities, including anthelmintic, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6] In an era defined by the escalating threat of antimicrobial resistance, the scientific community has intensified its search for novel antibacterial agents. Benzimidazole-based compounds have emerged as highly promising candidates in this pursuit, demonstrating significant potential in the development of new and effective antibacterial drugs.[3][7]
A key strategy for modulating the biological efficacy and spectrum of the benzimidazole core is substitution at its various positions, particularly at the N-1 and C-2 positions.[2][4][8] This guide provides an in-depth comparison of the antibacterial spectrum of different N-alkylated benzimidazoles. We will explore the critical role of the N-1 alkyl substituent in defining the potency and breadth of antibacterial activity, supported by comparative experimental data and detailed protocols to empower researchers in this field.
The Influence of N-Alkylation on Antibacterial Activity: A Structure-Activity Relationship (SAR) Perspective
The antibacterial potency of a benzimidazole derivative is not determined by a single feature but by the synergistic interplay of substituents across the entire molecule. However, modification at the N-1 position with alkyl chains has proven to be a particularly powerful tool for tuning the antibacterial spectrum.
The Role of Lipophilicity and Alkyl Chain Length
One of the most significant effects of N-alkylation is the modulation of the compound's lipophilicity (fat-solubility).[2] A fundamental challenge for any antibacterial agent is its ability to cross the bacterial cell membrane to reach its intracellular target. The cell membranes of bacteria are lipid bilayers, meaning that compounds with enhanced lipophilicity often exhibit improved membrane permeation.[2][6]
Studies have consistently shown that increasing the length of the N-alkyl chain can lead to a corresponding increase in antibacterial activity, particularly against Gram-positive bacteria.[2] This is attributed to the enhanced ability of more lipophilic molecules to penetrate the cell wall and membrane. However, this relationship is not infinite; an optimal chain length is often observed. For instance, in one study, N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives with pentyl and heptyl substitutions were found to be highly effective.[2] Beyond a certain length, the increased lipophilicity can lead to poor aqueous solubility or nonspecific binding, ultimately reducing the compound's efficacy.[2]
The Gram-Negative Challenge
A recurring theme in the study of benzimidazoles is their generally superior activity against Gram-positive bacteria (e.g., Staphylococcus aureus) compared to Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[7][9] This disparity is primarily due to the complex outer membrane of Gram-negative bacteria, which contains lipopolysaccharides and acts as a formidable, low-permeability barrier against many antimicrobial agents.[10]
N-alkylation strategies are being explored to overcome this barrier. By carefully balancing the lipophilicity and other physicochemical properties through the choice of N-alkyl group, researchers aim to design molecules that can effectively traverse the Gram-negative outer membrane. The overall antibacterial spectrum is a result of the combined structural features, where the N-1 alkyl group must work in concert with substituents at other positions, such as a bulky aromatic or heteroaromatic moiety at the C-2 position, to achieve broad-spectrum activity.[10]
Proposed Mechanisms of Antibacterial Action
The efficacy of N-alkylated benzimidazoles stems from their ability to disrupt essential bacterial processes. As structural isosteres of purines, they are believed to competitively inhibit enzymes involved in the biosynthesis of nucleic acids and proteins, thereby halting bacterial growth.[6][10] Other studies suggest that these compounds may exert their effect by inhibiting DNA gyrase, an essential bacterial enzyme that controls DNA topology, leading to the disruption of DNA synthesis and ultimately, cell death.[5]
Logical Framework for SAR Analysis
The following diagram illustrates the logical workflow for investigating the structure-activity relationships of N-alkylated benzimidazoles.
Caption: Workflow for analyzing N-alkylated benzimidazole SAR.
Comparative Antibacterial Spectrum: Experimental Data
The antibacterial efficacy of N-alkylated benzimidazoles is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[11] The following table summarizes representative MIC values from published studies, illustrating the impact of N-alkylation on the antibacterial spectrum.
| Compound / Derivative Description | Bacterial Strain | MIC (µg/mL) | Reference |
| Series 1: Effect of C-2 Phenyl Substitution & N-Alkylation | |||
| 1-(heptyl)-2-(4-methoxyphenyl)-1H-benzimidazole (2g) | Staphylococcus aureus | 4 | [2] |
| 1-(heptyl)-2-(4-methoxyphenyl)-1H-benzimidazole (2g) | MRSA | 4 | [2] |
| 1-(heptyl)-2-(4-methoxyphenyl)-1H-benzimidazole (2g) | Streptococcus faecalis | 8 | [2] |
| 1-(heptyl)-2-(4-(trifluoromethyl)phenyl)-1H-benzimidazole (3g) | Staphylococcus aureus | >1024 | [2] |
| Series 2: N-Alkylated Benzimidazole-5-Carboxamidines | |||
| 1-(2,4-dichlorobenzyl)-N-(2-diethylaminoethyl)-1H-benzimidazole-5-carboxamidine (59) | Staphylococcus aureus | 3.12 | [12] |
| 1-(2,4-dichlorobenzyl)-N-(2-diethylaminoethyl)-1H-benzimidazole-5-carboxamidine (59) | MRSA | 3.12 | [12] |
| 1-(2,4-dichlorobenzyl)-N-(2-diethylaminoethyl)-1H-benzimidazole-5-carboxamidine (59) | E. coli | 3.12 | [12] |
| 1-(2,4-dichlorobenzyl)-N-(2-diethylaminoethyl)-1H-benzimidazole-5-carboxamidine (59) | E. faecalis | 3.12 | [12] |
| Series 3: Benzimidazole-Triazole Hybrids | |||
| N-substituted alkylbenzimidazole-triazole hybrid (37b) | Staphylococcus aureus | 3.125 | [7] |
| N-substituted alkylbenzimidazole-triazole hybrid (37d) | Staphylococcus aureus | 3.125 | [7] |
| N-substituted alkylbenzimidazole-triazole hybrid (37b) | E. coli | 3.125 | [7] |
Data Analysis:
-
Series 1 clearly demonstrates the importance of the interplay between N-1 and C-2 substituents. The N-heptyl chain on compound 2g , combined with a p-methoxy group on the C-2 phenyl ring, results in potent activity against Gram-positive bacteria.[2] However, replacing the methoxy group with a trifluoromethyl group (compound 3g ) leads to a dramatic loss of activity, highlighting the sensitive electronic and steric requirements for antibacterial efficacy.[2]
-
Series 2 shows that complex N-alkylated benzimidazole carboxamidines can achieve broad-spectrum activity. Compound 59 exhibits potent and consistent activity against both Gram-positive (S. aureus, MRSA, E. faecalis) and Gram-negative (E. coli) bacteria.[12]
-
Series 3 illustrates the success of a hybrid molecule approach, where N-alkylated benzimidazoles linked to a 1,2,3-triazole moiety show strong activity against both Gram-positive and Gram-negative bacteria.[7]
Experimental Protocol: Broth Microdilution for MIC Determination
The following is a standardized protocol for determining the MIC of N-alkylated benzimidazoles, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11]
I. Materials and Reagents
-
Sterile 96-well flat-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
N-alkylated benzimidazole compounds
-
Dimethyl sulfoxide (DMSO), sterile
-
0.5 McFarland turbidity standard
-
Sterile 0.9% saline solution
-
Incubator (35-37°C)
-
Multichannel micropipettes
II. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]
-
Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]
III. Preparation of Compound Dilutions
-
Due to the typically low aqueous solubility of benzimidazole derivatives, prepare a high-concentration stock solution (e.g., 10 mg/mL or 1000x the highest desired test concentration) in 100% DMSO.[11]
-
In the first column of a 96-well plate, add the compound stock to CAMHB to achieve a concentration that is 2x the highest desired final concentration.
-
Perform a two-fold serial dilution by transferring half the volume from the first column to the second, mixing, and repeating this process across the plate to the tenth column.
-
The final volume in each well should be 50 µL or 100 µL, depending on the chosen format.
-
Column 11 should serve as the growth control (broth and inoculum only), and column 12 as the sterility control (broth only).[11]
IV. Inoculation and Incubation
-
Add an equal volume (e.g., 50 µL or 100 µL) of the standardized bacterial inoculum (from step II.5) to wells in columns 1 through 11. Do not add inoculum to column 12.
-
The final concentration of DMSO in the wells should not exceed 1% to avoid inhibiting bacterial growth.[11]
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[11]
V. Reading and Interpretation
-
Following incubation, examine the plate for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of the N-alkylated benzimidazole at which there is no visible growth.
Visual Protocol for Broth Microdilution Assay
Caption: Step-by-step workflow for the MIC determination assay.
Conclusion and Future Directions
The N-alkylation of the benzimidazole core is a cornerstone of modern medicinal chemistry efforts to develop novel antibacterial agents. This strategic modification primarily governs the compound's lipophilicity, which is a critical determinant for penetrating bacterial membranes and, consequently, defines the potency and spectrum of antibacterial activity. The experimental data clearly show that while longer alkyl chains can enhance activity against Gram-positive bacteria, achieving broad-spectrum efficacy, particularly against challenging Gram-negative pathogens, requires a holistic design that considers the synergistic effects of substituents at both the N-1 and C-2 positions.
Future research should focus on several promising avenues. The design of N-alkylated derivatives with functionalities that can specifically interact with and disrupt the Gram-negative outer membrane is a high priority. Furthermore, the development of hybrid molecules, which conjugate the N-alkylated benzimidazole scaffold with other known antibacterial pharmacophores like triazoles or quinolones, represents a powerful strategy to achieve synergistic effects and overcome existing resistance mechanisms.[5][9] Continued exploration of these structure-activity relationships will undoubtedly pave the way for the next generation of benzimidazole-based therapeutics in the fight against infectious diseases.
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Validating the Pivotal Role of the Butyl Group in the Biological Activity of 2-Butyl-1H-benzimidazole: A Comparative Guide
In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a privileged structure, forming the core of numerous pharmacologically active agents.[1][2][3][4] Its synthetic accessibility and diverse biological activities, including anticancer, antifungal, and antimicrobial properties, have made it a focal point of drug discovery efforts.[1][2][4] This guide delves into the specific role of the 2-position substituent, a critical determinant of biological efficacy. We will provide a comparative analysis to validate the role of the butyl group in the biological activity of 2-Butyl-1H-benzimidazole, offering a framework for researchers, scientists, and drug development professionals to understand and further probe the structure-activity relationships (SAR) of this important class of compounds.
The introduction of an alkyl group at the 2-position of the benzimidazole ring significantly influences the molecule's physicochemical properties, such as lipophilicity and steric hindrance, which in turn can modulate its interaction with biological targets.[3][5] This guide will present a logical, evidence-based workflow to dissect the contribution of the butyl group by comparing the biological performance of this compound against analogues with varying alkyl chain lengths.
The Scientific Rationale: Why the Butyl Group Matters
The decision to investigate the butyl group is rooted in the fundamental principles of medicinal chemistry. The length and branching of an alkyl chain can profoundly impact a molecule's ability to cross cellular membranes and bind to its target protein.[5] A butyl group, with its four-carbon chain, offers a significant increase in lipophilicity compared to smaller alkyl groups, which may enhance its ability to penetrate the lipid bilayers of cancer cells or fungal pathogens.[5][6][7] However, this increased bulk could also introduce steric hindrance, potentially affecting the binding affinity to the target. This guide outlines a systematic approach to experimentally test this hypothesis.
Experimental Design: A Comparative Analysis
To elucidate the role of the butyl group, a comparative study is essential. The following compounds are proposed for synthesis and parallel biological evaluation:
-
2-Methyl-1H-benzimidazole (C1): Represents a short alkyl chain.
-
2-Ethyl-1H-benzimidazole (C2): A modest increase in chain length.
-
2-Propyl-1H-benzimidazole (C3): An intermediate chain length.
-
This compound (C4): The compound of interest.
-
2-Pentyl-1H-benzimidazole (C5): To investigate if further increasing lipophilicity is beneficial or detrimental.
-
1H-Benzimidazole (C0): The unsubstituted core as a baseline control.
These compounds will be subjected to a battery of in vitro assays to assess their anticancer and antifungal activities.
Anticancer Activity Evaluation
The primary method for assessing anticancer potential will be the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9][10] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[8] A reduction in metabolic activity upon treatment with a compound suggests cytotoxic or cytostatic effects.
Experimental Workflow: Anticancer Screening
Caption: Workflow for assessing the anticancer activity of 2-alkyl-benzimidazoles.
Detailed Protocol: MTT Assay [8][9][10]
-
Cell Seeding: Seed human breast cancer (MCF-7) and lung cancer (A549) cells in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds (C0-C5) in the cell culture medium. Replace the old medium with the medium containing the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Antifungal Activity Evaluation
The antifungal efficacy will be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).[11][12][13][14] This method assesses the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Workflow: Antifungal Screening
Caption: Workflow for determining the antifungal activity of 2-alkyl-benzimidazoles.
Detailed Protocol: Broth Microdilution Assay [11][12][13][14]
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound (C0-C5) in RPMI-1640 medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strains (e.g., Candida albicans, Aspergillus niger) in RPMI-1640 medium.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.
Comparative Data Analysis
The following tables present hypothetical, yet plausible, data based on the known structure-activity relationships of benzimidazole derivatives. This data serves to illustrate the expected outcomes of the proposed experiments.
Table 1: Comparative Anticancer Activity (IC50 in µM)
| Compound ID | 2-Substituent | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| C0 | H | >100 | >100 |
| C1 | Methyl | 85.2 | 92.5 |
| C2 | Ethyl | 63.7 | 71.3 |
| C3 | Propyl | 41.9 | 50.1 |
| C4 | Butyl | 25.4 | 32.8 |
| C5 | Pentyl | 38.6 | 45.2 |
Table 2: Comparative Antifungal Activity (MIC in µg/mL)
| Compound ID | 2-Substituent | Candida albicans | Aspergillus niger |
| C0 | H | >128 | >128 |
| C1 | Methyl | 64 | 128 |
| C2 | Ethyl | 32 | 64 |
| C3 | Propyl | 16 | 32 |
| C4 | Butyl | 8 | 16 |
| C5 | Pentyl | 16 | 32 |
The hypothetical data suggests that the butyl group at the 2-position confers optimal activity in both anticancer and antifungal assays. The activity appears to increase with the alkyl chain length up to the butyl group, likely due to increased lipophilicity facilitating cell membrane penetration. The decreased activity observed with the pentyl group may indicate that excessive lipophilicity or steric bulk becomes detrimental to the interaction with the biological target.
Mechanistic Insights: How 2-Alkyl-Benzimidazoles May Exert Their Effects
The anticancer activity of many benzimidazole derivatives is attributed to their ability to interfere with microtubule polymerization.[15][16] By binding to β-tubulin, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[15]
Potential Signaling Pathway for Anticancer Activity
Caption: Proposed mechanism of action for the anticancer activity of this compound.
The antifungal mechanism of azole-containing compounds, including benzimidazoles, often involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. The lipophilicity conferred by the butyl group could enhance the compound's ability to reach and interact with the enzymes involved in this pathway.
Conclusion and Future Directions
This guide provides a comprehensive framework for validating the critical role of the butyl group in the biological activity of this compound. The presented experimental design, detailed protocols, and comparative data analysis offer a clear path for researchers to systematically investigate the structure-activity relationships of 2-alkyl-benzimidazoles.
The hypothetical data strongly suggests that the butyl group strikes an optimal balance between lipophilicity for cell penetration and a steric profile that allows for effective binding to its biological targets. Future studies should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) studies: To build predictive models for the biological activity of 2-substituted benzimidazoles.[6][7]
-
In vivo studies: To validate the in vitro findings in animal models of cancer and fungal infections.
-
Target identification and validation: To definitively identify the molecular targets of this compound and elucidate the precise binding interactions.
By following the principles and methodologies outlined in this guide, the scientific community can further unlock the therapeutic potential of the versatile benzimidazole scaffold.
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- Meireles, M. V., et al. (2009). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 40(1), 133-136.
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A Researcher's Guide to the Plasma Stability of Benzimidazole Derivatives: A Comparative Analysis
For Immediate Release to the Drug Discovery and Development Community
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents, from anthelmintics like albendazole to proton pump inhibitors such as omeprazole.[1][2] However, the journey from a promising benzimidazole-based lead compound to a clinically viable drug is often fraught with pharmacokinetic challenges, paramount among them being plasma stability. This guide offers a comparative analysis of the stability of benzimidazole derivatives in plasma, providing researchers, scientists, and drug development professionals with insights into the structural determinants of metabolic fate and a practical framework for its assessment.
The Crucial Role of Plasma Stability in Drug Efficacy
The stability of a drug in plasma is a critical determinant of its in vivo performance. Unstable compounds are often subject to rapid clearance and a short half-life, which can lead to diminished therapeutic efficacy.[1] Beyond hepatic metabolism, drugs can be degraded by enzymes present in plasma, particularly esterases and hydrolases. For benzimidazole derivatives, which often feature ester or amide linkages, susceptibility to plasma enzymes is a significant consideration that must be evaluated early in the drug discovery process.
Navigating the Metabolic Maze: Pathways of Benzimidazole Degradation
The metabolic fate of benzimidazole derivatives is intricate and highly dependent on the nature and position of substituents on the bicyclic core. The primary routes of metabolism involve a variety of enzymatic reactions that can be broadly categorized as Phase I and Phase II transformations.
Phase I Reactions: These reactions introduce or expose functional groups, typically increasing the hydrophilicity of the molecule. For benzimidazoles, common Phase I pathways include:
-
Oxidation: This is a major metabolic route, often mediated by cytochrome P450 (CYP) enzymes in the liver, but oxidative processes can also occur in plasma. Oxidation can occur at several positions on the benzimidazole scaffold, including the sulfur atom in thioether-containing derivatives (e.g., albendazole is oxidized to its active sulfoxide metabolite), as well as alkyl and aromatic hydroxylation.
-
Reduction: Ketone moieties, if present, can be subject to reduction.
-
Hydrolysis: Ester and amide functionalities are susceptible to hydrolysis by plasma esterases and amidases, leading to the cleavage of these bonds and the formation of more polar metabolites.[3] This is a key consideration for prodrug design and a potential liability for active compounds.
Phase II Reactions: These reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating their excretion. Common conjugation reactions for benzimidazoles include glucuronidation and sulfation.
A Framework for Assessment: In Vitro Plasma Stability Assay
To quantitatively assess and compare the stability of benzimidazole derivatives, a standardized in vitro plasma stability assay is indispensable. The following protocol outlines a typical workflow, emphasizing the rationale behind each step to ensure data integrity and reproducibility.
Experimental Protocol: In Vitro Plasma Stability Assay
Objective: To determine the rate of degradation of a test compound in plasma from a relevant species (e.g., human, mouse, rat) and calculate its in vitro half-life (t½).
Materials:
-
Test benzimidazole derivatives (stock solutions in DMSO)
-
Pooled plasma (e.g., human, mouse, rat) from a reputable supplier, anticoagulated with heparin or EDTA
-
Phosphate buffered saline (PBS), pH 7.4
-
Incubator or shaking water bath set to 37°C
-
Acetonitrile (ACN) or methanol, containing an internal standard (IS) for LC-MS/MS analysis
-
96-well plates or microcentrifuge tubes
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Methodology:
-
Compound Preparation: Prepare a working solution of the test compound by diluting the DMSO stock solution with PBS or an appropriate buffer. The final DMSO concentration in the incubation mixture should be kept low (typically ≤1%) to avoid detrimental effects on enzyme activity.
-
Plasma Pre-incubation: Pre-warm the plasma to 37°C in a shaking water bath for at least 15 minutes to allow it to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the stability assay by adding the working solution of the test compound to the pre-warmed plasma. The final concentration of the test compound is typically in the range of 1-10 µM.
-
Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw aliquots of the incubation mixture. The 0-minute time point serves as the initial concentration reference.
-
Reaction Termination: Immediately terminate the enzymatic reaction in the collected aliquots by adding a 3-4 fold excess of cold ACN or methanol containing the internal standard. This step precipitates the plasma proteins, effectively stopping all enzymatic activity.
-
Sample Processing: Vortex the samples vigorously to ensure complete protein precipitation. Centrifuge the samples at high speed (e.g., >10,000 g) for 10-15 minutes to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to a new 96-well plate or autosampler vials for analysis by LC-MS/MS. The concentration of the remaining parent compound is quantified by comparing its peak area to that of the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear regression of this plot corresponds to the elimination rate constant (k). The in vitro half-life (t½) is then calculated using the following equation:
t½ = 0.693 / k
Diagram of the In Vitro Plasma Stability Workflow
Caption: Workflow for a typical in vitro plasma stability assay.
Comparative Stability of Benzimidazole Derivatives: A Data-Driven Perspective
The stability of benzimidazole derivatives in plasma is highly influenced by their substitution patterns. The following table summarizes available data for a selection of compounds, illustrating the impact of structural modifications on plasma stability.
| Compound ID | Structure | % Remaining in Mouse Plasma (45 min) | Observations & Rationale |
| 17 | Benzimidazole reverse acetamide | 100% | The reverse acetamide linkage exhibits high stability, likely due to reduced susceptibility to plasma amidases.[3] |
| 23 | Benzimidazole piperidinyl amide | 52% | The piperidinyl amide shows moderate stability. The steric bulk on the carbon alpha to the amide carbonyl may offer some protection from enzymatic hydrolysis.[3] |
| 24 | Benzimidazole methyl piperazinylamide | 1% | This derivative demonstrates poor plasma stability, with the amide bond being readily cleaved.[3] The presence of the methylpiperazine moiety appears to increase susceptibility to enzymatic degradation. |
| 25 | Benzimidazole methyl piperazinylamide | 1% | Similar to compound 24, this derivative also exhibits very low plasma stability, indicating that the methylpiperazinylamide is a metabolic liability in this series.[3] |
Data sourced from a study on benzimidazole reverse amides as Pan RAF kinase inhibitors.[3]
Structure-Stability Relationships: Decoding the Molecular Blueprint
The data, though limited, highlights key structure-stability relationships that can guide the design of more robust benzimidazole derivatives.
-
Amide and Ester Bioisosteres: The poor stability of the methylpiperazinylamides (compounds 24 and 25) underscores the vulnerability of certain amide linkages to plasma amidases. Conversely, the high stability of the reverse acetamide (compound 17) suggests that altering the orientation of the amide bond or replacing it with more stable bioisosteres can be an effective strategy to enhance plasma stability.[3]
-
Steric Hindrance: The moderate stability of the piperidinyl amide (compound 23) compared to the methyl piperazinylamides suggests that introducing steric bulk near a metabolically labile site can provide a degree of shielding from enzymatic attack.[3]
-
Electronic Effects: The electronic properties of substituents on the benzimidazole and adjacent rings can influence the reactivity of amide or ester bonds, thereby affecting their susceptibility to hydrolysis. Electron-withdrawing groups can make the carbonyl carbon more electrophilic and thus more prone to nucleophilic attack by hydrolases.
Diagram of Structure-Stability Relationships
Caption: Factors influencing the plasma stability of benzimidazoles.
Concluding Remarks for the Practicing Scientist
The plasma stability of benzimidazole derivatives is a multifaceted property governed by a delicate interplay of structural features. A thorough understanding of the metabolic pathways and a systematic approach to in vitro stability screening are essential for the successful development of benzimidazole-based therapeutics. By strategically modifying metabolically labile functionalities, such as amide and ester groups, and considering the impact of steric and electronic effects, researchers can design next-generation benzimidazole compounds with improved pharmacokinetic profiles and a greater probability of clinical success. This guide serves as a foundational resource to inform these critical drug design and development decisions.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Butyl-1H-benzimidazole
For researchers and drug development professionals, the synthesis and application of novel compounds like 2-Butyl-1H-benzimidazole are routine. However, the lifecycle of these chemicals extends beyond their use in experimentation. Proper disposal is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in scientific principles and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring the safety of your team and the environment.
Understanding the Compound: Why Proper Disposal Matters
This compound belongs to the benzimidazole class of heterocyclic aromatic organic compounds.[1] While specific toxicological data for this compound is limited, the benzimidazole scaffold is present in numerous pharmaceuticals and bioactive molecules, necessitating a cautious approach to its handling and disposal.[2][3] Improper disposal can lead to contamination of water and soil, posing a potential risk to ecosystems and human health.[4] Therefore, treating this compound as a hazardous waste is a mandatory precautionary measure.[5]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding the potential hazards of chemicals. For compounds analogous to this compound, the following classifications are often applied and should be considered as a precautionary measure[5]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2): Causes serious eye irritation.
Adherence to the guidelines established by the Resource Conservation and Recovery Act (RCRA) in the United States, or equivalent local and national regulations, is paramount.[2][6][7] RCRA provides a "cradle-to-grave" framework for managing hazardous waste, ensuring its safe handling from generation to final disposal.[8]
Core Principles of this compound Disposal
The overarching principle for the disposal of this compound is that it must not be discarded as regular trash or discharged into the sewer system.[2][5] The recommended method of disposal is through a licensed chemical destruction facility, typically via controlled incineration.[2] Incineration at high temperatures ensures the complete breakdown of the organic molecule into less harmful components.[9][10]
The following sections provide a detailed, procedural guide for the entire disposal workflow, from the point of waste generation to its final removal from your facility.
Visualizing the Disposal Workflow
To provide a clear overview of the decision-making process for the proper disposal of this compound, the following workflow diagram has been developed.
Caption: Decision-making workflow for the disposal of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any waste containing this compound, it is crucial to wear the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure through inhalation, skin contact, or eye contact.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and potential irritation.[5] |
| Eye Protection | Safety goggles or a face shield | Protects eyes from splashes and airborne particles.[11] |
| Lab Coat | Standard laboratory coat | Provides a barrier to protect clothing and skin from contamination.[5] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. A respirator may be necessary for large spills or if dusts are generated. | Minimizes inhalation of potentially harmful vapors or dusts.[11] |
Step-by-Step Disposal Protocol
This protocol outlines the procedures for handling and disposing of this compound waste in various forms.
Part 1: Waste Segregation and Collection
Proper segregation of waste at the source is critical for safe and compliant disposal.
-
Identify Waste Streams: Differentiate between the following waste streams containing this compound:
-
Unused or Expired Chemical: The pure solid compound.
-
Contaminated Labware: Items such as pipette tips, weighing paper, and gloves that have come into contact with the chemical.
-
Solutions: Liquid waste containing dissolved this compound.
-
Spill Cleanup Debris: Absorbent materials and other items used to clean up a spill.
-
-
Select Appropriate Waste Containers: Use dedicated hazardous waste containers that are compatible with the chemical.[12]
-
For Solids: Use a sturdy, sealable container, such as a high-density polyethylene (HDPE) pail or a designated solid hazardous waste container.[13]
-
For Liquids: Use a sealable, chemical-resistant container, such as an HDPE or glass bottle, with a screw-top cap. Ensure the container is compatible with any solvents present in the liquid waste.
-
-
Labeling: Clearly and accurately label all waste containers.[12] The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The approximate concentration (if in solution)
-
The date of waste generation
-
Any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Part 2: Storage of Hazardous Waste
Proper storage of hazardous waste is essential to prevent accidents and ensure regulatory compliance.
-
Designated Accumulation Area: Store the sealed hazardous waste containers in a designated and secure hazardous waste accumulation area.[5]
-
Segregation: Keep the waste containers segregated from incompatible materials, such as strong oxidizing agents.[14]
-
Ventilation: The storage area should be well-ventilated to prevent the buildup of any potential vapors.
Part 3: Decontamination of Empty Containers
Empty containers that previously held this compound must be decontaminated before they can be disposed of as non-hazardous waste.[5]
-
Triple Rinsing: The standard procedure for decontaminating empty chemical containers is triple rinsing.[12]
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, the first rinsate must be collected and disposed of as hazardous waste. [5][12] Add it to your designated liquid hazardous waste container for this compound.
-
Subsequent rinsates may also need to be collected as hazardous waste, depending on your local regulations. Consult your EHS department for specific guidance.
-
-
Final Disposal of Decontaminated Container: After thorough rinsing and air-drying, the container can be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies. To prevent reuse, it is good practice to deface the original label and, if possible, puncture the container.[5]
Part 4: Spill Management
In the event of a spill, a prompt and appropriate response is crucial to minimize exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or involves a highly volatile solvent, evacuate the immediate area.
-
Don PPE: Before attempting to clean up the spill, don the appropriate PPE as outlined in the table above.
-
Contain the Spill: For liquid spills, use an absorbent material like vermiculite or a chemical spill kit to contain the spill and prevent it from spreading.[15][16]
-
Clean Up:
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.
Final Disposal: The Role of Licensed Professionals
Once your hazardous waste container is full, it must be transferred to a licensed hazardous waste disposal contractor.[5] Your institution's EHS department will typically manage this process. Never attempt to dispose of this compound waste through municipal waste services.
The licensed contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). As previously mentioned, the most common and effective method for destroying this type of organic chemical waste is high-temperature incineration.[9][10]
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not merely a regulatory requirement; it is a fundamental aspect of responsible scientific practice. By following these detailed procedures, researchers and drug development professionals can ensure the safety of their colleagues, protect the environment, and maintain the integrity of their institution's safety culture. This commitment to the entire lifecycle of a chemical, from synthesis to disposal, is a hallmark of a forward-thinking and sustainable research enterprise.
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- Wikipedia. Resource Conservation and Recovery Act.
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- University of Tennessee Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories.
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- Emory University Environmental Health and Safety Office. Spill Control/Emergency Response.
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A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling 2-Butyl-1H-benzimidazole
As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of chemical compounds like 2-Butyl-1H-benzimidazole, a member of the benzimidazole class of heterocyclic aromatic organic compounds, requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the correct selection, use, and disposal of Personal Protective Equipment (PPE).
The primary hazards associated with this compound, as identified by the Globally Harmonized System (GHS), are significant and demand respect. The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][2]. Therefore, a multi-layered approach to PPE is not merely a recommendation; it is a critical necessity to prevent exposure and ensure a safe laboratory environment.
Core Principles of Protection
When handling this compound, the core principle is to establish a barrier between the researcher and the chemical. This is achieved through a combination of engineering controls (such as fume hoods) and a comprehensive PPE strategy. The choice of PPE is directly dictated by the identified risks of skin, eye, and respiratory irritation.
Recommended Personal Protective Equipment
The following table summarizes the essential PPE for handling this compound. The selection is based on a risk assessment of standard laboratory procedures involving this compound.
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Safety Goggles | Must be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards[3]. Goggles provide a seal around the eyes, which is critical for protecting against the serious eye irritation[1][2] that can be caused by splashes or airborne particles of the compound. A face shield should be used in conjunction with goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. It is imperative to inspect gloves for any signs of degradation or puncture before use and to change them immediately if contamination is suspected[4]. This provides a direct barrier against skin contact, preventing the onset of skin irritation[1][2]. |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A lab coat, preferably one that is flame-resistant and impervious, should be worn at all times[3]. For procedures with a higher risk of splashes, a PVC or other chemical-resistant apron provides an additional layer of protection[4]. This minimizes the risk of the compound coming into contact with personal clothing and underlying skin. |
| Respiratory Protection | N95 Particulate Respirator or Full-Face Respirator | A NIOSH-approved respirator is necessary when there is a potential for generating dust or aerosols, or if exposure limits are exceeded[3][4]. Given that this compound may cause respiratory irritation[1][2], preventing inhalation is paramount. A full-face respirator offers the dual benefit of respiratory and eye protection. |
Operational Plan for Handling
A systematic approach to handling this compound is crucial for minimizing exposure risks.
Preparation:
-
Ensure all work with this compound is conducted in a well-ventilated area, preferably within a certified chemical fume hood[5].
-
Confirm the accessibility and functionality of an emergency eyewash station and safety shower[6][7].
-
Assemble all necessary PPE as detailed in the table above before approaching the chemical.
Step-by-Step Donning and Doffing of PPE:
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE Workflow
Caption: Sequential process for correctly doffing PPE.
Emergency Procedures
In the event of an accidental exposure, immediate and correct first aid is vital.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]
-
Skin Contact: Take off all contaminated clothing at once. Wash the affected skin area with plenty of soap and water.[2][3] If skin irritation persists, seek medical advice.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical final step in the handling process to prevent environmental contamination and future exposure risks.
-
Chemical Waste: Unused or waste this compound should be disposed of as hazardous chemical waste. This can be achieved through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[3] Do not discharge into sewer systems or waterways.[3]
-
Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with this compound should be considered contaminated. Place these items in a sealed, labeled container for hazardous waste disposal in accordance with institutional and local regulations.[2]
-
Spill Cleanup: In the event of a spill, avoid dust formation.[3] Wear the full complement of recommended PPE. Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[3]
By adhering to these rigorous PPE protocols, operational plans, and disposal procedures, you can confidently and safely handle this compound, ensuring both personal safety and the integrity of your research.
References
- This compound SDS, 5851-44-5 Safety D
- Benzimidazole, 2-butyl- | C11H14N2 | CID 22122 - PubChem. URL
- Personal protective equipment for handling 2-tert-butyl-6-methyl-1H-benzimidazole - Benchchem. URL
- SAFETY D
- SAFETY D
- SAFETY D
- Personal Protective Equipment (PPE) - CHEMM. URL
- PERSONAL PROTECTIVE EQUIPMENT - ASHP Public
- SAFETY D
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
